molecular formula C9Fe2O9 B8071527 carbon monoxide;iron

carbon monoxide;iron

Cat. No.: B8071527
M. Wt: 363.78 g/mol
InChI Key: JCXLZXJCZPKTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The carbon monoxide;iron research compound represents a key tool for investigating the physiological and therapeutic roles of carbon monoxide (CO), an essential gasotransmitter. CO, endogenously produced by the action of heme oxygenase (HO-1) on heme, is a critical signaling molecule with anti-inflammatory, anti-apoptotic, and anti-proliferative properties . Research applications for this compound are extensive, including the study of cardiovascular protection, particularly in models of ischemia-reperfusion injury, and the modulation of inflammatory responses in conditions such as sepsis and acute lung injury . The mechanism of action primarily involves the binding of CO to heme-containing proteins, which influences a variety of signaling pathways. These include the modulation of the mitogen-activated protein kinase (MAPK) pathways (such as p38 and ERK), stimulation of the guanylate cyclase-cGMP pathway leading to vasodilation, and regulation of mitochondrial function and reactive oxygen species (ROS) production . Furthermore, CO can influence ion channel activity, including Ca2+-sensitive K+ channels and T-type Ca2+ channels, adding another layer to its complex role in cellular signaling . This compound is strictly for research use in exploring these and other biological mechanisms.

Properties

IUPAC Name

carbon monoxide;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/9CO.2Fe/c9*1-2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZXJCZPKTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9Fe2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Carbon Monoxide Binding to Hemoglobin Iron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of carbon monoxide (CO) to the ferrous iron of hemoglobin (Hb) is a critical area of study in biochemistry, toxicology, and pharmacology. The remarkably high affinity of hemoglobin for carbon monoxide, approximately 200-250 times greater than for oxygen, underlies the profound toxicity of CO.[1] This competitive binding displaces oxygen, forming carboxyhemoglobin (COHb) and severely impairing the oxygen-carrying capacity of the blood.[2][3] Beyond simple competitive inhibition, CO binding also allosterically increases the oxygen affinity of the remaining unbound heme sites, shifting the oxygen-hemoglobin dissociation curve to the left and further hindering oxygen release to the tissues.[4] This guide provides a detailed examination of the molecular mechanisms governing this interaction, quantitative binding data, experimental protocols for its study, and potential avenues for therapeutic intervention.

Molecular Mechanism of Binding

The interaction between carbon monoxide and the heme iron in hemoglobin is a complex process governed by electronic structure, steric factors, and allosteric regulation.

Electronic and Structural Factors:

Carbon monoxide is an excellent ligand for transition metals like the ferrous iron (Fe²⁺) in heme.[5] The strength of the Fe-CO bond is attributed to a synergistic interaction involving a σ-bond and π-backbonding.[6] The carbon atom of CO donates a lone pair of electrons to an empty d-orbital of the iron, forming a strong σ-bond.[6] Simultaneously, the iron atom back-donates electron density from its filled d-orbitals to the empty π* antibonding orbitals of CO.[6] This π-backbonding strengthens the Fe-C bond and is a key contributor to the high affinity of CO for heme.

While oxygen also binds to the heme iron, it does so in a bent or angular fashion.[7] In contrast, CO prefers a linear binding geometry.[5][7] However, within the heme pocket of hemoglobin, the distal histidine (His-E7) residue sterically hinders this preferred linear arrangement, forcing the CO molecule to adopt a slightly bent conformation.[5][7] This steric hindrance is thought to reduce the affinity of hemoglobin for CO by a factor of about 100, a crucial evolutionary adaptation that mitigates the effects of endogenous CO production.[5] Despite this reduction, the intrinsic strength of the Fe-CO bond ensures that CO still binds with much higher affinity than oxygen. The distal histidine also plays a role in stabilizing the bound oxygen through hydrogen bonding, a factor not as significant for the CO-hemoglobin complex.[8][9][10]

Allosteric Regulation and Conformational Changes:

Hemoglobin is an allosteric protein, existing in two principal quaternary conformations: the low-affinity T (tense) state and the high-affinity R (relaxed) state.[11] The binding of ligands, including CO, to the heme iron induces a transition from the T state to the R state.[11] This conformational change involves a shift in the arrangement of the α and β subunits, altering the ligand-binding affinities of the heme sites.

When a CO molecule binds to one of the four heme groups in a hemoglobin tetramer, it triggers a conformational change that is transmitted to the other subunits.[11] This shift to the R state increases the affinity of the remaining heme groups for oxygen, a phenomenon known as cooperative binding.[4] Consequently, the hemoglobin molecule holds on to any bound oxygen more tightly, impairing its release to peripheral tissues. This allosteric effect is a major contributor to the toxicity of carbon monoxide, as it not only reduces the oxygen-carrying capacity of the blood but also starves the tissues of the oxygen that is still being carried.[7]

The transition from the T to the R state upon CO binding is not always a simple one-to-one event. Studies have shown that under certain conditions, the conformational change can lag behind CO binding, requiring the ligation of more than one CO molecule to induce the full transition.[12][13] The precise dynamics of this transition are influenced by factors such as pH and the presence of allosteric effectors like 2,3-diphosphoglycerate (DPG).[12][13]

Quantitative Data on CO-Hemoglobin Binding

The following table summarizes key quantitative data related to the binding of carbon monoxide and oxygen to hemoglobin.

ParameterValueConditionsReference
Relative Affinity (M) ~200-250 (CO vs O₂)Human Hemoglobin[1]
CO Association Rate Constant (k'₄) pH-dependentHuman Adult Hemoglobin[14]
CO Dissociation Rate Constant (l₄) pH-dependentHuman Adult Hemoglobin[14]
P₅₀ (CO) 0.38 mmHg (α-Fe), 0.71 mmHg (β-Fe)[Mn(II),Fe(II)] hybrid hemoglobins, pH 6.6[15]
P₅₀ (O₂) 26.3 mmHgNormal whole blood, 2% HbCO[16]
P₅₀ (O₂) with increasing HbCO 18.0 mmHg (25% HbCO), 11.6 mmHg (50% HbCO), 6.5 mmHg (75% HbCO)Normal whole blood[16]

Experimental Protocols

The study of carbon monoxide binding to hemoglobin utilizes a variety of sophisticated biophysical techniques. Below are detailed methodologies for key experiments.

Spectrophotometry for Carboxyhemoglobin Quantification

Spectrophotometry is a widely used method for determining the concentration of carboxyhemoglobin in blood samples.[17][18][19] This technique relies on the distinct absorption spectra of oxyhemoglobin (O₂Hb) and carboxyhemoglobin (COHb).

Principle: The concentration of COHb is determined by measuring the absorbance of a hemolyzed blood sample at specific wavelengths and comparing the resulting spectrum to the known spectra of pure O₂Hb and COHb.[17]

Protocol:

  • Sample Preparation: A whole blood sample is collected and hemolyzed to release the hemoglobin. This is typically achieved by diluting the blood in a hypotonic solution.

  • Spectral Measurement: The absorbance of the hemolysate is measured across a range of wavelengths, typically from 500 to 650 nm, using a spectrophotometer or a CO-oximeter.[18]

  • Deoxygenation (for baseline): To obtain a spectrum of deoxyhemoglobin, a reducing agent such as sodium dithionite (B78146) is added to a separate aliquot of the hemolysate to remove any bound oxygen.[18]

  • Data Analysis: The percentage of COHb is calculated by comparing the absorbance at specific wavelengths where the difference between the O₂Hb and COHb spectra is maximal.[18] CO-oximeters automate this process, providing a direct readout of the COHb concentration.

Stopped-Flow Kinetics

Stopped-flow spectrophotometry is a rapid kinetic technique used to study the rates of fast reactions in solution, such as the binding of CO to hemoglobin.[20][21][22][23][24]

Principle: Two solutions, one containing deoxyhemoglobin and the other a solution of carbon monoxide, are rapidly mixed. The change in absorbance over time is monitored as CO binds to the hemoglobin, allowing for the determination of association rate constants.[23]

Protocol:

  • Reagent Preparation: A solution of deoxygenated hemoglobin is prepared. A separate solution containing a known concentration of carbon monoxide is also prepared.

  • Instrument Setup: The stopped-flow apparatus is primed with the reactant solutions. The spectrophotometer is set to a wavelength where the absorbance change upon CO binding is significant.

  • Rapid Mixing: The two solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell. The flow is then abruptly stopped.

  • Data Acquisition: The change in absorbance in the observation cell is recorded as a function of time, typically on a millisecond timescale.

  • Data Analysis: The resulting kinetic trace is fitted to a suitable mathematical model (e.g., single or double exponential decay) to extract the pseudo-first-order rate constants. The second-order association rate constant can then be determined by plotting the observed rate constants against the concentration of CO.

Laser Flash Photolysis

Laser flash photolysis is another powerful technique for studying the kinetics of ligand binding to hemoglobin.[25][26][27][28][29]

Principle: A short, intense laser pulse is used to photodissociate (break the bond of) CO from a sample of carboxyhemoglobin. The subsequent rebinding of CO to the deoxyhemoglobin is then monitored over time using spectrophotometry.[27]

Protocol:

  • Sample Preparation: A solution of carboxyhemoglobin of known concentration is prepared.

  • Instrument Setup: The sample is placed in a cuvette within a laser photolysis setup. A monitoring light beam from a spectrophotometer is passed through the sample.

  • Photodissociation: A high-energy laser pulse is directed at the sample, causing the rapid dissociation of CO from the hemoglobin.

  • Data Acquisition: The change in absorbance is monitored as the deoxyhemoglobin produced by the laser flash rebinds with the dissociated CO. The data is captured on a fast timescale, often from nanoseconds to milliseconds.

  • Data Analysis: The kinetic data is analyzed to determine the rate constants for CO rebinding. This technique is particularly useful for studying the very fast initial steps of ligand binding.

Visualizations

Signaling Pathway of CO Binding and Allosteric Transition

CO_Binding_Pathway cluster_T_state T-State (Low Affinity) cluster_R_state R-State (High Affinity) Hb_T Deoxyhemoglobin (T-State) Hb_R_CO Carboxyhemoglobin (R-State) Hb_T->Hb_R_CO Conformational Change Hb_R_O2 Oxyhemoglobin (R-State) Hb_R_CO->Hb_R_O2 Increases O2 Affinity of other subunits Tissues Oxygen Release to Tissues Hb_R_O2->Tissues Inhibited Release CO CO CO->Hb_T Binds to Heme Iron O2 O2

Caption: Allosteric transition of hemoglobin from the T-state to the R-state upon CO binding.

Experimental Workflow for Stopped-Flow Kinetics

Stopped_Flow_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis DeoxyHb Prepare Deoxyhemoglobin Solution Load Load Syringes DeoxyHb->Load CO_Sol Prepare CO Solution CO_Sol->Load Mix Rapid Mixing Load->Mix Stop Stop Flow Mix->Stop Monitor Monitor Absorbance Change Stop->Monitor Kinetic_Trace Generate Kinetic Trace Monitor->Kinetic_Trace Fit Fit Data to Model Kinetic_Trace->Fit Rate_Constant Determine Rate Constant Fit->Rate_Constant CO_Affinity_Factors Hb_Affinity High Hb Affinity for CO Pi_Backbonding π-Backbonding Pi_Backbonding->Hb_Affinity Increases Sigma_Bond σ-Bond Formation Sigma_Bond->Hb_Affinity Increases Steric_Hindrance Distal Histidine Steric Hindrance Steric_Hindrance->Hb_Affinity Decreases Linear_Geometry Preferred Linear Binding of CO Steric_Hindrance->Linear_Geometry Disrupts Linear_Geometry->Hb_Affinity Increases (in absence of hindrance)

References

Theoretical Exploration of the Fe-CO Bond in Metalloenzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between carbon monoxide (CO) and the iron center in metalloenzymes, particularly heme-containing proteins, is a cornerstone of bioinorganic chemistry. While often studied as an inhibitor and a stable analogue to the more labile Fe-O₂ bond, the Fe-CO unit also serves as a highly sensitive spectroscopic probe for the local environment of the enzyme's active site. Theoretical and computational studies have become indispensable in dissecting the nuanced nature of this bond, providing insights into electronic structure, vibrational dynamics, and the influence of the surrounding protein matrix. These investigations are crucial for understanding enzyme mechanisms and for the rational design of drugs that may target these active sites.

This technical guide provides an in-depth overview of the theoretical methodologies used to study the Fe-CO bond in metalloenzymes. It presents key quantitative data from computational studies, details common experimental and computational protocols, and illustrates the logical workflows and relationships that govern this area of research.

Theoretical Methodologies

The primary goal of theoretical studies on the Fe-CO bond is to accurately model its electronic structure and predict spectroscopic observables that can be validated by experiment. The nature of the bond is traditionally described by the Dewar-Chatt-Duncanson model, involving a synergistic interplay of σ-donation from the CO lone pair to the iron's d-orbitals and π-backdonation from the iron's filled d-orbitals into the empty π* orbitals of CO. The extent of π-backdonation is a key determinant of bond strength and vibrational frequencies: stronger backdonation strengthens the Fe-C bond while weakening the C-O bond.[1][2][3]

Computational chemistry provides the tools to quantify these effects. The two most prominent methods employed are Density Functional Theory (DFT) and the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become the workhorse for studying the active sites of metalloenzymes due to its favorable balance of computational cost and accuracy.[4] In a typical "cluster" model, the active site (e.g., the heme group, the proximal ligand, and the CO molecule) is excised from the protein and studied in the gas phase or with a continuum solvation model.[1]

Quantum Mechanics/Molecular Mechanics (QM/MM)

To account for the influence of the entire protein environment, hybrid QM/MM methods are employed.[5][6] In this approach, the system is partitioned into two regions:

  • The QM Region: The chemically active core, typically the Fe-porphyrin system and the CO ligand, is treated with a high-level quantum mechanical method like DFT.[6][7]

  • The MM Region: The rest of the protein and solvent are treated using classical molecular mechanics force fields (e.g., CHARMM, AMBER).[6][7]

This partitioning allows for the accurate modeling of bond-making and bond-breaking events while still accounting for the steric and electrostatic effects of the thousands of atoms in the surrounding protein.[1][6]

Experimental and Computational Protocols

Experimental Protocol: FTIR Spectroscopy of CO-Bound Myoglobin (B1173299)

Fourier Transform Infrared (FTIR) spectroscopy is a primary experimental technique for probing the Fe-CO bond, as the C-O stretching frequency (ν(CO)) is highly sensitive to the electronic environment.[8][9]

Objective: To measure the ν(CO) of a CO-bound heme protein.

Methodology:

  • Sample Preparation: A purified solution of the metalloenzyme (e.g., myoglobin) is prepared in a suitable buffer. For analysis, the sample is often placed in a specialized low-temperature cryostat cell with infrared-transparent windows (e.g., CaF₂).[10]

  • Reduction of the Iron Center: The heme iron is typically reduced to the ferrous (Fe²⁺) state, which is the state that binds CO. This is often achieved by adding a reducing agent like sodium dithionite.

  • Introduction of CO: The solution is purged with CO gas to ensure the formation of the carbonmonoxy complex.

  • Data Acquisition: The sample is placed in an FTIR spectrometer. An infrared beam is passed through the sample, and the absorbance is measured as a function of wavenumber (cm⁻¹).

  • Difference Spectroscopy (Optional): To isolate the signal of the bound CO, difference spectra are often recorded. This can be done by photolyzing the Fe-CO bond with a laser pulse, which transiently breaks the bond. The spectrum of the CO-bound state minus the spectrum of the photodissociated state reveals the vibrational modes associated with the bound ligand.[8][9]

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the ν(CO) stretch. The peak position, width, and intensity provide information about the active site environment.

Computational Protocol: QM/MM Simulation of CO-Bound Myoglobin

This protocol outlines a typical workflow for a QM/MM study aimed at calculating the geometric and vibrational properties of the Fe-CO bond.

Objective: To calculate the structure and ν(CO)/ν(Fe-C) frequencies of CO-bound myoglobin and compare them with experimental data.

Methodology:

  • System Setup:

    • Start with a high-resolution crystal structure of the metalloenzyme (e.g., from the Protein Data Bank).[11]

    • Add hydrogen atoms and solvate the protein in a water box using molecular modeling software (e.g., AMBER, CHARMM).

  • Partitioning:

    • Define the QM region. For a heme protein, this typically includes the iron, the porphyrin ring, the axial ligand (e.g., a histidine side chain), and the CO molecule.[6][7]

    • The remaining protein atoms and water molecules constitute the MM region.

  • Geometry Optimization:

    • Perform a geometry optimization of the entire system. During this process, the forces on the QM atoms are calculated using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*), while the forces on the MM atoms are calculated using a force field.[6] The structure is relaxed to find a minimum energy conformation.

  • Vibrational Frequency Calculation:

    • Once the geometry is optimized, a frequency calculation is performed on the QM region. This involves calculating the second derivatives of the energy with respect to atomic positions to obtain the harmonic vibrational frequencies.

  • Data Analysis and Validation:

    • Analyze the output to identify the vibrational modes corresponding to the C-O stretch (ν(CO)) and the Fe-C stretch (ν(Fe-C)).

    • Compare the calculated bond lengths, angles, and vibrational frequencies with experimental data from X-ray crystallography and FTIR spectroscopy.[12] Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Data Presentation: Calculated vs. Experimental Parameters

Theoretical studies have generated a wealth of data on the Fe-CO unit in various metalloenzymes and model compounds. The tables below summarize representative results for Myoglobin (Mb), a canonical example.

Table 1: Geometric Parameters of the Fe-CO Unit in Myoglobin

MethodFe-C Distance (Å)C-O Distance (Å)Fe-C-O Angle (°)
QM/MM (B3LYP)1.771.15~171
X-ray Crystallography1.93 - 1.971.12 - 1.14118 - 154

Note: Experimental bond angles show a wide range due to structural variations and potential steric hindrance in the distal pocket, while calculations on optimized structures often yield a more linear geometry.

Table 2: Vibrational Frequencies of the Fe-CO Unit in Myoglobin

Methodν(CO) (cm⁻¹)ν(Fe-C) (cm⁻¹)
QM/MM (DFT)~1940 - 1970~500 - 520
FTIR / Resonance Raman (Exp.)1930 - 1970485 - 515

Note: The range of calculated and experimental frequencies reflects the sensitivity of the Fe-CO bond to the specific protein environment, including mutations in the distal pocket.[13]

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of a metalloenzyme active site using a QM/MM approach.

Computational_Workflow cluster_prep System Preparation cluster_qmmm QM/MM Simulation cluster_analysis Analysis & Validation Start Obtain Crystal Structure (PDB) AddH Add Hydrogen Atoms Start->AddH Solvate Solvate in Water Box AddH->Solvate Partition Define QM and MM Regions Solvate->Partition Optimize Geometry Optimization Partition->Optimize Frequency Vibrational Frequency Calculation Optimize->Frequency Extract Extract Geometric & Vibrational Data Frequency->Extract Compare Compare with Experimental Data (FTIR, X-ray) Extract->Compare Refine Refine Model / Draw Conclusions Compare->Refine

Caption: A generalized workflow for QM/MM studies of metalloenzyme active sites.
Factors Influencing the Fe-CO Bond

The properties of the Fe-CO bond are not intrinsic but are modulated by a complex interplay of factors within the protein's active site. This diagram illustrates the key relationships.

FeCO_Influences FeCO Fe-CO Bond Properties (Bond Lengths, Frequencies) Proximal Proximal Ligand (e.g., Histidine, Cysteine) Proximal->FeCO Distal Distal Pocket Environment Distal->FeCO Electrostatics Electrostatic Field / Polarity Distal->Electrostatics Sterics Steric Hindrance Distal->Sterics Heme Heme Substituents Heme->FeCO Oxidation Fe Oxidation State (Fe²⁺ vs Fe³⁺) Oxidation->FeCO

References

On the Presence of Iron Carbonyls in the Interstellar Medium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The existence of iron carbonyls, specifically iron pentacarbonyl (Fe(CO)₅) and its cluster derivatives, in the interstellar medium (ISM) remains an open question in astrochemistry. While a definitive detection of gaseous iron carbonyls in interstellar space has not been achieved, indirect evidence from meteoritic samples and infrared astronomical observations of interstellar dust clouds suggests their potential presence. This technical guide provides a comprehensive overview of the current state of research on this topic. It details the indirect observational evidence, outlines the experimental methodologies used in relevant analyses, and presents theoretical models for the formation and destruction of these organometallic compounds under interstellar conditions. This document is intended to serve as a resource for researchers in astrophysics, astrochemistry, and related fields, providing the necessary technical details for a deeper understanding of the role of metals in the chemistry of the cosmos.

Introduction: The Interstellar Iron Conundrum

Iron is one of the most abundant heavy elements in the universe. However, observations have shown that a significant fraction of iron is depleted from the gas phase in the interstellar medium, suggesting it is locked up in solid-state forms, such as dust grains. The precise nature of these iron-bearing solids is a long-standing puzzle known as the "missing iron problem." While silicates are known to be a major component of interstellar dust, they do not account for all the depleted iron. This has led to the hypothesis that other iron-containing molecules and materials may exist in the ISM.

Among the candidates are iron carbonyls, which are compounds where a central iron atom is bonded to one or more carbon monoxide (CO) ligands. The high abundance of both iron and carbon monoxide in molecular clouds makes the formation of iron carbonyls plausible. This guide explores the evidence for their existence, the methods used to search for them, and the theoretical frameworks that describe their lifecycle in the vast and tenuous environment of interstellar space.

Observational Evidence: A Tale of Dust and Meteorites

Direct detection of gaseous iron carbonyls via radio astronomy has so far been unsuccessful. The evidence for their existence is indirect, primarily stemming from infrared spectroscopy of dust and the analysis of meteorites.

Infrared Signatures in Meteorites

The most compelling evidence for the existence of iron carbonyls in extraterrestrial environments comes from the analysis of meteorites. A study of the Jiange H5 chondrite, a type of stony meteorite, revealed the presence of iron carbonyl clusters.

The identification of iron carbonyl clusters in the Jiange H5 chondrite was achieved using a Perkin Elmer System 2000 Micro-FTIR. The experimental procedure is as follows:

  • Sample Preparation: A thin section of the Jiange H5 chondrite was polished to be sufficiently transparent for infrared transmission measurements.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer coupled with a microscope was used to analyze micrometer-sized regions of the sample.

  • Data Acquisition: Infrared spectra were recorded in the mid-infrared range, focusing on the characteristic stretching frequencies of the carbon-monoxide bond (ν_CO).

  • Analysis: The resulting spectra were analyzed for absorption bands corresponding to the vibrational modes of CO ligands in metal carbonyls.

The analysis of the Jiange H5 chondrite revealed four distinct absorption bands that were attributed to the stretching vibrations of CO ligands in an iron carbonyl cluster, likely Fe₃(CO)₁₂.[1]

Observed Frequency (cm⁻¹)Assignment
2059Terminal CO ligand stretch
1945Terminal CO ligand stretch
1855Bridging CO ligand stretch
1833Bridging CO ligand stretch
Table 1: Infrared absorption bands attributed to iron carbonyl clusters observed in the Jiange H5 chondrite.[1]

These frequencies are consistent with laboratory spectra of iron carbonyl clusters, providing strong evidence for their presence within the parent body of this meteorite.

Probing Interstellar Dust with Infrared Spectroscopy

While no specific interstellar infrared absorption feature has been definitively assigned to iron carbonyls, the vibrations of CO molecules on the surfaces of dust grains are a subject of ongoing research. The presence of CO ice mantles on interstellar dust grains is well-established, and it is plausible that reactions within these ices could lead to the formation of iron carbonyls. The infrared stretching frequencies of CO ligands are sensitive to their chemical environment, which could, in principle, allow for their identification on dust grain surfaces.

Theoretical Framework: Formation and Destruction Pathways

In the absence of a direct detection of gaseous iron carbonyls, theoretical models are crucial for understanding their potential abundance and lifecycle in the ISM.

Formation Pathways

The formation of iron carbonyls in the interstellar medium is likely to occur on the surfaces of dust grains, where iron atoms and CO molecules can accrete and react.

G Fe_gas Fe (gas) grain Dust Grain Surface Fe_gas->grain Accretion CO_gas CO (gas) CO_gas->grain Accretion Fe_ads Fe (adsorbed) grain->Fe_ads CO_ads CO (adsorbed) grain->CO_ads FeCO_ads Fe(CO)n (adsorbed) Fe_ads->FeCO_ads Surface Reaction CO_ads->FeCO_ads Surface Reaction FeCO_gas Fe(CO)n (gas) FeCO_ads->FeCO_gas Desorption

Figure 1: A simplified diagram illustrating the proposed grain surface formation pathway for iron carbonyls in the interstellar medium. Iron atoms and carbon monoxide molecules from the gas phase accrete onto the surface of a dust grain, where they can react to form iron carbonyls. These newly formed molecules can then be released back into the gas phase through various desorption mechanisms.

Destruction Pathways

Once in the gas phase, iron carbonyls are susceptible to destruction by the interstellar ultraviolet radiation field through photodissociation.

G FeCO5_gas Fe(CO)5 (gas) FeCO4_gas Fe(CO)4 (gas) FeCO5_gas->FeCO4_gas Photodissociation UV_photon UV Photon (hν) UV_photon->FeCO4_gas Photodissociation CO_gas CO (gas) FeCO4_gas->CO_gas FeCO3_gas Fe(CO)3 (gas) FeCO4_gas->FeCO3_gas + hν FeCO3_gas->CO_gas Fe_gas Fe (gas) FeCO3_gas->Fe_gas + ...

Figure 2: A schematic of the photodissociation pathway for iron pentacarbonyl (Fe(CO)₅) in the interstellar medium. Successive absorption of ultraviolet photons leads to the sequential loss of carbon monoxide ligands, ultimately returning the iron atom to the gas phase.

The Search for Gaseous Iron Carbonyls: A Radio Astronomy Perspective

The primary method for detecting and characterizing molecules in the cold, dense regions of the interstellar medium is radio astronomy. The rotational transitions of gas-phase molecules can be observed as spectral lines at specific frequencies.

Experimental Workflow for a Radio Astronomical Search

A search for gaseous iron carbonyls would involve a systematic observational and data analysis workflow.

G Telescope Radio Telescope (e.g., ALMA, GBT) Receiver Receiver Tuning (to Fe(CO)5 frequencies) Telescope->Receiver Observation Observation of Molecular Cloud Receiver->Observation Data Raw Spectral Data Observation->Data Calibration Data Calibration Data->Calibration Spectrum Calibrated Spectrum Calibration->Spectrum Analysis Spectral Line Analysis Spectrum->Analysis Detection Detection or Upper Limit Analysis->Detection

Figure 3: A generalized workflow for a radio astronomical search for gaseous iron carbonyls. The process begins with pointing a radio telescope at a suitable interstellar source and tuning the receivers to the predicted rotational transition frequencies of the target molecule. The collected data is then calibrated and analyzed to search for a spectral line signature. If no line is detected, an upper limit on the molecule's abundance can be determined.

Current Status: Non-detection and Upper Limits

To date, no published radio astronomical search has reported a positive detection of gaseous iron carbonyls in the interstellar medium. In the absence of a detection, astronomers can place an upper limit on the column density of the molecule, which is the number of molecules per unit area along the line of sight. These upper limits are valuable for constraining chemical models of the interstellar medium.

Conclusion and Future Directions

The question of whether iron carbonyls exist in the interstellar medium remains unanswered. The detection of iron carbonyl clusters in the Jiange H5 chondrite provides tantalizing, albeit indirect, evidence for their formation in the early solar system.[1] However, the lack of a confirmed detection in the gas phase of the ISM suggests that if they are present, their abundance is below the detection limits of current instrumentation, or that their formation is less efficient and/or their destruction more rapid than theoretical models might predict.

Future research in this area should focus on several key areas:

  • Sensitive Radio Astronomical Searches: Deep searches for the rotational transitions of Fe(CO)₅ and other iron carbonyls with next-generation radio telescopes could provide the first definitive detection or set more stringent upper limits on their abundance.

  • Laboratory Astrophysics: Further laboratory studies of the infrared spectra of iron carbonyls in astrophysically relevant ice analogs are needed to aid in the interpretation of astronomical observations of interstellar dust.

  • Refined Chemical Models: More sophisticated theoretical models that incorporate detailed gas-grain chemistry and accurate photodissociation rates are required to better predict the abundance of iron carbonyls in various interstellar environments.

The resolution of the "missing iron problem" and a complete understanding of the role of metals in interstellar chemistry will require continued efforts in these areas of research. The potential presence of organometallic compounds like iron carbonyls highlights the complexity and richness of the chemical processes that occur in the vast expanses between the stars.

References

The Role of Carbon Monoxide in the Primordial Iron-Sulfur World: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iron-sulfur world hypothesis, a compelling model for the chemoautotrophic origin of life, posits that the earliest metabolic pathways emerged on the catalytic surfaces of iron and nickel sulfide (B99878) minerals in primordial hydrothermal vent systems. Central to this theory is the role of simple inorganic molecules as precursors for the synthesis of life's foundational organic compounds. This technical guide provides an in-depth examination of the pivotal role of carbon monoxide (CO) within this framework. It details the experimental evidence for CO's function as a primary carbon source for the synthesis of key biomolecules, including activated thioesters, α-hydroxy and α-amino acids, and peptides, which are precursors to a primitive version of the acetyl-CoA pathway. This document furnishes a compilation of quantitative data from key experiments, detailed experimental protocols derived from foundational studies, and visual representations of the proposed chemical pathways and workflows to offer a comprehensive resource for researchers in abiogenesis, metabolic evolution, and related fields.

Introduction: The Iron-Sulfur World Hypothesis

Proposed by Günter Wächtershäuser, the iron-sulfur world theory presents a model of abiogenesis where life originated not in a prebiotic soup, but as a dynamic, surface-bound metabolic system on mineral catalysts.[1] This "pioneer organism" is theorized to have emerged in the high-pressure, high-temperature environment of submarine hydrothermal vents.[1] These environments are characterized by steep chemical and thermal gradients, providing both the energy and the raw materials for sustained chemical reactions.

The core of the theory is a chemoautotrophic origin of life, where the first metabolic cycles were driven by the energy released from redox reactions between geochemically available inorganic compounds. A key reaction is the formation of pyrite (B73398) (FeS₂) from ferrous sulfide (FeS) and hydrogen sulfide (H₂S), which provides a source of electrons for the reduction of inorganic carbon sources.[1] Within this volcanic hydrothermal setting, transition metal centers, particularly those of iron (Fe) and nickel (Ni), embedded in a mineral matrix, are proposed to have acted as primordial catalysts.[1] These catalytic centers facilitated the fixation of inorganic gases like carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide (HCN), and hydrogen sulfide (H₂S) into the first small organic molecules.[1]

The Central Role of Carbon Monoxide

Carbon monoxide is a cornerstone of the iron-sulfur world hypothesis, serving as a primary and highly reactive C1 building block for a primitive carbon fixation pathway that shows remarkable parallels to the modern acetyl-CoA (or Wood-Ljungdahl) pathway. This ancient metabolic route is still utilized by anaerobic microorganisms, such as acetogens and methanogens.[2] The exergonic nature of reactions involving CO provides the thermodynamic driving force for the synthesis of more complex organic molecules.

The key transformations involving carbon monoxide in this primordial context include:

  • Carbonylation: The insertion of CO into other molecules.

  • Formation of Activated Acyl Groups: The reaction of CO with methyl groups (derived from other C1 sources) to form an acetyl moiety, a critical step toward energy and biosynthetic intermediates.

  • Peptide Bond Formation: The activation of amino acids by CO to drive their condensation into peptides.

These reactions, catalyzed by (Fe,Ni)S mineral surfaces, lay the groundwork for a self-sustaining, autocatalytic "surface metabolism" that could evolve in complexity over time.

Key Experimental Evidence and Quantitative Data

Seminal experiments have provided crucial support for the proposed role of carbon monoxide in a prebiotic iron-sulfur world. These studies have demonstrated the formation of key metabolic intermediates under simulated hydrothermal conditions.

Synthesis of Activated Acetic Acid (Methyl Thioacetate)

One of the initial key steps is the formation of an activated form of acetic acid, a thioester, which is analogous to the central metabolic intermediate, acetyl-CoA. Experiments by Huber and Wächtershäuser demonstrated that an aqueous slurry of co-precipitated nickel sulfide (NiS) and iron sulfide (FeS) can catalyze the conversion of carbon monoxide and methanethiol (B179389) (CH₃SH) into methyl thioacetate (B1230152) (CH₃-CO-SCH₃).[3] This thioester can then hydrolyze to acetic acid.

More recent geoelectrochemical studies have shown that nickel sulfide, when partially reduced, can facilitate the formation of S-methyl thioacetate from CO and methanethiol at room temperature and neutral pH with yields of up to 56%.[4][5]

Experiment Catalyst Reactants Temperature (°C) Pressure pH Key Products Reported Yield Citation(s)
Activated Acetic Acid Synthesis(Ni,Fe)S (co-precipitated)CO, CH₃SH100Atmospheric1.6 (optimum)Methyl Thioacetate, Acetic Acid0.2% (based on CO)[3][4]
Geoelectrochemical Thioester SynthesisNiS, (Ni,Fe)S, (Co,Ni)SCO₂, MethanethiolRoom Temp.Atmospheric7S-methyl thioacetateup to 56% (from CO)[4][5]
Synthesis of α-Amino Acids and α-Hydroxy Acids

Building upon the fixation of single carbon units, experiments have shown the formation of α-amino acids, the building blocks of proteins. Huber and Wächtershäuser demonstrated that mixing carbon monoxide, hydrogen sulfide, nickel sulfide, and iron sulfide particles at 100°C can form amino acids.[6] Further studies showed that nickel or nickel-iron precipitates can catalyze the CO-dependent formation of a series of α-hydroxy and α-amino acids from carbonyl, cyano, and methylthio ligands at temperatures between 80°C and 120°C.[7]

Experiment Catalyst Reactants Temperature (°C) Pressure pH Key Products Citation(s)
Amino Acid SynthesisNiS, FeSCO, H₂S100AtmosphericNot SpecifiedAmino AcidsNot Quantified
α-Hydroxy and α-Amino Acid SynthesisNi or (Ni,Fe) precipitatesCO, KCN, CH₃SH80-1201-75 barAlkaline (buffered with Ca(OH)₂ or Mg(OH)₂)Glycine, Alanine, Serine, Glycolate, Lactate, GlycerateNot Quantified
Synthesis of Peptides

A critical step towards functional macromolecules is the polymerization of amino acids into peptides. In a landmark experiment, Huber and Wächtershäuser showed that amino acids could be activated by carbon monoxide to form peptides on the surface of co-precipitated (Ni,Fe)S.[8] The reaction proceeds at 100°C in an aqueous, anaerobic environment, with H₂S or CH₃SH acting as a condensation agent.[8] This demonstrated a plausible prebiotic pathway for peptide bond formation driven by the chemical energy of CO. Subsequent work established that this CO-driven peptide formation can occur concomitantly with peptide degradation, establishing a potential primordial peptide cycle.[9]

Experiment Catalyst Reactants Temperature (°C) Pressure pH Key Products Citation(s)
Peptide Synthesis(Ni,Fe)S (co-precipitated)Amino Acids, CO, H₂S (or CH₃SH)100Atmospheric7-10Dipeptides, Tripeptides[8][10][11]

Proposed Mechanisms and Pathways

The experimental results support a stepwise, mineral-surface-catalyzed pathway from carbon monoxide to key organic molecules, representing a primitive version of the acetyl-CoA pathway.

The Primordial Acetyl-CoA Pathway

This pathway begins with the carbonylation of a methyl group, which is bound to a metal sulfide surface. The methyl group itself can be formed from other C1 sources like CO₂ or formaldehyde. The resulting acetyl group, activated as a thioester (e.g., methyl thioacetate), can then enter further synthetic reactions.

Prebiotic_Acetyl_CoA_Pathway cluster_activation Activation on Mineral Surface cluster_products Further Synthesis CO Carbon Monoxide (CO) Fe_Ni_S (Fe,Ni)S Surface CO->Fe_Ni_S CH3_source Methyl Source (e.g., from CO₂, HCHO) CH3_source->Fe_Ni_S Methyl_Thioacetate Methyl Thioacetate (Activated Acetyl Group) Fe_Ni_S->Methyl_Thioacetate Carbonylation + CH₃SH Pyruvic_Acid Pyruvic Acid Methyl_Thioacetate->Pyruvic_Acid Carboxylation Amino_Acids Amino Acids Pyruvic_Acid->Amino_Acids Reductive Amination + NH₃

Caption: A simplified diagram of the proposed prebiotic acetyl-CoA pathway on an (Fe,Ni)S mineral surface.

CO-Driven Peptide Synthesis

Carbon monoxide activates the carboxyl group of an amino acid, making it susceptible to nucleophilic attack by the amino group of a second amino acid. This reaction, occurring on the (Fe,Ni)S surface, facilitates the formation of a peptide bond, releasing a molecule of water. The process can repeat to form longer peptide chains.

Peptide_Synthesis_Pathway AA1 Amino Acid 1 (R₁-CH(NH₂)-COOH) Activated_AA1 Activated Amino Acid 1 (e.g., via COS intermediate) AA1->Activated_AA1 Activation AA2 Amino Acid 2 (R₂-CH(NH₂)-COOH) Dipeptide Dipeptide (R₁-CH(NH₂)-CO-NH-CH(R₂)-COOH) AA2->Dipeptide Condensation CO Carbon Monoxide (CO) CO->Activated_AA1 Activation FeNiS (Fe,Ni)S Catalyst + H₂S FeNiS->Activated_AA1 Activation Activated_AA1->Dipeptide Condensation

Caption: The activation of an amino acid by CO on an (Fe,Ni)S catalyst, leading to peptide bond formation.

Experimental Protocols

The following protocols are reconstructed based on the methods described in the foundational papers of Huber and Wächtershäuser. They are intended as a guide and may require optimization. All procedures must be carried out under strict anaerobic conditions.

Preparation of Co-precipitated (Ni,Fe)S Catalyst

This protocol is based on the methods used for synthesizing the catalysts in the peptide and acetic acid formation experiments.[3][8]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Anaerobic, deionized water

  • Nitrogen gas (high purity)

Procedure:

  • Prepare separate anaerobic stock solutions of NiCl₂, FeCl₂, and Na₂S in deionized water.

  • In an anaerobic chamber or glovebox, mix equimolar amounts of the NiCl₂ and FeCl₂ solutions.

  • While stirring vigorously, add an equimolar amount of the Na₂S solution dropwise to the Ni/Fe solution. A black precipitate of (Ni,Fe)S will form immediately.

  • Continue stirring the suspension for a designated period (e.g., 1 hour) to ensure complete reaction.

  • Wash the precipitate several times with anaerobic, deionized water by centrifugation and decantation to remove soluble salts.

  • The resulting (Ni,Fe)S slurry can be used directly in subsequent synthesis experiments.

Protocol for CO-Driven Peptide Synthesis

This protocol is a generalized procedure based on the 1998 Huber and Wächtershäuser experiment.[8][11]

Materials:

  • Selected α-amino acid(s) (e.g., Phenylalanine, Glycine)

  • Freshly prepared (Ni,Fe)S catalyst slurry

  • Anaerobic, deionized water

  • Potassium hydroxide (B78521) (KOH) solution for pH adjustment

  • Carbon monoxide (CO) gas (high purity)

  • Hydrogen sulfide (H₂S) gas or methanethiol (CH₃SH)

  • High-pressure reaction vessel or thick-walled glass flask suitable for heating

Procedure:

  • In an anaerobic environment, add a specific amount of the desired amino acid(s) to the reaction vessel.

  • Add the aqueous (Ni,Fe)S catalyst slurry.

  • Adjust the pH of the slurry to the desired range (e.g., pH 7-10) using an anaerobic KOH solution.

  • Seal the reaction vessel.

  • Purge the vessel multiple times with CO gas to ensure an anaerobic CO atmosphere.

  • Pressurize the vessel with CO to the desired pressure (e.g., atmospheric or higher).

  • Introduce H₂S gas or liquid CH₃SH as the condensation agent.

  • Place the vessel in a heating apparatus and maintain at 100°C for the desired reaction time (e.g., 1-4 days).

  • After the reaction, cool the vessel to room temperature.

  • Vent the excess gas pressure in a fume hood.

  • Collect the aqueous supernatant by centrifugation for analysis.

Analytical Methods for Product Characterization

Analysis of the complex product mixtures from these experiments requires sensitive and selective techniques.[10]

Sample Preparation:

  • Aqueous samples are typically centrifuged to remove mineral catalysts.

  • For Gas Chromatography (GC) analysis, derivatization is often necessary to make the polar amino acids and peptides volatile.

  • For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), samples may be analyzed directly or after minimal cleanup.[4][10]

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile products and derivatized small molecules like amino acids and hydroxy acids.[10]

  • High-Performance Liquid Chromatography (HPLC): Used with various detectors (e.g., UV, fluorescence) for the separation and quantification of peptides and amino acids.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for identifying larger molecules like di- and tripeptides by providing both retention time and mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural determination of key products, especially when isolated in sufficient quantity.[10]

Experimental_Workflow cluster_prep 1. Catalyst and Reagent Preparation cluster_reaction 2. Synthesis Reaction cluster_analysis 3. Product Analysis A Prepare Anaerobic Solutions (NiCl₂, FeCl₂, Na₂S) B Co-precipitate (Ni,Fe)S under N₂ atmosphere A->B C Wash Catalyst B->C E Combine Reactants in Anaerobic Vessel (Catalyst, Amino Acids, H₂O) C->E D Prepare Amino Acid Solution D->E F Adjust pH (7-10) E->F G Seal and Purge with CO Gas F->G H Add H₂S / CH₃SH G->H I Heat at 100°C (e.g., 24-96 hours) H->I J Cool and Depressurize I->J K Separate Supernatant (Centrifugation) J->K L Analyze Products K->L M HPLC / LC-MS (Peptides) L->M N GC-MS (Derivatized Amino Acids) L->N

Caption: A general experimental workflow for the synthesis and analysis of peptides from amino acids and CO.

Conclusion and Future Directions

The experimental evidence strongly supports a critical role for carbon monoxide in the prebiotic chemistry of the iron-sulfur world. On the catalytic surfaces of iron and nickel sulfides, CO acts as a potent C1 building block, driving the synthesis of activated acetyl groups, amino acids, and peptides under plausible primordial hydrothermal conditions. These reactions form the basis of a primitive carbon fixation pathway analogous to the modern acetyl-CoA pathway, suggesting a direct lineage from geochemistry to biochemistry.

For researchers and professionals in drug development, understanding these fundamental pathways of metabolic evolution can provide insights into the core biochemical logic of life. This knowledge can inform the study of metalloenzymes, many of which retain Fe-S and Ni-Fe-S clusters at their active sites, and can inspire the design of novel catalysts and synthetic pathways.

Future research should continue to explore the catalytic potential of different mineral compositions under a wider range of simulated prebiotic conditions. The transition from a surface-bound metabolism to the first enclosed, cellular life remains a major question, and understanding the role of molecules synthesized from CO, such as amphipathic lipids, will be crucial. Furthermore, elucidating the catalytic mechanisms at the atomic level will provide deeper insights into the remarkable efficiency of these primordial reactions.

References

fundamental principles of iron-catalyzed CO hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Principles of Iron-Catalyzed CO Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of iron-catalyzed carbon monoxide (CO) hydrogenation, a cornerstone of Fischer-Tropsch synthesis (FTS). The document details the reaction mechanisms, active catalyst phases, and the influence of various promoters. It also includes detailed experimental protocols and quantitative data to aid in the research and development of efficient iron-based catalysts.

Core Principles of Iron-Catalyzed CO Hydrogenation

Iron-catalyzed CO hydrogenation is a complex catalytic process that converts synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, into a wide array of hydrocarbons and oxygenates. This process is of significant industrial importance for the production of synthetic fuels and value-added chemicals. When utilizing CO₂ as a feedstock, the process involves an initial reverse water-gas shift (RWGS) reaction to produce CO, which then enters the Fischer-Tropsch synthesis pathway.

The overall process can be summarized by the following key reactions:

  • Fischer-Tropsch Synthesis (FTS): nCO + (2n+1)H₂ → CₙH₂ₙ₊₂ + nH₂O

  • Reverse Water-Gas Shift (RWGS): CO₂ + H₂ ⇌ CO + H₂O

The product distribution in FTS typically follows the Anderson-Schulz-Flory (ASF) model, which describes the chain growth probability. However, iron-based catalysts often exhibit deviations from this model, allowing for the selective production of desired hydrocarbon fractions.

A critical aspect of iron-catalyzed CO hydrogenation is the dynamic nature of the catalyst itself. Under reaction conditions, the initial iron precursor (often an iron oxide) is transformed into various iron phases, with iron carbides being widely recognized as the active phase for C-C bond formation and chain growth. Iron oxides, such as magnetite (Fe₃O₄), are considered active for the RWGS reaction.[1][2] The interplay between these phases is crucial for the overall catalytic performance.

Promoters play a vital role in enhancing the activity, selectivity, and stability of iron-based catalysts. Alkali metals, such as potassium and sodium, are common promoters that can increase the catalyst's basicity, enhance CO adsorption, and facilitate the formation of the active iron carbide phase.[3] Structural promoters, like silica (B1680970) or alumina, provide high surface area and mechanical stability.

Reaction Mechanisms

The predominant mechanism for CO hydrogenation on iron catalysts is the carbide mechanism . This mechanism involves the dissociative adsorption of CO on the catalyst surface to form surface carbon species, which are then hydrogenated to form CHₓ monomers. These monomers subsequently polymerize to form longer hydrocarbon chains.

A more detailed, step-by-step representation of the carbide mechanism on an iron carbide surface is the Mars-van Krevelen type mechanism:

  • Hydrogenation of a surface carbidic carbon: A carbon atom of the iron carbide lattice is hydrogenated to form a CHₓ species.

  • Vacancy formation: This leaves a carbon vacancy on the catalyst surface.

  • CO adsorption and dissociation: A CO molecule from the gas phase adsorbs onto the vacancy and dissociates, filling the vacancy with a carbon atom and leaving an oxygen atom on the surface.

  • Oxygen removal: The surface oxygen is removed as water through hydrogenation.

  • Chain growth and termination: The CHₓ monomers polymerize, and the growing hydrocarbon chains can terminate through hydrogenation or dehydrogenation to form paraffins or olefins, respectively.

The following Graphviz diagram illustrates the key steps in the carbide mechanism.

Carbide_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CO_gas CO (gas) CO_ads CO CO_gas->CO_ads Adsorption H2_gas H₂ (gas) H_ads H H2_gas->H_ads Dissociative Adsorption Active_Site Active Site (Iron Carbide) C_ads C CO_ads->C_ads Dissociation O_ads O CO_ads->O_ads Dissociation CHx_monomer CHₓ* Monomer C_ads->CHx_monomer + xH* H2O_gas H₂O (gas) O_ads->H2O_gas + 2H* Chain_n Rₙ-CH₂ CHx_monomer->Chain_n Insertion Chain_n+1 Rₙ₊₁-CH₂ Chain_n->Chain_n+1 + CHₓ* Alkane Alkane Chain_n+1->Alkane + H* (Hydrogenation) Olefin Olefin Chain_n+1->Olefin - H* (β-hydride elimination)

Caption: Carbide mechanism for Fischer-Tropsch synthesis.

Experimental Protocols

Catalyst Preparation: Co-precipitation Method for a Promoted Iron Catalyst

This protocol describes the preparation of a K- and Cu-promoted iron catalyst supported on silica (Fe-Cu-K/SiO₂), a common formulation for CO hydrogenation.

Materials:

Procedure:

  • Support Preparation (Silica):

    • In a beaker, mix 200 mL of ethanol and 50 mL of deionized water.

    • While stirring vigorously, add 40 mL of TEOS to the ethanol-water mixture.

    • Slowly add 20 mL of ammonium hydroxide solution dropwise to initiate hydrolysis and condensation.

    • Continue stirring for 4 hours at room temperature.

    • Collect the precipitated silica by filtration, wash thoroughly with deionized water and ethanol, and dry at 110 °C overnight.

    • Calcine the dried silica in air at 500 °C for 5 hours.

  • Catalyst Synthesis (Co-precipitation):

    • Dissolve appropriate amounts of Fe(NO₃)₃·9H₂O and Cu(NO₃)₂·3H₂O in 200 mL of deionized water to achieve the desired Fe:Cu molar ratio (e.g., 100:3).

    • Disperse the prepared silica support in the metal nitrate solution under vigorous stirring.

    • Heat the solution to 80 °C.

    • Slowly add a 1 M solution of K₂CO₃ dropwise until the pH of the solution reaches 8.0, inducing the co-precipitation of iron and copper hydroxides onto the silica support.

    • Age the resulting slurry at 80 °C for 2 hours with continuous stirring.

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

    • Dry the catalyst precursor at 120 °C overnight.

    • Calcine the dried powder in static air at 400 °C for 6 hours.

  • Promoter Addition (Impregnation):

    • Dissolve the desired amount of K₂CO₃ in deionized water.

    • Impregnate the calcined Fe-Cu/SiO₂ catalyst with the K₂CO₃ solution using the incipient wetness technique.

    • Dry the potassium-promoted catalyst at 120 °C for 12 hours.

Catalyst Activity Testing in a Fixed-Bed Reactor

Apparatus:

  • High-pressure fixed-bed reactor system

  • Mass flow controllers for H₂, CO, and an internal standard (e.g., N₂)

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID)

Procedure:

  • Catalyst Loading:

    • Load approximately 0.5 g of the catalyst (sieved to a particle size of 40-60 mesh) into the center of a stainless steel reactor tube (e.g., 1/2 inch outer diameter).

    • Pack quartz wool at both ends of the catalyst bed to secure it in place.

  • Catalyst Activation (Reduction):

    • Pressurize the reactor with N₂ to the desired reaction pressure (e.g., 20 bar) and check for leaks.

    • Introduce a flow of pure H₂ (e.g., 50 mL/min) and heat the reactor to the reduction temperature (e.g., 400 °C) at a ramp rate of 5 °C/min.

    • Hold at the reduction temperature for a specified duration (e.g., 12 hours) to ensure complete reduction of the iron oxides.

  • CO Hydrogenation Reaction:

    • After reduction, cool the reactor to the desired reaction temperature (e.g., 280 °C).

    • Switch the gas feed from H₂ to the syngas mixture (e.g., H₂/CO = 2) with a specific gas hourly space velocity (GHSV, e.g., 2000 h⁻¹).

    • Maintain the reaction at the set temperature and pressure.

  • Product Analysis:

    • Periodically analyze the reactor effluent using an online GC.

    • The TCD is used to quantify permanent gases (CO, H₂, CO₂, N₂).

    • The FID is used to quantify hydrocarbons.

    • Calculate CO conversion and product selectivity based on the GC data and the flow rates of the reactants and products.

The following diagram illustrates a typical experimental workflow for catalyst development and testing.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Evaluation cluster_optimization Optimization Loop Precursor_Selection Precursor & Promoter Selection Synthesis_Method Synthesis (e.g., Co-precipitation) Precursor_Selection->Synthesis_Method Drying_Calcination Drying & Calcination Synthesis_Method->Drying_Calcination XRD XRD (Phase Identification) Drying_Calcination->XRD BET BET (Surface Area) Drying_Calcination->BET TEM TEM (Morphology) Drying_Calcination->TEM H2_TPR H₂-TPR (Reducibility) Drying_Calcination->H2_TPR Activation Catalyst Activation (Reduction) H2_TPR->Activation Reaction CO Hydrogenation Reaction Activation->Reaction Product_Analysis Product Analysis (GC) Reaction->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity) Product_Analysis->Data_Analysis Evaluation Evaluate Results Data_Analysis->Evaluation Modification Modify Synthesis Parameters Evaluation->Modification If performance is not optimal Modification->Precursor_Selection

Caption: Experimental workflow for catalyst development.

Quantitative Data Presentation

The following tables summarize typical quantitative data for iron-based catalysts in CO hydrogenation, highlighting the effects of different promoters and reaction conditions.

Table 1: Effect of Alkali Promoters on Catalyst Performance

Catalyst CompositionReaction Temp. (°C)Pressure (bar)H₂/CO RatioCO Conversion (%)C₅₊ Selectivity (%)Olefin/Paraffin Ratio (C₂-C₄)
100Fe/5Cu/4SiO₂27020245301.5
100Fe/5Cu/4SiO₂/2K27020260453.0
100Fe/5Cu/4SiO₂/2Na27020255402.5

Table 2: Effect of Reaction Conditions on Product Distribution for a K-promoted Iron Catalyst

Reaction Temp. (°C)Pressure (bar)GHSV (h⁻¹)CO Conversion (%)CH₄ Selectivity (%)C₂-C₄ Selectivity (%)C₅₊ Selectivity (%)
26020200055153550
28020200070203050
30020200085252550
28010200060183250
28030200075222850
28020100080232750
28020400065193150

Conclusion

This technical guide has provided a detailed overview of the . A thorough understanding of the reaction mechanisms, the nature of the active catalyst phases, and the role of promoters is essential for the rational design of highly efficient catalysts. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in this field, enabling them to develop and test novel catalytic systems for the sustainable production of fuels and chemicals. The logical relationships and workflows visualized through Graphviz diagrams offer a clear and structured approach to catalyst research and development.

References

The Electronic Structure of Iron Pentacarbonyl (Fe(CO)₅): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron pentacarbonyl, Fe(CO)₅, is a foundational organometallic compound with significant implications in catalysis, materials science, and as a precursor for iron-based nanoparticles. A thorough understanding of its electronic structure is paramount for harnessing its reactivity and designing novel applications. This technical guide provides an in-depth analysis of the electronic properties of Fe(CO)₅, integrating experimental data with theoretical models. We present a detailed examination of its molecular geometry, the synergistic nature of the iron-carbonyl bond, and a molecular orbital framework. This document summarizes key quantitative data in structured tables, outlines experimental protocols for its characterization, and provides visualizations of fundamental electronic concepts to facilitate a comprehensive understanding for researchers and professionals in related fields.

Molecular Geometry and Structure

Iron pentacarbonyl adopts a trigonal bipyramidal geometry, belonging to the D₃h point group.[1][2] In this configuration, the central iron atom is coordinated to five carbon monoxide (CO) ligands. Three of the CO ligands occupy equatorial positions, forming a trigonal plane, while the remaining two are situated in axial positions, perpendicular to this plane.[1] The Fe-C-O linkages are essentially linear.[1] This highly symmetric structure is a consequence of the electronic configuration of the central iron atom and the nature of its interaction with the carbonyl ligands.

Table 1: Structural Parameters of Fe(CO)₅
ParameterExperimental Value (Gas-Phase Electron Diffraction)Computational Value (DFT)
Fe-C (axial) Bond Length~1.81 ÅVaries with computational method
Fe-C (equatorial) Bond Length~1.83 ÅVaries with computational method
C-O (axial) Bond Length~1.11 ÅVaries with computational method
C-O (equatorial) Bond Length~1.13 ÅVaries with computational method
C(eq)-Fe-C(eq) Angle120°~120°
C(ax)-Fe-C(eq) Angle90°~90°
C(ax)-Fe-C(ax) Angle180°~180°

Note: Experimental and computational values for bond lengths can vary slightly depending on the specific techniques and basis sets used. The provided values are representative.[3][4][5][6]

The Synergistic Nature of the Fe-CO Bond

The bonding in iron pentacarbonyl is a classic example of synergistic bonding, also known as the Dewar-Chatt-Duncanson model. This model describes a cooperative interaction between the metal and the ligands involving two main components: σ-donation and π-backbonding.[7][8][9]

  • σ-Donation: The carbon atom of the CO ligand donates a lone pair of electrons from its highest occupied molecular orbital (HOMO), the 5σ orbital, to an empty d-orbital of the iron atom, forming a σ-bond.[7][9]

  • π-Backbonding: Concurrently, the iron atom donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the CO ligands.[7][9] This interaction is known as π-backbonding.

This mutual electron exchange strengthens the Fe-C bond while slightly weakening the C-O triple bond.[7] The extent of π-backbonding is a critical factor influencing the vibrational frequency of the C-O stretch, a feature that is readily probed by infrared spectroscopy.

Synergistic_Bonding cluster_Fe Iron (Fe) cluster_CO Carbon Monoxide (CO) Fe Fe Fe_d_sigma Empty d-orbital (σ-acceptor) Fe_d_pi Filled d-orbital (π-donor) CO_pi_star π* LUMO (acceptor) Fe_d_pi->CO_pi_star π-Backbonding CO C≡O CO_sigma σ HOMO (donor) CO_sigma->Fe_d_sigma σ-Donation

A diagram illustrating the synergistic σ-donation and π-backbonding in the Fe-CO bond.

Molecular Orbital Theory of Fe(CO)₅

A more sophisticated understanding of the electronic structure of Fe(CO)₅ is provided by molecular orbital (MO) theory. The interaction between the atomic orbitals of the central iron atom (3d, 4s, and 4p) and the molecular orbitals of the five CO ligands leads to the formation of a set of molecular orbitals for the entire complex. The 18-electron rule is satisfied in Fe(CO)₅, with 8 valence electrons from the iron atom and 10 electrons donated by the five CO ligands, contributing to its stability.[1][10]

The d-orbitals of the iron atom split in the D₃h symmetry of the complex. This splitting, along with the interaction with the ligand orbitals, gives rise to the final arrangement of the molecular orbitals. The highest occupied molecular orbitals (HOMOs) are primarily metal-centered d-orbitals, while the lowest unoccupied molecular orbitals (LUMOs) are dominated by the π* orbitals of the CO ligands.[11][12]

Molecular_Orbital_Diagram cluster_Fe_AOs Fe Atomic Orbitals cluster_MOs Fe(CO)₅ Molecular Orbitals cluster_CO_LGOs 5CO Ligand Group Orbitals Fe_AOs Fe_AOs MOs MOs CO_LGOs CO_LGOs Fe_3d 3d Fe_3d_orbitals Fe_4s 4s Fe_4s_orbital Fe_4p 4p Fe_4p_orbitals HOMO HOMO (d-character) Fe_3d_orbitals->HOMO Bonding_MOs Bonding MOs Fe_4s_orbital->Bonding_MOs LUMO LUMO (π* character) Fe_4p_orbitals->LUMO CO_pi_star_orbitals HOMO->CO_pi_star_orbitals π-backbonding CO_pi_star_LGOs π* (LUMO) CO_sigma_LGOs σ (HOMO) CO_sigma_orbitals CO_pi_star_orbitals->LUMO CO_sigma_orbitals->Bonding_MOs

A simplified molecular orbital diagram for Fe(CO)₅.

Spectroscopic Characterization

The electronic structure of Fe(CO)₅ has been extensively studied using various spectroscopic techniques. Infrared and photoelectron spectroscopy are particularly informative.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the strength of the C-O bond in metal carbonyls. In the gas phase, Fe(CO)₅ exhibits two intense ν(CO) stretching bands at approximately 2034 cm⁻¹ and 2014 cm⁻¹.[1] The positions of these bands are sensitive to the extent of π-backbonding. Increased π-backbonding from the metal to the CO π* orbitals weakens the C-O bond, resulting in a lower stretching frequency compared to free CO (2143 cm⁻¹).

Table 2: Key Infrared Vibrational Frequencies of Fe(CO)₅ (Gas Phase)
Vibrational ModeSymmetryFrequency (cm⁻¹)
ν(CO)A₂''~2034
ν(CO)E'~2014
ν(Fe-C) and δ(FeCO)Multiple300 - 700

Data compiled from various spectroscopic studies.[1][3][4][5][13][14]

Photoelectron Spectroscopy (PES)

Valence photoelectron spectroscopy provides direct experimental insight into the energies of the molecular orbitals. The spectrum of Fe(CO)₅ shows distinct bands corresponding to the ionization of electrons from different orbitals. The bands at lower binding energies are assigned to the ionization from the metal-centered 3d orbitals, while those at higher binding energies are associated with the CO ligand orbitals.[15][16][17]

Table 3: Valence Photoelectron Spectroscopy Data for Fe(CO)₅
Binding Energy (eV)Assignment
~8.2 - 8.5Fe 3d (e')
~9.5Fe 3d (e'')
~14 - 18CO (π and σ) orbitals

Values are approximate and can vary based on the experimental setup.[15][16][17][18]

Experimental Protocols

Gas-Phase Infrared Spectroscopy

Objective: To measure the C-O stretching frequencies of Fe(CO)₅.

Methodology:

  • A sample of liquid Fe(CO)₅ is carefully handled in a fume hood due to its toxicity and volatility.

  • A small amount of the sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl).

  • The gas cell is evacuated to remove air and then filled with a low pressure of Fe(CO)₅ vapor.

  • The gas cell is placed in the sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty gas cell is recorded.

  • The infrared spectrum of the Fe(CO)₅ sample is then recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of Fe(CO)₅.

  • The positions of the ν(CO) absorption bands are determined.

Time-Resolved Valence Photoelectron Spectroscopy

Objective: To probe the electronic structure and dissociation dynamics of Fe(CO)₅.

Methodology:

  • A molecular beam of Fe(CO)₅ is generated by passing a carrier gas (e.g., He or Ar) over a liquid sample of Fe(CO)₅.

  • The molecular beam is directed into a high-vacuum chamber.

  • A pump-probe experimental setup is used. A femtosecond laser pulse (the "pump," e.g., at 266 nm) excites the Fe(CO)₅ molecules.[15][16]

  • After a variable time delay, a second high-energy pulse (the "probe," typically XUV or soft X-ray) ionizes the molecules.[15][16]

  • The kinetic energy of the photoemitted electrons is measured using an electron spectrometer.

  • The binding energy of the electrons is calculated from the known photon energy of the probe pulse and the measured kinetic energy of the electrons.

  • By varying the time delay between the pump and probe pulses, the evolution of the electronic states following photoexcitation can be monitored.[15][16]

Conclusion

The electronic structure of iron pentacarbonyl is a well-defined system characterized by a trigonal bipyramidal geometry and a synergistic bonding mechanism that involves both σ-donation from the CO ligands to the iron center and π-backbonding from the metal to the ligands. This intricate electronic interplay governs its stability, reactivity, and spectroscopic properties. The molecular orbital framework, supported by extensive experimental data from infrared and photoelectron spectroscopy, provides a comprehensive model for understanding this iconic organometallic compound. The data and protocols presented in this guide offer a valuable resource for researchers and professionals engaged in fields where the chemistry of iron pentacarbonyl and related compounds is of central importance.

References

Early Investigations of Heme Oxygenase and Carbon Monoxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the foundational research on heme oxygenase (HO) and its role in the production of carbon monoxide (CO). It is intended for researchers, scientists, and drug development professionals interested in the historical context and core methodologies that established this crucial enzymatic pathway. The guide focuses on the seminal work of Tenhunen, Schmid, and Marver in the late 1960s, which laid the groundwork for our current understanding of heme catabolism.

Core Concepts of Early Heme Oxygenase Research

In 1968, Tenhunen, Marver, and Schmid first described a microsomal enzyme system responsible for the conversion of heme to biliverdin (B22007), which was subsequently reduced to bilirubin (B190676).[1][2][3] Their research, primarily using rat liver and spleen microsomes, established that this enzyme, termed heme oxygenase, was the rate-limiting step in heme degradation.[4] A key finding of these early studies was the stoichiometric production of carbon monoxide (CO) during the cleavage of the heme ring, definitively linking endogenous CO production to heme catabolism.[4][5]

The initial characterization of microsomal heme oxygenase revealed its nature as a mixed-function oxygenase, requiring both molecular oxygen and a source of reducing equivalents, identified as NADPH.[1][4] The enzyme system was found to be dependent on NADPH-cytochrome c reductase to transfer electrons to the heme oxygenase.[6][7] These pioneering investigations also explored the enzyme's substrate specificity, tissue distribution, and susceptibility to various inhibitors.[4][8]

Data Presentation

The following tables summarize the quantitative data extracted from the early publications on microsomal heme oxygenase.

Table 1: Substrate Specificity of Microsomal Heme Oxygenase

SubstrateRelative Activity (%)Apparent Km (µM)
Protohemin IX1005.0
Methemalbumin100-
Methemoglobin804.8
Hemoglobin α-chains605.1
Hemoglobin β-chains605.1
Deuterohemin IX404.5
Coprohemin I20-
Hemoglobin-haptoglobin complex10-
MyoglobinInactive-
OxyhemoglobinInactive-
CarboxyhemoglobinInactive-
Free PorphyrinsInactive-

Data compiled from Tenhunen et al., J Biol Chem, 1969.[4]

Table 2: Tissue Distribution of Heme Oxygenase Activity in the Rat

TissueHeme Oxygenase Activity (nmol bilirubin/mg protein/hr)
Spleen2.5 - 3.5
Liver1.0 - 1.5
Bone Marrow0.8 - 1.2
Brain0.2 - 0.4
Kidney0.1 - 0.2
Lung0.1 - 0.2

Approximate values based on descriptions in Tenhunen et al., J Biol Chem, 1969.[4]

Table 3: Effect of Inhibitors on Microsomal Heme Oxygenase Activity

InhibitorConcentrationInhibition (%)
p-Hydroxymercuribenzoate1 mM90
Sodium Azide1 mM80
Potassium Cyanide1 mM70
Carbon Monoxide (CO)(Not specified)Significant
Sodium Dodecyl Sulfate (SDS)0.1%100
Trypsin0.1 mg/ml80
Phospholipase C0.1 mg/ml70
Lipase0.1 mg/ml60

Data compiled from Tenhunen et al., J Biol Chem, 1969.[4][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early investigations of heme oxygenase.

Preparation of Microsomal and Soluble Fractions

This protocol describes the method used to isolate the microsomal fraction containing heme oxygenase and the soluble fraction containing biliverdin reductase from rat tissues.

  • Tissue Homogenization: Tissues (e.g., liver, spleen) were excised from male Sprague-Dawley rats and immediately placed in ice-cold 0.25 M sucrose (B13894). The tissues were minced and homogenized in 4 volumes of 0.25 M sucrose using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • The homogenate was centrifuged at 9,000 x g for 20 minutes to pellet nuclei, mitochondria, and cell debris.

    • The resulting supernatant was carefully decanted and centrifuged at 105,000 x g for 60 minutes.

    • The supernatant from this step constituted the soluble fraction (cytosol) , containing biliverdin reductase.

    • The pellet, containing the microsomal fraction , was washed by resuspension in 0.25 M sucrose and recentrifuged at 105,000 x g for 60 minutes. The final microsomal pellet was resuspended in a known volume of 0.1 M potassium phosphate (B84403) buffer, pH 7.4.

  • Protein Determination: Protein concentration in both fractions was determined using the method of Lowry et al.

Assay for Microsomal Heme Oxygenase Activity

This assay measures the formation of bilirubin, the end product of the coupled heme oxygenase and biliverdin reductase reaction.

  • Reaction Mixture: The standard incubation mixture (final volume 1.0 ml) contained:

    • Microsomal protein (0.5 - 2.0 mg)

    • An excess of the soluble fraction (cytosol) as a source of biliverdin reductase (typically 1.5 - 3.0 mg of protein)

    • Hemin (25 µM) as substrate (prepared as a stock solution in a small volume of 0.1 N NaOH and diluted in the buffer)

    • NADPH (0.5 mM)

    • 0.1 M potassium phosphate buffer, pH 7.4

  • Incubation:

    • The reaction components, except for NADPH, were pre-incubated at 37°C for 5 minutes.

    • The reaction was initiated by the addition of NADPH.

    • Incubations were carried out for 15-30 minutes at 37°C in a shaking water bath, protected from light.

  • Extraction and Quantification of Bilirubin:

    • The reaction was stopped by the addition of 1.0 ml of chloroform (B151607).

    • The mixture was vigorously vortexed for 30 seconds and then centrifuged to separate the phases.

    • The chloroform layer, containing the extracted bilirubin, was carefully removed.

    • The absorbance of the chloroform extract was measured at 464 nm and 530 nm. The concentration of bilirubin was calculated from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹ cm⁻¹.[9]

  • Enzyme Activity Calculation: Heme oxygenase activity was expressed as nanomoles of bilirubin formed per milligram of microsomal protein per hour.

Measurement of Carbon Monoxide (CO) Production

This protocol outlines the method used to quantify the production of CO during heme degradation.

  • Incubation in a Closed System:

    • The heme oxygenase assay was performed in sealed vials with a rubber septum.

    • The reaction mixture was the same as described for the activity assay.

    • After initiating the reaction with NADPH, the vials were incubated at 37°C for a defined period.

  • Gas Chromatography Analysis:

    • A sample of the headspace gas (0.1 - 0.5 ml) was withdrawn from the sealed vial using a gas-tight syringe.

    • The gas sample was injected into a gas chromatograph equipped with a thermal conductivity detector or a more sensitive detector for CO analysis.

    • The amount of CO produced was quantified by comparing the peak area to that of a standard curve generated with known concentrations of CO gas.[5][10][11]

  • Stoichiometry: The molar ratio of CO produced to bilirubin formed was determined to be approximately 1:1, confirming that the cleavage of the heme ring at a single methene bridge releases one molecule of CO.[4]

Mandatory Visualization

Heme Catabolism Pathway

The following diagram illustrates the enzymatic breakdown of heme as established by the early investigations.

Heme_Catabolism cluster_ho Microsomal Heme Oxygenase cluster_bvr Cytosolic Biliverdin Reductase heme Heme bv Biliverdin IXα heme->bv Heme Oxygenase heme_oxygenase_reaction br Bilirubin IXα bv->br Biliverdin Reductase bv_to_br co Carbon Monoxide (CO) fe Fe²⁺ o2 3 O₂ nadph NADPH cpr NADPH-Cytochrome P450 Reductase nadph->cpr nadp NADP⁺ heme_oxygenase_reaction->bv heme_oxygenase_reaction->co heme_oxygenase_reaction->fe nadph_bvr NADPH nadp_bvr NADP⁺ bv_to_br->br

Caption: The enzymatic pathway of heme degradation.

Experimental Workflow for Heme Oxygenase Assay

This diagram outlines the key steps in the early in vitro assays for measuring heme oxygenase activity.

HO_Assay_Workflow start Start homogenization Tissue Homogenization (0.25 M Sucrose) start->homogenization centrifugation1 Centrifugation (9,000 x g, 20 min) homogenization->centrifugation1 supernatant1 Supernatant 1 centrifugation1->supernatant1 pellet1 Pellet 1 (discard) centrifugation1->pellet1 centrifugation2 Ultracentrifugation (105,000 x g, 60 min) supernatant1->centrifugation2 microsomes Microsomal Pellet (Heme Oxygenase) centrifugation2->microsomes cytosol Soluble Fraction (Biliverdin Reductase) centrifugation2->cytosol assay_setup Assay Incubation (37°C, 15-30 min) + Heme, NADPH microsomes->assay_setup cytosol->assay_setup extraction Chloroform Extraction assay_setup->extraction measurement Spectrophotometric Measurement (Bilirubin at 464 nm) extraction->measurement end End measurement->end

Caption: Workflow for the in vitro heme oxygenase assay.

Logical Relationship of Heme Oxygenase System Components

This diagram illustrates the functional relationships between the key components of the microsomal heme oxygenase system as understood from the early research.

HO_System_Logic nadph NADPH cpr NADPH-Cytochrome P450 Reductase nadph->cpr donates e⁻ ho Heme Oxygenase cpr->ho transfers e⁻ products Biliverdin + CO + Fe²⁺ ho->products produces heme Heme heme->ho is substrate for o2 O₂ o2->ho is required by

Caption: Functional relationships in the heme oxygenase system.

References

Foundational Research on Iron-Regulatory Proteins and Carbon Monoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron regulatory proteins (IRP1 and IRP2) are central to maintaining cellular iron homeostasis. They post-transcriptionally regulate the expression of proteins involved in iron uptake, storage, and utilization by binding to iron-responsive elements (IREs) in target messenger RNAs (mRNAs). The discovery of gasotransmitters, such as nitric oxide (NO) and carbon monoxide (CO), as signaling molecules has opened new avenues in understanding the intricate regulation of cellular processes. While the interaction of NO with IRPs is relatively well-characterized, the role of CO in modulating IRP activity is an emerging field of investigation. This technical guide provides an in-depth overview of the foundational research on the interplay between IRPs and CO, with a focus on core mechanisms, experimental methodologies, and quantitative data.

Core Concepts: IRP-Mediated Iron Homeostasis

Cellular iron balance is tightly controlled to ensure a sufficient supply for metabolic needs while preventing the toxic effects of iron overload. IRP1 and IRP2 are the primary sensors and regulators of intracellular iron levels.

  • IRP1 (Iron Regulatory Protein 1)/Cytosolic Aconitase: IRP1 is a bifunctional protein. In iron-replete cells, it assembles a [4Fe-4S] cubane (B1203433) cluster and functions as a cytosolic aconitase, catalyzing the conversion of citrate (B86180) to isocitrate. In this form, it cannot bind to IREs. Under iron-deficient conditions or in the presence of certain signals like nitric oxide and oxidative stress, the [4Fe-4S] cluster is disassembled, and IRP1 adopts a conformation that allows high-affinity binding to IREs.[1][2][3]

  • IRP2 (Iron Regulatory Protein 2): IRP2 shares significant homology with IRP1 but lacks aconitase activity. Its primary mode of regulation is through protein stability. In iron-replete cells, IRP2 is targeted for ubiquitination and proteasomal degradation.[4][5] This degradation is mediated by the F-box protein FBXL5, which contains an iron-binding hemerythrin domain that senses cellular iron levels. In iron-deficient cells, IRP2 is stabilized and binds to IREs.

The binding of IRPs to IREs has different consequences depending on the location of the IRE in the mRNA:

  • 5' UTR: Binding to an IRE in the 5' untranslated region (UTR) of mRNAs, such as ferritin (which stores iron), inhibits translation.

  • 3' UTR: Binding to IREs in the 3' UTR of mRNAs, such as the transferrin receptor 1 (TfR1, responsible for iron uptake), stabilizes the mRNA and increases its translation.

Carbon Monoxide and its Potential Interaction with IRPs

Carbon monoxide is endogenously produced during the degradation of heme by heme oxygenase (HO) enzymes. It is increasingly recognized as a signaling molecule with various physiological roles. While direct, quantitative evidence for the interaction of CO with IRPs is still limited, several lines of evidence suggest a potential regulatory role.

The effects of nitric oxide (NO) on IRPs are well-documented; NO can directly target the [4Fe-4S] cluster of IRP1, leading to its disassembly and increased IRE-binding activity.[6] Given that both NO and CO are gasotransmitters with an affinity for iron, it is plausible that CO could exert similar or distinct effects on IRPs.

Hypothesized Mechanisms of CO-IRP Interaction:

  • Direct Interaction with the [4Fe-4S] Cluster of IRP1: CO may directly interact with the iron atoms of the [4Fe-4S] cluster in cytosolic aconitase, potentially leading to its destabilization and conversion of IRP1 to its IRE-binding form.

  • Modulation of the Labile Iron Pool: CO could indirectly affect IRP activity by altering the cellular labile iron pool (LIP). Changes in the LIP are a primary signal for IRP regulation.

  • Heme-Mediated Effects: IRP2 contains heme regulatory motifs, and its degradation can be influenced by heme. As a product of heme catabolism, CO could potentially influence IRP2 stability through heme-related pathways.

Signaling Pathways

The signaling pathways governing IRP regulation are complex and involve multiple inputs, including cellular iron status, oxidative stress, and gasotransmitters.

Established IRP1 Regulatory Pathway

The functional switch of IRP1 between its aconitase and IRE-binding forms is a key regulatory node.

IRP1_Regulation cluster_conditions Cellular Conditions cluster_IRP1 IRP1 Forms cluster_function Functional Outcome High_Iron High Iron Aconitase Cytosolic Aconitase ([4Fe-4S] IRP1) High_Iron->Aconitase Promotes cluster assembly Low_Iron Low Iron / Iron Chelators IRP1_apo Apo-IRP1 (IRE-binding form) Low_Iron->IRP1_apo Promotes cluster disassembly NO_H2O2 Nitric Oxide (NO) Hydrogen Peroxide (H2O2) NO_H2O2->IRP1_apo Promotes cluster disassembly Aconitase->IRP1_apo Citrate_Isocitrate Citrate -> Isocitrate Aconitase->Citrate_Isocitrate IRE_Binding Binds to IREs IRP1_apo->IRE_Binding

Figure 1. Regulation of IRP1 activity by cellular iron and signaling molecules.

IRP2 Degradation Pathway

The stability of IRP2 is the primary determinant of its activity.

IRP2_Degradation cluster_conditions Cellular Conditions cluster_IRP2 IRP2 Regulation High_Iron High Iron FBXL5 FBXL5 E3 Ligase (Active) High_Iron->FBXL5 Stabilizes Low_Iron Low Iron / Hypoxia IRE_Binding Stable IRP2 (Binds to IREs) Low_Iron->IRE_Binding Stabilizes IRP2 IRP2_protein IRP2 Protein FBXL5->IRP2_protein Ubiquitinates Degradation Proteasomal Degradation IRP2_protein->Degradation

Figure 2. Iron-dependent degradation of IRP2.

Proposed Signaling Pathway for CO-Mediated IRP Regulation

Based on the known chemistry of CO and its effects on other iron-containing proteins, a hypothetical signaling pathway for CO-mediated regulation of IRPs is proposed. This pathway highlights the need for further experimental validation.

CO_IRP_Pathway cluster_IRP1 IRP1 Regulation cluster_IRP2 IRP2 Regulation CO Carbon Monoxide (CO) (e.g., from CORMs or Heme Oxygenase) Aconitase Cytosolic Aconitase ([4Fe-4S] IRP1) CO->Aconitase Direct interaction? (Hypothesized) IRP2_degradation IRP2 Degradation CO->IRP2_degradation Heme-related effects? (Hypothesized) LIP Labile Iron Pool (LIP) Modulation CO->LIP Indirect effect? IRP1_apo Apo-IRP1 (IRE-binding form) Aconitase->IRP1_apo Cluster disassembly IRP2_protein IRP2 Protein LIP->IRP1_apo Low iron signal LIP->IRP2_protein Low iron signal (stabilization)

Figure 3. Proposed mechanisms for CO-mediated regulation of IRPs.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for investigating the interaction between CO and IRPs.

Electrophoretic Mobility Shift Assay (EMSA) for IRP-IRE Binding

This assay is used to detect and quantify the binding of IRPs to an IRE probe.

Materials:

  • Cytoplasmic cell extracts or purified IRPs

  • 32P-labeled IRE RNA probe

  • 5x TBE buffer (Tris-borate-EDTA)

  • 40% Acrylamide/Bis-acrylamide solution

  • Ammonium persulfate (APS) and TEMED

  • Loading buffer (glycerol-based)

  • CO-releasing molecules (CORMs), such as CORM-2, or a system for delivering CO gas.

Protocol:

  • Prepare Protein Extracts: Isolate cytoplasmic extracts from cells treated with or without CO/CORMs.

  • Binding Reaction: Incubate 10-20 µg of cytoplasmic extract with a 32P-labeled IRE probe (e.g., ferritin H-chain IRE) in a binding buffer. For experiments with CO, pre-incubate the extracts with the desired concentration of CORM or in a CO-saturated buffer.

  • Non-denaturing Gel Electrophoresis: Separate the protein-RNA complexes on a native polyacrylamide gel (e.g., 6%).

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands corresponding to the free probe and the IRP-IRE complexes.

In-Gel Aconitase Activity Assay

This assay measures the enzymatic activity of IRP1 (cytosolic aconitase).

Materials:

  • Cytoplasmic cell extracts

  • Native polyacrylamide gel

  • Aconitase activity staining solution (containing cis-aconitate, NADP+, isocitrate dehydrogenase, phenazine (B1670421) methosulfate, and a tetrazolium salt like MTT).

Protocol:

  • Native PAGE: Separate proteins from cytoplasmic extracts (prepared from cells treated with or without CO/CORMs) on a native polyacrylamide gel.

  • Activity Staining: Incubate the gel in the dark with the aconitase activity staining solution. The enzymatic reaction will produce a colored formazan (B1609692) precipitate at the location of the active aconitase band.

  • Quantification: The intensity of the colored band can be quantified using densitometry.

IRP2 Degradation Assay (Pulse-Chase)

This method is used to determine the effect of CO on the stability of the IRP2 protein.

Materials:

  • Cell line expressing IRP2

  • 35S-methionine/cysteine labeling medium

  • Chase medium (complete medium with excess unlabeled methionine/cysteine)

  • Lysis buffer

  • Anti-IRP2 antibody

  • Protein A/G beads

  • CO/CORMs

Protocol:

  • Pulse: Incubate cells in a medium containing 35S-methionine/cysteine to label newly synthesized proteins, including IRP2.

  • Chase: Replace the labeling medium with a chase medium containing an excess of unlabeled amino acids. Treat the cells with or without CO/CORMs during the chase period.

  • Lysis and Immunoprecipitation: At various time points during the chase, lyse the cells and immunoprecipitate IRP2 using a specific antibody.

  • SDS-PAGE and Autoradiography: Analyze the immunoprecipitated proteins by SDS-PAGE and visualize the radiolabeled IRP2 by autoradiography. The rate of disappearance of the IRP2 band indicates its degradation rate.

Quantitative Data

Currently, there is a paucity of direct quantitative data on the interaction between CO and IRPs. The tables below present a framework for the types of quantitative data that are essential for a comprehensive understanding of this regulatory axis.

Table 1: Effect of CO on IRP1 IRE-Binding Activity

TreatmentIRP1-IRE Binding (Fold Change vs. Control)Apparent Kd (nM)
Control (untreated)1.0Value
CO Gas (e.g., 100 ppm)ValueValue
CORM-2 (e.g., 50 µM)ValueValue
CORM-2 (e.g., 100 µM)ValueValue
Iron Chelator (e.g., DFO)Value (Positive Control)Value

Data in this table is hypothetical and represents the type of quantitative information needed.

Table 2: Effect of CO on IRP1 Aconitase Activity

TreatmentCytosolic Aconitase Activity (% of Control)
Control (untreated)100%
CO Gas (e.g., 100 ppm)Value
CORM-2 (e.g., 50 µM)Value
CORM-2 (e.g., 100 µM)Value
Iron Supplement (e.g., FAC)Value (Positive Control)

Data in this table is hypothetical and represents the type of quantitative information needed.

Table 3: Effect of CO on IRP2 Protein Stability

TreatmentIRP2 Half-life (hours)
Control (untreated)Value
CO Gas (e.g., 100 ppm)Value
CORM-2 (e.g., 50 µM)Value
Iron Supplement (e.g., FAC)Value (Positive Control)

Data in this table is hypothetical and represents the type of quantitative information needed.

Conclusion and Future Directions

The study of the interaction between carbon monoxide and iron-regulatory proteins is a promising area of research with implications for understanding cellular signaling and developing novel therapeutic strategies. While the direct mechanisms remain to be fully elucidated, the available evidence and the well-established role of NO in IRP regulation provide a strong rationale for further investigation. Future research should focus on:

  • Direct Binding Studies: Utilizing biophysical techniques to determine if CO directly binds to IRP1 and/or IRP2 and to quantify the binding affinity.

  • Dose-Response and Kinetic Analyses: Performing detailed dose-response and time-course experiments to understand the dynamics of CO-mediated IRP regulation.

  • Elucidation of Signaling Pathways: Identifying the specific signaling cascades initiated by CO that lead to changes in IRP activity.

  • In Vivo Studies: Investigating the physiological relevance of CO-IRP interactions in animal models of diseases where iron metabolism and CO signaling are implicated.

By addressing these questions, the scientific community can build a comprehensive understanding of this important regulatory axis and potentially leverage it for therapeutic benefit.

References

An In-depth Technical Guide to the Exploratory Synthesis of Novel Iron Carbonyl Cluster Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of novel iron carbonyl cluster compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are interested in the synthesis, characterization, and potential applications of these complex inorganic molecules. This document details key synthetic methodologies, experimental protocols, and characterization techniques, with a strong emphasis on data presentation and the visualization of complex chemical pathways.

Introduction to Iron Carbonyl Cluster Chemistry

Iron carbonyl clusters are a fascinating class of compounds characterized by a core of two or more iron atoms, to which carbon monoxide (CO) ligands are attached. The field of iron carbonyl cluster chemistry has evolved significantly, with ongoing research into novel synthetic routes to create clusters with diverse structures and reactivity. These compounds are not only of fundamental academic interest but also hold potential in various applications, including catalysis and as precursors for new materials. The exploration of new synthetic pathways is crucial for accessing clusters with unique electronic and steric properties, which in turn can lead to novel applications.

Key Synthetic Methodologies

The synthesis of novel iron carbonyl clusters can be broadly categorized into several key methodologies. The choice of method depends on the desired cluster nuclearity, the nature of other incorporated ligands, and the target reactivity.

  • Thermolysis and Photolysis of Iron Carbonyls: The simplest approach involves the thermal or photochemical decomposition of mononuclear iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). These reactions generate highly reactive, coordinatively unsaturated iron carbonyl fragments that can aggregate to form higher nuclearity clusters.

  • Redox Condensation Reactions: This widely used method involves the reaction between an anionic iron carbonyl species (a nucleophile) and a neutral or cationic iron carbonyl species (an electrophile). A classic example is the synthesis of triiron dodecacarbonyl (Fe₃(CO)₁₂) from the oxidation of the tetracarbonylferrate anion, [Fe(CO)₄]²⁻.

  • Reactions with Main Group Elements and Heteroatoms: A vast number of novel iron carbonyl clusters have been synthesized by reacting iron carbonyl precursors with sources of main group elements (like carbon, sulfur, selenium, tellurium) or other heteroatoms (like phosphorus, arsenic). These reactions lead to the formation of clusters with encapsulated or bridging heteroatoms, significantly influencing their structure and properties. For instance, carbide clusters are often synthesized by the thermal decomposition of iron carbonyls in the presence of a carbon source.

  • Ligand Substitution Reactions: The CO ligands on a pre-formed iron carbonyl cluster can be substituted by other ligands, such as phosphines, amines, or chalcogenides. These reactions are often promoted by thermal or photochemical activation, or through redox catalysis, to create more elaborate and functionalized cluster compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel iron carbonyl cluster compounds.

Synthesis of the Hexanuclear Iron Carbide Cluster, (NMe₄)₂[Fe₆(μ₆-C)(CO)₁₆]

This protocol is adapted from the stoichiometric reduction of iron pentacarbonyl.[1]

Materials:

  • Iron pentacarbonyl, Fe(CO)₅

  • Sodium tetracarbonylferrate, Na₂[Fe(CO)₄]

  • Diglyme, anhydrous

  • Tetramethylammonium chloride, NMe₄Cl

  • Methanol (B129727)

  • Deionized water

  • Standard Schlenk line and glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a glovebox, a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer is charged with Na₂[Fe(CO)₄] (3.0 g, 14.0 mmol) and 100 mL of anhydrous diglyme.

  • To this stirred suspension, Fe(CO)₅ (7.5 mL, 56.0 mmol) is added via syringe.

  • The reaction mixture is heated to 160 °C under a slow stream of inert gas for 6 hours. The solution will turn from yellow to a deep violet color.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The dark solid residue is dissolved in 100 mL of methanol and filtered to remove any insoluble byproducts.

  • A saturated aqueous solution of NMe₄Cl (5.0 g in 20 mL of water) is added to the methanolic filtrate with vigorous stirring.

  • A violet precipitate of (NMe₄)₂[Fe₆(μ₆-C)(CO)₁₆] will form immediately.

  • The mixture is stirred for an additional 30 minutes and then the solid is collected by filtration.

  • The product is washed with deionized water (3 x 30 mL) and diethyl ether (2 x 30 mL) and dried in vacuo.

  • X-ray quality crystals can be obtained by slow diffusion of diethyl ether into an acetone (B3395972) solution of the product.

Yield: 50-90%

Synthesis of a Phosphine-Substituted Iron Carbonyl Cluster via Redox-Promoted Ligand Exchange

This protocol describes a general method for the substitution of CO ligands with phosphines on an iron carbide cluster, proceeding through an oxidized intermediate.

Materials:

  • (NEt₄)₂[Fe₆C(CO)₁₆]

  • Ferrocenium hexafluorophosphate, [Fc]PF₆

  • Triphenylphosphine, PPh₃

  • 1,2-Dichloroethane (DCE), anhydrous

  • Pentane (B18724)

  • Standard Schlenk line and glassware

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • In a glovebox, a Schlenk flask is charged with (NEt₄)₂[Fe₆C(CO)₁₆] (1.00 g, 0.82 mmol) and 50 mL of anhydrous DCE.

  • To this stirred solution, a solution of [Fc]PF₆ (0.54 g, 1.64 mmol) in 20 mL of DCE is added dropwise over 10 minutes. The solution color will change, indicating the oxidation of the iron cluster.

  • After stirring for 30 minutes, a solution of PPh₃ (0.65 g, 2.46 mmol) in 15 mL of DCE is added to the reaction mixture.

  • The reaction is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The solid residue is washed with pentane to remove ferrocene (B1249389) and unreacted PPh₃.

  • The remaining solid is dissolved in a minimal amount of dichloromethane (B109758) and subjected to column chromatography on silica (B1680970) gel to isolate the desired phosphine-substituted cluster.

Note: The specific product and yield will depend on the reaction conditions and the stoichiometry of the phosphine (B1218219) ligand.

Quantitative Data Presentation

The characterization of novel iron carbonyl clusters relies heavily on quantitative data obtained from various analytical techniques. The following tables summarize key data for a selection of these compounds.

Infrared Spectroscopic Data

The carbonyl stretching frequencies (ν(CO)) in the infrared spectrum are highly diagnostic for the structure and bonding in iron carbonyl clusters.

Compoundν(CO) (cm⁻¹) (Solvent)Reference
[Fe₅(μ₅-C)(CO)₁₅]2055 (s), 2021 (vs), 1995 (m), 1978 (w), 1805 (w) (Hexane)[1]
(NMe₄)₂[Fe₆(μ₆-C)(CO)₁₆]1990 (vs), 1780 (m, br) (THF)[1]
[Fe₂(CO)₆(μ-S₂)Fe₂(CO)₆]2078 (s), 2040 (vs), 2001 (s), 1990 (m), 1965 (w) (CH₂Cl₂)
[Fe₃(μ₃-Te)₂(CO)₉]2060 (s), 2025 (vs), 2005 (s), 1980 (m) (Hexane)
[Fe₂(CO)₆(μ-PPh₂)₂]2025 (s), 1980 (vs), 1955 (s), 1940 (m) (Toluene)
NMR Spectroscopic Data

¹³C and ³¹P NMR spectroscopy are powerful tools for elucidating the structure of iron carbonyl clusters in solution.

CompoundNucleusChemical Shift (δ, ppm) (Solvent)Reference
(NMe₄)₂[Fe₅(μ₅-C)(CO)₁₄]¹³C478.3 (μ₅-C), 229.1, 227.4, 223.4, 221.4 (CO), 56.0 (NMe₄) (d⁸-THF)[1]
[Fe₂(CO)₆(μ-PPh₂)₂]³¹P75.2 (Toluene-d⁸)
Selected Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

CompoundFe-Fe Bond Lengths (Å)Fe-C(carbonyl) Bond Lengths (Å)Fe-Heteroatom Bond Lengths (Å)Reference
(NEt₄)₂[Fe₆(μ₆-C)(CO)₁₆]2.64 - 2.781.75 - 2.10Fe-C(carbide): 1.87 - 1.88[1]
[Fe₃(μ₃-Te)₂(CO)₉]2.65 - 2.681.78 - 1.82Fe-Te: 2.55 - 2.58
[Fe₂(CO)₆(μ-PPh₂)₂]2.621.79 - 1.81Fe-P: 2.24 - 2.26

Visualization of Pathways and Workflows

Understanding the complex relationships in the synthesis and characterization of novel iron carbonyl clusters can be greatly aided by visualization. The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Property Evaluation Precursor Select Precursors (e.g., Fe(CO)5, Heteroatom Source) Reaction Perform Reaction (e.g., Thermolysis, Redox Condensation) Precursor->Reaction Isolation Isolate Crude Product (e.g., Filtration, Solvent Removal) Reaction->Isolation Purification Purify Product (e.g., Crystallization, Chromatography) Isolation->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) Purification->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography Elemental Elemental Analysis Purification->Elemental Mossbauer Mössbauer Spectroscopy Purification->Mossbauer Reactivity Reactivity Studies (e.g., Ligand Substitution) Spectroscopy->Reactivity Crystallography->Reactivity Catalysis Catalytic Testing Reactivity->Catalysis

Caption: A generalized workflow for the exploratory synthesis and characterization of novel iron carbonyl cluster compounds.

Redox-Promoted Ligand Substitution Pathway

Redox_Pathway Cluster_Anion [Fe6C(CO)16]2- Oxidized_Intermediate [Fe6C(CO)16] Cluster_Anion->Oxidized_Intermediate -2e- (e.g., 2 [Fc]+) Substituted_Cluster [Fe5C(CO)14(PPh3)] + Other Products Oxidized_Intermediate->Substituted_Cluster + PPh3 - CO, -Fe(CO)x

Caption: A simplified pathway for phosphine substitution on an iron carbide cluster via a redox-active intermediate.

Synthesis of an Iron-Telluride Cluster

Te_Cluster_Synthesis Fe_CO_5 Fe(CO)5 Intermediate Intermediate Species Fe_CO_5->Intermediate Te_Source Na2TeO3 Te_Source->Intermediate Basic_Methanol Basic Methanol Basic_Methanol->Intermediate Final_Cluster [Fe3(μ3-Te)2(CO)9] Intermediate->Final_Cluster Acidification Acidification Acidification->Final_Cluster

Caption: A schematic representation of the synthesis of a triiron telluride cluster from iron pentacarbonyl.

Conclusion

The exploratory synthesis of novel iron carbonyl cluster compounds is a dynamic and expanding area of inorganic chemistry. The methodologies outlined in this guide, from classical thermolysis to more sophisticated redox-promoted ligand exchange, provide a powerful toolkit for accessing new molecular architectures. The detailed experimental protocols and tabulated quantitative data serve as a practical starting point for researchers entering this field. Furthermore, the visualization of synthetic workflows and reaction pathways offers a conceptual framework for designing new experiments and understanding the intricate transformations that lead to the formation of these complex and potentially useful molecules. As synthetic techniques become more refined, the discovery of iron carbonyl clusters with unprecedented structures and functionalities is anticipated, opening new avenues for their application in catalysis, materials science, and beyond.

References

The Intricate Dance: A Technical Guide to Carbon Monoxide's Interaction with Iron Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 19, 2025 – In fields ranging from industrial catalysis to drug development, a deep understanding of molecular interactions at metal surfaces is paramount. This technical guide delves into the fundamental chemistry of carbon monoxide (CO) binding and dissociation on iron (Fe) surfaces, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The interaction of carbon monoxide with iron is a cornerstone of major industrial processes, including the Fischer-Tropsch synthesis for producing synthetic fuels and the Boudouard reaction, which plays a critical role in steel manufacturing.

This whitepaper synthesizes theoretical and experimental data on the adsorption energies, bond lengths, and vibrational frequencies of CO on the primary crystallographic faces of iron: Fe(100), Fe(110), and Fe(111). Furthermore, it provides detailed experimental protocols for key surface science techniques and visualizes the complex molecular pathways governing these interactions.

The Nature of the CO-Iron Bond: Adsorption and Energetics

Carbon monoxide interacts with iron surfaces through a process of chemisorption, forming a chemical bond between the carbon atom of CO and the iron surface atoms. This interaction involves a synergistic mechanism of electron donation and back-donation. The CO molecule donates electrons from its 5σ highest occupied molecular orbital (HOMO) to the d-orbitals of the iron. Concurrently, the iron back-donates electrons from its d-orbitals into the 2π* lowest unoccupied molecular orbital (LUMO) of the CO molecule. This back-donation weakens the intramolecular C-O bond, a critical step in the catalytic activation of carbon monoxide.

The strength and nature of this bond are highly dependent on the specific iron surface, the adsorption site, and the surface coverage of CO molecules. The primary adsorption sites on the different iron surfaces include:

  • On-top: CO binds to a single iron atom.

  • Bridge: CO binds to two adjacent iron atoms.

  • Hollow: CO binds to a hollow site surrounded by three or four iron atoms.

The stability of CO adsorption at these various sites differs across the Fe(100), Fe(110), and Fe(111) surfaces, leading to distinct reactive properties.

Quantitative Data on CO Adsorption on Iron Surfaces

The following tables summarize key quantitative data from Density Functional Theory (DFT) calculations and experimental measurements for CO adsorption on the three primary low-index iron surfaces.

Table 1: CO Adsorption on Fe(100) Surface

Adsorption SiteAdsorption Energy (eV)Fe-C Bond Length (Å)C-O Bond Length (Å)C-O Vibrational Frequency (cm⁻¹)
Four-fold Hollow (tilted)-2.02 to -2.03-1.321246
Bridge-1.531.931.181580
On-top-1.521.761.171888

Note: The four-fold hollow site with a tilted CO molecule is the most stable configuration on the Fe(100) surface. The significant elongation of the C-O bond and the low vibrational frequency indicate a highly activated CO molecule.

Table 2: CO Adsorption on Fe(110) Surface

Adsorption SiteAdsorption Energy (eV)Fe-C Bond Length (Å)C-O Bond Length (Å)C-O Vibrational Frequency (cm⁻¹)
Long Bridge-1.58-1.2111752
Short Bridge-1.52-1.201792
On-top-1.451.761.171994
Hollow-1.33-1.231480

Table 3: CO Adsorption on Fe(111) Surface

Adsorption SiteAdsorption Energy (eV)Fe-C Bond Length (Å)C-O Bond Length (Å)C-O Vibrational Frequency (cm⁻¹)
Deep Hollow-1.85-1.211484
Shallow Hollow-1.79-1.201565
On-top-1.501.771.171984

The Fate of Adsorbed CO: Dissociation and Surface Reactions

Once adsorbed, the weakened C-O bond can lead to dissociation, where the molecule breaks into adsorbed carbon and oxygen atoms. This process is highly dependent on temperature and the specific iron surface. Generally, more open and corrugated surfaces like Fe(100) and Fe(111) are more active for CO dissociation than the more densely packed Fe(110) surface.

The dissociation of CO on iron surfaces can proceed through two primary mechanisms:

  • Direct Dissociation: CO → C(ads) + O(ads)

  • Hydrogen-Assisted Dissociation: CO(ads) + H(ads) → HCO(ads) → CH(ads) + O(ads)

The direct dissociation pathway is favored on bare iron surfaces, while the hydrogen-assisted pathway becomes more significant under conditions with high hydrogen coverage, such as those found in Fischer-Tropsch synthesis.

Another crucial reaction involving CO on iron surfaces is the Boudouard reaction : 2CO ⇌ C(ads) + CO₂. This disproportionation reaction is a key source of carbon deposition on iron catalysts, which can lead to deactivation but is also a fundamental step in carburization processes.

Visualizing the Pathways

The following diagrams illustrate the key processes of CO interaction with iron surfaces.

CO_Adsorption_Dissociation cluster_gas Gas Phase cluster_surface Iron Surface CO(g) CO(g) CO(ads) CO(ads) CO(g)->CO(ads) Adsorption CO(ads)->CO(g) Desorption C(ads) + O(ads) C(ads) + O(ads) CO(ads)->C(ads) + O(ads) Direct Dissociation

Diagram of CO adsorption, desorption, and direct dissociation on an iron surface.

Hydrogen_Assisted_Dissociation CO(ads) CO(ads) HCO(ads) HCO(ads) CO(ads)->HCO(ads) Hydrogenation H(ads) H(ads) CH(ads) + O(ads) CH(ads) + O(ads) HCO(ads)->CH(ads) + O(ads) C-O Scission

Pathway for hydrogen-assisted CO dissociation on an iron surface.

Boudouard_Reaction 2CO(ads) 2CO(ads) C(ads) C(ads) 2CO(ads)->C(ads) Disproportionation CO2(g) CO2(g) 2CO(ads)->CO2(g) Disproportionation

The Boudouard reaction on an iron surface.

Experimental Protocols for Studying CO-Iron Interactions

The study of gas-surface interactions relies on a suite of ultra-high vacuum (UHV) techniques. The following are detailed methodologies for three key experiments used to characterize the CO/Fe system.

Temperature Programmed Desorption (TPD)

Objective: To determine the desorption energies of CO from different binding states on an iron surface.

Methodology:

  • Sample Preparation: An iron single crystal is cleaned in UHV by cycles of argon ion sputtering to remove surface contaminants, followed by annealing at high temperature to restore a well-ordered surface. Surface cleanliness is verified by Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS).

  • CO Adsorption: The clean iron crystal is cooled to a low temperature (typically < 150 K) to ensure molecular adsorption. A controlled dose of CO gas is introduced into the UHV chamber through a leak valve to achieve a desired surface coverage.

  • Desorption: The sample is then heated at a constant linear rate (e.g., 2-10 K/s) while a mass spectrometer monitors the partial pressure of CO (m/z = 28) in the chamber.

  • Data Analysis: The mass spectrometer signal is plotted as a function of temperature, yielding a TPD spectrum. The temperature at which the desorption rate is maximal (Tp) is related to the desorption energy. Multiple TPD experiments at different initial coverages can be used to probe coverage-dependent effects.

Low-Energy Electron Diffraction (LEED)

Objective: To determine the geometric arrangement of adsorbed CO molecules on the iron surface.

Methodology:

  • Sample Preparation and Adsorption: A clean and well-ordered iron single crystal is prepared as described for TPD. A specific coverage of CO is adsorbed at a controlled temperature.

  • LEED Measurement: A beam of low-energy electrons (20-200 eV) is directed at the surface.[1][2] The elastically scattered electrons produce a diffraction pattern on a fluorescent screen, which is captured by a camera.

  • Data Analysis: The symmetry and spacing of the diffraction spots in the LEED pattern are analyzed. The pattern of the clean iron surface (the substrate) is compared to the pattern after CO adsorption. The appearance of new spots ("superstructure") provides information on the size, symmetry, and rotational alignment of the CO overlayer unit cell with respect to the iron substrate.

References

Quantum Chemical Insights into Carbon Monoxide Binding to Iron Porphyrins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and applications of quantum chemical calculations in elucidating the binding of carbon monoxide (CO) to iron porphyrins, the central component of heme proteins. Understanding this interaction at a quantum level is pivotal for fields ranging from fundamental biochemistry to the design of novel therapeutics. This document provides a comprehensive overview of computational and experimental methodologies, presents key quantitative data from seminal studies, and visualizes the intricate processes involved.

Theoretical Framework: The Quantum Perspective of Heme-CO Bonding

The interaction between carbon monoxide and the iron center of a porphyrin ring is a classic example of metallo-ligand chemistry, governed by a delicate balance of electronic effects. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting this bond. These methods allow for the precise calculation of geometric parameters, binding energies, and vibrational frequencies, offering insights that are often difficult to obtain experimentally.

The bonding is primarily described by the Dewar-Chatt-Duncanson model, which involves two main components:

  • σ-donation: The lone pair of electrons on the carbon atom of CO donates into an empty d-orbital of the iron atom.

  • π-back-donation: Electrons from a filled d-orbital of the iron atom are donated back into the empty π* antibonding orbitals of the CO molecule.[1]

This synergistic interplay dictates the strength and nature of the Fe-CO bond and is highly sensitive to the electronic environment, including the spin state of the iron and the presence of axial ligands. DFT calculations have shown that the choice of functional and basis set can significantly impact the accuracy of predicted binding energies and geometries.[2][3] For instance, hybrid functionals like B3LYP have been shown to provide more accurate binding energies for CO compared to pure functionals.[4]

Computational Methodologies: A Practical Overview

Reproducing and predicting experimental observations requires a rigorous computational setup. The following section outlines the typical workflow and key considerations in performing quantum chemical calculations on iron porphyrin-CO systems.

Model Systems and Computational Details

A common approach involves using simplified model systems to reduce computational cost while retaining the essential chemical features. A widely used model is an iron(II) porphyrin with an axial imidazole (B134444) ligand to mimic the proximal histidine in heme proteins.[2][4]

Typical Computational Protocol:

  • Geometry Optimization: The three-dimensional structure of the iron porphyrin-CO complex is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated. These are crucial for two reasons: they confirm that the optimized structure is a true minimum (no imaginary frequencies), and they can be directly compared with experimental infrared (IR) spectroscopy data for validation.[1][5]

  • Binding Energy Calculation: The binding energy (ΔE) of CO to the iron porphyrin is calculated as the difference between the total energy of the complex and the sum of the energies of the individual fragments (iron porphyrin and CO). Corrections for basis set superposition error (BSSE) are often applied to improve accuracy.[2][4]

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. Different functionals can yield a wide range of binding energies.[3] Basis sets, which are mathematical functions used to describe the atomic orbitals, also need to be chosen carefully, with larger basis sets generally providing more accurate results at a higher computational cost.

computational_workflow cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis & Validation cluster_exp Experimental Data Model Define Model System (e.g., Fe-Porphyrin-Imidazole) Method Select Computational Method (e.g., DFT Functional, Basis Set) Model->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation Opt->Energy VibAnalysis Analyze Vibrational Modes Freq->VibAnalysis BindEnergy Calculate Binding Energy (with BSSE correction) Energy->BindEnergy Compare Compare with Experiment BindEnergy->Compare VibAnalysis->Compare ExpData Spectroscopy (IR, NMR) Crystallography Binding Affinity Compare->ExpData

Caption: A generalized workflow for the quantum chemical calculation of CO binding to iron porphyrins.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on CO binding to iron porphyrins. These tables are designed for easy comparison of different theoretical approaches and their agreement with experimental values where available.

Table 1: Calculated CO Binding Energies to Iron Porphyrin Models
Model SystemDFT FunctionalBasis SetCalculated Binding Energy (kcal/mol)Experimental Binding Energy (kcal/mol)Reference
FeP(Im)OLYPNot Specified--25[2]
FeP(Im)B3LYPNot Specified--25[2]
FePImB3LYP6-311G (non-metal), LANL2DZ (Fe)-21.5-25[4]
FeP-COB3PW916–311 + G(d,p)-29.1Not Specified[3]
FeP-COOLYP6–311+G(d,p)-27.5Not Specified[3]

Note: FeP denotes iron porphyrin, and Im denotes imidazole.

Table 2: Calculated Geometric and Vibrational Parameters for Fe-CO in Iron Porphyrin Models
Model SystemDFT FunctionalFe-C Bond Length (Å)C-O Bond Length (Å)Fe-C-O Angle (°)ν(Fe-C) (cm⁻¹)ν(C-O) (cm⁻¹)Reference
Fe(P)(Im)(CO)Non-local DFT1.771.151805081951[5]
FePImB3LYP1.7721.149178.95212003[4]
Fe(TPP)(1-MeIm)(CO)DFTNot SpecifiedNot SpecifiedNot Specified~500~1950[6]

Note: P denotes porphine, TPP denotes tetraphenylporphyrin, and MeIm denotes methylimidazole.

Experimental Validation: Bridging Theory and Reality

The validation of computational results against experimental data is a cornerstone of reliable theoretical chemistry. Several experimental techniques are employed to probe the structure and energetics of CO binding to heme systems.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: The stretching frequency of the C-O bond (ν(CO)) is highly sensitive to the electronic environment and the strength of the π-back-donation from the iron to the CO ligand.[1] A stronger π-back-donation weakens the C-O bond, resulting in a lower stretching frequency. This provides a direct and sensitive probe for comparing theoretical predictions with experimental reality.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ¹⁷O NMR spectroscopy can provide detailed information about the electronic structure and geometry of the Fe-C-O unit.[7] Isotropic chemical shifts and chemical shift anisotropies are sensitive to the bonding and can be used to determine the tilt and bend angles of the CO ligand.

  • Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the electronic environment of the iron nucleus, providing information on its oxidation state, spin state, and the symmetry of the ligand field.[7]

X-ray Crystallography

X-ray crystallography provides the most direct experimental information on the three-dimensional structure of heme-CO complexes, including bond lengths and angles. However, the resolution of protein crystal structures may not always be sufficient to precisely determine the geometry of the small CO ligand. Furthermore, crystal packing forces can influence the observed geometry.

The Role of the Protein Environment

While model systems are invaluable for understanding the fundamental aspects of CO binding, the protein environment in heme proteins like myoglobin (B1173299) and hemoglobin plays a crucial role in modulating ligand affinity and discrimination.[8][9]

Key Environmental Effects:

  • Steric Hindrance: The distal histidine residue in myoglobin can sterically hinder the preferred linear binding geometry of CO, which can decrease its binding affinity.[8][9]

  • Hydrogen Bonding: The distal histidine can also form a hydrogen bond with bound oxygen, stabilizing it relative to CO.[8][9]

  • Electrostatic Effects: The local electrostatic field generated by the protein can influence the charge distribution in the Fe-CO unit and thereby affect the binding affinity and vibrational frequencies.[1]

Quantum chemical calculations on larger, more realistic models that include the surrounding amino acid residues are essential for capturing these effects and understanding the mechanisms of ligand discrimination in heme proteins.[8][9]

protein_environment_effects cluster_heme Heme-CO Unit cluster_protein Protein Environment cluster_outcome Functional Consequences HemeCO Fe-CO Bond Affinity Modulated CO Affinity HemeCO->Affinity Steric Steric Hindrance (e.g., Distal Histidine) Steric->HemeCO destabilizes linear geometry Hbond Hydrogen Bonding Hbond->HemeCO modulates affinity (stronger for O2) Electrostatic Local Electrostatic Field Electrostatic->HemeCO influences charge distribution Discrimination Ligand Discrimination (CO vs. O2) Affinity->Discrimination

Caption: The influence of the protein environment on CO binding to the heme unit.

Conclusion and Future Directions

Quantum chemical calculations have profoundly advanced our understanding of CO binding to iron porphyrins. The synergy between theoretical predictions and experimental validation has provided a detailed picture of the electronic and structural factors governing this fundamental biological interaction. Future research will likely focus on:

  • More Accurate and Efficient Computational Methods: The development of new functionals and algorithms will enable the study of larger and more complex systems with higher accuracy.

  • Dynamic Effects: Incorporating molecular dynamics simulations with quantum mechanical calculations (QM/MM) will provide insights into the dynamic nature of ligand binding and the role of protein flexibility.

  • Application in Drug Design: The detailed understanding of heme-ligand interactions can be leveraged to design new drugs that target heme proteins, for example, by modulating their affinity for endogenous ligands.

This guide provides a solid foundation for researchers and professionals seeking to apply or understand the application of quantum chemical calculations in the study of heme systems. The continued development and application of these powerful computational tools promise to yield even deeper insights into the intricate world of metalloprotein chemistry.

References

spin state changes in iron complexes upon CO coordination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Spin State Changes in Iron Complexes Upon CO Coordination

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The spin state of a transition metal ion, such as iron, is a fundamental electronic property that dictates its magnetic, spectroscopic, and reactive characteristics. In iron coordination complexes, the spin state can be modulated by external stimuli like temperature, pressure, or, significantly, by the coordination of ligands.[1] Carbon monoxide (CO), a diatomic molecule of significant biological and chemical relevance, is a potent modulator of the spin state in iron complexes. Due to its strong-field ligand nature, CO coordination almost invariably induces a transition to a low-spin (LS) state.[2] This phenomenon is central to the function and inhibition of heme proteins, the design of novel catalysts, and the development of molecular sensors.[3][4]

This technical guide provides a comprehensive overview of the principles, experimental characterization, and quantitative analysis of spin state changes in iron complexes upon the binding of carbon monoxide. It details the theoretical underpinnings, summarizes key experimental data, and outlines the methodologies used to probe these transitions.

Theoretical Background: d-Orbital Splitting and Ligand Field Theory

The spin state of an iron center is determined by the arrangement of its d-electrons. In an octahedral ligand field, the five degenerate d-orbitals split into two sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dz², dx²-y²). For an iron(II) center (a d⁶ system), there are two possible ground-state electron configurations.

  • High-Spin (HS) State: When the ligand field splitting energy (Δo) is smaller than the spin-pairing energy (P), electrons will occupy the higher-energy eg* orbitals before pairing in the t₂g orbitals, maximizing spin multiplicity. This results in a t₂g⁴eg*² configuration with four unpaired electrons (S=2).

  • Low-Spin (LS) State: When Δo is larger than P, it is energetically more favorable for electrons to pair in the lower-energy t₂g orbitals. This leads to a t₂g⁶eg*⁰ configuration with no unpaired electrons (S=0), resulting in a diamagnetic state.[5]

Carbon monoxide is a strong π-acceptor ligand, which creates a large ligand field splitting (Δo). Consequently, upon coordination to an iron(II) center, it typically forces a transition from a high-spin or intermediate-spin state to a low-spin state.[6]

d_orbital_splitting cluster_Fe_II Free Fe(II) ion d_orbitals Degenerate d-orbitals t2g_hs t2g (↑↓ ↑ ↑) d_orbitals->t2g_hs Ligand Field t2g_ls t2g (↑↓ ↑↓ ↑↓) d_orbitals->t2g_ls Ligand Field eg_hs eg* (↑ ↑) t2g_hs->eg_hs Δo < P eg_ls eg* ( ) t2g_ls->eg_ls Δo > P E_hs_label Δo (small) E_ls_label Δo (large)

d-orbital splitting in octahedral Fe(II) complexes.

The Mechanism of CO-Induced Spin State Change

The binding of CO to a five-coordinate, high-spin Fe(II) complex, such as deoxy-myoglobin, is a classic example of a coordination-induced spin state change. The initial complex is typically in a quintet (S=2) ground state. Upon CO binding, the iron center becomes six-coordinate, and the electronic configuration changes to a singlet (S=0) low-spin state.[7][8] This transition is spin-forbidden and involves crossing potential energy surfaces.[9] Density functional theory (DFT) calculations have shown that the recombination pathway for CO involves direct recombination from the S=2 state, which is a significantly slower process compared to the binding of other diatomic molecules like NO and O₂.[7][10] This spin-forbidden transition contributes to the kinetic barrier for CO binding and dissociation in heme proteins.[9]

CO_Binding_Pathway HS_Fe High-Spin Fe(II) Complex (e.g., Deoxy-Heme) S=2 (Quintet) Transition_State Spin-Forbidden Transition State HS_Fe->Transition_State + CO CO_ligand CO CO_ligand->Transition_State LS_Fe_CO Low-Spin Fe(II)-CO Adduct (e.g., Carboxy-Heme) S=0 (Singlet) Transition_State->LS_Fe_CO Spin Crossover

Logical pathway for CO-induced spin state transition.

Experimental Protocols for Characterizing Spin States

A variety of physical methods are employed to detect and monitor spin state transitions. The profound changes in magnetic, structural, and spectroscopic properties between high-spin and low-spin states allow for robust characterization.[5]

Magnetic Susceptibility Measurements

This is a primary method for determining the number of unpaired electrons in a complex.[5] The transition from a paramagnetic HS state (S=2 for Fe(II)) to a diamagnetic LS state (S=0) results in a drastic change in magnetic susceptibility.[5]

  • Methodology (SQUID Magnetometry):

    • A polycrystalline sample of the iron complex is placed in a gelatin capsule or other suitable sample holder.

    • The sample is placed within a Superconducting Quantum Interference Device (SQUID) magnetometer.

    • The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K) under a constant applied DC magnetic field (e.g., 1000 Oe).[11][12]

    • The process is repeated after exposing the sample to a CO atmosphere to form the carbonyl complex.

    • The molar magnetic susceptibility (χM) is determined, and the effective magnetic moment (μeff) or the product χMT is plotted against temperature to observe the spin transition.[12] For an Fe(II) complex, a transition from a χMT value of ~3.0-4.0 cm³ K/mol (HS) to ~0 cm³ K/mol (LS) is expected.[11]

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the oxidation and spin states of iron. The isomer shift (δ) and quadrupole splitting (ΔEQ) are highly sensitive to the electron density and symmetry at the iron nucleus, which differ significantly between HS and LS states.[5]

  • Methodology:

    • The solid-state iron complex sample is mounted in a cryostat. For CO adducts, the complex is often prepared in situ by exposing the precursor to CO gas and then freezing to trap the state.

    • A ⁵⁷Co source provides the γ-radiation. The spectrometer measures the resonant absorption of this radiation by the ⁵⁷Fe nuclei in the sample.[13]

    • Spectra are recorded at various temperatures (e.g., 77 K and 295 K) to confirm the spin state.[13]

    • The resulting spectrum is fitted to Lorentzian lines to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) values.[13]

    • Typical values for Fe(II) HS complexes show a large δ (~0.6–1.2 mm/s) and a large ΔEQ (~1.5–3.0 mm/s), while Fe(II) LS complexes exhibit a smaller δ (~0.2–0.5 mm/s) and a smaller ΔEQ (~0–1.0 mm/s).[5][11]

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions in iron complexes, particularly the metal-to-ligand charge transfer (MLCT) bands, are sensitive to the spin state. Spin crossover can be monitored by observing changes in the position and intensity of these bands with temperature or upon ligand binding.[14][15]

  • Methodology:

    • A solution of the iron complex is prepared in a suitable solvent (e.g., CH₃CN, CH₂Cl₂).[15]

    • The solution is placed in a cuvette within a UV-Vis spectrophotometer equipped with a variable-temperature cell holder.

    • An initial spectrum is recorded at a starting temperature.

    • The solution is saturated with CO gas by bubbling it through the cuvette.

    • Spectra are recorded at various temperatures to monitor the transition. The presence of clear isosbestic points indicates an equilibrium between two distinct species (e.g., the HS and LS states).[15]

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_reaction CO Coordination cluster_analysis Spin State Analysis Synthesis Synthesize Fe(II) Precursor Complex Characterization_Pre Characterize Precursor (X-ray, etc.) Synthesis->Characterization_Pre Reaction Expose to CO Atmosphere (Solution or Solid State) Characterization_Pre->Reaction Sample SQUID Magnetic Susceptibility (SQUID) Reaction->SQUID Analyze Product Mossbauer Mössbauer Spectroscopy Reaction->Mossbauer UVVis UV-Vis Spectroscopy Reaction->UVVis Xray X-ray Crystallography Reaction->Xray

General experimental workflow for studying CO binding.

Quantitative Data Summary

The coordination of CO to iron(II) complexes leads to measurable changes in magnetic and spectroscopic parameters. The following tables summarize representative data from the literature for heme and non-heme iron complexes.

Table 1: Magnetic Susceptibility Data
ComplexInitial State (S)Final State (S)μeff (Initial) [B.M.]μeff (Final) [B.M.]Ref.
Deoxy-Myoglobin (Fe(II))HS (2)LS (0)~5.0 - 5.5Diamagnetic (~0)[8]
[Fe(TPP)]HS (2)LS (0)~4.8Diamagnetic (~0)[16]
LcFe(II)XHS (2)LS (0)~4.9Diamagnetic (~0)[11]
(TPP = tetraphenylporphyrin, Lc = bulky β-diketiminate ligand)
Table 2: Mössbauer Spectroscopy Data (Fe(II) Complexes at ~77 K)
ComplexSpin Stateδ (mm/s)ΔEQ (mm/s)Ref.
Deoxy-MyoglobinHS (S=2)~0.92~2.23General
Carboxy-MyoglobinLS (S=0)~0.26~0.36General
[Fe(phen)₂(NCS)₂] (HS)HS (S=2)~1.00~3.00[5]
[Fe(phen)₂(NCS)₂] (LS)LS (S=0)~0.35~0.20[5]
Fe(CO)₅LS (S=0)~0.16~2.57[17]
(phen = 1,10-phenanthroline)
Table 3: Infrared Spectroscopy Data for Fe(II)-CO Adducts
Complexν(CO) (cm⁻¹)CommentsRef.
Fe(TPP)(CO)~1966Monocarbonyl adduct[18]
(ⁱPr-DAB)FeI₂(CO)₂2036, 2002cis-dicarbonyl arrangement[18]
Fe(CO)₅2022, 1991Terminal CO stretches[17]
(DAB = diazabutadiene ligand)

Conclusion

The coordination of carbon monoxide to iron complexes is a powerful method for inducing a spin state change, typically from a high-spin to a low-spin configuration. This transition is a direct consequence of the strong ligand field imposed by CO, which makes spin-pairing in the lower-energy t₂g orbitals energetically favorable. This fundamental process is critical in diverse fields, from understanding the mechanism of CO poisoning in biological systems to designing advanced materials with switchable magnetic and optical properties. The characterization of these spin state changes relies on a suite of complementary experimental techniques, including magnetic susceptibility measurements, Mössbauer spectroscopy, and UV-Vis spectroscopy, which together provide a detailed picture of the electronic and structural transformations that occur upon CO binding.

References

A Historical Perspective on the Discovery of Iron-CO Biochemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the foundational discoveries in iron-carbon monoxide (CO) biochemistry. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the seminal experiments and quantitative data that underpin our current knowledge of this critical area. The guide details the pioneering work of scientists who first elucidated the interaction between carbon monoxide and iron-containing biological molecules, laying the groundwork for fields ranging from toxicology and respiratory physiology to enzymology and drug development.

Early Investigations into Carbon Monoxide Toxicity: The Dawn of Iron-CO Biochemistry

The initial forays into iron-CO biochemistry were driven by the need to understand the lethal effects of carbon monoxide poisoning. These early studies, conducted in the mid-19th century, were pivotal in establishing the link between CO and its interaction with a then-unknown component of the blood.

Claude Bernard's Pioneering Experiments on CO Poisoning

The French physiologist Claude Bernard was among the first to systematically investigate the mechanism of carbon monoxide toxicity in the 1850s. He observed that animals exposed to CO exhibited a characteristic bright red blood, even in the venous circulation, suggesting a disruption of normal oxygen utilization.[1]

  • Animal Model: Dogs, rabbits, birds, and frogs were utilized.[2]

  • Exposure to Carbon Monoxide: Animals were placed in an environment containing carbon monoxide, leading to their death.[2]

  • Postmortem Examination: Immediately following death, the animals were dissected.

  • Observation: The color of the blood in both arteries and veins, as well as in the chambers of the heart, was meticulously observed. Bernard noted a consistent crimson coloration throughout the circulatory system.[2]

  • In Vitro Blood Analysis: To further investigate the interaction, Bernard took arterial blood from a healthy animal and exposed it to carbon monoxide in a test tube under mercury to prevent air contact. He observed that passing a stream of hydrogen through this CO-exposed blood did not displace the gas, unlike with oxygenated blood, leading him to conclude that CO forms a more stable combination with the blood's coloring agent.[2]

These experiments led Bernard to hypothesize that carbon monoxide combines with the component of blood responsible for oxygen transport, thereby preventing the release of oxygen to the tissues and causing asphyxiation.[3]

Quantifying the Iron-CO Interaction: The Work of John Scott Haldane

At the turn of the 20th century, the Scottish physiologist John Scott Haldane, along with his collaborators, embarked on a series of meticulous experiments to quantify the binding of carbon monoxide and oxygen to hemoglobin. Their work provided the first robust quantitative data on this critical biochemical interaction.

The Laws of Combination of Hæmoglobin with Carbon Monoxide and Oxygen (1912)

In a landmark paper, C. G. Douglas, J. S. Haldane, and J. B. S. Haldane detailed their experimental findings on the competitive binding of CO and O₂ to hemoglobin.[4][5] They established that the distribution of hemoglobin between the two gases is dependent on their partial pressures and the significantly higher affinity of hemoglobin for CO.[6]

  • Blood Preparation: Blood samples were taken from humans and various animals. For some experiments, the blood was used undiluted, while for others it was diluted with water.[6]

  • Gas Mixtures: Precise mixtures of carbon monoxide, oxygen, and nitrogen were prepared.

  • Saturation of Blood: The blood samples were placed in saturating bottles and rotated with the gas mixtures for an extended period (at least half an hour) to ensure equilibrium was reached.[6]

  • Blood Gas Analysis: The amount of oxygen and carbon monoxide bound to hemoglobin was determined using a blood gas apparatus developed by Haldane. This apparatus measured the volume of gas released from the blood upon treatment with reagents like potassium ferricyanide, which liberates the bound gases.[7][8]

  • Data Analysis: The percentage saturation of hemoglobin with each gas was calculated based on the measured gas volumes and the partial pressures of the gases in the experimental mixture.

The following table summarizes some of the key quantitative findings from the 1912 paper by Douglas, Haldane, and Haldane, demonstrating the relative affinities of CO and O₂ for hemoglobin. The affinity constant, K, represents the ratio of the affinity of hemoglobin for CO to its affinity for O₂.

SpeciesTemperature (°C)Affinity Constant (K = PCO/PO₂ for 50% saturation of each)Reference
Human (J.S.H.)38~300[6]
Mouse38Variable, lower than human[6]
Ox15 (diluted blood)~300[6]

Note: The values presented are approximations derived from the graphical data in the original publication.

The apparatus developed by Haldane was crucial for obtaining accurate measurements of the gas content in blood. It consisted of a gas burette connected to a reaction bottle where the blood sample was treated to release the bound gases. A control bottle was used to account for changes in temperature and pressure.[7][9][10]

Haldane_Apparatus cluster_Apparatus Haldane Blood Gas Apparatus Burette Gas Burette Reaction_Bottle Reaction Bottle (Blood Sample) Burette->Reaction_Bottle Gas Flow Control_Bottle Control Bottle Burette->Control_Bottle Gas Flow Manometer Manometer Burette->Manometer Measures Pressure Leveling_Bulb Leveling Bulb (Mercury) Leveling_Bulb->Burette Adjusts Pressure Warburg_Logic cluster_Warburg Warburg's Investigation of the Respiratory Enzyme Observation1 CO inhibits cellular respiration Observation2 Inhibition is competitive with O2 Observation1->Observation2 Hypothesis1 Hypothesis: CO binds to an iron-containing respiratory enzyme Observation2->Hypothesis1 Observation3 Light reverses CO inhibition Hypothesis1->Observation3 Hypothesis2 Hypothesis: Light causes photodissociation of the Fe-CO bond Observation3->Hypothesis2 Experiment Measure the action spectrum of light reversal Hypothesis2->Experiment Conclusion Conclusion: The respiratory enzyme is a hemoprotein (cytochrome oxidase) Experiment->Conclusion P450_Discovery cluster_P450 Discovery of Cytochrome P450 Start Investigation of drug metabolism in liver microsomes Observation Observation of a CO-binding pigment Start->Observation Experiment Spectrophotometric analysis of the reduced, CO-bound form Observation->Experiment Result Unique absorption peak at 450 nm Experiment->Result Conclusion Identification of a new hemoprotein: Cytochrome P450 Result->Conclusion

References

The Dawn of Understanding: Initial Studies on the Toxicity of Carbon Monoxide via Iron Binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Foundational Research into Carbon Monoxide Poisoning

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal 19th and early 20th-century studies that first elucidated the toxic mechanism of carbon monoxide (CO), focusing on its interaction with iron in hemoglobin. This foundational research laid the groundwork for our current understanding of CO poisoning and the development of therapeutic interventions. We will explore the pioneering work of Claude Bernard, who first identified the asphyxiating nature of CO, and the quantitative analyses of John Scott Haldane, who precisely measured its affinity for hemoglobin.

The Pioneering Work of Claude Bernard: Unmasking the "Silent Killer"

The initial breakthrough in understanding carbon monoxide's toxicity is credited to the French physiologist Claude Bernard in the mid-19th century.[1][2][3] His research, beginning in 1846 and culminating in his memoirs published in 1857, definitively demonstrated that CO displaces oxygen from the blood, leading to a fatal lack of oxygen in the tissues.[1] Bernard's work moved the understanding of CO poisoning from vague notions of "bad air" to a specific, scientifically grounded mechanism.

Key Observations and Experimental Approach

Bernard's initial experiments were observational, noting a striking and consistent sign in animals poisoned with carbon monoxide: the blood remained a bright, cherry-red color in both arteries and veins.[1] This was a stark contrast to the normal dark venous blood, leading him to hypothesize that the blood was not undergoing its usual oxygen exchange in the tissues.

His experimental approach, though lacking the sophisticated instrumentation of modern science, was methodical and insightful.

Experimental Protocol: Bernard's In Vivo and In Vitro Studies

Objective: To determine the mechanism by which carbon monoxide causes death.

In Vivo Experiment:

  • Animal Model: Dogs, rabbits, birds, and frogs were used as subjects.[1]

  • Exposure: The animals were forced to breathe carbon monoxide gas until death.

  • Post-Mortem Examination: Immediately after death, the animals were dissected, and the color of the blood in the arteries, veins, and heart chambers was observed.[1]

In Vitro Experiment:

  • Blood Collection: A quantity of fresh, arterial blood was drawn from a healthy animal.

  • Exposure to CO: The blood was placed in a test tube under a layer of mercury to prevent contact with air and then agitated with pure carbon monoxide gas.[1]

Bernard's Conclusion: A Paradigm Shift

Through these experiments, Bernard concluded that carbon monoxide "poisons by preventing arterial bloods from becoming venous." He deduced that CO combines with the component of the blood responsible for oxygen transport, which we now know to be hemoglobin, thereby preventing the release of oxygen to the tissues and causing death by asphyxiation.[1]

John Scott Haldane: Quantifying the Deadly Affinity

Building upon Bernard's foundational work, the Scottish physiologist John Scott Haldane, along with his collaborators, conducted a series of meticulous experiments in the late 19th and early 20th centuries to quantify the binding of carbon monoxide to hemoglobin. His work provided the first precise measurements of the relative affinities of CO and oxygen for hemoglobin, a critical step in understanding the potency of this poison.

The Carmine (B74029) Method: A Spectroscopic Approach to Quantification

Haldane developed a colorimetric method, known as the carmine method, to determine the percentage of hemoglobin saturated with carbon monoxide (%COHb). This technique relied on the distinct color difference between oxyhemoglobin (bright red) and carboxyhemoglobin (carmine or cherry-red).

Experimental Protocol: Haldane's Carmine Method for %COHb Determination

Objective: To quantitatively determine the saturation of hemoglobin with carbon monoxide.

  • Blood Sample Preparation: A small sample of blood was diluted with water to lyse the red blood cells and release the hemoglobin.

  • Standard Preparation: A standard solution of 100% carboxyhemoglobin was prepared by saturating a similar diluted blood sample with pure carbon monoxide gas.

  • Colorimetric Comparison: The diluted blood sample from the subject was placed in a test tube. A solution of carmine dye was added dropwise to a test tube containing a diluted sample of normal, unpoisoned blood until the color matched that of the test sample.

  • Quantification: The amount of carmine solution required to achieve the color match was proportional to the percentage of carboxyhemoglobin in the test sample. This was calibrated against the 100% COHb standard.

The Laws of Combination: CO and Oxygen in Competition

In a landmark 1912 paper published in The Journal of Physiology with C.G. Douglas and his son J.B.S. Haldane, a comprehensive set of experiments were described that elucidated the competitive binding of carbon monoxide and oxygen to hemoglobin.[4]

Experimental Protocol: Determining the Dissociation Curves of CO-Hemoglobin

Objective: To determine the relationship between the partial pressures of carbon monoxide and oxygen and their respective saturation of hemoglobin.

  • Blood Preparation: Defibrinated blood from humans and mice was used. For some experiments, the blood was diluted with a saline solution.

  • Gas Mixtures: Precise mixtures of air, pure oxygen, and carbon monoxide were prepared and analyzed.

  • Saturation: The blood was placed in a specialized "saturator" bottle and rotated for an extended period (at least half an hour) with the gas mixture to ensure equilibrium was reached.[4] The temperature was maintained at 38°C.

  • Analysis: The percentage of carboxyhemoglobin was determined using the carmine method. The partial pressures of the gases in the experimental setup were carefully measured.

Quantitative Findings: The Affinity Constant

These experiments led to the formulation of what is often referred to as Haldane's First Law of Carbon Monoxide Poisoning . This law states that the distribution of hemoglobin between oxygen and carbon monoxide is dependent on the partial pressures of the two gases and their relative affinities for hemoglobin.

The key quantitative finding from these studies was the determination of the affinity constant (M), which represents how much more strongly CO binds to hemoglobin than oxygen.

SpeciesAffinity Constant (M) for CO vs. O2Reference
HumanApproximately 210-300[3][4]
MouseData varied between individuals[4]

Table 1: Early Determinations of the Relative Affinity of Carbon Monoxide for Hemoglobin

The data from their 1912 paper demonstrated that even a very small partial pressure of CO could lead to a significant and dangerous level of carboxyhemoglobin in the blood, effectively displacing a much larger partial pressure of oxygen.

Dissociation Curves of CO-Hæmoglobin (Data from Douglas, Haldane, & Haldane, 1912)

The following table summarizes key data points from the dissociation curves presented in their 1912 paper, illustrating the percentage of hemoglobin saturated with CO at different partial pressures of oxygen, while the partial pressure of CO was held constant.

Blood Source% CO in Gas Mixture% O2 in Gas Mixture% Saturation with CO
J.S.H. (Human)0.0945~20.9 (Air)~75
J.S.H. (Human)0.094510~85
J.S.H. (Human)0.09455~90
Mouse C0.090~20.9 (Air)~65
Mouse C0.09010~78
Mouse C0.0905~85
Mouse D0.0635~20.9 (Air)~55
Mouse D0.063510~68
Mouse D0.06355~78

Table 2: Selected Data from CO-Hemoglobin Dissociation Experiments (Adapted from Douglas, Haldane, & Haldane, 1912) [4]

Visualizing the Core Concepts

The following diagrams illustrate the key experimental workflows and the fundamental toxic mechanism of carbon monoxide as understood from these initial studies.

Bernard_Experiment_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment cluster_conclusion Conclusion a1 Animal Subject (Dog, Rabbit, etc.) a2 Exposure to Carbon Monoxide a1->a2 a3 Post-Mortem Examination a2->a3 a4 Observation: Bright Red Blood in Arteries & Veins a3->a4 c1 CO forms a stable compound with a blood component, displacing Oxygen. a4->c1 b1 Collect Arterial Blood b2 Expose to CO (under Mercury) b1->b2 b3 Attempt Gas Displacement with Hydrogen b2->b3 b4 Observation: Oxygen is not Displaced b3->b4 b4->c1

Caption: Experimental workflow of Claude Bernard's studies on CO toxicity.

Haldane_Experiment_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Prepare Blood Sample p2 Equilibrate with Precise Gas Mixture (CO, O2, Air) p1->p2 p3 Measure %COHb (Carmine Method) p2->p3 d1 Plot %COHb vs. Partial Pressures of CO and O2 p3->d1 d2 Determine Dissociation Curves d1->d2 d3 Calculate Affinity Constant (M) d2->d3 c1 CO binds to Hemoglobin ~210-300 times more strongly than Oxygen. d3->c1

Caption: Workflow for J.S. Haldane's quantitative analysis of CO-hemoglobin binding.

CO_Toxicity_Pathway cluster_binding Competitive Binding at Iron Site CO Carbon Monoxide (Inhaled) Lungs Lungs CO->Lungs Bloodstream Bloodstream Lungs->Bloodstream Lungs->Bloodstream Hb Hemoglobin (Hb) in Red Blood Cells Bloodstream->Hb HbO2 Oxyhemoglobin (HbO2) Hb->HbO2 Normal Binding HbCO Carboxyhemoglobin (HbCO) (Stable Complex) Hb->HbCO High Affinity Binding O2 Oxygen (O2) O2->Lungs Tissues Tissues HbO2->Tissues Oxygen Release HbCO->Tissues Oxygen Release Blocked Hypoxia Tissue Hypoxia (Oxygen Deprivation) Tissues->Hypoxia CellDeath Cellular Dysfunction & Death Hypoxia->CellDeath

Caption: The competitive binding of CO and O2 to hemoglobin, leading to tissue hypoxia.

Conclusion

The foundational studies of Claude Bernard and John Scott Haldane were instrumental in transforming the understanding of carbon monoxide poisoning from a mysterious affliction to a well-defined toxicological mechanism. Bernard's qualitative observations correctly identified the central role of blood in CO's lethal effects, while Haldane's rigorous quantitative experiments provided the crucial data on the high affinity of CO for hemoglobin. This early research not only established the scientific basis for diagnosing and treating CO poisoning but also laid the groundwork for future investigations into the broader field of gas-hemoglobin interactions and the physiology of respiration. The methodologies they developed, though rudimentary by today's standards, exemplify the power of careful observation and quantitative analysis in advancing medical science.

References

Methodological & Application

Application Notes and Protocols for Studying CO-Iron Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key experimental techniques used to study the kinetics of carbon monoxide (CO) binding to iron-containing proteins, such as hemoglobin and myoglobin (B1173299). The protocols and data presented are essential for understanding the fundamental biochemical interactions and for the development of therapeutic strategies targeting these systems.

Introduction to CO-Iron Binding Kinetics

The binding of carbon monoxide to the iron center in heme proteins is a fundamental process in biology and toxicology. Understanding the kinetics of this interaction, including the association (k_on) and dissociation (k_off) rate constants, provides crucial insights into the stability of the CO-protein complex and the mechanisms of CO poisoning and potential therapeutic interventions. The following sections detail the primary experimental techniques employed to measure these kinetic parameters.

Key Experimental Techniques

Two powerful techniques for studying the rapid kinetics of CO-iron binding are flash photolysis and stopped-flow spectroscopy.

Laser Flash Photolysis

Laser flash photolysis is a versatile technique for studying the reactions of transient species. In the context of CO-iron binding, a short laser pulse is used to photolyze the iron-CO bond, and the subsequent rebinding of CO is monitored over time by transient absorption spectroscopy. This method is particularly useful for measuring fast association rates.

This protocol outlines the steps for measuring the CO rebinding kinetics to hemoglobin after photodissociation.

Materials:

  • Purified hemoglobin solution (e.g., human hemoglobin)

  • Carbon monoxide (CO) gas

  • Nitrogen (N2) gas

  • Sodium dithionite (B78146)

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.0

  • Gas-tight syringes

  • Sealed glass cell with a 1 mm path length

  • Laser flash photolysis setup (e.g., Nd:YAG laser, 532 nm)

  • Transient absorption spectrometer

Procedure:

  • Sample Preparation:

    • Prepare 100 mM potassium phosphate buffer, pH 7.0, and deoxygenate by bubbling with N2 gas for at least 20 minutes.

    • In separate gas-tight syringes, prepare solutions of the deoxygenated buffer saturated with either 100% CO or 100% N2.

    • Add dry sodium dithionite to each syringe to a final concentration of 200 µM to ensure the heme iron is in the ferrous (Fe2+) state.

    • Create a range of CO concentrations by mixing the CO-saturated and N2-saturated buffer solutions in different ratios in a third gas-tight syringe.

    • In a sealed 1 mm path length glass cell, add a known volume of the desired CO concentration buffer.

    • Inject a small volume of a concentrated stock solution of hemoglobin (e.g., 1 mM) into the cell to achieve a final concentration of 20-40 µM. Mix gently.

  • Flash Photolysis Measurement:

    • Place the sample cell in the laser flash photolysis apparatus.

    • The sample is irradiated with a short laser pulse (e.g., 6 ns, 532 nm) to induce photodissociation of the CO from the heme iron.

    • The rebinding of CO is monitored by measuring the change in absorbance at a wavelength sensitive to the ligation state of the heme, typically in the Soret band (e.g., 436 nm).

    • Record the transient absorbance change as a function of time. The time scale will depend on the specific protein and CO concentration, ranging from microseconds to milliseconds.

  • Data Analysis:

    • The observed rebinding kinetics are typically biphasic, with a fast and a slow phase.

    • Fit the kinetic traces to a double exponential decay function to obtain the observed rate constants (k_obs).

    • The faster phase is generally attributed to the bimolecular binding of CO, while the slower phase can be influenced by factors such as protein conformational changes or ligand diffusion.

    • Plot the observed rate constant of the fast phase against the CO concentration. The slope of this linear plot yields the bimolecular association rate constant (k_on).

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique that allows for the measurement of reaction kinetics on the millisecond timescale. It is well-suited for studying both association and dissociation kinetics. For CO binding, a solution of the iron-containing protein is rapidly mixed with a solution containing CO, and the change in absorbance or fluorescence is monitored over time.

This protocol describes the measurement of CO association kinetics to myoglobin using a stopped-flow instrument.

Materials:

  • Purified myoglobin solution

  • Carbon monoxide (CO) saturated buffer

  • Deoxygenated buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Sodium dithionite

  • Stopped-flow spectrometer equipped with an absorbance or fluorescence detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of myoglobin in the deoxygenated buffer. Reduce the heme iron to the ferrous state by adding a small amount of sodium dithionite.

    • Prepare a series of CO-containing buffer solutions with varying concentrations by diluting the CO-saturated buffer with the deoxygenated buffer. Ensure all solutions contain sodium dithionite.

  • Stopped-Flow Measurement:

    • Load the myoglobin solution into one syringe of the stopped-flow instrument and a CO-containing buffer into the other syringe.

    • Initiate the mixing process. The two solutions are rapidly mixed, and the reaction is monitored in the observation cell.

    • Record the change in absorbance (e.g., at the Soret peak) or fluorescence as a function of time. The measurement is initiated the moment the flow stops.

  • Data Analysis:

    • The resulting kinetic trace represents the progress of the CO binding reaction.

    • Under pseudo-first-order conditions (where [CO] >> [Myoglobin]), the kinetic trace should fit to a single exponential function.

    • The observed rate constant (k_obs) is obtained from this fit for each CO concentration.

    • Plot the k_obs values against the corresponding CO concentrations. The slope of the resulting linear plot gives the association rate constant (k_on). The y-intercept provides an estimate of the dissociation rate constant (k_off).

Quantitative Data

The following table summarizes key kinetic and equilibrium constants for the binding of CO and O2 to human hemoglobin and sperm whale myoglobin.

LigandProteinAssociation Rate Constant (k_on) (µM⁻¹·s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Equilibrium Dissociation Constant (K_d) (µM)
CO Hemoglobin0.20.0030.015
O₂ Hemoglobin66200.3
CO Myoglobin0.50.020.04
O₂ Myoglobin14100.7

Data sourced from the Toxicological Profile for Carbon Monoxide, Agency for Toxic Substances and Disease Registry.

Visualizations

Experimental Workflow for Flash Photolysis

The following diagram illustrates the general workflow for a laser flash photolysis experiment to determine CO-iron binding kinetics.

Flash_Photolysis_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Deoxy-Protein (e.g., Hemoglobin + Dithionite) p2 Prepare CO-Saturated Buffer p3 Mix in Sealed Cuvette p2->p3 e1 Laser Pulse (Photolysis) Fe-CO -> Fe + CO p3->e1 e2 Monitor Absorbance Change (CO Rebinding) e1->e2 ns to ms (B15284909) timescale a1 Record Transient Absorbance vs. Time e2->a1 a2 Fit to Exponential Decay (Obtain k_obs) a1->a2 a3 Plot k_obs vs. [CO] a2->a3 a4 Determine k_on (slope) a3->a4 end end a4->end Final Kinetic Parameters

Workflow for Flash Photolysis.
CO Signaling Pathway in Vasodilation

Carbon monoxide acts as a signaling molecule, notably in the regulation of vascular tone. The following diagram depicts the signaling cascade initiated by CO leading to vasodilation.

CO_Signaling_Pathway CO Carbon Monoxide (CO) sGC Soluble Guanylate Cyclase (sGC) (Heme-containing) CO->sGC activates GTP GTP cGMP cGMP GTP->cGMP catalyzes conversion PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) Relaxation Smooth Muscle Relaxation (Vasodilation) MLC_P->MLC MLC_P->Relaxation leads to

CO Signaling in Vasodilation.

Application Note: Spectroscopic Characterization of Iron Pentacarbonyl using FTIR and Raman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron pentacarbonyl, Fe(CO)₅, is a significant organometallic compound with a trigonal bipyramidal structure belonging to the D₃h point group.[1] Its unique structural and bonding properties make it a subject of extensive study in inorganic chemistry and a precursor in various chemical syntheses. Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for its characterization. These techniques provide detailed insights into the molecular structure, bonding, and vibrational modes of the carbonyl ligands. This application note provides a detailed protocol for the spectroscopic characterization of iron pentacarbonyl using both FTIR and Raman spectroscopy.

Data Presentation

The vibrational modes of iron pentacarbonyl have been extensively studied.[2][3] The molecule's D₃h symmetry dictates the activity of its vibrational modes in infrared and Raman spectra.[2][3] The C≡O stretching region is particularly informative. For a D₃h structure, two C≡O stretching bands are expected in the IR spectrum, while three are anticipated in the Raman spectrum.[2] The observed vibrational frequencies for the carbonyl stretching modes in the gas phase are summarized in the table below.

Vibrational ModeSymmetryFTIR ActivityRaman ActivityFrequency (cm⁻¹)
ν(CO) axialA₁'InactiveActive~2121
ν(CO) equatorialA₁'InactiveActive~2042
ν(CO) axialA₂"ActiveInactive~2034
ν(CO) equatorialE'ActiveActive~2013-2014

Note: Frequencies can vary slightly depending on the phase (gas, liquid, or solid) and solvent used.[1][2][4]

Experimental Protocols

I. FTIR Spectroscopy of Iron Pentacarbonyl

Objective: To obtain a high-resolution infrared spectrum of iron pentacarbonyl in the liquid phase.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅) - Caution: Highly toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • FTIR spectrometer (e.g., Bruker Tensor 27)[5]

  • Liquid-sample cell with KBr or NaCl windows

  • Syringe and needle for sample transfer

  • Solvent for cleaning (e.g., hexane (B92381) or dichloromethane)

  • Nitrogen gas for purging the sample compartment

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is turned on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen gas to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Assemble the empty liquid-sample cell and place it in the sample holder of the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

  • Sample Preparation:

    • In a fume hood, carefully draw a small amount of liquid iron pentacarbonyl into a syringe.

    • Inject the liquid into the port of the liquid-sample cell, ensuring there are no air bubbles.

  • Sample Spectrum Acquisition:

    • Place the filled sample cell into the spectrometer's sample holder.

    • Acquire the FTIR spectrum of the iron pentacarbonyl. A typical measurement would involve co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a resolution of 2 or 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument software.

    • Identify and label the characteristic absorption bands, particularly the strong C≡O stretching bands around 2000 cm⁻¹.[1]

  • Cleaning:

    • After analysis, carefully remove the sample from the cell in the fume hood.

    • Thoroughly clean the cell windows with an appropriate solvent and dry them before storage.

II. Raman Spectroscopy of Iron Pentacarbonyl

Objective: To obtain a high-resolution Raman spectrum of liquid iron pentacarbonyl.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅) - Caution: Handle with extreme care in a fume hood.

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Glass capillary tube or NMR tube for sample containment

  • Capillary tube holder for the spectrometer

  • Syringe and needle

Procedure:

  • Instrument Preparation:

    • Turn on the Raman spectrometer and the laser source, allowing them to stabilize.

    • Ensure the instrument is properly aligned and calibrated.

  • Sample Preparation:

    • In a fume hood, use a syringe to carefully fill a glass capillary tube with liquid iron pentacarbonyl.

    • Seal the capillary tube to prevent the volatile sample from evaporating and to ensure safety.

  • Spectrum Acquisition:

    • Mount the sealed capillary tube securely in the sample holder of the Raman spectrometer.

    • Focus the laser onto the sample. Start with a low laser power to avoid sample decomposition and adjust as necessary.

    • Acquire the Raman spectrum. The acquisition time will depend on the sample's scattering efficiency and the desired signal-to-noise ratio. It may range from a few seconds to several minutes.

  • Data Processing and Analysis:

    • Process the raw data by performing a baseline correction to remove any background fluorescence.

    • Identify and label the Raman shifts corresponding to the vibrational modes of iron pentacarbonyl. Pay close attention to the C≡O stretching region to observe the three expected Raman-active bands.

  • Cleaning:

    • Dispose of the sealed capillary tube containing the iron pentacarbonyl according to institutional safety guidelines for hazardous chemical waste.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Iron Pentacarbonyl (Fe(CO)₅) Prep_FTIR Prepare Liquid Cell Sample->Prep_FTIR Prep_Raman Prepare Capillary Tube Sample->Prep_Raman FTIR FTIR Spectroscopy Prep_FTIR->FTIR Raman Raman Spectroscopy Prep_Raman->Raman Process_FTIR FTIR Spectrum Analysis FTIR->Process_FTIR Process_Raman Raman Spectrum Analysis Raman->Process_Raman Interpretation Structural Characterization Process_FTIR->Interpretation Process_Raman->Interpretation

References

Application of Iron Carbonyls in Catalytic Hydroformylation of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroformylation, or "oxo synthesis," is a cornerstone of industrial chemistry, enabling the conversion of alkenes into valuable aldehydes. This process traditionally relies on catalysts based on precious metals like rhodium and cobalt. However, the use of earth-abundant and cost-effective iron carbonyl complexes presents a sustainable alternative. This document provides detailed application notes and protocols for the iron-catalyzed hydroformylation of a diverse range of alkenes under mild reaction conditions. The methodologies outlined are based on recent advancements demonstrating the efficacy of an in-situ generated iron-dihydride species as the active catalyst.[1][2]

Principle and Mechanism

The protocols described herein utilize an iron(0) precursor, [HFe(CO)₄]⁻[Ph₃PNPPh₃]⁺, in the presence of a phosphine (B1218219) ligand to catalyze the hydroformylation of various alkenes.[1][2] Mechanistic studies suggest the in situ formation of an iron-dihydride complex, [H₂Fe(CO)₂(PPh₃)₂], which is the active catalytic species.[1][2] The catalytic cycle is proposed to proceed through an Fe(0)-Fe(II) pathway. The addition of a catalytic amount of a weak acid, such as acetic acid, has been shown to significantly promote the reaction rate.[1][2]

Applications

This iron-catalyzed hydroformylation protocol is applicable to a wide array of alkenes, including:

  • Aliphatic Alkenes: Linear alpha-olefins such as 1-hexene, 1-octene, 1-decene, 1-dodecene, and 1-octadecene (B91540) are efficiently converted to their corresponding linear and branched aldehydes.[1][2]

  • Functionalized Alkenes: The system tolerates various functional groups, enabling the hydroformylation of substrates like vinylsilanes (trimethoxy(vinyl)silane, trimethyl(vinyl)silane), cardanol, 2,3-dihydrofuran, and allyl malonic acid.[1][2]

  • Styrenic Alkenes: A broad range of substituted styrenes, bearing both electron-donating and electron-withdrawing groups, undergo hydroformylation in good to excellent yields. This includes styrene, 4-methylstyrene, 4-tert-butylstyrene, 4-methoxystyrene, 4-acetoxystyrene, 4-bromostyrene, 4-chlorostyrene, 4-vinylbenzonitrile, and 4-vinylbenzoic acid.[1][2]

Quantitative Data Summary

The following tables summarize the performance of the iron-catalyzed hydroformylation system with various alkene substrates under optimized reaction conditions.

Table 1: Hydroformylation of Aliphatic and Functionalized Alkenes

SubstrateCatalyst Loading (mol%)Ligand (mol%)Additive (mol%)Pressure (bar, CO/H₂)Temp. (°C)Time (h)Conversion (%)Aldehyde Yield (%)l:b Ratio
1-Octene1PPh₃ (4)Acetic Acid (1)30 (1:1)9024>999870:30
1-Hexene1PPh₃ (4)Acetic Acid (1)30 (1:1)9024>999772:28
1-Decene1PPh₃ (4)Acetic Acid (1)30 (1:1)9024>999668:32
1-Dodecene1PPh₃ (4)Acetic Acid (1)30 (1:1)9024>999569:31
1-Octadecene1PPh₃ (4)Acetic Acid (1)30 (1:1)9024959270:30
Trimethoxy(vinyl)silane1PPh₃ (4)Acetic Acid (1)30 (1:1)9024928865:35
Allyl Malonic Acid1PPh₃ (4)Acetic Acid (1)30 (1:1)90248581-

Table 2: Hydroformylation of Styrenic Alkenes

SubstrateCatalyst Loading (mol%)Ligand (mol%)Additive (mol%)Pressure (bar, CO/H₂)Temp. (°C)Time (h)Conversion (%)Aldehyde Yield (%)b:l Ratio
Styrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999895:5
4-Methylstyrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999794:6
4-tert-Butylstyrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999696:4
4-Methoxystyrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999593:7
4-Bromostyrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999497:3
4-Chlorostyrene1PPh₃ (4)Acetic Acid (1)30 (1:1)9016>999396:4
4-Vinylbenzonitrile1PPh₃ (4)Acetic Acid (1)30 (1:1)9016989598:2

Experimental Protocols

Protocol 1: Synthesis of the Iron Precursor [HFe(CO)₄]⁻[Ph₃PNPPh₃]⁺

This protocol describes the synthesis of the iron carbonyl precursor complex.

Materials:

  • Iron pentacarbonyl (Fe(CO)₅)

  • Bis(triphenylphosphine)iminium chloride ([Ph₃PNPPh₃]Cl)

  • Sodium amalgam (Na/Hg)

  • Tetrahydrofuran (THF), freshly distilled

  • n-Pentane, anhydrous

  • Standard Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve bis(triphenylphosphine)iminium chloride in freshly distilled THF.

  • In a separate Schlenk flask, prepare a solution of sodium tetracarbonylferrate(II) (Na₂Fe(CO)₄) by reacting iron pentacarbonyl with sodium amalgam in THF.

  • To the solution of Na₂Fe(CO)₄, slowly add a stoichiometric amount of a proton source (e.g., acetic acid) to generate the hydridoiron species.

  • Combine the solution of the hydridoiron species with the solution of bis(triphenylphosphine)iminium chloride.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under vacuum.

  • Wash the resulting solid with anhydrous n-pentane to remove any unreacted starting materials.

  • Dry the product under vacuum to yield [HFe(CO)₄]⁻[Ph₃PNPPh₃]⁺ as a solid.

  • Store the complex under an inert atmosphere.

Protocol 2: General Procedure for the Hydroformylation of Alkenes

This protocol provides a general method for the iron-catalyzed hydroformylation of a selected alkene.

Materials:

  • Alkene substrate

  • Iron precursor [HFe(CO)₄]⁻[Ph₃PNPPh₃]⁺

  • Triphenylphosphine (B44618) (PPh₃)

  • Acetic acid

  • Toluene (B28343), anhydrous

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

  • Syngas (1:1 mixture of CO and H₂)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the iron precursor (1 mol%), triphenylphosphine (4 mol%), and the alkene substrate (1.0 mmol).

  • Add anhydrous toluene (3 mL) and the internal standard.

  • Add acetic acid (1 mol%) to the reaction mixture.

  • Seal the glass liner inside the autoclave.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 30 bar).

  • Place the autoclave in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture for the specified time (16-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Collect the reaction mixture for analysis.

Protocol 3: Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the reaction mixture to determine conversion and yield.

Equipment:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Appropriate capillary column (e.g., HP-5)

Procedure:

  • Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., dichloromethane).

  • Inject the diluted sample into the GC.

  • Run the GC analysis using a suitable temperature program to separate the starting material, products (linear and branched aldehydes), and the internal standard.

  • Identify the peaks corresponding to the substrate and products by comparing their retention times with those of authentic samples.

  • Quantify the conversion of the alkene and the yield of the aldehyde products by integrating the peak areas and using the internal standard for calibration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis reagents Iron Precursor Ligand Additive autoclave_prep Charge Autoclave Liner in Glovebox reagents->autoclave_prep solvent Anhydrous Toluene solvent->autoclave_prep autoclave_sealed Seal Autoclave autoclave_prep->autoclave_sealed pressurize Pressurize with Syngas (CO/H₂) autoclave_sealed->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent sample Collect Sample cool_vent->sample gc_analysis GC Analysis sample->gc_analysis results Determine Conversion, Yield, and Selectivity gc_analysis->results

Caption: Experimental workflow for iron-catalyzed hydroformylation.

Catalytic_Cycle Fe0 [H₂Fe(CO)₂(PPh₃)₂] (Fe⁰) Fe_alkene [H₂Fe(alkene)(CO)₂(PPh₃)₂] Fe0->Fe_alkene + Alkene - CO Fe_alkyl [HFe(alkyl)(CO)₂(PPh₃)₂] Fe_alkene->Fe_alkyl Migratory Insertion Fe_acyl [HFe(acyl)(CO)(PPh₃)₂] Fe_alkyl->Fe_acyl + CO - PPh₃ FeII_H2 [H₃Fe(acyl)(CO)(PPh₃)₂] (Feᴵᴵ) Fe_acyl->FeII_H2 + H₂ FeII_H2->Fe0 Reductive Elimination - Aldehyde + PPh₃

Caption: Proposed catalytic cycle for iron-catalyzed hydroformylation.

References

Application Notes and Protocols for Iron-Based Catalysts in Fischer-Tropsch Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of iron-based catalysts in the Fischer-Tropsch (FT) synthesis of hydrocarbons from synthesis gas (syngas).

Introduction to Iron-Based Fischer-Tropsch Catalysts

The Fischer-Tropsch (FT) process is a cornerstone of gas-to-liquids (GTL), coal-to-liquids (CTL), and biomass-to-liquids (BTL) technologies, converting a mixture of carbon monoxide (CO) and hydrogen (H₂) into a wide range of hydrocarbons. Iron-based catalysts are of particular industrial significance due to their low cost, high activity, and favorable water-gas shift (WGS) activity, which allows for the use of CO-rich syngas derived from coal and biomass gasification.

The performance of an iron-based catalyst is intricately linked to its composition, preparation method, and activation procedure. Key components of a typical precipitated iron catalyst include an iron precursor, promoters to enhance activity and selectivity, and a binder for mechanical strength. Common promoters include:

  • Potassium (K): Acts as an electronic promoter, enhancing the catalyst's basicity, which in turn increases CO adsorption and dissociation, leading to higher chain growth probability and selectivity towards heavier hydrocarbons and olefins.

  • Copper (Cu): Functions as a reduction promoter, facilitating the reduction of iron oxides to the active iron carbide phases at lower temperatures.

  • Manganese (Mn): Can improve the stability of the catalyst and enhance the selectivity towards olefins.

  • Silica (B1680970) (SiO₂): Often used as a structural promoter or binder to increase the mechanical strength and prevent attrition of the catalyst particles, particularly in slurry reactors.

The active phase of iron-based catalysts under FTS conditions is generally considered to be a mixture of iron carbides (e.g., Hägg carbide, χ-Fe₅C₂) and magnetite (Fe₃O₄). The catalyst precursor, typically hematite (B75146) (α-Fe₂O₃), undergoes a complex transformation during activation and the initial stages of the reaction to form these active phases.

Experimental Protocols

Catalyst Preparation: Co-precipitation Method

This protocol describes the preparation of a potassium- and copper-promoted iron catalyst with a silica binder, a common formulation for FTS.

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Potassium carbonate (K₂CO₃)

  • Sodium carbonate (Na₂CO₃) - precipitating agent

  • Silica sol (e.g., 30 wt% SiO₂)

  • Deionized water

  • Ammonia (B1221849) solution (for pH adjustment)

Procedure:

  • Preparation of Metal Salt Solution:

    • Dissolve the desired amounts of iron(III) nitrate and copper(II) nitrate in deionized water in a beaker with vigorous stirring to create a homogeneous solution. The relative amounts should correspond to the desired Fe:Cu ratio (e.g., 100:5 by weight).

  • Preparation of Precipitating Agent Solution:

    • In a separate beaker, dissolve sodium carbonate and potassium carbonate in deionized water. The amount of potassium carbonate should be calculated to achieve the target potassium loading on the final catalyst (e.g., 4 parts by weight per 100 parts of iron).

  • Co-precipitation:

    • Heat both solutions to a constant temperature, typically between 60-80°C.

    • Simultaneously add the metal salt solution and the precipitating agent solution to a precipitation vessel containing deionized water, also maintained at the same temperature, under vigorous stirring.

    • Continuously monitor and maintain the pH of the slurry at a constant value, typically around 7.0-8.0, by adjusting the addition rates of the solutions or by adding a dilute ammonia solution.

  • Aging:

    • After the addition of the reactants is complete, continue stirring the slurry at the precipitation temperature for a period of 1-2 hours to allow for the aging of the precipitate.

  • Washing and Filtration:

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual sodium and nitrate ions. The washing process is critical and should be repeated until the conductivity of the filtrate is close to that of deionized water.

  • Addition of Binder:

    • Resuspend the washed filter cake in deionized water to form a slurry.

    • Add the required amount of silica sol to the slurry with continuous stirring to achieve the desired silica content (e.g., 25 parts by weight per 100 parts of iron).

  • Drying and Calcination:

    • Dry the resulting slurry in an oven at 110-120°C overnight.

    • Calcine the dried solid in a furnace in a static air atmosphere. A typical calcination program involves ramping the temperature to 300-400°C at a rate of 2-5°C/min and holding it for 4-6 hours.

Catalyst Characterization

Objective: To identify the crystalline phases present in the catalyst at different stages (fresh, calcined, activated, and used).

Procedure:

  • Sample Preparation: Finely grind the catalyst sample to a homogeneous powder.

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Set the 2θ scan range from 20° to 80°.

    • Use a scan speed of 1-2°/min with a step size of 0.02°.

  • Data Analysis:

    • Identify the crystalline phases by comparing the diffraction peaks with standard reference patterns from the JCPDS-ICDD database.

    • Estimate the average crystallite size of the prominent phases using the Scherrer equation.

Objective: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

Procedure:

  • Degassing:

    • Accurately weigh about 100-200 mg of the catalyst sample into a sample tube.

    • Degas the sample under vacuum or a flow of inert gas (e.g., N₂) to remove adsorbed moisture and other contaminants.

    • The degassing temperature and time are critical and depend on the thermal stability of the material. For iron-based catalysts, degassing is typically performed at 150-250°C for 2-4 hours.[1] A thermogravimetric analysis (TGA) can be used to determine the optimal degassing temperature.[2]

  • Analysis:

    • Perform nitrogen adsorption-desorption measurements at liquid nitrogen temperature (77 K).

    • Calculate the specific surface area using the BET equation from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35.

    • Determine the pore volume and pore size distribution from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.

Objective: To investigate the reducibility of the metal oxides in the catalyst and to determine the reduction temperatures.

Procedure:

  • Sample Preparation: Place a small amount of the calcined catalyst (e.g., 50-100 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample in a flow of inert gas (e.g., Ar or He) to a temperature of 150-200°C to remove any adsorbed water and hold for 30-60 minutes.

  • Reduction:

    • Cool the sample to near room temperature.

    • Switch the gas flow to a reducing gas mixture, typically 5-10% H₂ in Ar, at a constant flow rate (e.g., 30-50 mL/min).

    • Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature of around 800-900°C.

  • Detection: Monitor the H₂ concentration in the effluent gas using a thermal conductivity detector (TCD). The consumption of H₂ results in peaks in the TPR profile.

Fischer-Tropsch Synthesis Reaction

Objective: To transform the calcined catalyst precursor into its active state (iron carbides).

Procedure:

  • Load the catalyst into the reactor.

  • The activation can be performed using different reducing agents such as H₂, CO, or syngas.

  • Syngas Activation (a common industrial practice):

    • Pressurize the reactor with an inert gas (e.g., N₂) to the desired reaction pressure.

    • Introduce a flow of syngas (H₂/CO ratio typically between 1 and 2).

    • Slowly increase the temperature to the activation temperature, typically in the range of 250-280°C.

    • Hold at the activation temperature for a period of 12-24 hours. The formation of iron carbides is a crucial step during this process.

Procedure:

  • Catalyst Loading: Mix the catalyst particles with an inert material like silicon carbide or quartz sand to improve heat distribution and load the mixture into the reactor tube.

  • Activation: Perform the catalyst activation as described above.

  • Reaction:

    • After activation, adjust the temperature, pressure, and syngas flow rate to the desired reaction conditions.

    • Typical conditions for low-temperature FTS (LTFT) are:

      • Temperature: 220-270°C

      • Pressure: 1.0-2.5 MPa

      • H₂/CO ratio: 1.0-2.0

      • Gas Hourly Space Velocity (GHSV): 2000-5000 h⁻¹

  • Product Collection and Analysis:

    • The reactor effluent is passed through a series of condensers (hot and cold traps) to separate the liquid products (wax and oil) from the gaseous products.

    • Analyze the permanent gases (H₂, CO, CO₂, CH₄) and light hydrocarbons (C₁-C₅) in the tail gas online using a gas chromatograph (GC) equipped with appropriate columns and detectors (TCD and FID).

    • Analyze the collected liquid products offline using GC and GC-MS to determine the hydrocarbon distribution.

Data Presentation

The performance of iron-based FTS catalysts is highly dependent on the promoters and reaction conditions. The following tables summarize typical quantitative data.

Table 1: Effect of Promoters on Catalyst Performance

Catalyst Composition (weight ratio)Temperature (°C)Pressure (MPa)H₂/CO RatioCO Conversion (%)Methane Selectivity (%)C₅+ Selectivity (%)Olefin/Paraffin Ratio (C₂-C₄)
100 Fe / 5 Cu / 25 SiO₂2601.51.0458.5401.2
100 Fe / 5 Cu / 4.2 K / 25 SiO₂2601.51.0655.0552.5
100 Fe / 5 Cu / 5 Mn / 25 SiO₂2601.51.0586.2502.8

Note: Data are illustrative and compiled from various sources for comparative purposes. Actual performance will vary with specific catalyst preparation and reaction conditions.

**Table 2: Effect of Reaction Conditions on a Promoted Iron Catalyst (e.g., 100 Fe / 5 Cu / 4.2 K / 25 SiO₂) **

Temperature (°C)Pressure (MPa)H₂/CO RatioCO Conversion (%)Methane Selectivity (%)C₅+ Selectivity (%)
2401.51.0554.060
260 1.5 1.0 65 5.0 55
2801.51.0757.548
2600.8 1.0506.545
2602.51.0704.558
2601.50.67 604.258
2601.52.0 726.850

Note: Bold values represent the baseline condition. Data are illustrative and compiled from various sources.[3]

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_react Fischer-Tropsch Synthesis Prep Co-precipitation Wash Washing & Filtration Prep->Wash Dry Drying Wash->Dry Calc Calcination Dry->Calc XRD XRD Calc->XRD BET BET Calc->BET TPR TPR Calc->TPR Act Activation Calc->Act React FTS Reaction Act->React Prod Product Analysis React->Prod FT_Pathway Syngas Syngas (CO + H₂) Surface Catalyst Surface (FeₓCᵧ) Syngas->Surface Adsorption & Dissociation Monomer CHₓ Monomer Surface->Monomer ChainGrowth Chain Growth (Polymerization) Monomer->ChainGrowth ChainGrowth->ChainGrowth C-C Coupling Termination Chain Termination ChainGrowth->Termination Products Products (Olefins, Paraffins, etc.) Termination->Products Desorption

References

Application Notes and Protocols for Designing and Utilizing Fluorescent Probes for Imaging Carbon Monoxide in Iron-Rich Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). It plays a vital role in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis.[1] The endogenous production of CO is primarily catalyzed by heme oxygenase (HO) enzymes, which degrade heme into biliverdin, free iron, and CO. Given the close relationship between CO production and iron metabolism, visualizing CO in iron-rich cellular environments, such as mitochondria or in pathological conditions like hemochromatosis, is of significant interest for understanding cellular signaling and developing novel therapeutics.

Fluorescent probes have emerged as indispensable tools for the real-time and in situ detection of CO in living biological systems, offering high sensitivity and spatiotemporal resolution.[1] This document provides detailed application notes and protocols for the rational design and application of fluorescent probes for imaging CO, with a special focus on iron-rich cellular contexts.

Design Principles of Fluorescent Probes for Carbon Monoxide

The design of effective fluorescent probes for CO hinges on several key principles:

  • High Selectivity and Sensitivity: Probes must exhibit a high affinity for CO over other biologically relevant reactive oxygen, nitrogen, and sulfur species to ensure that the fluorescent signal accurately reflects CO levels. The detection limit should be in the nanomolar to low micromolar range to detect endogenous CO concentrations.[2]

  • "Turn-on" Fluorescence Response: Ideal probes are non-fluorescent or weakly fluorescent in their native state and exhibit a significant increase in fluorescence intensity upon reaction with CO. This "turn-on" mechanism provides a high signal-to-noise ratio.

  • Biocompatibility and Low Cytotoxicity: Probes should be non-toxic to cells at the concentrations required for imaging and should not perturb normal cellular functions.

  • Cell and Organelle Permeability: For intracellular imaging, probes must be able to cross the cell membrane. For targeting specific organelles like mitochondria, which are iron-rich and sites of heme metabolism, probes can be conjugated to targeting moieties such as triphenylphosphonium (TPP) cations.[3]

  • Favorable Photophysical Properties: Probes should have excitation and emission wavelengths in the visible to near-infrared (NIR) range to minimize cellular autofluorescence and allow for deeper tissue penetration in in vivo studies.[1] A large Stokes shift (the difference between the maximum excitation and emission wavelengths) is also desirable to minimize self-quenching.

A prevalent and successful strategy for designing CO-selective probes involves palladium-mediated reactions. In this approach, a fluorophore is quenched by a palladium (Pd²⁺) complex. In the presence of CO, Pd²⁺ is reduced to Pd⁰, which then catalyzes a reaction (e.g., deallylation or carbonylation) that releases the fluorophore from the quenching effect, resulting in a "turn-on" fluorescent signal.[1][4][5]

Quantitative Data of Representative Fluorescent Probes for CO

The selection of an appropriate fluorescent probe is critical for successful CO imaging. The following table summarizes the key quantitative parameters of several reported fluorescent probes for CO. This allows for a direct comparison of their performance characteristics.

Probe NameTarget/FluorophoreExcitation (λex, nm)Emission (λem, nm)Detection Limit (nM)Response TimeFold Change in FluorescenceReference
COP-1 BODIPY490515~2 µM< 1 hour> 7[5]
MNP-CO Naphthalimide450550Not SpecifiedNot SpecifiedNot Specified[3]
HS-CO Coumarin4105424.5< 30 min~150[6]
ANRP Nile Red543650230< 30 min25[7]
BODIPY-based NIR Probe BODIPY69074545Not SpecifiedNot Specified[8]
Mito-CO-H1 Hemicyanine56061048< 60 min> 20[2]

Experimental Protocols

Protocol 1: Synthesis of a Palladium-Based Fluorescent Probe for CO (General Procedure)

This protocol provides a general guideline for the synthesis of a palladium-based CO probe, exemplified by a structure where a fluorophore is masked with an allyl carbonate group.

Materials:

  • Fluorophore with a free hydroxyl group

  • Allyl chloroformate

  • Pyridine (B92270) or triethylamine (B128534) (base)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Protection of the Fluorophore: a. Dissolve the hydroxyl-containing fluorophore (1 equivalent) in anhydrous DCM under an inert atmosphere. b. Add pyridine or triethylamine (1.5-2 equivalents) to the solution and cool to 0 °C. c. Slowly add allyl chloroformate (1.2 equivalents) dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting allyl-protected fluorophore by silica gel column chromatography.

  • Palladium Complexation (Quenching): a. The specific method for palladium complexation will vary depending on the probe design. A common approach involves the formation of a palladium complex that quenches the fluorophore's emission. For probes based on the Tsuji-Trost reaction, the palladium catalyst is added in the detection step. For probes where palladium is part of the initial structure, a palladium salt (e.g., PdCl₂) is reacted with the protected fluorophore.

Characterization:

  • Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Evaluate the photophysical properties (absorption and emission spectra) of the probe before and after reaction with CO.

Protocol 2: Induction of Iron Overload in Cultured Cells

To study CO in iron-rich cells, it is often necessary to induce an iron-overloaded state in a cell culture model.

Materials:

  • Hepatocytes, neurons, or other cell line of interest

  • Complete cell culture medium

  • Ferric ammonium (B1175870) citrate (B86180) (FAC) or ferric chloride (FeCl₃) solution[9][10]

  • Phosphate-buffered saline (PBS)

  • Cell counting equipment

Procedure:

  • Cell Seeding: a. Culture cells to 70-80% confluency. b. Trypsinize and seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or confocal dishes) at a suitable density. c. Allow the cells to adhere and grow for 24 hours.

  • Iron Treatment: a. Prepare a stock solution of FAC or FeCl₃ in sterile water or culture medium. b. Dilute the iron stock solution in fresh complete culture medium to the desired final concentrations (e.g., 50, 100, 200 µM). c. Remove the old medium from the cells and replace it with the iron-containing medium. d. Incubate the cells for 16-24 hours.[9]

  • Verification of Iron Overload (Optional but Recommended): a. After incubation, wash the cells with PBS. b. Assess the intracellular iron levels using a commercial iron assay kit or by staining with dyes such as Prussian blue (for Fe³⁺) or MitoFerroGreen (for mitochondrial Fe²⁺).[9]

Protocol 3: Live-Cell Imaging of Carbon Monoxide in Iron-Rich Cells

This protocol details the steps for imaging endogenous or exogenous CO in cultured cells, including those with induced iron overload.

Materials:

  • Cells of interest (with or without iron overload) cultured on glass-bottom dishes or chamber slides

  • Fluorescent CO probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • CO-releasing molecule (CORM), such as CORM-2 or CORM-3, for exogenous CO studies (optional)[7]

  • Heme oxygenase-1 (HO-1) inducer, such as hemin (B1673052) or lipopolysaccharide (LPS), for endogenous CO studies (optional)[7]

  • Confocal laser scanning microscope equipped with appropriate lasers and filters

  • Environmental chamber to maintain 37°C and 5% CO₂

Procedure:

  • Probe Loading: a. Prepare a working solution of the fluorescent CO probe in live-cell imaging medium (final concentration typically 1-10 µM). b. Wash the cells twice with warm PBS or imaging medium. c. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Induction of CO Production (Optional):

    • For Exogenous CO: After probe loading, add the CORM solution to the cells at the desired final concentration (e.g., 10-50 µM) and incubate for an additional 15-30 minutes.

    • For Endogenous CO: Pre-treat the cells with an HO-1 inducer (e.g., 10 µM hemin for 6-12 hours) before probe loading.

  • Image Acquisition: a. Wash the cells twice with warm imaging medium to remove excess probe. b. Place the dish on the microscope stage within the environmental chamber. c. Excite the probe at its specific λex and collect the emission at its λem using the confocal microscope. d. Acquire images at different time points to monitor the dynamics of CO production.

  • Co-localization with Iron Indicators (Optional): a. To confirm that the CO signal originates from iron-rich regions, co-stain the cells with an iron indicator (e.g., a fluorescent iron probe). b. Ensure that the emission spectra of the CO probe and the iron indicator are sufficiently separated to avoid bleed-through. c. Acquire images in both channels and perform co-localization analysis using appropriate software (e.g., ImageJ with the JACoP plugin).

Signaling Pathways and Experimental Workflows

Carbon Monoxide Signaling Pathways

CO exerts its biological effects through various signaling pathways. Two of the most well-characterized are the cGMP-dependent and MAPK-dependent pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

CO_Signaling_Pathways CO Carbon Monoxide (CO) sGC Soluble Guanylate Cyclase (sGC) CO->sGC activates MAPK MAPK Pathway (e.g., p38) CO->MAPK activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects_cGMP Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects_cGMP Physiological_Effects_MAPK Physiological Effects (e.g., Anti-inflammation) MAPK->Physiological_Effects_MAPK

Caption: Key signaling pathways of carbon monoxide.

Experimental Workflow for CO Imaging

The following diagram illustrates a typical workflow for imaging CO in iron-rich cells using a fluorescent probe.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Hepatocytes) Start->Cell_Culture Iron_Overload Induce Iron Overload (e.g., with FAC) Cell_Culture->Iron_Overload Probe_Loading Load with Fluorescent CO Probe Iron_Overload->Probe_Loading CO_Induction Induce CO Production (Optional: CORM or Hemin) Probe_Loading->CO_Induction Imaging Live-Cell Imaging (Confocal Microscopy) CO_Induction->Imaging Data_Analysis Image and Data Analysis (Intensity, Co-localization) Imaging->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for CO imaging in iron-rich cells.

Conclusion

The development and application of fluorescent probes for CO imaging provide powerful tools for dissecting the complex roles of this gasotransmitter in cellular physiology and pathology. By following the design principles and experimental protocols outlined in these application notes, researchers can effectively visualize and quantify CO in iron-rich cellular environments. This will undoubtedly contribute to a deeper understanding of the interplay between CO signaling and iron metabolism and may pave the way for new therapeutic strategies targeting these pathways.

References

Anwendungshinweise: Mössbauer-Spektroskopie zur Analyse von Eisen-Nitrosyl-Carbonyl-Komplexen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die ⁵⁷Fe-Mössbauer-Spektroskopie ist eine leistungsstarke Technik zur Untersuchung von Eisenverbindungen. Sie liefert detaillierte Informationen über die elektronische Struktur und die chemische Umgebung des Eisenkerns.[1] Diese Methode ist besonders wertvoll für die Analyse von Eisen-Nitrosyl-Carbonyl-Komplexen, da sie empfindlich auf Änderungen des Oxidationszustands, des Spinzustands und der Koordinationsgeometrie des Eisens reagiert.[2][3] Solche Komplexe, insbesondere Dinitrosyleisenkomplexe (DNICs), sind in der Bioanorganischen Chemie und Medizin von großem Interesse, da sie als Speicher- und Transportmittel für Stickstoffmonoxid (NO) fungieren, einem wichtigen Signalmolekül in biologischen Systemen.[4][5][6] Diese Anwendungshinweise bieten detaillierte Protokolle und Daten für die Analyse dieser Komplexe.

Grundlagen der Mössbauer-Analyse

Die Mössbauer-Spektroskopie basiert auf der rückstoßfreien Resonanzabsorption von Gammastrahlen durch Atomkerne. Die Wechselwirkung der Kernladungsverteilung mit den extranuklearen elektrischen und magnetischen Feldern führt zu Hyperfeinwechselwirkungen, die aus dem Mössbauer-Spektrum extrahiert werden können. Die wichtigsten Parameter sind:

  • Isomerieverschiebung (δ): Dieser Parameter ist proportional zur s-Elektronendichte am Eisenkern. Er liefert direkte Informationen über den Oxidationszustand (z. B. Fe(II) vs. Fe(III)) und die Kovalenz der Eisen-Ligand-Bindungen. Reduzierte Komplexe weisen aufgrund einer stärkeren π-Rückbindung zu den Liganden tendenziell geringere positive Isomerieverschiebungen auf.[7]

  • Quadrupolaufspaltung (ΔE_Q): Dieser Parameter resultiert aus der Wechselwirkung des Kernquadrupolmoments mit einem asymmetrischen elektrischen Feldgradienten am Kern. Er gibt Aufschluss über die Symmetrie der Koordinationssphäre und den elektronischen Spinzustand des Eisens.

  • Magnetische Hyperfeinaufspaltung: In Gegenwart eines Magnetfeldes (intern oder extern) spaltet das Spektrum in ein Sextett auf. Dieser Effekt kann zur Untersuchung paramagnetischer Spezies und magnetischer Kopplungsphänomene genutzt werden.[8]

Das folgende Diagramm veranschaulicht den Zusammenhang zwischen den molekularen Eigenschaften und den messbaren Mössbauer-Parametern.

G cluster_properties Molekulare Eigenschaften cluster_params Mössbauer-Parameter OxidationState Oxidationszustand (z.B. {Fe(NO)₂}⁹ vs. {Fe(NO)₂}¹⁰) IsomerShift Isomerieverschiebung (δ) OxidationState->IsomerShift beeinflusst s-Elektronendichte SpinState Spinzustand (z.B. High-Spin vs. Low-Spin) QuadrupoleSplitting Quadrupolaufspaltung (ΔE_Q) SpinState->QuadrupoleSplitting beeinflusst Feldgradient MagneticSplitting Magnetische Aufspaltung (B_hf) SpinState->MagneticSplitting erzeugt internes Feld Coordination Koordinationsgeometrie (z.B. tetraedrisch) Coordination->QuadrupoleSplitting beeinflusst Symmetrie

Abbildung 1: Zusammenhang zwischen den Eigenschaften des Eisenkomplexes und den Mössbauer-Parametern.

Anwendungsbeispiele und Daten

Analyse von Dinitrosyleisenkomplexen (DNICs)

DNICs existieren in verschiedenen Redoxzuständen, typischerweise als oxidierte {Fe(NO)₂}⁹ (paramagnetisch, S=1/2) und reduzierte {Fe(NO)₂}¹⁰ (diamagnetisch) Formen.[7] Die Mössbauer-Spektroskopie kann diese Zustände eindeutig unterscheiden.

Tabelle 1: Mössbauer-Parameter für ausgewählte Dinitrosyleisenkomplexe (DNICs) bei 5 K

Komplex / SpeziesElektronische NotationIsomerieverschiebung (δ) [mm/s]Quadrupolaufspaltung (ΔE_Q) [mm/s]Referenz
[(Imidazol)Fe(NO)₂]₄ (Komplex 1){Fe(NO)₂}⁹0.2700.700[7]
[(2-Isopropylimidazol)Fe(NO)₂]₄ (Komplex 2){Fe(NO)₂}⁹0.2890.717[7]
[(Benzimidazol)Fe(NO)₂]₄ (Komplex 3){Fe(NO)₂}⁹0.2760.768[7]
((NHC-iPr)(SPh)Fe(NO)₂) (Komplex D){Fe(NO)₂}⁹--[7]
((NHC-iPr)(CO)Fe(NO)₂) (Komplex C){Fe(NO)₂}¹⁰--[7]

Anmerkung: Die Isomerieverschiebungen sind relativ zu metallischem Eisen bei Raumtemperatur. NHC-iPr = 1,3-Diisopropylimidazol-2-yliden.

Die Daten zeigen, dass die oxidierten {Fe(NO)₂}⁹-Komplexe (1, 2, 3) ähnliche Isomerieverschiebungen aufweisen. Vergleichende Studien zeigen, dass die reduzierten {Fe(NO)₂}¹⁰-Formen kleinere positive Isomerieverschiebungen aufweisen, was auf die erhöhte π-Rückbindung zu den NO-Liganden zurückzuführen ist.[7]

Analyse von Eisen-Nitrosyl-Carbonylen

Komplexe, die sowohl NO- als auch CO-Liganden enthalten, wie Fe(CO)₂(NO)₂, sind wichtige Ausgangsstoffe und Referenzverbindungen.[5][7] Fe(CO)₂(NO)₂ ist isoelektronisch mit Ni(CO)₄ und gehorcht der 18-Elektronen-Regel.[5] Seine Mössbauer-Parameter spiegeln den Low-Spin-d¹⁰-ähnlichen Charakter des Eisens wider, was zu einer geringen Isomerieverschiebung und einer definierten Quadrupolaufspaltung führt.

Tabelle 2: Mössbauer-Parameter für Eisen-Carbonyl- und verwandte Komplexe

KomplexTemperatur (K)Isomerieverschiebung (δ) [mm/s]Quadrupolaufspaltung (ΔE_Q) [mm/s]Referenz
Fe(CO)₅--0.152.57[3]
Fe₂(CO)₉-+0.130.42[9]
Fe₃(CO)₁₂ (Bridged Fe)4.2+0.1131.132[10]
Fe₃(CO)₁₂ (Non-bridged Fe)4.2+0.0520.165[10]

Anmerkung: Die Parameter für gemischte Nitrosyl-Carbonyl-Komplexe können je nach Ligandenumgebung variieren.

Experimentelle Protokolle

Protokoll 1: Synthese eines DNIC durch oxidative CO-Verdrängung

Dieses Protokoll beschreibt die Synthese eines Imidazolat-verbrückten DNIC-Tetramers, basierend auf der in der Literatur beschriebenen Methode.[7]

Materialien:

  • Fe(CO)₂(NO)₂ (Vorsicht: flüchtig und toxisch)

  • Imidazol (oder Derivat)

  • Tetrahydrofuran (THF), getrocknet und entgast

  • Schlenk-Glasgeräte, Argon- oder Stickstoffatmosphäre

Durchführung:

  • Lösen Sie das Imidazol-Derivat in sauerstofffreiem THF in einem Schlenk-Kolben unter Inertgasatmosphäre.

  • Kühlen Sie die Lösung auf eine geeignete Temperatur (z. B. 0 °C oder -78 °C, je nach Reaktivität).

  • Fügen Sie langsam eine stöchiometrische Menge Fe(CO)₂(NO)₂ als Lösung in THF hinzu. Die oxidative Verdrängung des CO-Liganden wird durch die Freisetzung von Gas (CO) angezeigt.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie für mehrere Stunden bis über Nacht.

  • Überwachen Sie den Reaktionsfortschritt mittels IR-Spektroskopie (Verschwinden der CO-Banden, Erscheinen der NO-Banden).

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den resultierenden Feststoff durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. THF/Pentan), um den gewünschten Komplex zu erhalten.

  • Charakterisieren Sie das Produkt mittels Röntgenkristallstrukturanalyse, IR-, EPR- und Mössbauer-Spektroskopie.

Protokoll 2: Probenvorbereitung für die Mössbauer-Spektroskopie

Für luft- und feuchtigkeitsempfindliche Komplexe ist eine sorgfältige Probenvorbereitung entscheidend. Messungen werden oft an gefrorenen Lösungen durchgeführt, um die Komplexe in einer umgebungsähnlichen Umgebung zu stabilisieren.[7]

Materialien:

  • Synthetisierter Eisen-Nitrosyl-Carbonyl-Komplex (idealerweise mit ⁵⁷Fe angereichert)

  • Geeignetes Lösungsmittel (z. B. THF, CH₂Cl₂, H₂O/Puffer)

  • Mössbauer-Probenhalter (z. B. aus Delrin oder Plexiglas)

  • Flüssiger Stickstoff oder Helium-Kryostat

  • Handschuhfach oder Schlenk-Leitung

Durchführung:

  • Stellen Sie im Handschuhfach eine Lösung des Komplexes mit einer Konzentration von ca. 50 mM in einem geeigneten Lösungsmittel her.[7]

  • Füllen Sie die Lösung in einen zylindrischen Mössbauer-Probenhalter. Stellen Sie sicher, dass keine Luftblasen eingeschlossen sind.

  • Verschließen Sie den Probenhalter sicher, um ein Auslaufen oder den Kontakt mit Luft zu verhindern.

  • Frieren Sie die Probe schnell ein, indem Sie den Halter in flüssigen Stickstoff tauchen.

  • Montieren Sie den gefrorenen Probenhalter im Kryostaten des Mössbauer-Spektrometers.

  • Kühlen Sie die Probe auf die gewünschte Messtemperatur (z. B. 5 K, 77 K).

Protokoll 3: Datenerfassung und -analyse

Ausrüstung:

  • Mössbauer-Spektrometer im Konstantbeschleunigungsmodus

  • ⁵⁷Co-Quelle in einer Rhodium-Matrix

  • Tieftemperatur-Kryostat

  • Datenerfassungssystem und Analysesoftware

Durchführung:

  • Kalibrieren Sie die Geschwindigkeitsskala des Spektrometers mit einer Standard-α-Eisenfolie bei Raumtemperatur.

  • Sammeln Sie das Mössbauer-Spektrum der Probe bei der gewählten Temperatur. Die Sammelzeit kann von einigen Stunden bis zu mehreren Tagen variieren, abhängig von der Eisenkonzentration und dem Anreicherungsgrad.

  • Das resultierende Spektrum zeigt die Transmission der Gammastrahlung als Funktion der Doppler-Geschwindigkeit der Quelle.

  • Passen Sie das experimentelle Spektrum mit einer geeigneten Software an, die auf der Methode der kleinsten Quadrate basiert. Verwenden Sie Lorentz-Profile, um die Absorptionslinien zu modellieren.

  • Extrahieren Sie aus der Anpassung die Hyperfeinparameter: Isomerieverschiebung (δ), Quadrupolaufspaltung (ΔE_Q) und ggf. die magnetische Hyperfeinaufspaltung.

  • Interpretieren Sie die erhaltenen Parameter im Kontext der bekannten Chemie von Eisen-Nitrosyl-Carbonyl-Komplexen, um Rückschlüsse auf die Struktur und die elektronischen Eigenschaften zu ziehen.

Das folgende Diagramm zeigt einen typischen Arbeitsablauf für die Mössbauer-Analyse.

G start Start: Synthese des Eisen-Nitrosyl-Carbonyl-Komplexes prep Probenvorbereitung (z.B. gefrorene Lösung) start->prep acquire Mössbauer-Datenerfassung (Tieftemperatur) prep->acquire fit Spektrale Anpassung (Lorentz-Profile) acquire->fit extract Extraktion der Parameter (δ, ΔE_Q) fit->extract interpret Interpretation: Struktur & Elektronik extract->interpret end Ende: Charakterisierung abgeschlossen interpret->end

Abbildung 2: Allgemeiner Arbeitsablauf für die Mössbauer-Analyse von Eisenkomplexen.

Anwendung in der Arzneimittelentwicklung

Eisen-Nitrosyl-Komplexe werden als potenzielle NO-Donoren (Prodrugs) für therapeutische Anwendungen untersucht, z. B. zur Vasodilatation oder als Antikrebsmittel. Die Freisetzung von NO aus einem Trägerkomplex ist ein entscheidender Schritt. Mössbauer-Spektroskopie kann verwendet werden, um die Stabilität des Komplexes zu untersuchen und die strukturellen Veränderungen zu verfolgen, die während der NO-Freisetzung auftreten.

Das folgende Diagramm skizziert den Signalweg, bei dem ein DNIC als NO-Donor fungiert.

G DNIC Eisen-Nitrosyl-Komplex (Prodrug, z.B. DNIC) NO Freies NO DNIC->NO NO-Freisetzung Release Trigger (z.B. Licht, Redox) Release->DNIC sGC Lösliche Guanylatcyclase (sGC) NO->sGC aktiviert cGMP cGMP sGC->cGMP katalysiert Umwandlung GTP GTP GTP->sGC Response Physiologische Antwort (z.B. Vasodilatation) cGMP->Response induziert

Abbildung 3: Vereinfachter Signalweg für einen Eisen-Nitrosyl-Komplex als NO-Donor.

References

Application Notes and Protocols for In-situ FTIR Spectroscopy of CO Adsorption on Iron Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for investigating the surface chemistry of catalysts under reaction conditions. When applied to the study of carbon monoxide (CO) adsorption on iron oxide catalysts, it provides valuable insights into the nature of active sites, the mechanisms of catalyst activation and deactivation, and the pathways of catalytic reactions involving CO. Iron oxides, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), are crucial components in various catalytic processes, including the water-gas shift reaction, Fischer-Tropsch synthesis, and oxidation reactions. The interaction of CO with the catalyst surface, monitored in real-time, reveals the electronic and geometric properties of the iron centers, the presence of different surface species, and their transformations at various temperatures and pressures.

This document provides detailed application notes and experimental protocols for conducting in-situ FTIR studies of CO adsorption on unsupported iron oxide catalysts. It is intended to guide researchers in designing experiments, collecting high-quality data, and interpreting the resulting spectra.

Key Concepts and Significance

The adsorption of CO on metal oxide surfaces can occur on cationic metal sites (Lewis acids) and surface hydroxyl groups (Brønsted acids). The vibrational frequency of the C-O bond is highly sensitive to the nature of the adsorption site.

  • Lewis Acid Sites: CO adsorbs on coordinatively unsaturated iron cations (Fe²⁺ or Fe³⁺) via the carbon atom, forming metal-carbonyl complexes. The strength of the metal-carbon bond influences the C-O stretching frequency. A stronger M-C bond leads to a lower C-O stretching frequency due to back-donation of electron density from the metal d-orbitals to the π* antibonding orbitals of CO.

  • Brønsted Acid Sites: CO can interact with surface hydroxyl groups (Fe-OH) via hydrogen bonding. This interaction typically results in a smaller shift of the C-O stretching frequency compared to adsorption on Lewis acid sites.

By analyzing the position, intensity, and shape of the infrared bands of adsorbed CO, one can identify and quantify the different types of active sites on the iron oxide surface.

Experimental Protocols

This section outlines a general protocol for in-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) of CO adsorption on powdered iron oxide catalysts.

Catalyst Preparation

A common method for synthesizing iron oxide nanoparticles is co-precipitation.

Materials:

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Ammonia (B1221849) solution (25-28%)

  • Deionized water

Procedure:

  • Dissolve a specific amount of FeCl₃·6H₂O in deionized water with vigorous stirring.

  • Slowly add ammonia solution dropwise to the iron chloride solution until the pH reaches a desired value (e.g., pH 10) to precipitate iron hydroxide.

  • Continuously stir the suspension for a specified time (e.g., 1-2 hours) at room temperature or a slightly elevated temperature.

  • Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).

  • Dry the resulting solid in an oven at a specific temperature (e.g., 100-120 °C) overnight.

  • To obtain different iron oxide phases, the dried powder is calcined in a furnace in air at different temperatures. For example, calcination at temperatures around 400-500 °C typically yields hematite (α-Fe₂O₃).

In-situ DRIFTS Experiment

Equipment:

  • FTIR spectrometer equipped with a DRIFTS accessory and a high-temperature environmental chamber (in-situ cell).

  • Gas handling system with mass flow controllers for precise gas dosing.

  • Temperature controller for the in-situ cell.

  • Vacuum pump.

Procedure:

  • Sample Loading: Carefully load the powdered iron oxide catalyst into the sample cup of the DRIFTS cell. Ensure the surface of the powder is flat and level with the top of the cup.

  • Pretreatment (Activation):

    • Place the loaded cell into the DRIFTS accessory of the FTIR spectrometer.

    • Heat the sample to a high temperature (e.g., 400-500 °C) under a flow of an inert gas (e.g., He or Ar) to remove adsorbed water and other impurities. The heating rate should be controlled (e.g., 5-10 °C/min).

    • Alternatively, for reductive pretreatment to generate Fe²⁺ sites, heat the sample under a flow of a reducing gas mixture (e.g., 5% H₂ in Ar) at a specific temperature.

    • After holding at the desired temperature for a set time (e.g., 1-2 hours), cool the sample down to the desired adsorption temperature (e.g., room temperature or lower) under the inert gas flow.

  • Background Spectrum Acquisition: Once the sample is at the desired adsorption temperature, collect a background spectrum. This spectrum will be subtracted from the subsequent sample spectra to show only the changes due to CO adsorption.

  • CO Adsorption:

    • Introduce a flow of a dilute CO mixture (e.g., 1-5% CO in He or Ar) into the in-situ cell at a controlled flow rate.

    • Record FTIR spectra at regular time intervals to monitor the adsorption process until the surface is saturated (i.e., no further changes in the spectra are observed).

  • Desorption/Temperature Programmed Desorption (TPD):

    • To study the strength of CO adsorption, switch the gas flow back to the inert gas to purge the physically adsorbed and weakly bound CO. Record spectra during this process.

    • For TPD, after saturation, heat the sample at a linear rate under a constant flow of inert gas and collect spectra at different temperatures. This provides information on the thermal stability of the adsorbed species.

Data Presentation

The following tables summarize typical infrared band assignments for CO adsorbed on different iron oxide phases. The exact positions of the bands can vary depending on factors such as particle size, surface hydroxylation, and the presence of defects.

Table 1: Infrared Band Assignments for CO Adsorption on Hematite (α-Fe₂O₃)

Wavenumber (cm⁻¹)AssignmentReference Fe SpeciesComments
~2169Linearly bonded CO on Fe³⁺ sitesFe³⁺Observed on well-ordered, stoichiometric α-Fe₂O₃(0001) surfaces.[1]
2175 - 2135CO adsorbed on surface Fe³⁺ sitesFe³⁺Broader range observed on reduced hematite surfaces, indicating a variety of Fe³⁺ environments.[1]
2125 - 2025CO adsorbed on surface Fe²⁺ sitesFe²⁺Appears after reduction of the hematite surface, indicating the formation of Fe²⁺ sites.[1]
~2150CO adsorbed on tetrahedral Fe³⁺ sitesFe³⁺ (tetrahedral)Can be indicative of surface restructuring or the formation of magnetite-like domains.[1]

Table 2: Infrared Band Assignments for CO Adsorption on Magnetite (Fe₃O₄)

Wavenumber (cm⁻¹)AssignmentReference Fe SpeciesComments
~2166CO adsorbed on octahedral Fe³⁺ sitesFe³⁺ (octahedral)Characteristic of CO adsorption on the octahedral iron sites in the magnetite structure.[1]
~2104CO adsorbed on octahedral Fe²⁺ sitesFe²⁺ (octahedral)Indicates the presence of accessible Fe²⁺ sites in the octahedral positions.[1]
~2150CO adsorbed on tetrahedral Fe³⁺ sitesFe³⁺ (tetrahedral)Probes the tetrahedral iron sites in the magnetite lattice.[1]
2100 - 2000Linearly and bridge-bonded CO on Fe⁰ sitesFe⁰These bands may appear if the magnetite catalyst is further reduced to metallic iron.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Catalyst Preparation cluster_drifts In-situ DRIFTS Experiment cluster_analysis Data Analysis prep1 Co-precipitation of Iron Hydroxide prep2 Washing and Drying prep1->prep2 prep3 Calcination (e.g., 400-500°C for α-Fe₂O₃) prep2->prep3 drifts1 Sample Loading into DRIFTS Cell prep3->drifts1 Powdered Catalyst drifts2 Pretreatment (Activation) under Inert/Reducing Gas Flow at High Temperature drifts1->drifts2 drifts3 Cooling to Adsorption Temperature drifts2->drifts3 drifts4 Background Spectrum Acquisition drifts3->drifts4 drifts5 CO Adsorption drifts4->drifts5 drifts6 Desorption/TPD drifts5->drifts6 analysis1 Spectral Subtraction drifts6->analysis1 FTIR Spectra analysis2 Band Identification and Assignment analysis1->analysis2 analysis3 Quantitative Analysis (Peak Area Integration) analysis2->analysis3

Caption: Experimental workflow for in-situ FTIR of CO adsorption.

Signaling Pathway of CO Adsorption on Iron Oxide Surfaces

CO_Adsorption_Pathway cluster_gas Gas Phase cluster_surface Iron Oxide Surface cluster_adsorbed Adsorbed Species CO_gas CO (gas) Fe3_site Fe³⁺ Lewis Acid Site CO_gas->Fe3_site Adsorption Fe2_site Fe²⁺ Lewis Acid Site CO_gas->Fe2_site Adsorption OH_site Fe-OH Brønsted Acid Site CO_gas->OH_site Interaction CO_Fe3 Linearly Bonded CO on Fe³⁺ (ν_CO ~2140-2170 cm⁻¹) Fe3_site->CO_Fe3 CO_Fe2 Linearly Bonded CO on Fe²⁺ (ν_CO ~2025-2125 cm⁻¹) Fe2_site->CO_Fe2 CO_OH H-bonded CO on Fe-OH (ν_CO slightly perturbed) OH_site->CO_OH

Caption: CO adsorption pathways on iron oxide surfaces.

References

Application Notes and Protocols: Colloidal Synthesis of Iron Oxide Nanoparticles for Carbon Monoxide Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) have emerged as promising, cost-effective, and robust catalysts for a variety of chemical transformations, including the oxidation of carbon monoxide (CO). This reaction is of significant environmental and industrial importance, as it is a key process in automotive exhaust catalysis and air purification systems. The catalytic performance of IONPs is intrinsically linked to their physicochemical properties, such as size, crystal phase, and surface area, which can be precisely controlled through various colloidal synthesis methods.

These application notes provide an overview of four common colloidal synthesis techniques for preparing IONPs for CO oxidation: co-precipitation, thermal decomposition, hydrothermal synthesis, and microemulsion. Detailed experimental protocols for each method are presented, along with a comparative summary of their performance in CO oxidation. Furthermore, this document visualizes the key synthesis workflows and the proposed reaction mechanisms for CO oxidation on iron oxide surfaces.

Data Presentation: Performance of Iron Oxide Nanoparticles in CO Oxidation

The catalytic activity of iron oxide nanoparticles is highly dependent on the synthesis method, which influences the particle size, crystallinity, and surface properties. The following table summarizes the performance of IONPs prepared by different colloidal methods for CO oxidation, highlighting the temperature required for 50% and 100% CO conversion (T50 and T100, respectively) and the typical particle sizes obtained.

Synthesis MethodPrecursorsTypical Particle Size (nm)T50 for CO Conversion (°C)T100 for CO Oxidation (°C)Reference
Co-precipitation FeCl₃·6H₂O, FeCl₂·4H₂O, NH₄OH10 - 50~150 - 250~250 - 400[1][2]
Thermal Decomposition Iron(III) oleate (B1233923), 1-octadecene5 - 20~100 - 200~200 - 350[3]
Hydrothermal FeCl₂·4H₂O, NH₄OH15 - 31~120 - 220~220 - 380[4][5]
Microemulsion FeCl₃, NaBH₄, CTAB, octane8 - 16~180 - 280~280 - 450[6]

Experimental Protocols

Co-precipitation Synthesis of Iron Oxide Nanoparticles

This method is valued for its simplicity, high yield, and use of aqueous media. It involves the precipitation of iron hydroxides from a solution containing Fe²⁺ and Fe³⁺ ions by the addition of a base, followed by aging and calcination to form iron oxide nanoparticles.[1][2]

Materials:

Procedure:

  • Prepare a 250 mL solution of 0.4 M FeCl₃·6H₂O and 0.2 M FeCl₂·4H₂O in deionized water. A 2:1 molar ratio of Fe³⁺ to Fe²⁺ is crucial for the formation of magnetite (Fe₃O₄).

  • Heat the solution to 80°C with vigorous stirring.

  • Slowly add ammonium hydroxide dropwise to the heated solution until the pH reaches approximately 10-11. A black precipitate of iron hydroxide will form immediately.

  • Continue stirring the suspension at 80°C for 1-2 hours to allow for particle growth and aging.

  • Cool the mixture to room temperature.

  • Separate the black precipitate using a strong magnet and decant the supernatant.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the washed nanoparticles in an oven at 60-80°C overnight.

  • For CO oxidation applications, the dried powder is often calcined in air at temperatures ranging from 300°C to 500°C for 2-4 hours to convert the iron hydroxide to the desired iron oxide phase (e.g., α-Fe₂O₃ or γ-Fe₂O₃).

Thermal Decomposition Synthesis of Iron Oxide Nanoparticles

Thermal decomposition of organometallic precursors in high-boiling point organic solvents allows for excellent control over nanoparticle size and monodispersity.[3]

Materials:

  • Iron(III) oleate complex

  • 1-octadecene (or other high-boiling point solvent)

  • Oleic acid (surfactant)

  • Ethanol

  • Hexane

Procedure:

  • Prepare the iron(III) oleate precursor by reacting iron(III) chloride with sodium oleate.

  • In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, dissolve a specific amount of the iron(III) oleate precursor and oleic acid in 1-octadecene. The ratio of precursor to surfactant is a key parameter for controlling particle size.

  • Heat the mixture to 100-120°C under a gentle flow of nitrogen or argon for 30-60 minutes to remove water and low-boiling point impurities.

  • Increase the temperature to a high refluxing temperature (e.g., 320°C) at a controlled heating rate (e.g., 3-5 °C/min).

  • Maintain the reaction at the reflux temperature for 30-120 minutes. The reaction time influences the final particle size and crystallinity.

  • Cool the reaction mixture to room temperature.

  • Add an excess of ethanol to precipitate the iron oxide nanoparticles.

  • Separate the nanoparticles by centrifugation (e.g., 6000 rpm for 10 minutes).

  • Discard the supernatant and redisperse the nanoparticles in a nonpolar solvent like hexane.

  • Repeat the precipitation and redispersion steps at least three times to purify the nanoparticles.

  • Finally, dry the purified nanoparticles under vacuum.

Hydrothermal Synthesis of Iron Oxide Nanoparticles

This method utilizes high temperatures and pressures in an aqueous solution to produce crystalline nanoparticles. The properties of the resulting particles can be tuned by varying the reaction temperature, time, and precursor concentration.[4][5]

Materials:

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25-30%)

  • Deionized (DI) water

Procedure:

  • Dissolve a specific amount of FeCl₂·4H₂O in deionized water in a beaker.

  • Under vigorous stirring, add ammonium hydroxide to the solution to create a basic environment.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven to a specific temperature, typically between 120°C and 200°C.

  • Maintain the temperature for a set duration, usually ranging from 2 to 24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or magnetic separation.

  • Wash the product repeatedly with deionized water and ethanol.

  • Dry the final product in an oven at 60-80°C.

Microemulsion Synthesis of Iron Oxide Nanoparticles

The microemulsion method employs water-in-oil microemulsions as nanoreactors to control the size and shape of the nanoparticles. The aqueous droplets of the microemulsion confine the reaction and nucleation process.[6]

Materials:

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Cetyltrimethylammonium bromide (CTAB) (surfactant)

  • Octane (oil phase)

  • Butanol (co-surfactant)

  • Deionized (DI) water

  • Methanol (B129727)

Procedure:

  • Prepare two separate water-in-oil microemulsions.

    • Microemulsion A: Dissolve CTAB and butanol in octane. Then, add an aqueous solution of FeCl₃ to this mixture and stir until a clear microemulsion is formed.

    • Microemulsion B: Dissolve CTAB and butanol in octane. Then, add an aqueous solution of NaBH₄ to this mixture and stir until a clear microemulsion is formed.

  • Under an inert atmosphere (e.g., argon or nitrogen), slowly add Microemulsion B to Microemulsion A with vigorous stirring. The reduction of Fe³⁺ ions by NaBH₄ within the aqueous nanodroplets leads to the formation of iron nanoparticles.

  • Allow the reaction to proceed for 1-2 hours.

  • To obtain iron oxide nanoparticles, a controlled oxidation step is required. This can be achieved by carefully exposing the iron nanoparticle suspension to a mild oxidizing agent or controlled amounts of air.

  • Break the microemulsion by adding a polar solvent like methanol or acetone.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with a mixture of chloroform (B151607) and methanol, followed by washing with deionized water.

  • Dry the purified nanoparticles under vacuum.

Visualization of Experimental Workflows and Reaction Mechanisms

Experimental Workflow Diagrams

Co_Precipitation_Workflow cluster_solution_prep Solution Preparation FeCl3 FeCl₃·6H₂O Solution Mixing Mixing & Heating (80°C) FeCl3->Mixing FeCl2 FeCl₂·4H₂O Solution FeCl2->Mixing Precipitation Add NH₄OH (pH 10-11) Mixing->Precipitation Aging Aging (1-2 hours) Precipitation->Aging Washing Washing (DI Water & Ethanol) Aging->Washing Drying Drying (60-80°C) Washing->Drying Calcination Calcination (300-500°C) Drying->Calcination IONPs Iron Oxide Nanoparticles Calcination->IONPs Thermal_Decomposition_Workflow cluster_precursor_prep Precursor Preparation Precursor Iron(III) Oleate Mixing Mixing & Degassing (100-120°C) Precursor->Mixing Solvent 1-Octadecene Solvent->Mixing Surfactant Oleic Acid Surfactant->Mixing Heating Heating to Reflux (e.g., 320°C) Mixing->Heating Reaction Reaction (30-120 min) Heating->Reaction Precipitation Precipitation (with Ethanol) Reaction->Precipitation Purification Purification (Centrifugation) Precipitation->Purification Drying Drying (Vacuum) Purification->Drying IONPs Iron Oxide Nanoparticles Drying->IONPs Langmuir_Hinshelwood cluster_surface Iron Oxide Surface CO_gas CO (gas) CO_ads CO (adsorbed) CO_gas->CO_ads Adsorption O2_gas O₂ (gas) O_ads O (adsorbed) O2_gas->O_ads Dissociative Adsorption CO2_ads CO₂ (adsorbed) CO_ads->CO2_ads Reaction Surface Active Site CO_ads->Surface O_ads->CO2_ads O_ads->Surface CO2_gas CO₂ (gas) CO2_ads->CO2_gas Desorption Surface->CO2_ads Mars_van_Krevelen cluster_surface Iron Oxide Lattice CO_gas CO (gas) CO_ads CO (adsorbed) CO_gas->CO_ads Adsorption O2_gas O₂ (gas) Lattice_O Lattice Oxygen (O_L) O2_gas->Lattice_O Vacancy Refill CO2_gas CO₂ (gas) CO_ads->CO2_gas Reaction Vacancy Oxygen Vacancy (□) Lattice_O->Vacancy creates Lattice_O->CO2_gas Vacancy->O2_gas filled by

References

Application of Iron Carbonyls in Cross-Coupling Reactions for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of iron carbonyls in cross-coupling reactions, a cornerstone of modern organic synthesis. Iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), and triiron dodecacarbonyl (Fe₃(CO)₁₂), are increasingly recognized as cost-effective, abundant, and environmentally benign alternatives to precious metal catalysts like palladium.[1] This section will explore their application in various cross-coupling reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights.

Carbonylative Suzuki-Miyaura Cross-Coupling

Iron pentacarbonyl (Fe(CO)₅) can serve a dual role in palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reactions. It not only acts as a source of carbon monoxide (CO) in situ, avoiding the need for hazardous high-pressure CO gas, but also facilitates the formation of catalytically active Pd-Fe nanoparticles.[2][3][4] This approach allows for the synthesis of biaryl ketones under mild conditions with wide functional group tolerance.[2]

Quantitative Data:

EntryAryl HalideArylboronic AcidProductYield (%)Ref.
1IodobenzenePhenylboronic acidBenzophenone95[2]
24-IodoanisolePhenylboronic acid4-Methoxybenzophenone92[2]
34-Iodotoluene4-Tolylboronic acid4,4'-Dimethylbenzophenone98[2]
41-IodonaphthalenePhenylboronic acid1-Naphthyl(phenyl)methanone85[2]
54-IodoacetophenonePhenylboronic acid4-Acetylbenzophenone88[2]

Experimental Protocol: Synthesis of Benzophenone [2]

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Iron pentacarbonyl (Fe(CO)₅, 1.5 mmol, 0.20 mL)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Anisole (B1667542) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene, phenylboronic acid, Pd(OAc)₂, and K₂CO₃.

  • Add anisole as the solvent.

  • Carefully add Fe(CO)₅ to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired benzophenone.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine reactants: Iodobenzene, Phenylboronic acid, Pd(OAc)₂, K₂CO₃ B Add Anisole A->B C Add Fe(CO)₅ under inert atmosphere B->C D Heat at 110 °C for 12 h C->D E Quench with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H

Workflow for Carbonylative Suzuki-Miyaura Coupling.

Iron Carbonyls as Precursors in Non-Carbonylative Cross-Coupling

While less common than iron salts, iron carbonyls can serve as effective precatalysts in various non-carbonylative cross-coupling reactions, such as Kumada, Negishi, and Sonogashira couplings. In these reactions, the iron carbonyl complex is believed to decompose in situ to form a low-valent, catalytically active iron species. The specific nature of the active catalyst is a subject of ongoing research and is likely dependent on the reaction conditions and ligands present.[1]

Catalytic Cycle Overview:

The general catalytic cycle is thought to involve the in situ formation of a low-valent iron species from the iron carbonyl precursor. This active species then undergoes oxidative addition with the organic halide, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

G Fe(CO)n Fe(CO)n Fe(0)Ln Fe(0)Ln Fe(CO)n->Fe(0)Ln - nCO R-Fe(II)(X)Ln R-Fe(II)(X)Ln Fe(0)Ln->R-Fe(II)(X)Ln Oxidative Addition R-X R-X R-X->R-Fe(II)(X)Ln R'-M R'-M R-Fe(II)(R')Ln R-Fe(II)(R')Ln R'-M->R-Fe(II)(R')Ln R-R' R-R' MX MX R-Fe(II)(X)Ln->R-Fe(II)(R')Ln Transmetalation R-Fe(II)(R')Ln->Fe(0)Ln Reductive Elimination R-Fe(II)(R')Ln->R-R' R-Fe(II)(R')Ln->MX

Proposed Catalytic Cycle for Iron-Catalyzed Cross-Coupling.
Kumada-Type Cross-Coupling

Iron-catalyzed Kumada-type cross-coupling reactions between Grignard reagents and organic halides are well-established.[5] While often employing simple iron salts, iron carbonyls can also be used as catalyst precursors.

Quantitative Data (Representative):

EntryOrganic HalideGrignard ReagentCatalyst PrecursorProductYield (%)
11-BromonaphthalenePhenylmagnesium bromideFe(acac)₃ / Fe₃(CO)₁₂1-Phenylnaphthalene92
22-Chlorotoluenen-Butylmagnesium chlorideFe(acac)₃ / Fe₃(CO)₁₂2-n-Butyltoluene85
31-Chloro-4-fluorobenzeneIsopropylmagnesium chlorideFe(acac)₃ / Fe₃(CO)₁₂4-Fluoro-1-isopropylbenzene78
4(E)-1-Bromo-1-hexenePhenylmagnesium bromideFe(acac)₃ / Fe₃(CO)₁₂(E)-1-Phenyl-1-hexene88

Note: The yields are representative of iron-catalyzed Kumada reactions; specific yields with iron carbonyl precursors may vary.

Experimental Protocol: General Procedure for Kumada-Type Coupling

Materials:

  • Organic halide (1.0 mmol)

  • Grignard reagent (1.2 mmol)

  • Triiron dodecacarbonyl (Fe₃(CO)₁₂, 0.05 mmol, 25 mg)

  • N-Methyl-2-pyrrolidone (NMP) (1.0 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Fe₃(CO)₁₂ in anhydrous THF.

  • Add NMP to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the Grignard reagent to the cooled catalyst solution and stir for 10 minutes.

  • Add the organic halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Negishi-Type Cross-Coupling

The Negishi coupling, which pairs an organozinc reagent with an organic halide, can also be facilitated by iron catalysts, with iron carbonyls serving as potential precursors to the active catalytic species.[6]

Experimental Protocol: General Procedure for Negishi-Type Coupling

Materials:

  • Organic halide (1.0 mmol)

  • Organozinc reagent (1.5 mmol)

  • Diiron nonacarbonyl (Fe₂(CO)₉, 0.05 mmol, 18 mg)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a Schlenk flask containing a stir bar, add Fe₂(CO)₉ under an inert atmosphere.

  • Add anhydrous THF and stir to form a suspension.

  • Add the organozinc reagent to the suspension.

  • Add the organic halide to the reaction mixture.

  • Heat the reaction to 50-65 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with 1 M HCl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira-Type Cross-Coupling

Iron-catalyzed Sonogashira-type couplings provide a cost-effective alternative to traditional palladium-based systems for the synthesis of alkynes.[7] While many protocols use iron salts, iron carbonyls can be considered as precursors for the catalytically active species.

Quantitative Data (Representative for Iron-Catalyzed Sonogashira):

EntryAryl HalideAlkyneCatalyst SystemProductYield (%)Ref.
1IodobenzenePhenylacetyleneFeCl₃/1,10-phenanthrolineDiphenylacetylene95[7]
24-IodoanisolePhenylacetyleneFeCl₃/1,10-phenanthroline1-Methoxy-4-(phenylethynyl)benzene92[7]
31-Iodo-4-nitrobenzenePhenylacetyleneFeCl₃/1,10-phenanthroline1-Nitro-4-(phenylethynyl)benzene85[7]
42-IodotoluenePhenylacetyleneFeCl₃/1,10-phenanthroline1-Methyl-2-(phenylethynyl)benzene88[7]

Experimental Protocol: General Procedure for Sonogashira-Type Coupling

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Iron pentacarbonyl (Fe(CO)₅, 0.1 mmol)

  • 1,10-Phenanthroline (0.2 mmol)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Water (5 mL)

Procedure:

  • In a reaction vessel, combine the aryl iodide, terminal alkyne, 1,10-phenanthroline, and K₃PO₄.

  • Add water as the solvent.

  • Add Fe(CO)₅ to the mixture.

  • Heat the reaction at 100 °C under aerobic conditions for 24 hours.

  • After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the crude product via column chromatography.

Safety Precautions:

Iron carbonyls are toxic and volatile. Fe(CO)₅ is a liquid with a high vapor pressure and should be handled with extreme caution in a well-ventilated fume hood. Solid iron carbonyls can be pyrophoric, especially after being used in a reaction. All manipulations should be carried out under an inert atmosphere using appropriate Schlenk techniques or in a glovebox.[8][9][10]

Iron carbonyls represent a versatile and economical source of catalytic iron for a variety of cross-coupling reactions. While their most prominent and well-documented application is as a CO source in carbonylative couplings, they also show promise as precatalysts for a range of classical C-C bond-forming reactions. Further research into the precise nature of the active catalytic species and the development of more robust and general protocols will undoubtedly expand their utility in organic synthesis, contributing to more sustainable and cost-effective chemical manufacturing.[11]

References

Application Notes & Protocols: Photoactivated Carbon Monoxide Release from Iron Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for studying the photoactivated release of carbon monoxide (CO) from iron-based CO-releasing molecules (photoCORMs). Iron complexes are a significant area of research for photoCORMs due to iron's biocompatibility and the tunability of its coordination chemistry. Controlled, light-triggered CO delivery is a promising strategy for targeted therapeutic applications, leveraging CO's role as a signaling molecule in various physiological processes.[1][2]

Core Principle of Photoactivated CO Release

The fundamental mechanism involves the excitation of an iron carbonyl complex using light of a specific wavelength. Upon absorbing a photon, the complex transitions to an electronically excited state.[3] This excited state is often unstable, leading to the cleavage of the iron-CO bond and the release of a CO molecule. The remaining iron complex can then coordinate with a solvent molecule or undergo further reactions.[4] The efficiency and rate of this process are dependent on the ligand environment of the iron center, the wavelength and intensity of the light, and the solvent.

G A Ground State Iron Carbonyl [L(n)Fe-CO] B Excited State [L(n)Fe-CO]* A->B Absorption (hν) C CO Release B->C Bond Cleavage D Decarbonylated Complex [L(n)Fe-(Solvent)] C->D E Free CO C->E

Experimental Protocols

Two primary methods are employed to quantify and monitor the photo-release of CO from iron complexes: the deoxy-myoglobin (deoxy-Mb) assay for quantification in aqueous media and Infrared (IR) spectroscopy for mechanistic and kinetic studies.

The myoglobin (B1173299) assay is the most common method for quantifying CO release in biological buffers.[5] It relies on the strong binding of CO to the iron center of deoxy-Mb, forming carbonmonoxy-myoglobin (Mb-CO), which results in a distinct and easily measurable shift in the UV-visible absorption spectrum.[6]

A. Materials and Reagents

  • Horse Heart Myoglobin (Sigma-Aldrich or equivalent)[7]

  • Phosphate-Buffered Saline (PBS), pH 7.4[7]

  • Sodium Dithionite (B78146) (Na₂S₂O₄)

  • Iron-based PhotoCORM of interest

  • Deionized water

  • Nitrogen gas (for deoxygenation)

B. Equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Light source (e.g., UV lamp at 365 nm, blue LED at 470 nm, or a broad-spectrum lamp with appropriate filters)[6][8][9]

  • Gas-tight syringes

C. Procedure

  • Preparation of Deoxy-Myoglobin (deoxy-Mb) Solution:

    • Prepare a stock solution of myoglobin (e.g., ~50 µM) in PBS (pH 7.4).

    • To ensure the myoglobin is in its reduced (Fe²⁺) state, add a small amount (a few crystals) of sodium dithionite to the myoglobin solution. The solution should change color from brown (met-Mb, Fe³⁺) to reddish-purple (deoxy-Mb).

    • Alternatively, deoxygenate the buffer by bubbling with nitrogen gas before dissolving the myoglobin to prepare the deoxy-Mb state.

    • Transfer the deoxy-Mb solution to a quartz cuvette and seal with a septum.

  • Baseline Measurement:

    • Record the UV-Vis spectrum of the deoxy-Mb solution. Note the characteristic Soret peak at approximately 435 nm.[7]

  • Initiation of CO Release:

    • Prepare a stock solution of the iron photoCORM in a suitable solvent (e.g., DMSO, or directly in PBS if soluble).

    • Using a gas-tight syringe, inject a small aliquot of the photoCORM stock solution into the cuvette containing the deoxy-Mb solution to achieve the desired final concentration. Mix gently by inversion.

  • Photoactivation and Monitoring:

    • Immediately place the cuvette in the spectrophotometer and begin recording spectra at set time intervals (e.g., every 30 seconds).

    • Irradiate the sample with the chosen light source between measurements. For continuous monitoring, a setup with an external light source irradiating the sample within the spectrophotometer is required.

    • Monitor the decrease in the deoxy-Mb peak at 435 nm and the concomitant increase of the Mb-CO Soret peak at approximately 424 nm.[7] An isosbestic point should be visible, indicating a clean conversion from one species to another.

  • Data Analysis:

    • The concentration of Mb-CO formed over time can be calculated using the Beer-Lambert equation (A = εcl) at 424 nm, using the known molar extinction coefficient (ε) for Mb-CO (ε₄₂₄ ≈ 207 mM⁻¹cm⁻¹)[7].

    • The moles of CO released are assumed to be equal to the moles of Mb-CO formed.

    • Calculate the CO release rate and the total equivalents of CO released per mole of the iron complex.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Myoglobin Solution in PBS B Reduce with Dithionite to form deoxy-Mb A->B C Record Baseline UV-Vis Spectrum (Peak at ~435 nm) B->C D Add Iron PhotoCORM to cuvette C->D E Irradiate with Light (e.g., 365 nm) D->E F Monitor Spectral Change (Peak grows at ~424 nm) E->F F->E Repeat over time G Calculate [Mb-CO] using Beer-Lambert Law F->G H Determine CO Release Kinetics and Yield G->H

IR spectroscopy is a powerful tool for studying metal carbonyls, as the C≡O stretching vibration gives a strong, sharp signal in a relatively clean region of the spectrum (~1800-2100 cm⁻¹). This method can directly monitor the parent photoCORM or the released gaseous CO.[8][10]

A. Materials and Equipment

  • FT-IR Spectrometer, preferably with an Attenuated Total Reflection (ATR) accessory or a gas-tight IR cell.

  • Iron-based PhotoCORM.

  • Appropriate solvent (e.g., acetonitrile, THF).

  • Light source (e.g., UV-LED) coupled to the sample chamber via fiber optics.

B. Procedure (ATR-IR for Solution Phase)

  • Background Spectrum: Record a background spectrum of the pure solvent on the ATR crystal.

  • Sample Loading: Apply a solution of the iron photoCORM to the ATR crystal.

  • Initial Spectrum: Record the initial IR spectrum. Identify the characteristic ν(CO) band(s) of the iron complex.

  • Photoactivation: Irradiate the sample directly on the ATR crystal using the light source.

  • Time-Resolved Measurement: Record IR spectra at regular intervals during irradiation.

  • Data Analysis: Monitor the decrease in the integrated intensity of the ν(CO) band of the starting iron complex. This decay can be used to determine the kinetics of the decarbonylation reaction.

C. Procedure (Gas Phase Detection)

  • Setup: Place a solution of the photoCORM in a sealed cuvette with a known headspace volume, connected to a gas IR cell.

  • Photoactivation: Irradiate the solution with the light source.

  • Measurement: Periodically, or continuously, flow the headspace gas through the IR cell and record the spectrum.

  • Data Analysis: Quantify the amount of gaseous CO by monitoring the growth of its characteristic rotational-vibrational bands (~2143 cm⁻¹).

Quantitative Data for Select Iron PhotoCORMs

The efficiency of photoactivated CO release is characterized by parameters such as the wavelength of activation (λ_max), the rate of release (often given as a half-life, t₁/₂), and the number of CO molecules released per molecule of the complex. The following table summarizes data for representative iron-based photoCORMs found in the literature.

Complex Name/StructureActivation Wavelength(s)Key FindingsReference
Dicationic Monocarbonyl (Kodanko et al.)365 nmComplete release of one CO equivalent within 10 minutes; 92% yield determined by myoglobin assay.[6]
--INVALID-LINK--2Broad (Visible)Rapid CO release upon dissolution in aqueous buffer; Mb-CO formation levels off after ~20 minutes.[7]
--INVALID-LINK--2Broad (Visible)Rapid CO release upon dissolution in aqueous buffer; Mb-CO formation levels off after ~24 minutes.[7]
photoCORM-S1[Fe(CO)2(SCH2CH2NH2)2]Blue LightLoses all bound CO molecules upon irradiation.[8][10]
(R-DAB)FeI2(CO)2(R = iPr, c-C6H11)365 nmPhotochemical decarbonylation occurs within 5 minutes in solution, monitored by IR spectroscopy.[11]
[{(OC)3Fe}2(μ-SR)2] (Diiron Thiolates)365 nmVerified CO release from solid material upon irradiation.[9]

Application in Drug Development & Signaling Pathways

The targeted release of CO from iron photoCORMs can be used to modulate cellular signaling pathways where CO acts as a gasotransmitter. For example, CO is known to activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation. The ability to trigger this pathway at a specific site using light offers significant therapeutic potential.

G cluster_input Trigger cluster_output Cellular Response A Light (hν) B Iron PhotoCORM [L(n)Fe-CO] C CO Release B->C Photoactivation D Soluble Guanylate Cyclase (sGC) Activation C->D E GTP -> cGMP D->E F Physiological Effect (e.g., Vasorelaxation) E->F

References

Application Notes and Protocols for Electrochemical CO2 Reduction by Iron Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the electrochemical reduction of carbon dioxide (CO₂) using iron-based molecular catalysts. The following sections detail the primary electrochemical techniques, data analysis methods, and experimental procedures to assess the performance of these catalysts.

Introduction to Electrochemical CO₂ Reduction with Iron Complexes

The electrochemical reduction of CO₂ into value-added chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Iron, being an earth-abundant and non-toxic metal, is a highly attractive component for designing molecular electrocatalysts. Iron complexes, particularly porphyrins and polypyridyls, have been extensively studied for their ability to catalyze the reduction of CO₂ to products such as carbon monoxide (CO), formic acid (HCOOH), and even methane (B114726) (CH₄).[1]

The catalytic cycle generally involves the reduction of the iron center to a low-valent state (e.g., Fe(I) or Fe(0)), which then binds and activates the CO₂ molecule.[1] The product selectivity is highly dependent on the ligand environment of the iron center, the presence of proton sources, and the applied electrochemical potential.

Key Electrochemical Techniques

The investigation of iron-catalyzed CO₂ reduction typically employs a combination of electrochemical methods to probe the catalytic mechanism and quantify its efficiency.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for gaining initial insights into the catalytic process. It allows for the determination of the redox potentials of the iron complex and provides evidence for the catalytic reduction of CO₂. A typical CV experiment involves scanning the potential of a working electrode in a solution containing the catalyst and observing the resulting current. In the presence of CO₂, a catalytic wave appears at a potential corresponding to the active state of the catalyst, indicating that the complex is mediating the reduction of CO₂.[2][3]

Controlled Potential Electrolysis (CPE)

Controlled potential electrolysis, also known as bulk electrolysis, is used to quantify the products of CO₂ reduction and determine the catalyst's efficiency and stability over a longer timescale.[4] In a CPE experiment, a constant potential is applied to the working electrode to continuously reduce CO₂. The total charge passed during the electrolysis is measured, and the gaseous and liquid products are quantified to calculate the Faradaic efficiency (FE) for each product.[4][5]

Spectroelectrochemistry (e.g., UV-Vis and IR)

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to identify and characterize reaction intermediates. For instance, UV-Vis spectroelectrochemistry can monitor changes in the electronic structure of the iron complex during the catalytic cycle.[6] Infrared (IR) spectroelectrochemistry is particularly useful for detecting the formation of key intermediates, such as metal-carbonyl (M-CO) species, which have characteristic vibrational frequencies.

Data Presentation: Performance Metrics for Iron-Based Catalysts

The performance of an electrocatalyst for CO₂ reduction is evaluated based on several key metrics. The following table summarizes the performance of various iron complexes reported in the literature.

CatalystProduct(s)Faradaic Efficiency (%)Applied Potential (V vs. ref)Overpotential (V)TONTOF (s⁻¹)Conditions
Iron Tetraphenylporphyrin (FeTPP)CO>96%-1.8 to -2.2 vs SCE~0.6-1.0--DMF, with CF₃CH₂OH as proton source.[7]
Iron(II) complex with tetradentate phosphine (B1218219) ligandFormate90-98%-1.0 to -1.6 vs NHE---Acetonitrile, with up to 10% water.[1]
FeTDHPP (Iron tetrakis(2,6-dihydroxyphenyl)porphyrin)CO94%-1.16 vs NHE0.46625x10⁶~3.5 (log)DMF with 2 M H₂O.[4]
Fe-N-C single-atomic sitesCO~100%-0.9 vs RHE---Aqueous conditions.[8]
[Fe(tpyPY2Me)]²⁺CO>90%Low overpotential--100,000Homogeneous catalysis in water.[9]

Note: Overpotential is the difference between the thermodynamic reduction potential and the potential at which the reaction is observed. TON (Turnover Number) is the number of moles of substrate converted per mole of catalyst, and TOF (Turnover Frequency) is the TON per unit time.

Experimental Protocols

The following are detailed protocols for the key electrochemical experiments used to study CO₂ reduction by iron complexes.

Protocol for Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of the iron complex and to observe the catalytic current enhancement in the presence of CO₂.

Materials and Reagents:

  • Iron complex (e.g., Iron Tetraphenylporphyrin chloride), typically 0.25-1 mM.[2][7]

  • Solvent: Anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar.

  • Working Electrode: Glassy carbon electrode.[2]

  • Reference Electrode: Non-aqueous Ag/AgCl or Saturated Calomel Electrode (SCE).[2]

  • Counter Electrode: Platinum wire or mesh.[2]

  • Gases: High purity Argon (Ar) and Carbon Dioxide (CO₂).

Procedure:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Ensure the cell is gas-tight.

  • Solution Preparation: Prepare a solution of the iron complex and the supporting electrolyte in the chosen solvent.

  • Deaeration: Purge the solution with Ar for at least 20-30 minutes to remove any dissolved oxygen.

  • CV under Argon: Record a cyclic voltammogram under the Ar atmosphere. This will show the redox events of the iron complex in the absence of the substrate.[3]

  • CO₂ Saturation: Saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.[5]

  • CV under CO₂: Record a cyclic voltammogram under the CO₂ atmosphere. A significant increase in the reduction current at the potential of the Fe(I)/Fe(0) or Fe(II)/Fe(I) couple indicates catalytic CO₂ reduction.[2]

  • Data Analysis: Compare the CVs under Ar and CO₂. The difference in current at the catalytic potential can be used to estimate the catalytic rate constant.

Protocol for Controlled Potential Electrolysis (CPE)

Objective: To quantify the products of CO₂ reduction and calculate the Faradaic efficiency.

Materials and Reagents:

  • Same as for CV, but typically a larger volume of solution is used.

  • Working Electrode: A larger surface area electrode, such as a carbon crucible or carbon cloth.[4]

  • Proton Source (optional but often necessary): A weak Brønsted acid like 2,2,2-trifluoroethanol (B45653) (TFE) or water.[7][10]

Procedure:

  • Cell Setup: Use a two-compartment electrochemical cell where the working and counter electrodes are separated by a frit. This prevents the products formed at the counter electrode from interfering with the reaction at the working electrode.

  • Solution Preparation and Saturation: Prepare the electrolyte solution containing the iron complex and any proton source. Saturate the solution with CO₂ for at least 30 minutes.[4]

  • Electrolysis: Apply a constant potential to the working electrode, typically at or slightly more negative than the peak of the catalytic wave observed in the CV. Record the total charge passed over a period of 1-4 hours.[4]

  • Product Analysis:

    • Gaseous Products (e.g., CO, H₂): Periodically sample the headspace of the electrochemical cell with a gas-tight syringe and analyze the composition using a Gas Chromatograph (GC).[5]

    • Liquid Products (e.g., Formate): After the electrolysis, analyze the electrolyte solution using techniques like ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

  • Faradaic Efficiency Calculation: Calculate the Faradaic efficiency (FE) for each product using the following formula: FE (%) = (moles of product × n × F) / Q_total × 100 where:

    • moles of product is the amount of a specific product formed.

    • n is the number of electrons required to form one molecule of the product (e.g., 2 for CO, 2 for HCOOH).

    • F is the Faraday constant (96485 C/mol).

    • Q_total is the total charge passed during the electrolysis in Coulombs.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_cv Cyclic Voltammetry cluster_cpe Controlled Potential Electrolysis cluster_analysis Data Analysis A Prepare Electrolyte Solution (Iron Complex + Solvent + Electrolyte) B Assemble Three-Electrode Cell A->B C Purge with Argon B->C D Record CV under Ar C->D E Saturate with CO₂ D->E F Record CV under CO₂ E->F G Analyze Catalytic Wave F->G H Apply Constant Potential G->H Proceed if catalytic I Quantify Gaseous Products (GC) H->I J Quantify Liquid Products (NMR/HPLC) H->J K Calculate Faradaic Efficiency I->K J->K L Determine TON and TOF K->L

Caption: Experimental workflow for studying CO₂ reduction by iron complexes.

Generalized Catalytic Cycle

Catalytic_Cycle Fe_II Fe(II)L Fe_I Fe(I)L⁻ Fe_II->Fe_I + e⁻ Fe_0 Fe(0)L²⁻ Fe_I->Fe_0 + e⁻ Fe_CO2 [Fe(I)L(CO₂⁻)]²⁻ Fe_0->Fe_CO2 + CO₂ Fe_COOH [Fe(II)L(COOH⁻)]²⁻ Fe_CO2->Fe_COOH + H⁺, + e⁻ Fe_CO [Fe(I)L(CO)]⁻ Fe_COOH->Fe_CO - OH⁻ Fe_CO->Fe_II - CO, + e⁻

Caption: A simplified catalytic cycle for CO₂ reduction to CO by a generic iron complex (L = ligand).

References

Application of Iron-Based Metal-Organic Frameworks (Fe-MOFs) for Carbon Monoxide Storage and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-based Metal-Organic Frameworks (Fe-MOFs) have emerged as a promising class of porous materials for a variety of applications, including gas storage and separation. Their high surface areas, tunable pore sizes, and the presence of accessible metal sites make them particularly attractive for interacting with small gas molecules like carbon monoxide (CO). This document provides a detailed overview of the application of Fe-MOFs for CO storage and separation, including quantitative data on their performance, detailed experimental protocols for their synthesis and characterization, and visual workflows to guide researchers. A key focus is on materials that exhibit cooperative binding of CO, a phenomenon that can lead to highly efficient and selective separations with low energy penalties.

Data Presentation: Performance of Fe-MOFs in Carbon Monoxide Storage and Separation

The following tables summarize the quantitative data for CO uptake and selectivity of various Fe-MOFs. These materials are notable for their performance, particularly those exhibiting cooperative adsorption mechanisms.

Material NameCO Uptake Capacity (mmol/g)Conditions (Temperature, Pressure)CO/N₂ SelectivityCO/H₂ SelectivityReference
Fe₂(Cl)₂(bbta) ~2.7298 K, 1 barHighHigh[1]
Fe₂(Cl)₂(btdd) ~2.5298 K, 1 barHighHigh[1]
Cu(I)@MIL-100(Fe) 1.61 (working capacity)298 K, 10-100 kPa677-[2]
MIL-100(Fe) 0.38 - 2.78298 K, 1 bar--
Fe-MOF-74 ----
Amino-MIL-101(Fe) ----

Note: Direct comparison of selectivity can be challenging due to varying experimental conditions and calculation methods (e.g., IAST vs. experimental breakthrough). The data for MIL-100(Fe) and its doped versions show a range of CO adsorption capacities. Fe-MOF-74 and Amino-MIL-101(Fe) are included as promising candidates, though specific CO uptake data under relevant conditions were not as readily available in the initial literature scan. Further research is encouraged for these materials.

Experimental Protocols

Protocol 1: Synthesis of Fe₂(Cl)₂(btdd) for Cooperative CO Adsorption

This protocol describes the solvothermal synthesis of Fe₂(Cl)₂(btdd), a metal-organic framework that exhibits cooperative binding of carbon monoxide.

Materials:

  • Anhydrous Iron(II) chloride (FeCl₂)

  • H₂btdd (bis(1H-1,2,3-triazolo[4,5-b],[4′,5′-i])dibenzo[3][4]dioxin)

  • N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (MeOH)

  • Schlenk flask

  • Magnetic stir bar and stir plate with heating

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve FeCl₂ (200 mg, 1.58 mmol) and H₂btdd (100 mg, 0.376 mmol) in a mixture of DMF (20 ml) and methanol (20 ml).[1]

  • Stir the solution at 100 °C for 4 days.[1]

  • After cooling to room temperature, collect the resulting brown powder by filtration.

  • Wash the collected solid with fresh DMF.

  • To activate the material, soak the powder in 10 ml of DMF at 120 °C for 8 hours.[1]

  • Decant the DMF and wash the solid with fresh methanol.

  • Dry the material under vacuum to remove all solvent molecules and fully activate the framework for gas adsorption studies.

Protocol 2: Volumetric Measurement of Carbon Monoxide Adsorption

This protocol outlines the procedure for determining the CO adsorption isotherm of a synthesized Fe-MOF using a volumetric gas sorption analyzer.

Materials and Equipment:

  • Synthesized and activated Fe-MOF sample

  • Sample tube with a known volume

  • Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)

  • High-purity helium (He) and carbon monoxide (CO) gas cylinders with regulators

  • Temperature control unit (e.g., water bath or cryostat)

  • Vacuum pump

Procedure:

  • Sample Preparation and Degassing: a. Accurately weigh a sample of the activated Fe-MOF (typically 50-150 mg) and place it in a pre-weighed sample tube. b. Attach the sample tube to the degassing port of the gas sorption analyzer. c. Degas the sample under high vacuum (e.g., <10⁻⁵ torr) at an elevated temperature (e.g., 150-200 °C) for several hours (typically 8-12 hours) to remove any adsorbed water or solvent molecules. The specific degassing temperature and time should be optimized for the specific MOF to avoid framework collapse.

  • Free Space Measurement: a. After degassing, cool the sample tube to room temperature and transfer it to the analysis port of the instrument. b. Immerse the sample tube in a temperature-controlled bath set to the desired analysis temperature (e.g., 298 K). c. Evacuate the analysis manifold and then introduce a known quantity of non-adsorbing gas, typically helium, into the manifold. d. Expand the helium into the sample tube and allow the pressure to equilibrate. e. The instrument software will calculate the "warm" and "cold" free space volumes (the volume in the sample tube not occupied by the MOF sample) based on the pressure changes.

  • CO Adsorption Isotherm Measurement: a. Evacuate the helium from the sample tube. b. Introduce a small, known amount of CO gas into the analysis manifold. c. Dose the CO gas into the sample tube and allow the pressure to equilibrate as the MOF adsorbs the gas. d. The amount of CO adsorbed at that equilibrium pressure is calculated by the instrument's software. e. Repeat steps 3c and 3d, incrementally increasing the pressure until the desired maximum pressure is reached (e.g., 1 bar). f. To measure the desorption isotherm, the pressure is incrementally decreased, and the amount of desorbed gas at each step is measured.

  • Data Analysis: a. The instrument software will generate an isotherm plot of the amount of CO adsorbed (in cm³/g or mmol/g) versus pressure. b. Analyze the shape of the isotherm to understand the adsorption mechanism. A steep uptake at low pressures is indicative of strong interactions, and a step-like feature suggests cooperative binding.

Protocol 3: Breakthrough Analysis of CO/N₂ Separation

This protocol describes the experimental setup and procedure for evaluating the separation performance of an Fe-MOF for a CO/N₂ gas mixture using a breakthrough apparatus.

Materials and Equipment:

  • Packed bed containing the activated Fe-MOF adsorbent

  • Mass flow controllers for CO and N₂

  • Gas mixing chamber

  • Pressure and temperature sensors

  • Downstream gas analyzer (e.g., mass spectrometer or gas chromatograph) capable of detecting CO and N₂

  • Data acquisition system

Procedure:

  • System Preparation: a. Pack a column of known dimensions with the activated Fe-MOF material. b. Activate the packed bed in situ by flowing an inert gas (e.g., He or Ar) at an elevated temperature to remove any residual impurities.

  • Breakthrough Experiment: a. Set the desired total flow rate and composition of the CO/N₂ gas mixture using the mass flow controllers. b. Bypass the packed bed and flow the gas mixture directly to the gas analyzer to establish the initial feed concentration (C₀). c. At time t=0, switch the gas flow through the packed bed. d. Continuously monitor and record the concentration of CO and N₂ at the outlet of the column (C) as a function of time.

  • Data Analysis: a. Plot the normalized concentration (C/C₀) of each component at the outlet versus time to obtain the breakthrough curves. b. The "breakthrough time" is the time at which the concentration of a component at the outlet reaches a certain percentage of the inlet concentration (e.g., 5%). c. The component that is more strongly adsorbed by the MOF (in this case, CO) will have a longer breakthrough time. d. The time difference between the breakthrough of the less adsorbed component (N₂) and the more adsorbed component (CO) is an indicator of the separation selectivity. e. The area above the breakthrough curve for CO can be integrated to calculate the dynamic adsorption capacity of the MOF under the specific experimental conditions.

  • Regeneration: a. After the breakthrough experiment, the packed bed can be regenerated for subsequent cycles. b. Regeneration can be achieved by flowing an inert gas at an elevated temperature (Temperature Swing Adsorption - TSA) or by reducing the pressure (Pressure Swing Adsorption - PSA) to desorb the adsorbed CO.[4]

Visualizations

Diagram 1: Synthesis Workflow for Fe₂(Cl)₂(btdd)

G cluster_synthesis Solvothermal Synthesis cluster_activation Activation Reactants FeCl₂ + H₂btdd in DMF/Methanol Reaction Stir at 100°C for 4 days Reactants->Reaction Heat Filtration Collect brown powder Reaction->Filtration Cool Washing_DMF Wash with DMF Filtration->Washing_DMF Activation_Step Soak in DMF at 120°C for 8h Washing_DMF->Activation_Step Washing_MeOH Wash with Methanol Activation_Step->Washing_MeOH Drying Dry under vacuum Washing_MeOH->Drying Final_Product Activated Fe₂(Cl)₂(btdd) Drying->Final_Product G cluster_low_p Low CO Pressure cluster_threshold_p Threshold CO Pressure cluster_high_p High CO Pressure Fe_high_spin_1 Fe(II) (High Spin) Fe_low_spin_1 Fe(II)-CO (Low Spin) Fe_high_spin_1->Fe_low_spin_1 CO Adsorption & Spin Transition Fe_high_spin_2 Fe(II) (High Spin) Fe_high_spin_2->Fe_low_spin_1 Fe_high_spin_3 Fe(II) (High Spin) Fe_high_spin_3->Fe_low_spin_1 Fe_high_spin_4 Fe(II) (High Spin) Fe_low_spin_2 Fe(II)-CO (Low Spin) Fe_low_spin_1->Fe_low_spin_2 Cooperative Effect Fe_low_spin_3 Fe(II)-CO (Low Spin) Fe_low_spin_1->Fe_low_spin_3 Fe_low_spin_4 Fe(II)-CO (Low Spin) Fe_low_spin_1->Fe_low_spin_4 Fe_high_spin_5 Fe(II) (High Spin) CO_gas_1 CO CO_gas_2 CO CO_gas_3 CO G Sample_Prep Sample Weighing & Loading Degassing Degassing under Vacuum at Elevated Temperature Sample_Prep->Degassing Free_Space Free Space Measurement with Helium Degassing->Free_Space Adsorption Isothermal Gas Adsorption (Volumetric or Breakthrough) Free_Space->Adsorption Data_Analysis Data Analysis: Isotherms, Capacity, Selectivity Adsorption->Data_Analysis Regeneration Sample Regeneration (TSA or PSA) Adsorption->Regeneration Regeneration->Adsorption Cyclic Measurements

References

Application Notes and Protocols for the Structural Analysis of Iron Pentacarbonyl (Fe(CO)₅) using Neutron Scattering Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron pentacarbonyl, Fe(CO)₅, is a foundational organometallic compound with a rich history of study regarding its structure and dynamics. Its trigonal bipyramidal geometry in the gas phase is well-established, but its solid-state behavior, including a low-temperature phase transition, presents a more complex structural landscape. Neutron scattering techniques are particularly well-suited for the detailed structural analysis of Fe(CO)₅ due to the ability of neutrons to accurately locate light atoms like carbon and oxygen in the presence of the heavier iron atom and to probe the vibrational modes of the molecule without the restrictive selection rules of optical spectroscopy.

These application notes provide a detailed overview and experimental protocols for the structural analysis of Fe(CO)₅ using neutron powder diffraction and inelastic neutron scattering.

Key Neutron Scattering Techniques for Fe(CO)₅ Analysis

Two primary neutron scattering techniques are invaluable for the comprehensive structural characterization of Fe(CO)₅:

  • Neutron Powder Diffraction (NPD): This technique provides detailed information about the crystal structure, including lattice parameters, bond lengths, and bond angles. By collecting data at various temperatures, phase transitions and the thermal expansion of the crystal lattice can be meticulously studied.

  • Inelastic Neutron Scattering (INS): INS spectroscopy is a powerful tool for probing the vibrational dynamics of a molecule. Unlike infrared and Raman spectroscopy, INS is not governed by selection rules, meaning all vibrational modes can be observed.[1][2] This allows for a complete assignment of the vibrational spectrum, providing insights into the bonding and intermolecular interactions.

Quantitative Structural and Vibrational Data

Neutron scattering studies have provided precise quantitative data on the structure and vibrational modes of Fe(CO)₅ in the solid state. A recent comprehensive study re-investigated the structure and vibrational spectroscopy of Fe(CO)₅, revealing a previously unknown phase transition at approximately 105 K from a monoclinic C2/c phase to a triclinic P1̅ phase.[3]

Table 1: Intramolecular Bond Lengths in Fe(CO)₅ (Phase I) Determined by Neutron Powder Diffraction[3]
Temperature (K)Axial Fe-C (Å)Equatorial Fe-C (Å)Axial C-O (Å)Equatorial C-O (Å)
2001.803(2)1.800(2)1.156(2)1.111(1)
1101.802(2)1.798(2)1.147(2)1.113(1)

Data obtained from Rietveld refinement of neutron powder diffraction data.

Table 2: Selected Vibrational Modes of Fe(CO)₅ in the Solid State (Phase I, 120 K) Observed by INS[3][4]
Mode DescriptionObserved Frequency (cm⁻¹)
Fe-C-O Bending645
Fe-C-O Bending619
Fe-C-O Bending543
Fe-C Stretch474
Fe-C Stretch443
Fe-C Stretch429
Fe-C Stretch413
C-Fe-C Bending105
C-Fe-C Bending100
C-Fe-C Bending97
C-Fe-C Bending74

This table presents a selection of the observed vibrational modes. The full vibrational spectrum is complex and detailed assignments can be found in the primary literature.

Experimental Protocols

Safety Precautions for Handling Iron Pentacarbonyl

Iron pentacarbonyl is a highly toxic, flammable, and volatile liquid that is sensitive to air and light.[3][4] All handling procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • PPE: Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat are mandatory.[1][4]

  • Inert Atmosphere: All transfers and handling should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[3]

  • Storage: Store Fe(CO)₅ in a tightly sealed container, under an inert atmosphere, in a cool, dark, and well-ventilated area, away from heat and ignition sources.[3]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a sealed container for proper disposal.[4]

Protocol for Neutron Powder Diffraction (NPD)

This protocol is based on experiments conducted on the High-Resolution Powder Diffractometer (HRPD) at the ISIS Neutron and Muon Source.[3][5]

a. Sample Preparation and Loading:

  • Sample Can: Use a cylindrical vanadium sample can, which has a low coherent neutron scattering cross-section, minimizing background signal.[6][7]

  • Inert Atmosphere Transfer: In a glovebox or using Schlenk line techniques, transfer the required volume of liquid Fe(CO)₅ into the vanadium can using a gas-tight syringe.[8]

  • Sealing: Seal the can with an indium wire O-ring to ensure a vacuum-tight seal, which is crucial for low-temperature experiments.[9]

  • Mounting: Mount the sealed sample can onto a sample stick compatible with the cryostat.

b. In-situ Solidification and Data Collection:

  • Cryostat Insertion: Carefully insert the sample stick into a pre-cooled cryostat (e.g., a standard "Orange" cryostat).[10][11]

  • Controlled Freezing: Cool the sample in a controlled manner to the desired base temperature (e.g., 10 K). The freezing point of Fe(CO)₅ is 252 K. Rapid, uncontrolled freezing should be avoided to promote the formation of a fine, randomly oriented powder, which is ideal for powder diffraction.

  • Data Collection: Collect neutron diffraction data over a wide temperature range (e.g., 10 K to 240 K) to characterize the crystal structure as a function of temperature and observe any phase transitions.[3]

  • Instrument Parameters (HRPD Example):

    • Detectors: Utilize the high-resolution backscattering and 90-degree detector banks.[5]

    • Time-of-Flight Window: A typical time-of-flight window for such experiments is 30-130 ms.[9]

c. Data Analysis (Rietveld Refinement):

  • Software: Use a Rietveld refinement software package such as GSAS or FullProf.[12]

  • Initial Model: Begin the refinement with a known crystal structure model for Fe(CO)₅ (e.g., the C2/c space group for the higher temperature phase).

  • Refinement Strategy:

    • Refine the scale factor and background parameters.

    • Refine the lattice parameters.

    • Refine the atomic coordinates and isotropic displacement parameters.

    • Refine the peak shape parameters.

    • For the low-temperature phase (P1̅), a suitable starting model derived from the higher-symmetry phase can be used.[3]

Protocol for Inelastic Neutron Scattering (INS) Spectroscopy

This protocol is based on experiments that can be performed on an indirect geometry spectrometer like TOSCA at the ISIS Neutron and Muon Source.[13]

a. Sample Preparation:

  • The sample preparation and loading procedure is similar to that for NPD, using a sealed aluminum or vanadium sample can.

b. Data Collection:

  • Spectrometer: Use an indirect geometry spectrometer optimized for vibrational spectroscopy.

  • Temperature: Collect spectra at low temperatures (e.g., below 20 K) to minimize thermal broadening and improve spectral resolution.

  • Energy Range: Collect data over a broad energy transfer range to observe all fundamental vibrational modes.

c. Data Analysis:

  • Data Reduction: Use facility-provided software (e.g., Mantid or DAVE) to reduce the raw data, which involves correcting for background scattering and detector efficiency.[3]

  • Spectral Interpretation:

    • The resulting spectrum will show peaks corresponding to the vibrational modes of the Fe(CO)₅ molecule.

    • Compare the experimental spectrum with theoretical calculations (e.g., from Density Functional Theory, DFT) to aid in the assignment of the observed modes.[14] It is important to note that for Fe(CO)₅, DFT calculations using an isolated molecule approximation may not perfectly describe the solid-state spectrum.[3]

Visualizations

Experimental Workflow for Neutron Scattering Analysis of Fe(CO)₅

G Workflow for Neutron Scattering Analysis of Fe(CO)₅ cluster_0 Sample Preparation cluster_1 Neutron Powder Diffraction (NPD) cluster_2 Inelastic Neutron Scattering (INS) handle_safety Handle Fe(CO)₅ (Inert Atmosphere, PPE) load_sample Load Liquid Fe(CO)₅ into Vanadium Can handle_safety->load_sample seal_can Seal Can with Indium O-ring load_sample->seal_can mount_npd Mount in Cryostat seal_can->mount_npd For NPD mount_ins Mount in Spectrometer seal_can->mount_ins For INS freeze_npd In-situ Solidification mount_npd->freeze_npd collect_npd Collect Diffraction Data (e.g., 10-240 K) freeze_npd->collect_npd analyze_npd Rietveld Refinement collect_npd->analyze_npd structure Determine Crystal Structure, Bond Lengths, Angles analyze_npd->structure vibrations Determine Vibrational Modes cool_ins Cool to Low Temperature (e.g., < 20 K) mount_ins->cool_ins collect_ins Collect INS Spectra cool_ins->collect_ins analyze_ins Data Reduction & Analysis collect_ins->analyze_ins analyze_ins->vibrations

Caption: Workflow for Neutron Scattering Analysis of Fe(CO)₅.

Logical Relationship of Rietveld Refinement Parameters

G Key Parameters in Rietveld Refinement structural_model Structural Model (Space Group, Atomic Positions) calculated_profile Calculated Diffraction Profile structural_model->calculated_profile instrument_params Instrumental Parameters (Peak Shape, Zero-point) instrument_params->calculated_profile sample_params Sample Parameters (Lattice Parameters, Preferred Orientation) sample_params->calculated_profile background Background background->calculated_profile least_squares Least-Squares Minimization calculated_profile->least_squares observed_data Observed Diffraction Data observed_data->least_squares least_squares->structural_model Refine least_squares->sample_params Refine least_squares->background Refine

Caption: Key Parameters in Rietveld Refinement.

References

Quantifying Nature's Signal: Methods for Measuring Endogenous Carbon Monoxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol

Endogenous carbon monoxide (CO), once known only as a toxic gas, is now recognized as a critical gasotransmitter involved in a vast array of physiological and pathophysiological processes.[1][2] Produced primarily during the enzymatic degradation of heme by heme oxygenase (HO), CO plays vital roles in vasodilation, neurotransmission, inflammation, and cytoprotection.[2] The ability to accurately quantify its production is paramount for understanding its biological functions and for the development of novel therapeutics targeting the heme-heme oxygenase-CO system.[3]

This document provides detailed application notes and protocols for the principal methods used to quantify endogenous CO production, tailored for researchers in academia and the pharmaceutical industry.

The Heme Degradation Pathway: The Source of Endogenous CO

The primary source of endogenous CO is the breakdown of heme, a process catalyzed by the heme oxygenase (HO) enzyme system.[2] This pathway is crucial for the recycling of iron from senescent red blood cells and the turnover of other hemoproteins. The inducible isoform, HO-1, is a stress-responsive enzyme, while HO-2 is constitutively expressed.[2] The reaction yields equimolar amounts of CO, biliverdin (B22007) (which is subsequently converted to bilirubin), and free iron (Fe²⁺).

G cluster_pathway Heme Catabolism Pathway Heme Heme HO Heme Oxygenase (HO-1/HO-2) + O2, NADPH Heme->HO Substrate Products HO->Products CO Carbon Monoxide (CO) Products->CO Gasotransmitter Biliverdin Biliverdin Products->Biliverdin Fe Iron (Fe2+) Products->Fe Recycled BVR Biliverdin Reductase + NADPH Biliverdin->BVR Bilirubin (B190676) Bilirubin BVR->Bilirubin

Caption: The Heme Oxygenase (HO) pathway for endogenous CO production.

Methods for Quantifying Endogenous CO Production

Several distinct methods exist for quantifying CO, each with specific advantages, limitations, and applications. These can be broadly categorized into direct measurements of CO gas and indirect measurements of by-products or enzyme activity.

Gas Chromatography (GC)

Application Note: Gas Chromatography is considered a gold-standard and highly reliable method for the direct quantification of CO in a gaseous sample, such as exhaled breath or headspace gas from in vitro cultures.[4] The technique offers high specificity and sensitivity.[4][5] In a typical setup, CO is released from blood samples by chemical means (e.g., using potassium ferricyanide), separated from other gases on a molecular sieve column, and then detected.[4][5][6] Common detectors include thermal conductivity detectors (TCD), flame ionization detectors (FID) after catalytic reduction of CO to methane (B114726), and mass spectrometry (MS).[5][7][8] GC-MS provides the highest specificity and sensitivity.[7]

Protocol: GC-FID for CO in Headspace of Cell Culture

This protocol is adapted for measuring CO production from cultured cells.

  • Cell Culture: Plate cells in gas-tight vials and culture under desired experimental conditions (e.g., with or without HO-1 inducers like hemin).

  • Sample Collection: At the end of the incubation period, securely seal the vials. For releasing CO from hemoglobin if present, inject a releasing agent like potassium ferricyanide.[4][5]

  • Headspace Sampling: Using a gas-tight syringe, withdraw a known volume (e.g., 100-500 µL) of the headspace gas from the vial.[7]

  • GC Injection: Immediately inject the gas sample into the GC port.

  • Chromatographic Conditions:

    • Column: Molecular Sieve 5Å capillary column (e.g., 30 m x 0.32 mm).[7]

    • Carrier Gas: Helium or Nitrogen.[7]

    • Temperature Program: Isothermal at a temperature sufficient to separate permanent gases (e.g., 50°C).[7]

    • Injector Temperature: 180°C.[7]

  • Detection:

    • The column effluent passes through a catalytic methanizer, which reduces CO to methane (CH4).

    • The CH4 is then detected by a Flame Ionization Detector (FID).[8]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of CO gas standards.

    • Calculate the concentration of CO in the sample by comparing its peak area to the standard curve.

    • Normalize the results to cell number or protein concentration.

G cluster_workflow Gas Chromatography (GC) Workflow A 1. Sample Collection (e.g., Headspace Gas) B 2. GC Injection A->B C 3. Separation (Molecular Sieve Column) B->C D 4. Catalytic Reduction (CO → CH4) C->D E 5. Detection (FID) D->E F 6. Quantification (vs. Standard Curve) E->F

Caption: Experimental workflow for CO quantification by Gas Chromatography.

Spectrophotometric Determination of Carboxyhemoglobin (COHb)

Application Note: This is an indirect method that measures the amount of CO bound to hemoglobin in blood samples.[9][10] It is rapid, requires small sample volumes, and is well-suited for clinical and preclinical studies where blood is readily available.[9][10] The method is based on the distinct absorption spectra of carboxyhemoglobin (COHb) compared to other hemoglobin forms like oxyhemoglobin (O2Hb) and methemoglobin.[4][11] A reducing agent, such as sodium dithionite (B78146) (hydrosulfite), is often used to convert O2Hb and MetHb to deoxyhemoglobin, simplifying the analysis to a two-component system (Hb and COHb).[10][11][12]

Protocol: Spectrophotometric COHb Assay

This protocol is based on the method described by Rodkey et al.[10][12]

  • Reagent Preparation:

  • Hemolysate Preparation:

    • Add a small volume of whole blood (e.g., 5-10 µL) to a large volume of the diluent (e.g., 4-5 mL) in a test tube. Mix well to ensure complete hemolysis.[11]

    • Let the solution stand for 5 minutes at room temperature.[11]

  • Spectrophotometric Measurement:

    • Transfer the hemolysate to two matched cuvettes.

    • Use one cuvette as the reference. To the sample cuvette, add a small amount (approx. 10-20 mg) of sodium hydrosulfite powder and mix by inversion.

    • Immediately measure the absorbance of the sample cuvette against the reference at specific wavelengths. A common pair is 420 nm and 432 nm.[10][12][13]

  • Calculation:

    • The percentage of COHb is calculated using equations derived from the molar absorptivities of pure Hb and 100% COHb at the chosen wavelengths. It is crucial to determine calibration factors using blood samples fully saturated with O2 (0% COHb) and CO (100% COHb) on the specific instrument being used.[9][12][13]

Heme Oxygenase (HO) Activity Assays

Application Note: Instead of measuring CO directly, these assays quantify the activity of the HO enzyme by measuring the rate of formation of its other product, biliverdin, which is then converted to bilirubin.[14][15] This method is ideal for mechanistic studies in tissue homogenates or cell lysates to determine the enzymatic capacity for CO production. The most common approach involves incubating microsomal fractions (which contain HO-1) with heme, NADPH, and a source of biliverdin reductase (often from rat liver cytosol) and then measuring bilirubin formation spectrophotometrically.[14][15][16]

Protocol: Spectrophotometric HO Activity Assay

This protocol is adapted from methods measuring bilirubin formation.[14]

  • Preparation of Microsomes:

    • Homogenize tissue or cells in a sucrose (B13894) buffer and perform differential centrifugation.[14][16]

    • The final pellet after ultracentrifugation (105,000 x g) is the microsomal fraction, which should be resuspended in a phosphate (B84403) buffer.[14]

  • Preparation of Biliverdin Reductase:

    • Prepare a cytosolic fraction from rat liver, which serves as a rich source of biliverdin reductase.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the microsomal protein (e.g., 500 µg), rat liver cytosol, and a reaction mixture.

    • The reaction mixture should contain potassium phosphate buffer (pH 7.4), hemin (B1673052) (substrate), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).[14]

  • Incubation:

    • Incubate the reaction tubes in the dark at 37°C for a defined period (e.g., 60 minutes).[14]

    • Terminate the reaction by placing the tubes on ice.[14]

  • Bilirubin Measurement:

    • Measure the change in absorbance at ~464 nm, which corresponds to the peak absorbance of bilirubin.[15]

    • The difference in absorbance between the start and end of the reaction is used to calculate the amount of bilirubin formed.

  • Quantification:

    • Use the molar extinction coefficient of bilirubin (ε464 = 43.5 mM⁻¹ cm⁻¹) to calculate the concentration.[15]

    • Express HO activity as pmol or nmol of bilirubin formed per mg of microsomal protein per hour.

Comparison of Methods & Quantitative Data

The choice of method depends on the research question, sample type, and available equipment.

MethodPrincipleSample TypeAdvantagesDisadvantages
Gas Chromatography (GC) Direct detection of CO gasExhaled air, headspace gasHigh sensitivity and specificity; considered a gold standard.[4][5]Requires specialized equipment; can be complex.[4]
Spectrophotometry (COHb) Indirect; measures CO bound to hemoglobinWhole bloodRapid, simple, requires small sample volume.[9][10]Indirect; only measures CO in blood; potential interference from other Hb forms.[4]
HO Activity Assay Indirect; measures product (bilirubin) formationTissue homogenates, cell lysatesExcellent for mechanistic studies of enzyme activity.[14]Measures potential, not necessarily real-time in vivo CO production; complex preparation.
Stable Isotope Labeling Tracing of labeled precursors (e.g., ¹³C-glycine) to labeled COIn vivo, in vitro systemsHighly specific for tracking de novo synthesis; can be used for flux analysis.[17][18]Requires mass spectrometry; labeled compounds can be expensive.

Table 1: Comparison of Key Methods for Quantifying CO Production.

Below is a summary of reported endogenous CO production rates from various biological systems, measured by different techniques.

Biological SystemMethodReported CO Production RateReference
Vascular Smooth Muscle CellsMid-infrared Laser Sensor0.25 nmol / 10⁷ cells / h[19]
Vascular Smooth Muscle Cells (Hemin-stimulated)Mid-infrared Laser Sensor0.49 - 0.64 nmol / 10⁷ cells / h[19]
Rat Olfactory Receptor NeuronsNot Specified0.28 nmol / mg protein / h[20]
Human Placenta (Chorionic Villi)Not Specified0.029 nmol / mg protein / h[20]
Total Human BodyRebreathing Method~0.27 nmol / g / h[21]
Mouse Kidney Lysate (HO Activity)LC-MS/MS of Biliverdin~1.5 pmol / mg protein / h[16]

Table 2: Examples of Quantified Endogenous CO Production Rates.

Logical Relationships of Quantification Strategies

The methods can be understood based on what part of the CO production and distribution process they measure.

G cluster_logic Quantification Strategies Enzyme Heme Oxygenase (Enzyme Level) Production CO Gas Production (Direct Output) Enzyme->Production Transport Blood Transport (CO-Hemoglobin) Production->Transport Exhalation Exhalation (Systemic Output) Transport->Exhalation M_HO HO Activity Assays M_HO->Enzyme Measures M_GC_HS GC (Headspace) M_GC_HS->Production Measures M_Spec Spectrophotometry (COHb) M_Spec->Transport Measures M_GC_Breath GC (Breath Analysis) M_GC_Breath->Exhalation Measures

Caption: Relationship between biological process and measurement method.

References

Troubleshooting & Optimization

Technical Support Center: Selective CO Oxidation with Iron-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective CO oxidation using iron-based catalysts.

Troubleshooting Guide

Issue 1: Low Catalyst Activity at Low Temperatures

Question: My iron-based catalyst shows poor CO conversion at temperatures below 200°C. What are the possible reasons and how can I improve its low-temperature activity?

Answer:

Low-temperature activity of iron-based catalysts in selective CO oxidation can be limited by several factors. Here are the primary causes and potential solutions:

  • Sub-optimal Catalyst Preparation: The method of preparation significantly influences the catalyst's properties. A multi-step impregnation-calcination protocol can lead to a higher dispersion of isolated iron centers, which are more active at lower temperatures compared to larger agglomerates.[1][2]

  • Insufficient Active Sites: The number of active sites available for the reaction may be low. Modifying the catalyst with promoters such as copper (Cu) or cobalt (Co) can enhance the catalytic activity.[3][4][5] For instance, the addition of Fe to CuFe₂O₄ catalysts has been shown to promote CO oxidation.[3]

  • Improper Catalyst Activation: The catalyst may not be properly activated before the reaction. An activation step, such as reduction under a hydrogen flow at an elevated temperature, is often necessary to generate the active phase of the catalyst.

Troubleshooting Steps:

  • Optimize Catalyst Synthesis: Employ a multi-step impregnation method to increase the dispersion of active iron species. A detailed protocol is provided in the "Experimental Protocols" section.

  • Introduce Promoters: Consider adding promoters like Cu or Co to your catalyst formulation. Co-precipitation is a common method for preparing mixed oxide catalysts.

  • Ensure Proper Activation: Review and optimize your catalyst activation procedure. This typically involves treating the catalyst in a reducing or inert atmosphere at a specific temperature before the reaction.

Issue 2: Catalyst Deactivation During the Reaction

Question: I'm observing a significant drop in CO conversion over time. What is causing my iron-based catalyst to deactivate, and what measures can I take to prevent it?

Answer:

Catalyst deactivation is a common challenge and can be attributed to several mechanisms:

  • Sintering: At high reaction temperatures, the small catalyst particles can agglomerate, leading to a decrease in the active surface area. This is a form of thermal degradation.

  • Coke Formation: Carbon deposition on the catalyst surface can block active sites. This is more likely to occur at higher temperatures and with certain feed compositions.

  • Poisoning: Impurities in the feed stream, such as water vapor (H₂O) and carbon dioxide (CO₂), can adsorb on the active sites and inhibit the reaction. The negative effect is more pronounced when both are present.

Preventive Measures:

  • Control Reaction Temperature: Operate at the lowest possible temperature that still achieves the desired conversion to minimize sintering.

  • Optimize Feed Composition: Adjust the O₂/CO ratio to ensure complete oxidation of CO and minimize side reactions that could lead to coking.

  • Purify the Feed Stream: If possible, remove or reduce the concentration of H₂O and CO₂ in the feed gas to prevent poisoning of the active sites.

  • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated. For coke deposition, a controlled oxidation step can burn off the carbon. For poisoning, a thermal treatment in an inert gas flow might desorb the inhibiting species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal O₂/CO ratio for selective CO oxidation with iron-based catalysts?

A1: The optimal O₂/CO ratio is a critical parameter that influences both CO conversion and selectivity. A stoichiometric ratio (O₂/CO = 0.5) is the theoretical minimum required for the complete oxidation of CO to CO₂. However, in practice, an excess of oxygen is often used to ensure high CO conversion. A common starting point is an O₂/CO ratio of 1. It is important to note that a very high oxygen excess can lead to the oxidation of H₂, reducing the selectivity towards CO oxidation. The optimal ratio should be determined experimentally for your specific catalyst and reaction conditions.

Q2: My selectivity towards CO₂ is poor, with significant H₂ oxidation occurring. How can I improve it?

A2: Poor selectivity towards CO₂ in the presence of H₂ is a major challenge in preferential CO oxidation (PROX). The primary reason is the competition between CO and H₂ for the active sites and for the available oxygen. Here's how you can address this:

  • Catalyst Formulation: The choice of catalyst material is crucial. Copper-iron mixed oxides, such as CuFe₂O₄, have shown good performance in selectively oxidizing CO in H₂-rich streams.[3][4][5] The introduction of iron into copper-based catalysts can promote CO oxidation.[3]

  • Temperature Control: Selectivity is highly dependent on the reaction temperature. Typically, lower temperatures favor CO oxidation over H₂ oxidation. Therefore, it is essential to operate within the optimal temperature window for your catalyst.

  • Space Velocity: Adjusting the gas hourly space velocity (GHSV) can also impact selectivity. A higher space velocity (shorter contact time) might favor the faster CO oxidation reaction.

Q3: How do H₂O and CO₂ in the feed affect the catalyst performance?

A3: Both H₂O and CO₂ can have a negative impact on the performance of iron-based catalysts for selective CO oxidation. They can act as inhibitors by competing with CO and O₂ for adsorption on the active sites. The deactivating effect is often more significant when both H₂O and CO₂ are present in the feed stream. This inhibition can lead to a decrease in CO conversion.

Quantitative Data Summary

Table 1: Performance of Different Iron-Based Catalysts for CO Oxidation

Catalyst CompositionSupportT₅₀ (°C)¹T₁₀₀ (°C)²CO Conversion (%) at 200°CSelectivity to CO₂ (%)Reference
8 wt% Feγ-Al₂O₃~220~265>95Not Reported[1]
10 wt% Fe (single impreg.)γ-Al₂O₃~250~300~80Not Reported[1]
Cu-Fe/Al₂O₃γ-Al₂O₃Not Reported~150-200~90~60-70[3]
Pt/FeₓZrᵧO₂ZrO₂~80~100~20Not Reported[6]

¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved.

Experimental Protocols

Protocol 1: Multi-Step Impregnation-Calcination for Fe/γ-Al₂O₃ Catalyst Preparation

This protocol describes a method for preparing a highly active iron-based catalyst on an alumina (B75360) support.[1][2]

  • Precursor Solution Preparation: Prepare a 0.25 M solution of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) in acetone.

  • Impregnation:

    • Suspend the γ-Al₂O₃ support in acetone.

    • Add the iron precursor solution to the alumina suspension and stir for 10 minutes.

    • Remove the solvent at 40°C under reduced pressure.

  • Calcination:

    • Heat the obtained powder in air with a ramp of 2°C/min up to 600°C.

    • Hold the temperature at 600°C for 3 hours.

  • Multi-Step Procedure: Repeat the impregnation and calcination steps to achieve the desired iron loading (e.g., up to 8 wt%). Each cycle typically adds about 1 wt% of iron.

Protocol 2: Catalytic Activity Testing

This protocol outlines a general procedure for evaluating the performance of the prepared catalyst for selective CO oxidation.

  • Reactor Setup:

    • Load a fixed-bed quartz reactor with a known amount of the catalyst (e.g., 100 mg).

    • Place the reactor in a tube furnace with a temperature controller.

  • Catalyst Activation (Pre-treatment):

    • Heat the catalyst under a flow of an inert gas (e.g., N₂ or He) to a desired temperature (e.g., 300°C) to remove any adsorbed species.

    • If a reduction step is required, switch to a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) at an elevated temperature.

  • Reaction:

    • Cool the reactor to the desired starting reaction temperature.

    • Introduce the reactant gas mixture (e.g., 1% CO, 1% O₂, 50% H₂, balance He) at a specific flow rate.

    • Monitor the composition of the outlet gas stream using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) with a methanizer.

  • Data Analysis:

    • Calculate the CO conversion and selectivity to CO₂ at different temperatures.

    • CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

    • CO₂ Selectivity (%) = [CO₂]out / ([CO]in - [CO]out) * 100

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways in Selective CO Oxidation cluster_deactivation Deactivation Mechanisms cluster_causes Primary Causes cluster_effects Effects on Catalyst cluster_solutions Mitigation Strategies Sintering Sintering Loss_of_Surface_Area Loss of Active Surface Area Sintering->Loss_of_Surface_Area Coking Coking/Carbon Deposition Blocked_Sites Blocking of Active Sites Coking->Blocked_Sites Poisoning Poisoning Inhibition Inhibition of Adsorption/Reaction Poisoning->Inhibition High_Temp High Reaction Temperature High_Temp->Sintering Feed_Impurities Feed Stream Impurities (H₂O, CO₂) Feed_Impurities->Poisoning Side_Reactions Side Reactions (Boudouard Reaction) Side_Reactions->Coking Temp_Control Optimize Reaction Temperature Loss_of_Surface_Area->Temp_Control Catalyst_Regeneration Catalyst Regeneration Blocked_Sites->Catalyst_Regeneration Feed_Purification Purify Feed Stream Inhibition->Feed_Purification

Caption: Catalyst deactivation pathways and mitigation strategies.

Experimental_Workflow Experimental Workflow for Catalyst Evaluation cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Data Analysis & Optimization Prep Catalyst Synthesis (e.g., Impregnation) Calc Calcination Prep->Calc Char1 Characterization (XRD, BET, TEM) Calc->Char1 Load Load Catalyst into Reactor Char1->Load Activate Activation/ Pre-treatment Load->Activate React Introduce Reactant Gases & Run Reaction Activate->React Analyze Analyze Effluent Gas (GC) React->Analyze Char2 Post-Reaction Characterization React->Char2 Spent Catalyst Calc_Perf Calculate Conversion & Selectivity Analyze->Calc_Perf Optimize Optimize Reaction Conditions (T, P, GHSV) Calc_Perf->Optimize Optimize->Char2

Caption: Workflow for catalyst preparation, testing, and analysis.

References

Technical Support Center: Stability of Iron Carbonyl Complexes in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron carbonyl complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of iron carbonyl complexes in solution.

Problem Potential Cause(s) Recommended Solution(s)
Solution turns from a pale yellow/orange to a darker color (e.g., brown, black) or a precipitate forms. 1. Decomposition due to light exposure: Iron pentacarbonyl and other iron carbonyls are sensitive to light, which can induce photolytic decomposition to species like diiron nonacarbonyl (Fe₂(CO)₉).[1][2][3] 2. Decomposition due to air (oxygen) exposure: Iron carbonyls are air-sensitive and can be oxidized, leading to the formation of iron oxides.[3][4] 3. Thermal decomposition: Elevated temperatures can cause the complex to break down.[4] 4. Reaction with an incompatible solvent: Certain solvents can react with or promote the decomposition of the iron carbonyl complex.1. Work in a fume hood with minimal light exposure. Use amber glassware or wrap containers in aluminum foil. For highly sensitive experiments, work in a glovebox.[1] 2. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) over the solution. [5][6][7][8] 3. Store solutions at low temperatures, such as in a refrigerator (2-8 °C). [7][8] 4. Ensure solvent compatibility. Use dry, deoxygenated solvents. Common solvents for iron pentacarbonyl include hydrocarbons (e.g., hexanes, toluene) and ethers (e.g., THF). Be aware that some solvents can coordinate with the iron center.[9]
Inconsistent reaction yields or catalytic activity. 1. Degradation of the iron carbonyl precursor: The concentration of the active iron carbonyl species may be lower than expected due to decomposition during storage or handling. 2. Inhibition by impurities: Water or oxygen in the reaction mixture can inhibit catalytic activity.1. Prepare fresh solutions of the iron carbonyl complex before use. If this is not feasible, store stock solutions under an inert atmosphere in the dark at low temperatures. 2. Use rigorous techniques for drying and deoxygenating solvents and reagents.
Difficulty dissolving the iron carbonyl complex. 1. Inappropriate solvent selection: Iron pentacarbonyl is insoluble in water.[1] 2. Formation of insoluble decomposition products: If the complex has started to decompose, the resulting products may be insoluble.1. Use a compatible organic solvent. Iron pentacarbonyl is soluble in many organic solvents such as benzene, paraffin, and ether. 2. Use a fresh, pure sample of the iron carbonyl complex.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the decomposition of iron carbonyl complexes in solution?

A1: The main factors are exposure to light, heat, and air (oxygen).[4] Iron carbonyls are susceptible to both photolytic and thermal decomposition. They are also sensitive to oxidation in the presence of air.

Q2: How should I properly store solutions of iron carbonyl complexes?

A2: Solutions should be stored in airtight containers, under an inert atmosphere such as nitrogen or argon, and in the dark to prevent light-induced decomposition.[5][6][7][8] It is also recommended to store them at reduced temperatures, for example, in a refrigerator.[7][8]

Q3: What solvents are recommended for working with iron pentacarbonyl?

A3: Iron pentacarbonyl is soluble in a range of organic solvents, including hydrocarbons like hexanes and toluene, and ethers like THF. It is important to use dry, deoxygenated solvents. Note that some solvents, like THF, can coordinate to the iron center, which may influence its reactivity.[9] Iron pentacarbonyl is insoluble in water.[1]

Q4: My solution of iron pentacarbonyl has turned a darker color. Can I still use it?

A4: A change in color, especially darkening or the formation of a precipitate, is an indication of decomposition. The use of a decomposed solution is not recommended as the concentration of the active complex is unknown, and the decomposition products may interfere with your experiment. It is best to prepare a fresh solution.

Q5: How can I improve the stability of my iron carbonyl complex in solution for a longer experiment?

A5: To enhance stability, you can:

  • Modify the complex: Substitute one or more of the CO ligands with a more strongly donating ligand, such as a phosphine, to create a more stable derivative.[10]

  • Use stabilizing additives: For cationic iron carbonyl species, the use of weakly coordinating anions (WCAs) can improve stability.[2]

  • Control the environment: Rigorously exclude light, heat, and oxygen from your experimental setup.

Q6: How can I monitor the stability of my iron carbonyl solution over time?

A6: Infrared (IR) spectroscopy is a powerful technique for monitoring iron carbonyl complexes. The C-O stretching region (typically 1800-2200 cm⁻¹) provides distinct peaks for different iron carbonyl species.[11][12] By taking periodic IR spectra of your solution, you can track the disappearance of the parent complex and the appearance of decomposition products.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution of an Iron Carbonyl Complex

This protocol describes the general procedure for preparing a stock solution of an iron carbonyl complex with enhanced stability for use in further experiments.

Materials:

  • Iron carbonyl complex (e.g., iron pentacarbonyl)

  • Anhydrous, deoxygenated solvent (e.g., toluene, hexanes)

  • Schlenk flask or a vial in a glovebox

  • Syringes and needles

  • Inert gas source (nitrogen or argon)

  • Amber glass storage container or a container wrapped in aluminum foil

Procedure:

  • Solvent Preparation: Ensure your solvent is thoroughly deoxygenated. This can be achieved by sparging with an inert gas (nitrogen or argon) for at least 30 minutes or by using a solvent purification system.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere. This can be done using a Schlenk line or inside a glovebox.

  • Transfer of Complex: In the inert atmosphere, carefully transfer the desired amount of the iron carbonyl complex to a clean, dry Schlenk flask or vial.

  • Addition of Solvent: Using a syringe, add the deoxygenated solvent to the flask containing the iron carbonyl complex.

  • Dissolution: Gently swirl the flask to dissolve the complex completely.

  • Storage: Transfer the solution to an amber glass container or a container wrapped in aluminum foil to protect it from light. Seal the container tightly and store it in a refrigerator.

Protocol for Monitoring Decomposition by IR Spectroscopy

This protocol outlines the steps to monitor the decomposition of an iron carbonyl complex in solution using IR spectroscopy.

Materials:

  • Solution of the iron carbonyl complex

  • IR spectrometer with a liquid sample cell

  • Inert atmosphere sample handling equipment (e.g., glovebox or Schlenk line)

  • Syringes and needles

Procedure:

  • Baseline Spectrum: Obtain a background spectrum of the pure, deoxygenated solvent in the IR cell.

  • Initial Spectrum: Under an inert atmosphere, carefully load the freshly prepared iron carbonyl solution into the IR cell and acquire the initial spectrum. Note the positions and intensities of the characteristic C-O stretching bands of your complex.

  • Time-Course Monitoring: At regular time intervals (e.g., every hour), acquire a new IR spectrum of the solution under the conditions of your experiment (e.g., at room temperature, exposed to ambient light, etc.).

  • Data Analysis: Compare the spectra over time. A decrease in the intensity of the peaks corresponding to your starting complex and the appearance of new peaks will indicate decomposition. The rate of decomposition can be quantified by monitoring the change in peak intensity over time.

Visualizations

Decomposition_Pathway FeCO5 Fe(CO)₅ Solution Fe2CO9 Fe₂(CO)₉ (Diiron Nonacarbonyl) FeCO5->Fe2CO9 Photolysis IronOxides Iron Oxides (Precipitate) FeCO5->IronOxides Oxidation Decomposition Decomposition FeCO5->Decomposition Thermal Light Light (UV) Heat Heat Oxygen Air (O₂)

Caption: Decomposition pathways of iron pentacarbonyl in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_storage Storage DegasSolvent Degas Solvent InertAtmosphere Establish Inert Atmosphere DegasSolvent->InertAtmosphere DissolveComplex Dissolve Iron Carbonyl InertAtmosphere->DissolveComplex RunReaction Run Reaction / Experiment DissolveComplex->RunReaction StoreDark Store in the Dark DissolveComplex->StoreDark Monitor Monitor with IR Spectroscopy RunReaction->Monitor StoreCold Store at Low Temperature StoreDark->StoreCold StoreInert Store under Inert Gas StoreCold->StoreInert

Caption: Workflow for handling and using iron carbonyl solutions.

References

overcoming catalyst deactivation in iron-catalyzed Fischer-Tropsch synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to catalyst deactivation in iron-catalyzed Fischer-Tropsch (FT) synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.

Question 1: My catalyst shows a rapid decline in CO conversion within the first few hours of the experiment. What are the likely causes and how can I fix it?

Answer:

A rapid initial deactivation is often linked to several factors occurring simultaneously. The primary causes include mechanical catalyst degradation, phase transformation, and carbon deposition (coking).

  • Potential Causes:

    • Physical Degradation: The catalyst can physically break down, forming fine particles that are difficult to separate from the heavy wax products.[1][2][3] This increases the viscosity of the slurry and can lead to significant pressure drops in the reactor.[1][2]

    • Phase Transformation: The active iron carbide phases (e.g., χ-Fe₅C₂) can be oxidized to inactive magnetite (Fe₃O₄) by water, a byproduct of the FT reaction.[3][4][5] This is a common deactivation pathway.[4][6]

    • Coking: Rapid carbon deposition can block catalyst pores and cover active sites.[1][2][4] This is often exacerbated by high CO partial pressures and low H₂/CO ratios.[4]

    • Sintering: At high local temperatures, small iron nanoparticles can agglomerate into larger ones, reducing the active surface area.[1][4]

  • Troubleshooting Steps:

    • Verify Operating Conditions: Ensure the reaction temperature is not exceeding the desired setpoint. Localized "hot spots" can accelerate sintering and coking. Lowering the temperature can help reduce methane (B114726) selectivity and increase C5+ products.[7]

    • Check Syngas Composition: A low H₂/CO ratio can promote carbon deposition.[4] Ensure your mass flow controllers are calibrated and providing the correct gas mixture.

    • Catalyst Pre-treatment: The activation procedure is critical. Incomplete reduction or carburization can leave the catalyst in a less active or stable state.

    • Post-reaction Characterization: Analyze the spent catalyst using techniques like Temperature-Programmed Oxidation (TPO) to quantify coke, and X-ray Diffraction (XRD) to identify changes in the iron phases.

Question 2: I'm observing a gradual decrease in catalyst activity over a long period (days to weeks). What are the long-term deactivation mechanisms at play?

Answer:

Gradual deactivation is typically caused by a combination of sintering, slow coking, poisoning from feed impurities, and oxidation of the active phase.

  • Potential Causes:

    • Sintering: Over extended periods, even at moderate temperatures, thermal migration and aggregation of iron nanoparticles can occur, leading to a loss of active surface area.[4][8] Increasing reaction temperature from 270°C to 290°C can cause significant particle growth.[4]

    • Graphitic Carbon: While some carbon formation is part of the reaction mechanism, the slow accumulation of graphitic, less reactive carbon can permanently cover active sites.[4]

    • Poisoning: Trace amounts of sulfur compounds (like H₂S, COS) in the syngas feed will irreversibly poison the catalyst by blocking active sites.[1][9] Sulfur is a severe poison for iron catalysts.[9]

    • Oxidation: The slow oxidation of active iron carbides to magnetite (Fe₃O₄) by water produced during the synthesis is a key factor in long-term deactivation.[3][5] The θ-Fe₃C phase has shown higher resistance to oxidation compared to the χ-Fe₅C₂ phase.[5]

  • Preventative Measures:

    • Syngas Purification: Implement a robust gas cleaning system to remove sulfur compounds to very low levels (ppb range).

    • Structural Promoters: The addition of promoters like silica (B1680970) or alumina (B75360) can improve the thermal stability of the catalyst and inhibit sintering.[8]

    • Controlled Reaction Conditions: Maintaining a stable temperature and pressure is crucial. Operating at higher pressures can suppress methane formation and favor longer-chain hydrocarbons, but may also affect stability.[7]

Question 3: My product selectivity has shifted, and I am producing more methane and light hydrocarbons than desired. What could be the reason?

Answer:

A shift towards lighter products, particularly methane, is often indicative of changes to the catalyst's surface and active sites.

  • Potential Causes:

    • Increased Temperature: Higher reaction temperatures favor methanation.[7] Check for temperature overshoots or poor heat management in the reactor.

    • Catalyst Sintering: Larger iron particles that result from sintering tend to have a higher selectivity towards methane.

    • Poisoning: Sulfur poisoning can alter the electronic properties of the catalyst surface, which can decrease the average molecular weight of the hydrocarbon products.[9]

    • Phase Changes: The formation of certain iron carbide phases over others can influence selectivity. For instance, a higher ratio of Fe₃O₄ to χ-Fe₅C₂ has been correlated with increased methane selectivity.[5]

  • Corrective Actions:

    • Optimize Temperature: Carefully control the reaction temperature to balance activity with the desired product selectivity.

    • Review Catalyst Formulation: The choice of promoters can significantly impact selectivity. Potassium, for example, is known to suppress hydrogen adsorption, which can influence the product distribution.[6]

    • Ensure Feed Purity: Rigorously purify the syngas to prevent catalyst poisoning.

Question 4: Can I regenerate my deactivated iron catalyst? If so, how?

Answer:

While iron-based catalysts are often considered disposable due to their low cost, regeneration is possible and can be economically viable, especially in large-scale operations.[6] The appropriate method depends on the primary cause of deactivation.

  • Regeneration for Coking:

    • Oxidative Treatment: The most common method to remove carbon deposits is a controlled oxidation. This involves treating the coked catalyst with a dilute oxygen-containing gas (e.g., 1-10% O₂ in N₂) at elevated temperatures (300-550°C).[10] This burns off the carbon deposits.

    • Re-reduction: Following oxidation, the catalyst must be re-reduced and re-carburized using H₂, CO, or syngas to restore the active iron carbide phases.[4] An oxidation-reduction cycle can restore a significant portion of the catalyst's activity.[4][11]

  • Regeneration for Sintering:

    • Sintering is largely irreversible. While some redispersion of the metal particles might occur during an aggressive oxidation/reduction cycle, it is generally not effective for fully restoring a sintered catalyst. Prevention is the best strategy.

  • Regeneration for Poisoning:

    • Sulfur poisoning is typically irreversible as strong chemical bonds are formed between sulfur and the iron active sites. Severe poisoning requires catalyst replacement.

One study demonstrated that an in-situ oxidative regeneration could increase CO conversion from 4.66% to about 10.00% (a 53.4% recovery).[11][12]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to catalyst performance and deactivation.

Table 1: Effect of Process Conditions on Catalyst Performance

Parameter Change Effect on CO Conversion Effect on C5+ Selectivity Effect on Methane Selectivity Reference
Temperature Increase Increases (initially) Decreases Increases [7]
Pressure Increase Increases Increases Decreases [7]
H₂/CO Ratio Decrease May Decrease Increases Decreases [7]

| SiO₂ Content | Increase | Decreases | - | Increases |[8] |

Table 2: Impact of Deactivation on Catalyst Properties

Deactivation Mechanism Effect on Catalyst Consequence Reference
Sintering Increase in Fe particle size (e.g., from 25.7 to 34.9 nm when T increases from 270 to 290°C) Loss of active surface area, shift to methane [4]
Coking Deposition of graphitic carbon Blockage of pores and active sites [4][13]
Oxidation Conversion of active χ-Fe₅C₂ to inactive Fe₃O₄ Loss of FTS activity, increased WGS activity [3][5]

| Sulfur Poisoning | ~10 mg S per g Fe can reduce activity to <2% | Severe and irreversible loss of activity |[9] |

Experimental Protocols

Protocol 1: In-situ Catalyst Regeneration via Oxidation-Reduction

This protocol describes a general procedure for regenerating a coked iron catalyst within the reactor.

  • Shutdown and Purge:

    • Stop the syngas flow to the reactor.

    • Cool the reactor to a safe temperature (e.g., < 200°C) under an inert gas flow (e.g., Nitrogen or Argon) to purge any residual reactants and products.

  • Oxidation (Coke Removal):

    • Introduce a controlled, dilute stream of an oxidizing gas. A typical mixture is 1-5% O₂ in N₂.

    • Slowly ramp the reactor temperature to 300-450°C. The heating rate should be slow (e.g., 1-2°C/min) to avoid thermal runaway due to the exothermic combustion of coke.

    • Hold at the target temperature until the concentration of CO₂ in the outlet stream, monitored by a gas analyzer or mass spectrometer, returns to baseline. This indicates that the coke has been removed.[10]

  • Inert Purge:

    • Once oxidation is complete, switch the gas flow back to an inert gas to purge all oxygen from the system. Maintain the temperature.

  • Re-reduction and Carburization:

    • Introduce the reducing/carburizing gas. This can be H₂, CO, or syngas (H₂/CO = 2 to 5).[8][11]

    • For a typical re-reduction, ramp the temperature to 260-280°C and hold for several hours (e.g., 8-24 hours) to convert the iron oxide back to its active metallic or carbide form.[8]

    • After the hold period, cool the reactor to the desired FTS operating temperature under the reducing gas.

  • Re-initiate Synthesis:

    • Gradually introduce the Fischer-Tropsch synthesis gas at the desired operating conditions to restart the reaction.

Protocol 2: Characterization of Coke by Temperature-Programmed Oxidation (TPO)

TPO is used to determine the amount and nature of carbon deposited on a catalyst.[14][15]

  • Sample Preparation:

    • Carefully unload a small, representative sample (e.g., 20-50 mg) of the spent catalyst and place it in the quartz U-tube of a catalyst characterization system.

  • Pre-treatment:

    • Heat the sample in a flow of inert gas (e.g., Helium or Argon) to a moderate temperature (e.g., 110-150°C) to remove any physisorbed water and volatile hydrocarbons. Hold until the detector signal is stable.

  • TPO Analysis:

    • Cool the sample to near room temperature.

    • Introduce a flowing analysis gas mixture, typically 2-5% O₂ in Helium, at a constant flow rate (e.g., 20-50 cc/min).

    • Begin heating the sample with a linear temperature ramp (e.g., 10°C/min) up to 800-900°C.[14]

    • Continuously monitor the composition of the effluent gas using a detector. A Thermal Conductivity Detector (TCD) can measure the consumption of O₂, while a Mass Spectrometer (MS) can detect the evolution of CO₂ and CO.[14]

  • Data Analysis:

    • The resulting plot of detector signal versus temperature is the TPO profile.

    • The position of the peaks indicates the temperature at which different types of carbonaceous species are oxidized. Lower temperature peaks often correspond to more reactive "soft" coke, while higher temperature peaks indicate more graphitic "hard" coke.[16]

    • The area under the CO and CO₂ peaks can be integrated and quantified using a prior calibration to determine the total amount of carbon on the catalyst.

Visualizations

Diagrams of Key Processes and Logic

The following diagrams illustrate important concepts in catalyst deactivation and troubleshooting.

G cluster_0 Deactivation Mechanisms cluster_1 Observable Effects Sintering Sintering (Thermal Aggregation) Loss_Activity Decreased CO Conversion Sintering->Loss_Activity Shift_Selectivity Increased Methane Decreased C5+ Sintering->Shift_Selectivity Coking Coking (Carbon Deposition) Coking->Loss_Activity Pressure_Drop Increased Reactor ΔP Coking->Pressure_Drop Poisoning Poisoning (e.g., Sulfur) Poisoning->Loss_Activity Poisoning->Shift_Selectivity Oxidation Oxidation (Active Phase -> Inactive) Oxidation->Loss_Activity

Caption: Key mechanisms of iron catalyst deactivation and their effects.

G Start Catalyst Deactivation Observed (Low Conversion/Selectivity) Check_Conditions Step 1: Verify Operating Conditions (Temp, Pressure, Flow Rates) Start->Check_Conditions Is_Temp_High Temperature Too High? Check_Conditions->Is_Temp_High Reduce_Temp Action: Reduce Temperature Setpoint Improve Heat Management Is_Temp_High->Reduce_Temp Yes Analyze_Feed Step 2: Analyze Syngas Feed (Purity, H2/CO Ratio) Is_Temp_High->Analyze_Feed No Reduce_Temp->Analyze_Feed Is_Feed_Bad Sulfur Present or Incorrect H2/CO Ratio? Analyze_Feed->Is_Feed_Bad Improve_Purification Action: Improve Gas Purification Adjust H2/CO Ratio Is_Feed_Bad->Improve_Purification Yes Characterize Step 3: Post-Run Catalyst Characterization (TPO, XRD, TEM) Is_Feed_Bad->Characterize No Improve_Purification->Characterize Identify_Cause Identify Primary Cause (Coking, Sintering, Oxidation?) Characterize->Identify_Cause Regenerate Action: Attempt In-situ Regeneration (if coking is dominant) Identify_Cause->Regenerate Coking Replace Action: Replace Catalyst (if sintering/poisoning is severe) Identify_Cause->Replace Sintering/ Poisoning Optimize Action: Optimize Catalyst Formulation (Promoters, Support) Identify_Cause->Optimize Phase Change

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

G Start Deactivated Catalyst (Coked) Purge_Inert 1. Purge Reactor with Inert Gas (N2) to Remove Reactants Start->Purge_Inert Oxidation 2. Introduce Dilute O2/N2 Stream Slowly Heat to 300-450°C Purge_Inert->Oxidation Monitor_CO2 3. Monitor CO2 in Effluent Hold Temp until CO2 is at Baseline Oxidation->Monitor_CO2 Purge_O2 4. Purge Reactor with Inert Gas (N2) to Remove O2 Monitor_CO2->Purge_O2 Reduce 5. Introduce Reducing Gas (H2 or Syngas) Heat to 260-280°C Purge_O2->Reduce Hold 6. Hold at Reduction Temperature (e.g., 8-24 hours) Reduce->Hold Cool 7. Cool to FTS Reaction Temperature Hold->Cool End Regenerated Catalyst Ready Cool->End

References

Technical Support Center: Optimizing Iron-Catalyzed Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in iron-catalyzed carbonylation reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Catalyst Inactivity/Decomposition Ensure the iron salt (e.g., FeCl₂, FeBr₃) is of high purity and has been stored under an inert atmosphere to prevent oxidation. The presence of water and air can lead to the formation of inactive iron oxides.[1][2][3][4] Consider using a fresh batch of the iron catalyst. For some reactions, in-situ generation of the active catalytic species may be necessary.
Presence of Water or Oxygen Use anhydrous solvents and ensure all glassware is thoroughly oven-dried. Degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen) prior to starting the reaction. The rusting of iron is an oxidative process catalyzed by water, and similar deactivation can occur with catalytic iron species.[1][2][3][4][5]
Incorrect Reaction Temperature Optimize the reaction temperature. Some iron-catalyzed carbonylations are highly sensitive to temperature fluctuations. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high can lead to catalyst decomposition or the formation of side products.
Inadequate Carbon Monoxide (CO) Pressure Ensure the CO pressure is at the optimal level for the specific reaction. Some reactions can proceed at atmospheric pressure, while others require higher pressures to ensure sufficient CO concentration in the reaction mixture for efficient carbonylation.[6]
Poor Quality of Reagents or Solvents Use high-purity, anhydrous reagents and solvents. Impurities in the starting materials or solvent can poison the iron catalyst or lead to unwanted side reactions.
Suboptimal Ligand or Solvent Choice The choice of ligand and solvent can significantly impact the reaction outcome. For ligand-free systems, the solvent plays a crucial role. For example, FeCl₂ in PEG-400 has been identified as an effective system for certain carbonylative couplings.[6] In other cases, specific ligands like o-phenanthroline derivatives may be required.[7] A screening of different solvents and ligands may be necessary to find the optimal conditions for your specific substrate.

Issue 2: Poor Selectivity or Formation of Side Products

Possible Cause Troubleshooting Step
Side Reactions Common side reactions in cross-coupling reactions include homocoupling and reduction of the starting materials. Optimizing the reaction temperature, rate of reagent addition, and the catalyst-to-ligand ratio can help minimize these unwanted pathways.[8] In some cases, β-hydride elimination can be a competing pathway, especially with alkyl substrates.[9]
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of one reactant may lead to the formation of byproducts.
Reaction Time Monitor the reaction progress using techniques like TLC, GC, or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products or byproducts from subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: My iron catalyst appears rusty or discolored. Can I still use it?

A1: It is not recommended. A rusty appearance (reddish-brown) indicates the oxidation of the iron catalyst to iron oxides, which are generally inactive for carbonylation.[4] It is best to use a fresh batch of the iron salt that has been properly stored under an inert atmosphere.

Q2: What is the role of a ligand in iron-catalyzed carbonylation, and how do I choose one?

A2: While some iron-catalyzed carbonylations are ligand-free[6], ligands can play a crucial role in stabilizing the active iron species, improving solubility, and influencing the selectivity and efficiency of the reaction. The choice of ligand is often substrate-dependent. For example, o-phenanthroline derivatives have been used in alkoxycarbonylation reactions.[7] A preliminary screening of different ligand classes (e.g., N-based, P-based) may be necessary to identify the optimal ligand for your specific transformation.

Q3: How critical is the purity of the carbon monoxide?

A3: High-purity carbon monoxide is recommended. Impurities in the CO stream, such as oxygen or other reactive gases, can deactivate the iron catalyst.

Q4: Can I use an alternative to a CO gas cylinder for carbonylation?

A4: In some cases, CO surrogates can be used. However, for most iron-catalyzed carbonylation reactions, a controlled atmosphere of CO gas is required to achieve good results. Always consult the specific literature procedure for the reaction you are performing.

Q5: My reaction is sensitive to air and moisture. What are the best practices for setting up the experiment?

A5: All glassware should be oven-dried and cooled under a stream of inert gas. Use anhydrous solvents, which can be obtained by distillation or by passing them through a solvent purification system. All reagents should be handled under an inert atmosphere using Schlenk techniques or in a glovebox. The reaction vessel should be purged with an inert gas before introducing the reagents and carbon monoxide.

Experimental Protocols

Example Protocol: Ligand-Free Iron-Catalyzed Carbonylative Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of α,β-unsaturated ketones.[6]

Materials:

  • Aryl iodide

  • Alkenyl boronic acid

  • Iron(II) chloride (FeCl₂)

  • Poly(ethylene glycol) 400 (PEG-400)

  • Sodium carbonate (Na₂CO₃)

  • Carbon monoxide (CO) gas

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), alkenyl boronic acid (1.2 mmol), FeCl₂ (0.1 mmol, 10 mol%), and Na₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous and degassed PEG-400 (3 mL) to the flask via syringe.

  • Carbon Monoxide Purge: Purge the reaction mixture with CO gas for 5-10 minutes by bubbling the gas through the solution.

  • Reaction Conditions: Place the flask under a CO atmosphere (using a balloon or a CO line with a bubbler) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Mechanisms

experimental_workflow cluster_prep Reaction Preparation cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Fe Catalyst Base add_reagents Add Solid Reagents reagents->add_reagents glassware Oven-Dry Glassware assemble Assemble Apparatus under Inert Gas glassware->assemble solvent Use Anhydrous, Degassed Solvent add_solvent Add Solvent solvent->add_solvent assemble->add_reagents add_reagents->add_solvent co_purge Purge with CO add_solvent->co_purge heat Heat to Optimal Temperature co_purge->heat monitor Monitor Reaction (TLC/GC) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for iron-catalyzed carbonylation.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents start Low or No Product Yield catalyst_inactive Inactive/Decomposed Catalyst? start->catalyst_inactive air_moisture Air/Moisture Contamination? start->air_moisture temp_pressure Suboptimal Temperature/ CO Pressure? start->temp_pressure reagent_purity Impure Reagents/Solvents? start->reagent_purity solvent_choice Suboptimal Solvent/Ligand? start->solvent_choice check_storage Check Storage Conditions (Inert Atmosphere) catalyst_inactive->check_storage Yes use_fresh Use Fresh Catalyst check_storage->use_fresh dry_reagents Use Anhydrous Reagents/ Solvents & Inert Gas air_moisture->dry_reagents Yes optimize_params Optimize Temperature and Pressure temp_pressure->optimize_params Yes purify_reagents Purify Starting Materials reagent_purity->purify_reagents Yes screen_solvents Screen Solvents/Ligands solvent_choice->screen_solvents Yes

Caption: Troubleshooting logic for low product yield.

catalytic_cycle Fe_precatalyst Fe(II/III) Precatalyst Active_Fe Active Fe(0/I) Species Fe_precatalyst->Active_Fe Activation Oxidative_Addition Oxidative Addition Active_Fe->Oxidative_Addition Aryl_Fe_Complex Aryl-Fe-X Oxidative_Addition->Aryl_Fe_Complex Ar-X CO_Insertion CO Insertion Aryl_Fe_Complex->CO_Insertion CO Acyl_Fe_Complex Acyl-Fe-X CO_Insertion->Acyl_Fe_Complex Transmetalation Transmetalation Acyl_Fe_Complex->Transmetalation Aryl_Acyl_Fe_Complex Aryl-Acyl-Fe Transmetalation->Aryl_Acyl_Fe_Complex R-B(OR)2 Reductive_Elimination Reductive Elimination Aryl_Acyl_Fe_Complex->Reductive_Elimination Reductive_Elimination->Active_Fe Regeneration Product Product Reductive_Elimination->Product

Caption: Simplified catalytic cycle for carbonylative cross-coupling.

References

troubleshooting low yields in the synthesis of iron carbonyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of iron carbonyl derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of iron carbonyl derivatives, focusing on troubleshooting low yields.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the synthesis of iron carbonyl derivatives are a frequent issue and can often be attributed to several key factors. A systematic review of the following points is recommended:

  • Reagent Quality: The purity and stability of your starting materials are critical. Diiron nonacarbonyl (Fe₂(CO)₉), a common precursor, can degrade over time and is sensitive to heat, light, and air.[1][2] It is advisable to use freshly prepared or properly stored Fe₂(CO)₉. Similarly, the purity of other organic substrates is essential for high yields.

  • Inert Atmosphere: Many iron carbonyl compounds and their precursors are sensitive to air and moisture.[2] All glassware should be thoroughly oven- or flame-dried, and the reaction must be conducted under a strictly inert atmosphere, such as dry nitrogen or argon.[3] Proper inert atmosphere techniques, like using a Schlenk line, are crucial.[4]

  • Reaction Temperature: The temperature of the reaction is often critical. For example, in the synthesis of (η⁴-cyclobutadiene)iron tricarbonyl, the temperature should be maintained at 50–55°C to control the reaction rate and minimize the formation of side products.[3] Deviation from the optimal temperature can lead to decomposition of the product or starting materials.

  • Solvent Purity and Choice: The solvent must be anhydrous and deoxygenated. The choice of solvent can also significantly impact the reaction. For instance, tetrahydrofuran (B95107) (THF) is a common solvent for reactions with diiron nonacarbonyl, as it can facilitate the dissolution of the otherwise poorly soluble solid by forming a reactive Fe(CO)₄(THF) complex.[2] However, in some cases, THF is not an inert solvent and can participate in side reactions.[2] Non-coordinating solvents like benzene (B151609) or hexane (B92381) can also be used, but the reaction will be a slurry, which may have slower reaction rates.[2]

Q2: I'm using diiron nonacarbonyl (Fe₂(CO)₉) and the reaction is very sluggish. How can I improve the reaction rate?

A2: The low reactivity of diiron nonacarbonyl is often due to its very low solubility in most common solvents.[2] Here are some strategies to address this:

  • Solvent Choice: Switching to a coordinating solvent like THF can increase the concentration of the active iron species in solution, thereby increasing the reaction rate.[2]

  • Temperature: For slurry reactions in non-coordinating solvents like benzene, gentle heating can increase the reaction rate.[2] However, be cautious as higher temperatures can also lead to thermal decomposition.

  • Efficient Stirring: For heterogeneous reactions (slurries), vigorous stirring is essential to maximize the surface area of the solid reagent and improve contact with the other reactants.

Q3: How can I tell if my iron carbonyl precursor has decomposed?

A3: Iron carbonyls, particularly Fe₂(CO)₉, are prone to decomposition. Diiron nonacarbonyl is a micaceous orange solid.[2] A change in color or appearance can indicate decomposition. Iron pentacarbonyl (Fe(CO)₅) is a straw-colored liquid that may darken over time.[5] It can decompose in sunlight to form diiron nonacarbonyl.[6] To ensure the quality of your precursor, it is best to use a fresh bottle or a properly stored reagent. Proper storage includes keeping it in a cool, dark place under an inert atmosphere.[2]

Q4: What are the best practices for purifying my iron carbonyl derivative to improve the final yield?

A4: Purification is a critical step where product can be lost. Common purification methods for iron carbonyl derivatives include:

  • Filtration: After the reaction, it is often necessary to filter off any insoluble byproducts or unreacted starting materials.

  • Solvent Removal: Use of a rotary evaporator is a common method for removing the solvent. Care should be taken to avoid excessive heat, which could decompose the product.

  • Distillation: For volatile liquid products like (η⁴-cyclobutadiene)iron tricarbonyl, fractional distillation under reduced pressure is an effective purification method.[3][7] This allows for the separation of the product from less volatile impurities and any remaining high-boiling solvent.

  • Chromatography: Column chromatography can be used for less volatile or solid products.

Q5: Are there common side reactions I should be aware of?

A5: Yes, several side reactions can occur, leading to lower yields of the desired product. These include:

  • Thermal Decomposition: Iron carbonyls can decompose at elevated temperatures.[8][9] For example, in hydrocarbon solvents, diiron nonacarbonyl can decompose to form iron pentacarbonyl (Fe(CO)₅) and triiron dodecacarbonyl (Fe₃(CO)₁₂).[2]

  • Photochemical Decomposition: Some iron carbonyls are light-sensitive. For instance, iron pentacarbonyl can be photochemically converted to diiron nonacarbonyl upon exposure to UV light.[5][10]

  • Reaction with Air or Moisture: As mentioned, many iron carbonyls react with oxygen and water, so maintaining an inert atmosphere is crucial to prevent the formation of iron oxides and other undesired byproducts.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Selected Iron Carbonyl Derivatives

ProductStarting MaterialsSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
(η⁴-Cyclobutadiene)iron tricarbonylcis-3,4-Dichlorocyclobutene (B1606063), Diiron nonacarbonylAnhydrous Benzene50–55~6 hours45–46[3][7]
(Benzylideneacetone)iron tricarbonylBenzylideneacetone, Diiron nonacarbonylBenzeneWarmNot specifiedNot specified[1]

Experimental Protocols

Synthesis of (η⁴-Cyclobutadiene)iron Tricarbonyl

This protocol is adapted from a well-established procedure.[3][7]

Caution: This reaction involves toxic and pyrophoric substances and releases carbon monoxide, a toxic gas. All operations must be performed in a well-ventilated fume hood by trained personnel.

Apparatus:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a bubbler.

  • Heating mantle with a temperature controller.

  • Schlenk line for maintaining an inert atmosphere.

Reagents:

  • cis-3,4-Dichlorocyclobutene (20 g)

  • Diiron nonacarbonyl (Fe₂(CO)₉) (approx. 140 g)

  • Anhydrous benzene (125 mL)

Procedure:

  • Initial Setup: Add cis-3,4-dichlorocyclobutene (20 g) and anhydrous benzene (125 mL) to the three-necked flask.

  • Inert Atmosphere: Thoroughly purge the system with nitrogen or argon.

  • First Addition of Fe₂(CO)₉: With stirring, add an initial portion of diiron nonacarbonyl (25 g).

  • Heating and Reaction: Heat the mixture to 50–55°C. A rapid evolution of carbon monoxide should begin.

  • Incremental Addition of Fe₂(CO)₉: After about 15 minutes, as the gas evolution slows, begin adding additional 8 g portions of diiron nonacarbonyl at approximately 15-minute intervals. The rate of addition should be governed by the rate of CO evolution. Continue these additions until no more gas is liberated.

  • Reaction Completion: Once all the diiron nonacarbonyl has been added and gas evolution has ceased, continue stirring the mixture at 50°C for an additional hour.

  • Workup - Filtration: Cool the reaction mixture and filter it to remove any insoluble materials.

  • Workup - Solvent Removal: Combine the filtrates and remove the pentane (B18724) and most of the benzene using a rotary evaporator with a water aspirator.[3]

  • Purification - Distillation: Transfer the residual liquid to a fractional distillation apparatus. Carefully distill under reduced pressure. First, remove any remaining benzene. Then, a significant quantity of iron pentacarbonyl will distill (b.p. ~20°C at 30 mm Hg). Finally, collect the (η⁴-cyclobutadiene)iron tricarbonyl as a pale yellow oil (b.p. 47°C at 3 mm Hg).[3][7]

Mandatory Visualization

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Purity - Fresh Fe₂(CO)₉? - Pure organic substrate? start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere - System properly dried & purged? - No leaks? reagent_check->atmosphere_check Reagents OK failure Yield Still Low - Consider alternative synthesis route reagent_check->failure Impure Reagents temp_check 3. Monitor Temperature - Stable at optimal value? - No overheating? atmosphere_check->temp_check Atmosphere OK atmosphere_check->failure Air/Moisture Contamination solvent_check 4. Check Solvent - Anhydrous and deoxygenated? - Appropriate for the reaction? temp_check->solvent_check Temperature OK temp_check->failure Incorrect Temperature workup_check 5. Review Workup & Purification - Product loss during extraction? - Decomposition during distillation? solvent_check->workup_check Solvent OK solvent_check->failure Solvent Issues success Yield Improved workup_check->success Workup Optimized workup_check->failure Suboptimal Purification Low_Yield_Causes cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_process Process & Side Reactions reagent_purity Low Reagent Purity reagent_decomposition Precursor Decomposition (e.g., Fe₂(CO)₉) reagent_purity->reagent_decomposition inert_atmosphere Poor Inert Atmosphere side_reactions Side Reactions (e.g., thermal decomposition) inert_atmosphere->side_reactions temperature Incorrect Temperature temperature->side_reactions solvent Inappropriate Solvent stirring Inefficient Stirring workup_loss Product Loss During Workup low_yield Low Yield low_yield->reagent_purity low_yield->reagent_decomposition low_yield->inert_atmosphere low_yield->temperature low_yield->solvent low_yield->stirring low_yield->side_reactions low_yield->workup_loss

References

Technical Support Center: Strategies to Prevent Aggregation of Iron Nanoparticles in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of iron nanoparticle aggregation in catalytic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of iron nanoparticle aggregation in catalytic systems?

A1: Iron nanoparticle aggregation is primarily driven by a combination of factors aimed at reducing the high surface energy of the nanoparticles. Key contributors include:

  • Van der Waals Forces: Attractive forces that are significant at the nanoscale.[1]

  • Magnetic Dipole-Dipole Interactions: Particularly prevalent in ferrimagnetic iron oxide nanoparticles, causing them to attract one another.[2][3]

  • Changes in Environmental Conditions: Factors such as pH, ionic strength, and temperature can disrupt the stability of nanoparticle suspensions.[4][5][6]

  • Absence of Surface Stabilization: Bare iron nanoparticles are highly reactive and prone to aggregation to minimize surface energy.[7][8]

Q2: How does pH influence the aggregation of iron nanoparticles?

A2: The pH of the solution plays a critical role in the stability of iron nanoparticle suspensions by altering their surface charge.[9][10][11]

  • Point of Zero Charge (PZC): At the PZC, the net surface charge of the nanoparticles is zero, leading to minimal electrostatic repulsion and, consequently, maximum aggregation.[4][6] For magnetite, the PZC is typically around pH 6.8.[12]

  • High or Low pH: At pH values far from the PZC, the nanoparticles possess a significant positive or negative surface charge, resulting in strong electrostatic repulsion that prevents aggregation.[4] However, extremely high pH (e.g., pH 11) can sometimes lead to the desorption of certain surface coatings, causing unexpected aggregation.[10][13]

Q3: What is the role of a capping agent or stabilizer in preventing aggregation?

A3: Capping agents and stabilizers are molecules that adsorb onto the surface of nanoparticles, providing a protective barrier that prevents them from coming into close contact and aggregating.[14][15] This stabilization can occur through two primary mechanisms:

  • Electrostatic Stabilization: The stabilizer imparts a surface charge to the nanoparticles, leading to electrostatic repulsion.[2]

  • Steric Hindrance: The stabilizer creates a physical barrier around the nanoparticles, preventing them from approaching each other.[15]

Commonly used stabilizers include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), as well as small molecules like citric acid.[8][16][17]

Q4: Can the synthesis method itself influence the tendency of iron nanoparticles to aggregate?

A4: Yes, the choice of synthesis method has a significant impact on the initial stability and aggregation behavior of iron nanoparticles.[18][19]

  • Co-precipitation: While simple and high-yield, this method can sometimes result in nanoparticles with a broader size distribution and a higher tendency to aggregate if not properly controlled.[7][19]

  • Thermal Decomposition: This method often produces highly monodisperse nanoparticles with better control over size and shape, which can reduce aggregation.[19] The use of surfactants during synthesis is crucial.[18]

  • Sol-Gel Synthesis: This technique allows for good control over particle size but can be sensitive to reaction conditions.[19]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving iron nanoparticle catalysts.

Issue 1: Immediate aggregation of nanoparticles upon synthesis.
Possible Cause Troubleshooting Step Expected Outcome
Inadequate stabilization during synthesis. Introduce a suitable capping agent or surfactant (e.g., oleic acid, PEG, citric acid) into the reaction mixture.[8][16][17]Nanoparticles remain dispersed in the solution post-synthesis.
Incorrect pH of the reaction medium. Adjust the pH of the synthesis solution to be far from the point of zero charge (PZC) of the iron nanoparticles.[4][9]Enhanced electrostatic repulsion prevents immediate aggregation.
High ionic strength of the precursor solution. Reduce the concentration of salts in the precursor solution or perform dialysis after synthesis to remove excess ions.[4]Decreased charge screening allows for effective electrostatic stabilization.
Oxygen exposure for zero-valent iron (Fe(0)) nanoparticles. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent rapid oxidation and aggregation.[7]Formation of a passivating oxide layer is minimized, preserving reactivity and dispersion.
Issue 2: Aggregation of nanoparticles during the catalytic reaction.
Possible Cause Troubleshooting Step Expected Outcome
Change in pH during the reaction. Buffer the reaction medium to maintain a stable pH where the nanoparticles are electrostatically stabilized.[14]Consistent nanoparticle dispersion and catalytic activity throughout the reaction.
Increased ionic strength from reactants or byproducts. Consider using reactants that do not significantly increase the ionic strength or perform a purification step if possible.[4]Maintained stability of the nanoparticle colloid.
Thermal instability of the stabilizing agent. Select a stabilizer that is stable at the reaction temperature. For high-temperature reactions, consider inorganic coatings like silica (B1680970).[20][21]The protective layer on the nanoparticles remains intact, preventing aggregation.
Ligand displacement by reactants or solvent molecules. Choose a stabilizing ligand with a strong affinity for the iron nanoparticle surface that is not easily displaced by other molecules in the reaction.[22][23]Stable surface functionalization and sustained catalytic performance.
Magnetic aggregation at high catalyst loading. Reduce the concentration of the magnetic nanoparticles in the reaction. If high loading is necessary, consider immobilizing the nanoparticles on a support material.[24][25]Minimized magnetic dipole-dipole interactions and improved dispersion.
Issue 3: Difficulty in re-dispersing nanoparticles after magnetic separation.
Possible Cause Troubleshooting Step Expected Outcome
Irreversible agglomeration. Apply sonication to the nanoparticle suspension to break up aggregates.[2][8]Re-dispersion of the nanoparticles into a colloidal suspension.
Loss of surface stabilizer during washing steps. Add a small amount of the stabilizing agent to the washing solvent to prevent its desorption from the nanoparticle surface.Nanoparticles retain their stabilizing layer and can be easily re-dispersed.
Strong residual magnetism. Ensure the nanoparticles are superparamagnetic, meaning they exhibit magnetic properties only in the presence of an external magnetic field. This is often size-dependent.Nanoparticles lose their magnetic attraction upon removal of the external magnet, facilitating re-dispersion.

Data Presentation

Table 1: Effect of pH on the Hydrodynamic Diameter of Iron Oxide Nanoparticles.

pHAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Observation
2-4~50> +30Good stability due to strong electrostatic repulsion.[5]
5-6> 200+10 to -10Onset of significant aggregation as pH approaches the PZC.[26]
~7> 1000~ 0Extensive aggregation at the point of zero charge.[4][27]
8.5> 1000< -20Maximum aggregation observed in some studies.[26]
> 9< 100< -30Re-stabilization due to strong negative surface charge.[10][13]

Note: The exact values can vary depending on the specific type of iron oxide nanoparticle, its surface coating, and the ionic strength of the medium.

Experimental Protocols

Protocol 1: Surface Coating of Iron Oxide Nanoparticles with Silica

This protocol describes a modified Stöber method for encapsulating iron oxide nanoparticles in a silica shell to enhance their stability.[20][21][28]

Materials:

Procedure:

  • Disperse a known concentration of iron oxide nanoparticles in a mixture of ethanol and water.

  • Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.

  • Transfer the suspension to a round-bottom flask and place it under mechanical stirring.

  • Add ammonium hydroxide to the suspension to catalyze the hydrolysis of TEOS.

  • Add TEOS dropwise to the reaction mixture while stirring. The amount of TEOS will determine the thickness of the silica shell.

  • Allow the reaction to proceed for 6-12 hours at room temperature.

  • Collect the silica-coated nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles several times with ethanol and then with deionized water to remove any unreacted precursors.

  • Re-disperse the coated nanoparticles in the desired solvent.

Protocol 2: Ligand Exchange for Hydrophilic Stabilization

This protocol outlines a general procedure for replacing a hydrophobic capping agent (e.g., oleic acid) with a hydrophilic one (e.g., citric acid) to transfer iron oxide nanoparticles into an aqueous phase.[12][29][30]

Materials:

  • Hydrophobic iron oxide nanoparticles (e.g., coated with oleic acid) dispersed in a nonpolar solvent (e.g., toluene).

  • Hydrophilic ligand (e.g., citric acid).

  • A suitable solvent for the hydrophilic ligand (e.g., water or ethanol).

Procedure:

  • Prepare a solution of the hydrophilic ligand in its solvent.

  • Add the solution of hydrophobic nanoparticles to the hydrophilic ligand solution.

  • The mixture can be heated and stirred vigorously or sonicated to facilitate the ligand exchange process. The specific conditions (temperature, time) will depend on the ligands being exchanged.

  • After the reaction, the nanoparticles will transfer from the nonpolar phase to the polar phase.

  • The two phases can be separated, and the aqueous phase containing the now hydrophilic nanoparticles is collected.

  • The nanoparticles can be purified by repeated precipitation (e.g., by adding a non-solvent like acetone) and re-dispersion in water, or by dialysis to remove excess unbound ligands.

Visualizations

Aggregation_Mechanism cluster_0 Dispersed Nanoparticles cluster_1 Driving Forces for Aggregation cluster_2 Aggregated State NP1 Fe NP VDW Van der Waals Forces NP1->VDW Attractive Forces NP2 Fe NP Magnetic Magnetic Interactions NP2->Magnetic NP3 Fe NP Hydrophobic Hydrophobic Effects NP3->Hydrophobic Agg Aggregated Nanoparticles VDW->Agg Magnetic->Agg Hydrophobic->Agg

Caption: Mechanisms driving the aggregation of iron nanoparticles.

Stabilization_Strategies cluster_0 Unstable Nanoparticle cluster_1 Stabilization Methods cluster_2 Stable Nanoparticle UnstableNP Bare Fe NP (High Surface Energy) Electrostatic Electrostatic Stabilization (Surface Charge) UnstableNP->Electrostatic Steric Steric Hindrance (Polymer/Ligand Coating) UnstableNP->Steric Support Immobilization on Support UnstableNP->Support StableNP Stable Fe NP (Reduced Aggregation) Electrostatic->StableNP Steric->StableNP Support->StableNP

Caption: Overview of strategies to stabilize iron nanoparticles.

Troubleshooting_Workflow Start Nanoparticle Aggregation Observed CheckpH Is pH near PZC? Start->CheckpH CheckStabilizer Is a stabilizer present? CheckpH->CheckStabilizer No AdjustpH Adjust pH CheckpH->AdjustpH Yes CheckIonicStrength Is ionic strength high? CheckStabilizer->CheckIonicStrength Yes AddStabilizer Add/Change Stabilizer CheckStabilizer->AddStabilizer No ReduceIonicStrength Reduce Salt Concentration / Purify CheckIonicStrength->ReduceIonicStrength Yes End Stable Dispersion CheckIonicStrength->End No AdjustpH->End AddStabilizer->End ReduceIonicStrength->End

Caption: A logical workflow for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Enhancing Quantum Yield of CO Release from Iron-Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iron-caged CO-releasing molecules (CORMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the quantum yield of carbon monoxide (CO) release in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is quantum yield of CO release and why is it a critical parameter?

A1: The quantum yield (Φ) of CO release is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of CO molecules released to the number of photons absorbed by the iron-caged compound. A high quantum yield (closer to 1) indicates an efficient conversion of light energy into the desired chemical reaction (CO release). This is a critical parameter in the development of photoactivated CORMs for therapeutic applications, as it dictates the light dosage required to release a specific amount of CO, minimizing potential phototoxicity to biological tissues.[1]

Q2: What are the common factors that lead to low quantum yield of CO release?

A2: Several factors can contribute to a low quantum yield of CO release from iron-caged compounds. These can be broadly categorized as:

  • Molecular Structure: The inherent photophysical properties of the CORM, including the nature of the ligands surrounding the iron center, play a crucial role. Ligands that promote non-radiative decay pathways (e.g., vibrational relaxation, internal conversion) will compete with the CO dissociation pathway, leading to a lower quantum yield.

  • Environmental Factors: The solvent, temperature, and presence of quenching agents can significantly impact the quantum yield.

  • Experimental Setup: The choice of irradiation wavelength and light intensity can affect the efficiency of CO release.

Q3: How does the solvent environment influence the quantum yield of CO release?

A3: The solvent can affect the quantum yield in several ways:

  • Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state of the iron complex, potentially favoring non-radiative decay pathways over CO release.

  • Solvent Viscosity: In some cases, a more viscous solvent can restrict molecular vibrations that might otherwise lead to non-radiative decay, thereby enhancing the quantum yield.

  • Solvent Coordination: Coordinating solvents can interact with the iron center after initial CO dissociation, which can influence the overall efficiency of CO release.

Q4: Can the excitation wavelength impact the quantum yield?

A4: Yes, the excitation wavelength is a critical parameter. The quantum yield of CO release is often wavelength-dependent. It is essential to irradiate the iron-caged compound at a wavelength that corresponds to a specific electronic transition that leads to a dissociative state. Irradiating at a wavelength that populates a non-dissociative excited state will result in a low or zero quantum yield for CO release.

Troubleshooting Guides

Problem 1: Low or No Detectable CO Release Upon Photolysis

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Incorrect Excitation Wavelength Verify the absorption spectrum of your iron-caged compound. Ensure the irradiation wavelength corresponds to a known absorption band that leads to CO dissociation. Consult literature for similar compounds.
Low Light Intensity Increase the light intensity of your irradiation source. Ensure the light path is unobstructed and properly focused on the sample.
Compound Degradation Iron carbonyl complexes can be sensitive to air and moisture.[2] Ensure the compound was handled and stored under appropriate inert conditions. Verify the integrity of the compound using techniques like IR or NMR spectroscopy.
Presence of Quenchers Dissolved oxygen can act as a quencher. Deoxygenate your solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during the experiment. Other impurities in the solvent or sample could also act as quenchers.
Solvent Effects The chosen solvent may not be optimal for CO release. Experiment with a range of solvents with varying polarities and viscosities. Gas-phase experiments sometimes show higher quantum yields.[3]
Problem 2: Inconsistent or Poorly Reproducible Quantum Yield Measurements

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Use a power meter to monitor the output of your light source throughout the experiment. If the output is unstable, allow the lamp to warm up for a sufficient amount of time or consider using a more stable light source.
Inaccurate Actinometry The accuracy of your quantum yield measurement depends on the accuracy of your actinometer. Double-check the preparation and handling of the actinometer solution and ensure you are using the correct literature value for its quantum yield.
Inner Filter Effects At high concentrations, the sample can absorb too much light at the front of the cuvette, leading to non-uniform irradiation. Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1.
Photobleaching of the Sample Prolonged exposure to high-intensity light can lead to the degradation of the iron-caged compound. Monitor the absorbance of the sample over time to check for photobleaching. If significant, reduce the light intensity or the irradiation time.
Human Error in Data Analysis Carefully re-examine your data processing steps, including the integration of spectral data and the calculations for absorbed photons and released CO. Ensure consistent baseline correction and integration ranges.[4][5]

Experimental Protocols

Protocol 1: Determination of Quantum Yield of CO Release using the Relative Method

This protocol describes the determination of the quantum yield of CO release from an iron-caged compound relative to a known chemical actinometer.

Materials:

  • Iron-caged compound of interest

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Fluorometer or a setup to measure CO release (e.g., myoglobin (B1173299) assay)

  • Light source (e.g., laser or filtered lamp) with a known and stable output

  • Optical power meter

  • Quartz cuvettes

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of your iron-caged compound in a deoxygenated solvent.

    • Prepare a stock solution of the chemical actinometer in the appropriate solvent.

    • Prepare a series of dilutions for both the sample and the actinometer with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance:

    • Record the UV-Vis absorbance spectra of all prepared solutions.

  • Irradiation:

    • Irradiate a known volume of each solution (sample and actinometer) in a quartz cuvette with the monochromatic light source for a specific period. Ensure identical irradiation conditions (wavelength, light intensity, geometry) for both the sample and the actinometer.

    • Measure the light intensity before and after the sample to determine the number of absorbed photons.

  • Quantify CO Release:

    • Immediately after irradiation, quantify the amount of CO released from your sample. A common method is the myoglobin assay, where the formation of carboxymyoglobin is monitored spectrophotometrically.

  • Quantify Actinometer Photoproduct:

    • Quantify the amount of photoproduct formed in the actinometer solution according to established protocols. For potassium ferrioxalate, this involves the colorimetric determination of Fe(II) ions.

  • Calculate Quantum Yield:

    • The quantum yield of CO release (Φ_CO) can be calculated using the following equation: Φ_CO = Φ_act * (moles of CO released / moles of photoproduct formed) * (photons absorbed by actinometer / photons absorbed by sample)

    • Where Φ_act is the known quantum yield of the actinometer.

Data Presentation: Factors Affecting Quantum Yield

FactorCondition 1Quantum Yield (Φ)Condition 2Quantum Yield (Φ)
Solvent Toluenee.g., 0.15Acetonitrilee.g., 0.08
Ligand Triphenylphosphinee.g., 0.22Pyridinee.g., 0.11
Wavelength 365 nme.g., 0.18450 nme.g., 0.05
(Note: The quantum yield values in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific iron-caged compound and experimental conditions.)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Sample & Actinometer Solutions B Deoxygenate Solvents A->B C Measure Absorbance (UV-Vis) B->C D Irradiate Sample & Actinometer C->D E Quantify CO Release (e.g., Myoglobin Assay) D->E F Quantify Actinometer Product D->F H Calculate Moles of Product E->H F->H G Calculate Absorbed Photons I Calculate Quantum Yield G->I H->I

Caption: Workflow for determining the quantum yield of CO release.

Troubleshooting_Flowchart Start Low Quantum Yield Observed CheckPurity Check Compound Purity & Integrity Start->CheckPurity CheckWavelength Verify Excitation Wavelength CheckPurity->CheckWavelength Purity OK Resolved Problem Resolved CheckPurity->Resolved Impurity Found & Removed CheckIntensity Optimize Light Intensity CheckWavelength->CheckIntensity Wavelength Correct CheckWavelength->Resolved Wavelength Corrected CheckSolvent Deoxygenate & Test Different Solvents CheckIntensity->CheckSolvent Intensity Optimized CheckIntensity->Resolved Intensity Adjusted CheckConcentration Check for Inner Filter Effects (Abs < 0.1) CheckSolvent->CheckConcentration Solvent Optimized CheckSolvent->Resolved Optimal Solvent Found CheckActinometer Verify Actinometer Preparation & Measurement CheckConcentration->CheckActinometer Concentration OK CheckConcentration->Resolved Concentration Adjusted CheckActinometer->Resolved Actinometry Correct CheckActinometer->Resolved Actinometry Corrected

Caption: Troubleshooting flowchart for low quantum yield of CO release.

References

Technical Support Center: Fluorescent Detection of Carbon Monoxide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorescent detection of Carbon Monoxide (CO) in biological systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of fluorescent probes for CO detection?

A1: The most prevalent fluorescent probes for CO detection are based on the Tsuji-Trost reaction.[1] These probes typically consist of a fluorophore (like coumarins, naphthalimides, or xanthenes) and a recognition group (such as allyl ether, allyl carbonate, or allyl carbamate).[1] In the presence of CO, Palladium(II) (Pd²⁺) is reduced to Palladium(0) (Pd⁰), which then catalyzes the cleavage of the recognition group, leading to a change in fluorescence.[1] Near-infrared (NIR) and two-photon (TP) probes are also being developed to minimize background interference and increase tissue penetration.[1]

Q2: What are the primary sources of interference in fluorescent CO detection?

A2: The main sources of interference include:

  • Autofluorescence: Endogenous molecules in cells and tissues can fluoresce, creating background noise that can obscure the signal from the CO probe.[2][3]

  • Photobleaching: The fluorescent probe can be photochemically destroyed by the excitation light, leading to a diminished signal over time.[4][5]

  • Cross-reactivity: Some probes may react with other reactive species present in biological systems, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to false-positive signals.[6]

  • Environmental Factors: Changes in pH and temperature can sometimes affect the fluorescence intensity of the probes.[6][7]

Q3: How can I minimize autofluorescence in my samples?

A3: To minimize autofluorescence, consider the following strategies:

  • Spectral Selection: Choose a fluorescent probe with excitation and emission spectra that are distinct from the autofluorescence of your sample. Far-red and near-infrared (NIR) dyes are often good choices as autofluorescence is typically weaker in these regions.[3]

  • Photobleaching: Intentionally expose the sample to high-intensity light before introducing your fluorescent probe to destroy the autofluorescent molecules.[3][4]

  • Quenching Agents: Use chemical reagents that can reduce autofluorescence.

  • Control Samples: Always include an unstained control sample to determine the baseline level of autofluorescence.[2]

Q4: What is photobleaching and how can I prevent it?

A4: Photobleaching is the permanent loss of fluorescence due to photochemical damage to the fluorophore upon exposure to excitation light.[4][5] To mitigate photobleaching:

  • Minimize Exposure: Reduce the intensity and duration of light exposure.[5] Use neutral-density filters to decrease illumination intensity.

  • Use Antifade Reagents: Mount your samples in a medium containing an antifade agent.

  • Choose Robust Dyes: Select photostable fluorescent probes.[5]

  • Image Acquisition: Capture images efficiently and avoid unnecessary prolonged exposure.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: No or Weak Fluorescent Signal

Q: I am not observing any fluorescent signal, or the signal is very weak. What could be the problem?

A: This issue can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Probe and Reagent Integrity:

    • Check Probe Concentration: Ensure you are using the optimal concentration of the fluorescent probe and the Palladium catalyst (e.g., PdCl₂). A titration experiment may be necessary to determine the ideal concentrations.

    • Verify Reagent Activity: Confirm that your CO-releasing molecule (CORM) or the biological stimulus for endogenous CO production is active.

  • Instrumentation and Settings:

    • Correct Filter Sets: Verify that you are using the correct excitation and emission filters for your specific fluorescent probe.

    • Laser/Light Source Power: Check that the laser or light source is functioning correctly and that the power is set appropriately. Misaligned lasers can also result in weak signals.[8]

    • Detector Sensitivity: Ensure the gain and exposure settings on your microscope or plate reader are optimized for signal detection.

  • Experimental Procedure:

    • Incubation Time: The reaction between the probe and CO may require a specific amount of time. Ensure you are incubating for the recommended duration.

    • Cellular Uptake: If working with live cells, the probe may not be efficiently entering the cells. Consider the probe's design for cell permeability.

Issue 2: High Background Fluorescence

Q: My images have a high background, making it difficult to discern the specific CO signal. What can I do?

A: High background can be due to autofluorescence or non-specific probe activation.

  • Addressing Autofluorescence:

    • Unstained Controls: Always image an unstained sample to assess the level of intrinsic autofluorescence.[2]

    • Spectral Separation: If autofluorescence is high in a particular channel (e.g., blue/green), consider using a probe that fluoresces in the red or NIR spectrum.[2]

    • Pre-experiment Photobleaching: Expose your fixed sample to the excitation light for a period before staining to "bleach" the autofluorescent components.[9]

  • Minimizing Non-Specific Staining:

    • Washing Steps: Ensure thorough but gentle washing steps to remove any unbound probe.[10]

    • Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and increased background. Optimize the probe concentration.

    • Probe Specificity: Test the probe's selectivity by exposing it to other reactive species that might be present in your biological model to rule out cross-reactivity.[6]

Issue 3: Inconsistent or Non-Reproducible Results

Q: I am getting variable results between experiments. How can I improve reproducibility?

A: Lack of reproducibility often points to subtle variations in experimental conditions.

  • Standardize Protocols:

    • Reagent Preparation: Prepare fresh solutions of the probe and other critical reagents for each experiment.

    • Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth conditions.

    • Timing: Be precise with incubation times and the timing of treatments and imaging.

  • Control for Environmental Factors:

    • pH and Temperature: The performance of some fluorescent probes can be sensitive to pH and temperature.[6][7] Maintain a stable physiological environment (e.g., pH 7.4, 37°C) during the experiment.

  • Instrument Calibration:

    • Regular Checks: Regularly calibrate your microscope or plate reader to ensure consistent performance. Use calibration beads to check instrument settings.[8]

Quantitative Data Summary

The selection of an appropriate fluorescent probe is critical for successful CO detection. The table below summarizes the key photophysical properties of representative CO probes.

Probe NameFluorophore ClassExcitation (nm)Emission (nm)Detection LimitReference
ANRP Nile Red5436500.23 µM[11][12]
FL-CO-1 Fluorescein~490~51537 nM[13]
BODIPY-based NIR Probe BODIPY71074545 nM[14]
RBF-Fe Rhodamine~560~580146 nM[15]

Key Experimental Protocols

Protocol 1: General Procedure for Fluorescent Detection of CO in Living Cells

This protocol provides a general workflow for imaging CO in live cells using a fluorescent probe.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent CO probe in DMSO.

    • Dilute the probe stock solution in a serum-free cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for the recommended time (e.g., 30 minutes).

  • CO Induction:

    • Exogenous CO: After probe loading, wash the cells with PBS and add a medium containing a CO-releasing molecule (CORM), such as CORM-3.

    • Endogenous CO: Treat the cells with a stimulus known to induce endogenous CO production (e.g., heme or lipopolysaccharide (LPS)).

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

    • Acquire images at different time points to monitor the change in fluorescence intensity.

  • Controls:

    • Negative Control: Cells treated with the probe but without the CO stimulus.

    • Positive Control: Cells treated with the probe and a known concentration of a CORM.

Diagrams

Signaling Pathway of Endogenous CO Production

Endogenous CO is primarily produced through the degradation of heme by the enzyme heme oxygenase (HO-1), which is often induced by cellular stress signals like oxidative stress.[16]

CO_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress) HO1_Induction HO-1 Induction Stress->HO1_Induction HO1_Enzyme Heme Oxygenase-1 (HO-1) HO1_Induction->HO1_Enzyme Upregulates Heme Heme Heme->HO1_Enzyme Substrate CO Carbon Monoxide (CO) HO1_Enzyme->CO Biliverdin Biliverdin HO1_Enzyme->Biliverdin Fe2 Fe²⁺ HO1_Enzyme->Fe2 Downstream Downstream Signaling (e.g., sGC activation) CO->Downstream Activates

Caption: Endogenous CO production and signaling pathway.

Experimental Workflow for CO Detection

A generalized workflow for detecting CO in a biological sample using a fluorescent probe.

Experimental_Workflow Start Start: Prepare Biological Sample (e.g., Cultured Cells) LoadProbe Load with Fluorescent CO Probe + Pd Catalyst Start->LoadProbe InduceCO Induce CO Production (Endogenous or Exogenous) LoadProbe->InduceCO Incubate Incubate for Reaction InduceCO->Incubate Image Fluorescence Imaging/ Spectrometry Incubate->Image Analyze Data Analysis (Quantify Fluorescence Change) Image->Analyze End End: Correlate with Biological Condition Analyze->End

Caption: General experimental workflow for fluorescent CO detection.

Troubleshooting Logic Flow

A decision tree to help troubleshoot common issues in fluorescent CO detection experiments.

Troubleshooting_Flow Start Problem Encountered NoSignal No / Weak Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No CheckProbe Check Probe/Reagent Concentration & Integrity NoSignal->CheckProbe Yes CheckAutofluo Image Unstained Control for Autofluorescence HighBg->CheckAutofluo Yes CheckInstrument Check Instrument Settings (Filters, Laser, Detector) CheckProbe->CheckInstrument CheckProtocol Review Protocol (Incubation Time, Temp) CheckInstrument->CheckProtocol OptimizeWash Optimize Washing Steps CheckAutofluo->OptimizeWash UseRedProbe Switch to Red/NIR Probe CheckAutofluo->UseRedProbe If Autofluo High TitrateProbe Titrate Probe Concentration OptimizeWash->TitrateProbe

Caption: Troubleshooting decision tree for fluorescent CO detection.

References

addressing regioselectivity issues in iron-catalyzed hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iron-catalyzed hydroformylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning regioselectivity, during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an iron catalyst for hydroformylation over precious metals like rhodium?

A1: Iron is a highly earth-abundant and inexpensive metal, offering a significant cost and sustainability advantage over rare and costly metals like rhodium.[1][2] Developing efficient iron-based catalysts is a key goal in sustainable chemistry.

Q2: What is the typical regioselectivity observed in iron-catalyzed hydroformylation of terminal alkenes?

A2: Regioselectivity in iron-catalyzed hydroformylation can vary significantly depending on the catalyst system, ligands, and reaction conditions. While some systems may show a preference for the linear aldehyde, achieving the high linear-to-branched (l:b) ratios often seen with rhodium catalysts can be challenging.[3] For example, using an iron-dihydride complex as the active species can yield good to excellent results.[1]

Q3: What is the active catalytic species in iron-catalyzed hydroformylation?

A3: Mechanistic studies suggest that an in-situ generated iron-dihydride complex, such as [H₂Fe(CO)₂(PPh₃)₂], is often the active catalytic species.[1][3] This species is typically formed from an iron precursor under syngas pressure.

Q4: What are the common side reactions in iron-catalyzed hydroformylation?

A4: Common side reactions include alkene isomerization, where the double bond migrates to an internal position, and hydrogenation of the alkene to an alkane or the aldehyde product to an alcohol.[3][4] These side reactions can reduce the yield of the desired aldehyde and complicate product purification.

Q5: How can I analyze the linear-to-branched ratio of my aldehyde products?

A5: The most common methods for determining the l:b ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] For ¹H NMR, the distinct signals of the aldehydic protons for the linear and branched isomers can be integrated to calculate the ratio.[5]

Troubleshooting Guides

Issue 1: Low Regioselectivity (Poor l:b Ratio)

Poor regioselectivity is a frequent challenge. The following steps can help you improve the ratio of the desired linear aldehyde to the branched isomer.

  • Troubleshooting Workflow for Low Regioselectivity

    G Troubleshooting Low Regioselectivity A Low l:b Ratio Observed B Modify Ligand System A->B Steric/Electronic Effects C Optimize Reaction Temperature A->C Temperature Influence D Adjust Syngas Pressure A->D Pressure Effects E Review Substrate Purity A->E Impurities Affecting Catalyst F Acceptable l:b Ratio? B->F C->F D->F E->F G Proceed with Synthesis F->G Yes H Consult Literature for Alternative Catalyst Systems F->H No

    A troubleshooting workflow for addressing low regioselectivity.
  • Detailed Guidance:

    • Ligand Modification: The choice of ligand is critical.

      • Steric Bulk: Increasing the steric bulk of phosphine (B1218219) ligands can favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state leading to the branched product.[7]

      • Electronic Properties: The electronic nature of the ligand influences the metal center and can affect regioselectivity. Experiment with ligands with different electronic properties.

    • Temperature Adjustment: Lowering the reaction temperature often improves linear selectivity, as the activation energy difference between the pathways to linear and branched products becomes more significant.[7] However, this may also decrease the reaction rate.

    • Syngas Pressure Control: Higher carbon monoxide partial pressure can favor the formation of the linear aldehyde.[7] However, the total syngas pressure effect can be complex and should be optimized for your specific system.[8]

    • Substrate Purity: Ensure the alkene substrate is free of impurities, as these can potentially poison the catalyst or alter its selectivity.

Issue 2: Low Conversion or Catalyst Deactivation

If your reaction is sluggish or stops prematurely, consider the following causes and solutions.

  • Potential Causes:

    • Catalyst Decomposition: The active iron catalyst may be unstable under the reaction conditions.

    • Inhibitors: Impurities in the substrate or syngas (e.g., sulfur compounds, peroxides) can act as catalyst poisons.[7]

    • Insufficient Activation: The precatalyst may not be efficiently converting to the active species.

  • Solutions:

    • Purify Reagents: Ensure the alkene and solvent are freshly distilled and degassed. Use high-purity syngas.

    • Optimize Catalyst Loading: While increasing catalyst loading can improve conversion, it may not be economical. First, ensure the current loading is appropriate by consulting literature precedents.

    • Additives: For some iron catalyst systems, the addition of a small amount of a promoter, such as acetic acid, can significantly improve reaction rates and conversions.[1]

    • Monitor Catalyst Integrity: If possible, use techniques like ³¹P NMR to monitor the state of your phosphine ligands during the reaction. Ligand degradation is a common cause of deactivation.[7]

Issue 3: Undesirable Side Reactions (Isomerization/Hydrogenation)

The presence of alkanes or isomerized alkenes in your product mixture indicates competing side reactions.

  • Logical Flow for Minimizing Side Reactions

    G Minimizing Side Reactions A Side Products Detected (Alkane/Isomerized Alkene) B Adjust H₂/CO Ratio A->B Hydrogenation Control C Lower Reaction Temperature A->C Kinetic Control D Screen Different Ligands A->D Selectivity Enhancement E Reduced Side Products? B->E C->E D->E F Continue Optimization E->F

    A decision-making diagram for minimizing side reactions.
  • Mitigation Strategies:

    • Adjust H₂/CO Ratio: To minimize hydrogenation, you can decrease the partial pressure of hydrogen relative to carbon monoxide. A 1:1 ratio is common, but this can be varied.

    • Lower Temperature: Hydrogenation and isomerization are often more prevalent at higher temperatures. Reducing the temperature can favor hydroformylation.[7]

    • Ligand Choice: The ligand can influence the relative rates of hydroformylation, isomerization, and hydrogenation. Screening different ligands may identify a system that is more selective for the desired transformation.

Data Presentation: Regioselectivity in Iron-Catalyzed Hydroformylation

The following table summarizes regioselectivity data for the hydroformylation of various terminal alkenes using a specific iron catalyst system.

Table 1: Regioselectivity for Various Substrates

SubstrateProduct Aldehyde(s)Conversion (%)l:b Ratio
1-Octene (B94956)Nonanal / 2-Methylocatanal9895:5
1-DeceneUndecanal / 2-Methyl-decanal9796:4
1-DodeceneTridecanal / 2-Methyl-dodecanal9695:5
Styrene3-Phenylpropanal / 2-Phenylpropanal9940:60
Allyl Benzene4-Phenylbutanal / 3-Phenylbutanal95>99:1

Reaction Conditions: Iron precursor [HFe(CO)₄][Ph₃PNPPh₃] (1 mol%), PPh₃ (4 mol%), substrate (1 mmol), toluene (B28343) (3 mL), 30 bar syngas (CO/H₂ = 1:1), 100 °C, 24h. Data sourced from Pandey et al. (2018).[1][9]

Experimental Protocols

Key Experiment: Hydroformylation of 1-Octene

This protocol is adapted from the work of Pandey et al. and describes a representative procedure for the iron-catalyzed hydroformylation of a terminal alkene under relatively mild conditions.[1][9]

Materials:

  • Iron precursor: [HFe(CO)₄][Ph₃PNPPh₃]

  • Ligand: Triphenylphosphine (B44618) (PPh₃)

  • Substrate: 1-Octene

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane (for GC analysis)

  • Syngas: 1:1 mixture of CO and H₂

  • Acetic Acid (optional promoter)

Equipment:

  • High-pressure autoclave (e.g., 50 mL Parr reactor) with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Gas chromatography (GC) instrument with an FID detector

  • NMR spectrometer

Procedure:

  • Catalyst Preparation (in situ):

    • Inside a glovebox or under an inert atmosphere, add the iron precursor [HFe(CO)₄][Ph₃PNPPh₃] (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) to the autoclave.

  • Reaction Setup:

    • Add anhydrous toluene (3 mL) to the autoclave.

    • Add 1-octene (1 mmol) and the internal standard (dodecane, 0.5 mmol) via syringe.

    • If using a promoter, add acetic acid (0.01 mmol, 1 mol%).

    • Seal the autoclave tightly.

  • Reaction Execution:

    • Remove the autoclave from the glovebox.

    • Pressurize and vent the autoclave three times with syngas to remove any residual air.

    • Pressurize the autoclave to 30 bar with the 1:1 CO/H₂ syngas mixture.

    • Place the autoclave in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture at a constant rate (e.g., 600 rpm) for 24 hours.

  • Work-up and Analysis:

    • After 24 hours, cool the reactor to room temperature in an ice bath.

    • Carefully vent the excess syngas in a fume hood.

    • Open the autoclave and take an aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and filter it through a short pad of silica (B1680970) gel to remove the catalyst.

    • Analyze the filtrate by GC to determine the conversion and the linear-to-branched (l:b) product ratio by comparing the peak areas of the aldehyde isomers to the internal standard.

    • The identity of the products can be confirmed by GC-MS and ¹H NMR spectroscopy.[5]

  • Experimental Workflow Diagram

    G Experimental Workflow: Iron-Catalyzed Hydroformylation A 1. Add Catalyst Precursor & Ligand to Autoclave (Inert Atmosphere) B 2. Add Solvent, Substrate, & Internal Standard A->B C 3. Seal Autoclave B->C D 4. Purge with Syngas C->D E 5. Pressurize to 30 bar (1:1 CO/H₂) D->E F 6. Heat to 100 °C with Stirring (24 hours) E->F G 7. Cool and Vent F->G H 8. Sample Reaction Mixture G->H I 9. Prepare Sample for Analysis (Dilute and Filter) H->I J 10. Analyze by GC and NMR (Determine Conversion and l:b Ratio) I->J

    A step-by-step workflow for the hydroformylation experiment.

References

Technical Support Center: Industrial-Scale Production of Iron Pentacarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale production of iron pentacarbonyl.

Frequently Asked Questions (FAQs)

1. What are the typical industrial synthesis conditions for iron pentacarbonyl?

Industrial production of iron pentacarbonyl typically involves the reaction of finely divided iron, often iron sponge, with carbon monoxide under high pressure and elevated temperatures.[1] The reaction is generally carried out at pressures ranging from 5 to 30 MPa and temperatures between 150°C and 200°C.[1] Sulfur is often employed as a catalyst to enhance the reaction rate.[1] The crude product is then purified by distillation.

2. My product yield is consistently low. What are the potential causes and how can I improve it?

Low yields in iron pentacarbonyl synthesis can stem from several factors. Inadequate reaction conditions, such as temperature and pressure falling outside the optimal range, can significantly hinder the reaction. The reactivity of the iron source is also crucial; finely divided, oxide-free iron powder is preferred. Catalyst concentration and purity play a vital role in the reaction kinetics. Furthermore, the formation of byproducts, such as diiron nonacarbonyl, can reduce the yield of the desired product. To improve yield, ensure that the reaction temperature and pressure are maintained within the optimal ranges, use a high-purity, high-surface-area iron source, and optimize the catalyst concentration. Regular analysis of the product stream can help identify and quantify byproduct formation, allowing for process adjustments.

3. I've noticed a darkening of my iron pentacarbonyl sample. What does this indicate and what should I do?

A darkening of the typically straw-colored iron pentacarbonyl liquid is often an indication of decomposition.[1] Exposure to light, heat, or air can cause the compound to decompose, forming impurities such as diiron nonacarbonyl (Fe₂(CO)₉) and iron oxides.[2][3] To prevent decomposition, iron pentacarbonyl should be stored in a cool, dark place under an inert atmosphere, such as nitrogen.[2][3][4] Opened containers should be carefully resealed to prevent exposure to air.[5]

4. What is the orange-red solid that sometimes forms in my iron pentacarbonyl?

The formation of an orange-red crystalline solid is likely due to the presence of diiron nonacarbonyl (Fe₂(CO)₉), a common decomposition product of iron pentacarbonyl, especially upon exposure to light.[6] To minimize its formation, protect the iron pentacarbonyl from light sources and store it at recommended low temperatures.

5. What are the primary safety concerns when working with iron pentacarbonyl?

Iron pentacarbonyl is a highly hazardous substance. It is toxic upon inhalation, ingestion, and skin contact.[2] It is also highly flammable and can form explosive mixtures with air.[4][5] Due to its volatility, there is a significant inhalation hazard. Proper handling procedures, including the use of personal protective equipment (PPE) and working in a well-ventilated area or under a fume hood, are essential.[4][7]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Sub-optimal Reaction Conditions Verify and calibrate temperature and pressure sensors. Ensure the reactor is operating within the recommended range of 150-200°C and 5-30 MPa.[1]
Inactive Iron Source Use finely divided, high-purity iron with a high surface area. Consider pre-treating the iron to remove any oxide layer.
Incorrect Catalyst Concentration Optimize the concentration of the sulfur catalyst. Too little may result in a slow reaction rate, while too much can lead to unwanted side reactions.
Formation of Byproducts Analyze the product stream using techniques like GC-MS or FT-IR to identify and quantify byproducts such as diiron nonacarbonyl. Adjust reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.
Leaks in the System Perform a leak test on the reactor and associated tubing to ensure no loss of carbon monoxide or product vapor.
Product Decomposition
Symptom Potential Cause Solution
Darkening of the liquidExposure to lightStore iron pentacarbonyl in amber or opaque containers in a dark room or cabinet.[3][4]
Exposure to heatStore at the recommended temperature of 2-8°C in a refrigerator approved for flammable chemical storage.[5]
Exposure to airHandle and store under an inert atmosphere like nitrogen.[2][4] Ensure containers are tightly sealed.[5]
Formation of an orange-red precipitatePhotochemical decompositionMinimize exposure to UV light. Use filtered light or work in a dark environment during handling and transfer.

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of iron pentacarbonyl purity. Instrument parameters should be optimized for the specific equipment used.

Objective: To determine the purity of an iron pentacarbonyl sample and identify potential impurities.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • DB-wax column (or equivalent)

Procedure:

  • Sample Preparation: Due to the high volatility and toxicity of iron pentacarbonyl, prepare samples in a well-ventilated fume hood. Dilute a small aliquot of the iron pentacarbonyl sample in a suitable solvent (e.g., toluene) to a concentration appropriate for your instrument's sensitivity.

  • GC-MS Parameters:

    • Injector Temperature: 300°C[8]

    • Detector Temperature: 250°C[8]

    • Oven Program: Hold at 45°C for 20 minutes, then ramp at 20°C/min to 230°C.[8]

    • Carrier Gas: Helium at a flow rate of 0.5 mL/min.[8]

  • Injection: Inject a small volume (e.g., 5 µL) of the prepared sample into the GC.

  • Data Analysis:

    • The retention time for iron pentacarbonyl under these conditions is approximately 1.22 minutes.[8]

    • The mass spectrum will show characteristic fragment ions for iron pentacarbonyl, including m/z = 56 (Fe⁺) and 84 (Fe(CO)⁺).[8]

    • Analyze the chromatogram for the presence of other peaks that may indicate impurities such as diiron nonacarbonyl or solvent residues.

Identification of Decomposition Products by Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: To identify the presence of iron pentacarbonyl and its common decomposition product, diiron nonacarbonyl.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of the iron pentacarbonyl sample in a suitable IR-transparent solvent (e.g., heptane). Alternatively, for gas-phase analysis, the vapor above the liquid can be analyzed.

  • Data Acquisition: Acquire the FT-IR spectrum in the carbonyl stretching region (typically 1800-2200 cm⁻¹).

  • Data Analysis:

    • Iron pentacarbonyl exhibits two strong, sharp absorption bands in the gas phase at approximately 2034 cm⁻¹ and 2013 cm⁻¹.[9]

    • The presence of bands corresponding to diiron nonacarbonyl can indicate decomposition.

Visualizations

Troubleshooting_Low_Yield Low Product Yield Low Product Yield Sub-optimal Conditions Sub-optimal Conditions Low Product Yield->Sub-optimal Conditions Inactive Iron Source Inactive Iron Source Low Product Yield->Inactive Iron Source Incorrect Catalyst Conc. Incorrect Catalyst Conc. Low Product Yield->Incorrect Catalyst Conc. Byproduct Formation Byproduct Formation Low Product Yield->Byproduct Formation Verify T & P Verify T & P Sub-optimal Conditions->Verify T & P Use High-Purity Iron Use High-Purity Iron Inactive Iron Source->Use High-Purity Iron Optimize Catalyst Optimize Catalyst Incorrect Catalyst Conc.->Optimize Catalyst Analyze Product Stream Analyze Product Stream Byproduct Formation->Analyze Product Stream

Caption: Troubleshooting workflow for low iron pentacarbonyl yield.

Decomposition_Pathway FeCO5 Iron Pentacarbonyl (Fe(CO)5) Decomposition Decomposition FeCO5->Decomposition Fe2CO9 Diiron Nonacarbonyl (Fe2(CO)9) Decomposition->Fe2CO9 Light Fe_Oxides Iron Oxides Decomposition->Fe_Oxides Air/Heat

Caption: Decomposition pathways of iron pentacarbonyl.

References

Technical Support Center: Enhancing CO₂ Reduction to CO with Iron Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the electrochemical reduction of carbon dioxide (CO₂) to carbon monoxide (CO) using iron-based catalysts. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and improve the selectivity and efficiency of your catalytic systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Causes Recommended Actions
Low Faradaic Efficiency (FE) for CO 1. Competition from Hydrogen Evolution Reaction (HER): The HER is a major competing reaction, especially in aqueous electrolytes.[1][2] 2. Catalyst Inactivation: The active sites on your iron catalyst may be poisoned or degraded.[3] 3. Suboptimal Catalyst Structure: The presence of iron nanoparticles or clusters instead of isolated FeN₄ sites can favor HER.[1] 4. Incorrect Potential Applied: The applied potential may be too high or too low, favoring HER or other side reactions.1. Optimize Electrolyte: Use aprotic solvents or buffered aqueous solutions (e.g., bicarbonate) to suppress HER. Ensure high purity of electrolyte to avoid poisoning.[4][5] 2. Catalyst Regeneration: If poisoning is suspected, attempt electrochemical cleaning or thermal annealing of the catalyst. 3. Refine Catalyst Synthesis: Adjust synthesis parameters (e.g., pyrolysis temperature, precursors) to maximize the density of FeN₄ sites.[6] 4. Potential Optimization: Perform a detailed study of the applied potential to find the optimal window for CO production.
Poor Reproducibility of Results 1. Inconsistent Catalyst Preparation: Minor variations in synthesis conditions can lead to different catalyst structures and performance. 2. Electrolyte Contamination: Impurities in the electrolyte can poison the catalyst and affect results.[4][7][8] 3. Electrode Preparation Variability: Inconsistent catalyst loading or distribution on the electrode can lead to varied results. 4. Cell Assembly and Leakage: Improper sealing of the electrochemical cell can lead to CO₂ loss and inaccurate measurements.1. Standardize Synthesis Protocol: Maintain strict control over all synthesis parameters, including temperature ramps, gas flow rates, and precursor ratios. 2. Use High-Purity Reagents: Employ high-purity water and salts for electrolyte preparation. Consider pre-electrolysis of the electrolyte to remove trace metal impurities.[4] 3. Controlled Electrode Fabrication: Use techniques like spray-coating or drop-casting with precise control over catalyst ink concentration and volume to ensure uniform electrode coating. 4. Systematic Cell Assembly: Develop a consistent procedure for assembling and leak-testing your electrochemical cell before each experiment.
Catalyst Deactivation Over Time 1. Active Site Poisoning: Adsorption of impurities from the electrolyte or gas feed onto the active sites.[3][9][10] 2. Structural Degradation: Agglomeration of single-atom iron sites into nanoparticles at high current densities. 3. Carbon Support Corrosion: Oxidation of the carbon support at high anodic potentials can lead to detachment of active sites.[3] 4. Flooding of Gas Diffusion Electrode (GDE): Excess liquid electrolyte blocking the pores of the GDE, hindering CO₂ transport to the catalyst.1. Purify Reactants: Use high-purity CO₂ and purify the electrolyte to minimize contaminants.[4] 2. Optimize Operating Conditions: Operate at a stable potential and current density to minimize structural changes. 3. Select Robust Supports: Utilize graphitic carbon supports with higher resistance to corrosion. 4. Manage Water Balance: In GDE setups, carefully control the humidity of the CO₂ feed and the electrolyte flow rate to prevent flooding.
Low Current Density 1. High Cell Resistance: Large distances between electrodes, low electrolyte conductivity, or high membrane resistance. 2. Mass Transport Limitations: Insufficient CO₂ supply to the catalyst surface.[11] 3. Low Catalyst Loading or Activity: Insufficient number of active sites or inherently low turnover frequency of the catalyst.1. Optimize Cell Design: Minimize the inter-electrode gap and use a highly conductive electrolyte. 2. Enhance CO₂ Delivery: Use a gas diffusion electrode (GDE) in a flow cell to improve CO₂ transport. Increase the CO₂ flow rate and pressure.[11] 3. Increase Catalyst Loading and Dispersion: Optimize the catalyst loading on the electrode and ensure high dispersion of active sites.
Unexpected Product Formation (e.g., Formate, Methane) 1. Nature of the Active Site: The coordination environment of the iron center can influence the reaction pathway.[1][2] 2. Presence of Co-catalysts or Impurities: Other metals present in the catalyst or electrolyte can alter the product selectivity.[4] 3. Electrolyte Composition: The choice of cation and anion in the electrolyte can influence the binding of intermediates and thus the final product.[5][11]1. Characterize Catalyst Thoroughly: Use techniques like X-ray Absorption Spectroscopy (XAS) to determine the coordination environment of the iron active sites. 2. Ensure High Purity: Use high-purity precursors for catalyst synthesis and high-purity electrolytes.[4] 3. Systematic Electrolyte Studies: Investigate the effect of different cations (e.g., K⁺, Cs⁺) and anions (e.g., HCO₃⁻, SO₄²⁻) on product selectivity.[5][11]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the selectivity of CO₂ reduction to CO on iron catalysts?

A1: The selectivity towards CO is primarily influenced by the structure of the iron active sites. Atomically dispersed iron-nitrogen sites (FeN₄) are known to be highly selective for CO production, while iron nanoparticles or clusters tend to favor the competing hydrogen evolution reaction (HER).[1] The coordination environment of the FeN₄ sites and the nature of the carbon support also play a crucial role.

Q2: Why is the hydrogen evolution reaction (HER) a major issue, and how can it be suppressed?

A2: In aqueous electrolytes, protons from water can be reduced to hydrogen gas at potentials similar to those required for CO₂ reduction.[1] Iron catalysts can be active for both reactions. To suppress HER, one can use aprotic electrolytes, increase the local pH at the electrode surface by using a buffered electrolyte like bicarbonate, or modify the catalyst structure to be more selective for CO₂ activation.

Q3: How can I confirm that my synthesized catalyst has the desired single-atom Fe-N-C structure?

A3: A combination of characterization techniques is necessary. High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) can visualize individual iron atoms. X-ray absorption spectroscopy (XAS), including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), provides information about the oxidation state and coordination environment of the iron atoms, confirming the presence of Fe-N bonds.

Q4: What is a typical current density and Faradaic efficiency I should expect for a good Fe-N-C catalyst for CO production?

A4: State-of-the-art Fe-N-C catalysts can achieve Faradaic efficiencies for CO greater than 90% at current densities exceeding 10 mA/cm² in H-type cells and significantly higher in flow cells.[12][13][14][15][16] Performance can vary depending on the specific catalyst synthesis and experimental conditions. Refer to the data tables below for a comparison of reported values.

Q5: What are the advantages of using a gas diffusion electrode (GDE) in a flow cell compared to a standard H-type cell?

A5: A GDE setup significantly improves the mass transport of CO₂ to the catalyst surface by allowing the gas-phase reactant to directly contact the catalyst layer.[11] This overcomes the low solubility of CO₂ in aqueous electrolytes, enabling much higher current densities than what is achievable in an H-type cell.

Data Presentation

Table 1: Performance of Various Iron-Based Catalysts for CO₂ Reduction to CO
CatalystElectrolyteApplied Potential (V vs. RHE)CO Faradaic Efficiency (%)CO Partial Current Density (mA/cm²)Reference
Fe-N-C0.5 M KHCO₃-0.6>90~10[13]
Fe/CuOx0.5 M KHCO₃-1.086.149.1[16]
Sn-Pd/CNT-NH₂0.1 M KHCO₃-0.4~60~1.5[15]
Fe³⁺–N–C0.5 M KHCO₃-0.5>95~15[13]
Fe-N-C0.1 M KHCO₃-0.5~85~5[12]

Experimental Protocols

Protocol 1: Synthesis of a Single-Atom Fe-N-C Catalyst

This protocol describes a general method for synthesizing a single-atom iron-nitrogen-carbon catalyst using a pyrolysis approach.

  • Precursor Preparation:

    • Dissolve a nitrogen-rich organic precursor (e.g., melamine, dicyandiamide) and an iron salt (e.g., iron(II) acetate, iron(III) chloride) in a suitable solvent.

    • Add a high-surface-area carbon support (e.g., Vulcan XC-72, Ketjenblack) to the solution.

    • Stir the mixture vigorously for several hours to ensure homogeneous mixing.

    • Dry the mixture in an oven at 80-100 °C overnight to obtain a solid precursor powder.

  • Pyrolysis:

    • Place the precursor powder in a quartz tube furnace.

    • Purge the furnace with an inert gas (e.g., N₂, Ar) for at least 30 minutes to remove any oxygen.

    • Heat the furnace to a high temperature (typically 800-1000 °C) under a continuous flow of the inert gas and hold for 1-2 hours.

    • After pyrolysis, allow the furnace to cool down to room temperature naturally under the inert atmosphere.

  • Post-treatment (Optional):

    • To remove unstable iron species and improve activity, the pyrolyzed catalyst can be acid-leached.

    • Disperse the catalyst in a dilute acid solution (e.g., 0.5 M H₂SO₄) and stir for several hours.

    • Wash the catalyst repeatedly with deionized water until the pH is neutral.

    • Dry the final catalyst powder in a vacuum oven.

Protocol 2: Electrochemical CO₂ Reduction in an H-type Cell
  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the Fe-N-C catalyst in a solvent mixture (e.g., isopropanol, water, and Nafion® solution).

    • Sonciate the ink for at least 30 minutes to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the catalyst ink onto a carbon-based substrate (e.g., carbon paper, glassy carbon electrode) to achieve a desired catalyst loading.

    • Allow the electrode to dry completely at room temperature.

  • Electrochemical Cell Assembly:

    • Use a two-compartment H-type cell separated by a proton exchange membrane (e.g., Nafion® 117).

    • Place the prepared working electrode (cathode) and a counter electrode (e.g., platinum foil) in their respective compartments.

    • Insert a reference electrode (e.g., Ag/AgCl) into the cathodic compartment.

    • Fill both compartments with the electrolyte (e.g., CO₂-saturated 0.1 M KHCO₃).

  • Electrolysis:

    • Purge the catholyte with high-purity CO₂ for at least 30 minutes before the experiment to ensure saturation.

    • Continue bubbling CO₂ through the catholyte during the experiment at a constant flow rate.

    • Connect the electrodes to a potentiostat and perform chronoamperometry at a constant potential for a set duration.

    • The gaseous products from the headspace of the cathodic compartment are directed to a gas chromatograph for analysis.

Protocol 3: Product Analysis using Gas Chromatography (GC)
  • GC Setup:

    • Use a gas chromatograph equipped with a suitable column (e.g., molecular sieve for CO and H₂, Porapak Q for CO₂) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a methanizer for higher sensitivity to CO.

  • Calibration:

    • Prepare a series of standard gas mixtures with known concentrations of CO, H₂, and other expected gaseous products.

    • Inject the standard gases into the GC to create a calibration curve for each product.

  • Sample Analysis:

    • During electrolysis, periodically inject a known volume of the gas from the headspace of the electrochemical cell into the GC.

    • Record the peak areas for each product.

  • Quantification:

    • Use the calibration curves to determine the concentration of each gaseous product in the cell headspace.

    • Calculate the Faradaic efficiency for each product based on the total charge passed during the electrolysis and the amount of product generated.

Visualizations

Reaction Pathway for CO₂ Reduction to CO on a Fe-N-C Catalyst

The following diagram illustrates the generally accepted reaction mechanism for the electrochemical reduction of CO₂ to CO on a single-atom FeN₄ active site.

CO2_Reduction_Pathway FeNC Fe-N-C Active Site FeNC_CO2 CO₂ FeNC->FeNC_CO2 Adsorption CO2_gas CO₂ (gas) CO2_gas->FeNC_CO2 + e⁻ FeNC_COOH COOH FeNC_CO2->FeNC_COOH FeNC_CO *CO FeNC_COOH->FeNC_CO OH 2OH⁻ FeNC_CO->FeNC Desorption CO_gas CO (gas) FeNC_CO->CO_gas H2O H₂O

Caption: Reaction pathway of CO₂ reduction to CO on an Fe-N-C catalyst.

Experimental Workflow for CO₂ Electroreduction

This diagram outlines the typical workflow for an electrochemical CO₂ reduction experiment, from catalyst synthesis to product analysis.

Experimental_Workflow synthesis Catalyst Synthesis (e.g., Pyrolysis) characterization Catalyst Characterization (SEM, TEM, XPS, XAS) synthesis->characterization electrode_prep Electrode Preparation (Catalyst Ink Formulation) characterization->electrode_prep cell_assembly Electrochemical Cell Assembly (H-type or Flow Cell) electrode_prep->cell_assembly electrolysis Electrolysis (Chronoamperometry) cell_assembly->electrolysis product_analysis Product Analysis (Gas Chromatography) electrolysis->product_analysis data_analysis Data Analysis (FE, Current Density) product_analysis->data_analysis

Caption: A typical experimental workflow for CO₂ electroreduction studies.

Troubleshooting Logic for Low CO Faradaic Efficiency

This diagram provides a logical approach to troubleshooting low Faradaic efficiency for CO production.

Troubleshooting_Logic start Low CO Faradaic Efficiency check_her High H₂ Production? start->check_her optimize_potential Optimize Applied Potential check_her->optimize_potential Yes check_catalyst Catalyst Characterization (Post-mortem) check_her->check_catalyst No optimize_potential->check_catalyst resynthesize Resynthesize Catalyst check_catalyst->resynthesize Degraded check_electrolyte Check Electrolyte Purity check_catalyst->check_electrolyte Intact end Improved Selectivity resynthesize->end purify_electrolyte Purify Electrolyte check_electrolyte->purify_electrolyte Impurities Found check_setup Check for Leaks check_electrolyte->check_setup Pure purify_electrolyte->end reseal_cell Reseal Cell check_setup->reseal_cell Leak Detected check_setup->end No Leak reseal_cell->end

References

Technical Support Center: Optimization of Ligand Design for Iron-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of ligand design for iron-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My iron-catalyzed cross-coupling reaction is resulting in low to no product yield. What are the common causes and how can I troubleshoot this?

A1: Low product yield in iron-catalyzed cross-coupling reactions is a frequent issue that can stem from several factors related to the ligand and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical for catalytic activity.[1]

    • Solution: Screen a variety of ligands with different electronic and steric profiles. For instance, N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands are commonly effective.[2][3] Consider that electron-donating groups on the ligand can increase electron density at the iron center, potentially enhancing oxidative addition, while bulky substituents can influence reductive elimination.[4]

  • Poor Ligand/Catalyst Stability: The iron catalyst or the ligand itself may be degrading under the reaction conditions.

    • Solution: Ensure all reagents and solvents are anhydrous and degassed, as iron catalysts can be sensitive to air and moisture.[5] The use of additives like N-methylpyrrolidone (NMP) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) can stabilize the active iron species.[2][3]

  • Suboptimal Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition or an increase in side reactions.[5]

    • Solution: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it can improve selectivity and catalyst stability.

  • Incorrect Iron Precursor or Oxidation State: The choice of iron salt and its initial oxidation state can significantly impact catalyst formation and activity.[6]

    • Solution: Experiment with different iron precursors, such as FeCl₂, FeCl₃, or Fe(acac)₃.[7] The active catalytic species is often a low-valent iron complex formed in situ.[8]

Q2: I am observing a significant amount of homocoupling product from my Grignard reagent. How can I minimize this side reaction?

A2: Homocoupling of the organometallic reagent is a common side reaction in iron-catalyzed cross-coupling, often competing with the desired cross-coupling pathway. Understanding the factors that promote homocoupling is key to its suppression.

Strategies to Minimize Homocoupling:

  • Ligand Modification: The ligand plays a crucial role in directing the reaction towards cross-coupling.

    • Solution: Employing well-defined ligands, such as certain phosphines or N-heterocyclic carbenes (NHCs), can often suppress homocoupling by stabilizing the iron center and modulating its reactivity.[2][3] The steric bulk of the ligand can prevent the coupling of two organometallic fragments.

  • Controlled Addition of Reagents: The rate of addition of the Grignard reagent can influence the relative rates of cross-coupling and homocoupling.

    • Solution: Utilize slow addition of the Grignard reagent to the reaction mixture. This maintains a low concentration of the nucleophile, disfavoring the bimolecular homocoupling reaction.[9]

  • Role of Additives: Certain additives can significantly reduce the amount of homocoupling.

    • Solution: The addition of N-methylpyrrolidone (NMP) or TMEDA has been shown to improve the selectivity for the cross-coupled product.[3][9] The exact role of these additives is complex but is thought to involve the stabilization of reactive iron species.[2]

  • Temperature Control: Reaction temperature can affect the rates of competing reaction pathways.

    • Solution: Running the reaction at lower temperatures can sometimes favor the desired cross-coupling over homocoupling.

Q3: My reaction is suffering from β-hydride elimination. What strategies can I employ to overcome this issue?

A3: β-hydride elimination is a significant challenge when using alkyl organometallic reagents that possess β-hydrogens, leading to the formation of alkene byproducts and reduced yield of the desired cross-coupled product.[8]

Approaches to Mitigate β-Hydride Elimination:

  • Ligand Design: The choice of ligand is critical in preventing β-hydride elimination.

    • Solution: Utilize ligands that are sterically demanding. The bulk of the ligand can create a coordination environment around the iron center that disfavors the formation of the planar four-membered transition state required for β-hydride elimination.

  • Nature of the Organometallic Reagent: The stability of the organometallic reagent itself can play a role.

    • Solution: While Grignard reagents are common, exploring other organometallic partners, if feasible for the desired transformation, might offer different reactivity profiles.

  • Reaction Kinetics: The relative rates of reductive elimination (forming the desired product) and β-hydride elimination are key.

    • Solution: The ligand can influence these rates. Ligands that accelerate reductive elimination relative to β-hydride elimination will improve the product yield. This often involves a careful balance of steric and electronic properties.

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a systematic workflow for troubleshooting low yields in iron-catalyzed cross-coupling reactions.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Integrity (Anhydrous, Degassed) start->check_reagents ligand_screen Perform Ligand Screen (Vary Sterics & Electronics) check_reagents->ligand_screen Reagents OK additive_screen Screen Additives (NMP, TMEDA) ligand_screen->additive_screen No Improvement success Yield Improved ligand_screen->success Improvement temp_optimization Optimize Temperature (Try Lower Temperatures) additive_screen->temp_optimization No Improvement additive_screen->success Improvement iron_source Test Different Iron Precursors (FeCl2, FeCl3, Fe(acac)3) temp_optimization->iron_source No Improvement temp_optimization->success Improvement iron_source->success Improvement fail Yield Still Low iron_source->fail No Improvement

Guide 2: High Levels of Side Products (Homocoupling/β-Hydride Elimination)

This guide outlines steps to minimize common side reactions.

Side_Product_Troubleshooting start High Side Products (Homocoupling / β-Elimination) ligand_design Modify Ligand Design (Increase Steric Bulk) start->ligand_design slow_addition Implement Slow Addition of Organometallic Reagent ligand_design->slow_addition No Improvement success Side Products Reduced ligand_design->success Improvement additive_effect Investigate Additive Effects (NMP, TMEDA) slow_addition->additive_effect No Improvement slow_addition->success Improvement temp_control Adjust Reaction Temperature (Usually Lower) additive_effect->temp_control No Improvement additive_effect->success Improvement temp_control->success Improvement fail Still High Side Products temp_control->fail No Improvement

Quantitative Data Summary

The following table summarizes the effect of different ligands and additives on the yield of a model iron-catalyzed cross-coupling reaction.

EntryIron PrecursorLigand/AdditiveTemperature (°C)Yield (%)Reference
1Fe(acac)₃None2520[3]
2Fe(acac)₃TMEDA2575[3][9]
3FeCl₃NMP085[9]
4Fe(acac)₃Phosphine Ligand 12590[10]
5Fe(acac)₃NHC Ligand 22592[2][3]

Note: This table is a representative summary based on literature findings. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Ligand Screening in Iron-Catalyzed Cross-Coupling

This protocol provides a general method for screening different ligands to optimize a cross-coupling reaction.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iron precursor (e.g., Fe(acac)₃, 5 mol%).

  • Add the ligand (10 mol%) to the tube.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the anhydrous and degassed solvent (e.g., THF) via syringe.

  • Add the electrophile (1.0 mmol) to the mixture.

  • If an additive is being used (e.g., NMP), add it at this stage.

Reaction Execution:

  • Cool the mixture to the desired starting temperature (e.g., 0 °C).

  • Slowly add the organometallic reagent (e.g., Grignard reagent, 1.2 mmol) dropwise over a period of 30 minutes.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.

Work-up and Analysis:

  • Once the starting material is consumed or after a set time, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield.

Logical Relationship of Troubleshooting Steps

Logical_Relationships Problem Identify Primary Problem (e.g., Low Yield, Low Selectivity) Ligand Ligand Optimization (Sterics & Electronics) Problem->Ligand Additives Additive Screening (e.g., NMP, TMEDA) Problem->Additives Conditions Reaction Condition Optimization (Temp, Time) Problem->Conditions Reagents Reagent & Catalyst Integrity Check Problem->Reagents Analysis Analyze Results & Iterate Ligand->Analysis Additives->Analysis Conditions->Analysis Reagents->Analysis Analysis->Ligand Iterate

References

Technical Support Center: Enhancing Long-Term Stability of Iron Catalysts for CO Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the long-term stability of iron catalysts in CO conversion processes, such as the Fischer-Tropsch synthesis (FTS).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Decline in Catalyst Activity

Question: My iron catalyst is showing a rapid loss of CO conversion within the first few hours of the experiment. What are the likely causes and how can I mitigate this?

Answer: A rapid decline in activity, known as deactivation, is a common challenge. The primary causes can be categorized as sintering, oxidation, and carbon deposition (coking).

  • Sintering: This involves the agglomeration of small iron nanoparticles into larger ones, leading to a loss of active surface area. Sintering is often accelerated by high reaction temperatures and the presence of water vapor, a byproduct of the reaction.

    • Solution:

      • Operate at the lower end of the recommended temperature range for your specific reaction.

      • Incorporate structural promoters like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) into your catalyst synthesis to enhance thermal stability.

      • Ensure proper control of water partial pressure in the reactor by limiting CO conversion per pass.

  • Oxidation: The active iron carbide phases (e.g., χ-Fe₅C₂) can be oxidized to less active or inactive iron oxides (e.g., Fe₃O₄) by water, particularly at high CO conversion levels where water concentration is high.

    • Solution:

      • Limit CO conversion per pass to reduce the partial pressure of water in the reactor.

      • The addition of promoters like potassium (K) can increase the catalyst's resistance to oxidation.[1]

      • Ensure a thorough reduction and carburization procedure during catalyst activation to maximize the initial formation of the desired iron carbide phase.

  • Carbon Deposition (Coking): The formation of inactive carbon species on the catalyst surface can block active sites. This is often favored at high temperatures and low H₂/CO ratios.

    • Solution:

      • Optimize the H₂/CO ratio in your feed gas; higher ratios can help to hydrogenate and remove surface carbon.

      • The addition of promoters can influence the catalyst's propensity for coking.

Below is a troubleshooting workflow to help you identify the likely cause of deactivation:

G start Rapid Catalyst Deactivation Observed q1 Is CO conversion high (>60%)? start->q1 q2 Is the H₂/CO ratio low (<1.5)? q1->q2 Yes sintering Likely Cause: Sintering - Lower reaction temperature - Add structural promoters (SiO₂, Al₂O₃) q1->sintering No oxidation Likely Cause: Oxidation - Limit CO conversion per pass - Use oxidation-resistant promoters (K) q2->oxidation No coking Likely Cause: Coking - Increase H₂/CO ratio - Optimize promoter composition q2->coking Yes

Troubleshooting workflow for rapid catalyst deactivation.

Issue 2: Changes in Product Selectivity Over Time

Question: I am observing a shift in my product distribution (e.g., more methane (B114726), fewer long-chain hydrocarbons) as the reaction progresses. Why is this happening?

Answer: Changes in product selectivity are often linked to the same deactivation phenomena that cause a loss in activity.

  • Phase Changes: For iron-based catalysts, the active phase is typically an iron carbide. Changes in the carbide phase or its oxidation to iron oxide can significantly impact selectivity. For instance, the oxidation of χ-Fe₅C₂ to Fe₃O₄ is a known cause of deactivation and can alter product distribution.

  • Sintering: As iron particles grow, the nature of the active sites can change, which may alter the product distribution, sometimes favoring methane production.

  • Promoter Segregation: The distribution of promoters on the catalyst surface can change under reaction conditions, leading to altered selectivity. For example, the migration or loss of potassium can affect the catalyst's ability to produce long-chain hydrocarbons.

Solution:

  • Characterize the spent catalyst using techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to identify changes in particle size and phase composition.

  • Employ Temperature-Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) to analyze the surface composition and identify changes in promoter distribution.

  • Re-evaluate your catalyst synthesis and pretreatment procedures to ensure a stable and well-promoted catalyst from the start.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of deactivation for iron-based catalysts in CO conversion?

The primary deactivation mechanisms are:

  • Sintering: The thermal agglomeration of iron nanoparticles, which reduces the active surface area.

  • Oxidation: The active iron carbide phases can be oxidized by water, a byproduct of the Fischer-Tropsch synthesis, to less active iron oxides.

  • Carbon Deposition (Coking): The accumulation of inactive carbon species on the catalyst surface, which blocks active sites.

  • Physical Degradation: The catalyst can break down into fine particles, which is a serious issue in slurry reactors.[2]

  • Poisoning: Impurities in the syngas feed, such as sulfur compounds, can irreversibly bind to active sites.[2]

Q2: How do promoters enhance the long-term stability of iron catalysts?

Promoters improve stability through several mechanisms:

  • Structural Promoters (e.g., SiO₂, Al₂O₃): These materials act as a physical barrier between iron nanoparticles, preventing them from sintering at high temperatures.

  • Electronic Promoters (e.g., Potassium - K): Potassium donates electron density to the iron, which strengthens the Fe-C bond and weakens the C-O bond in carbon monoxide, facilitating CO dissociation. It also increases the catalyst's resistance to oxidation.[1]

  • Reduction Promoters (e.g., Copper - Cu): Copper facilitates the reduction of iron oxides to metallic iron at lower temperatures, which is a crucial step in the activation of the catalyst to its active carbide form.

Q3: What is the recommended synthesis method for preparing stable iron catalysts?

Co-precipitation is a widely used and effective method for synthesizing homogeneous iron-based catalysts. This technique allows for good control over the composition, particle size, and dispersion of promoters, all of which are crucial for achieving high stability.

Q4: Can a deactivated iron catalyst be regenerated?

Yes, in some cases. For catalysts deactivated by carbon deposition (coking), an oxidation-reduction treatment can be effective. This typically involves:

  • Oxidation: Carefully treating the coked catalyst with a dilute oxygen-containing gas at elevated temperatures (e.g., 300-550°C) to burn off the carbon deposits.[3]

  • Reduction: Following the oxidation step, the catalyst is re-reduced with hydrogen or syngas to restore the active iron phases.[3]

For deactivation caused by severe sintering or poisoning, regeneration is often not possible, and the catalyst must be replaced.

Data Presentation: Quantitative Effects of Promoters and Supports

The following tables summarize key quantitative data from the literature on factors affecting catalyst stability.

Table 1: Effect of Potassium (K) Promoter on Iron Catalyst Stability Reaction Conditions: T = 270 °C, P = 1.3 MPa, H₂/CO = 0.7

Catalyst (Fe:K atomic ratio)Initial CO Conversion (%)CO Conversion after 250h (%)Deactivation Rate (%/100h)
Unpromoted (100:0)~85~30~22
100:0.5~85~65~8
100:1.0~85~75~4
100:2.0~85~80~2

Data adapted from studies on precipitated iron catalysts, highlighting that an optimal potassium loading significantly improves stability by reducing the deactivation rate.[4]

Table 2: Comparison of Different Supports on Iron Catalyst Performance Note: Direct, side-by-side long-term stability data under identical FTS conditions is scarce. The following represents a qualitative and indicative summary from various studies.

SupportTypical CO Conversion Range (%)Key Stability Characteristics
Al₂O₃ 40 - 70Good mechanical strength and thermal stability. Can have strong metal-support interactions that influence reducibility.
SiO₂ 30 - 60High surface area, acts as a good structural promoter to prevent sintering.[5] Can form iron silicates which may be less active.
TiO₂ 50 - 80Can promote high activity, but stability can be an issue depending on the preparation method and reaction conditions.
Carbon 60 - 85Often shows high activity and good resistance to water. Encapsulating iron carbides in graphene-like carbon has been shown to lead to exceptional stability.[6]

Experimental Protocols

1. Synthesis of a Promoted Iron Catalyst via Co-precipitation

This protocol describes the synthesis of a K- and Cu-promoted, SiO₂-supported iron catalyst (e.g., 100Fe/5Cu/4K/16SiO₂ by weight).

  • Materials:

    • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Potassium nitrate (KNO₃)

    • Silica sol (e.g., 40 wt% suspension in water)

    • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25 wt%)

    • Deionized water

  • Procedure:

    • Calculate the required amounts of the nitrate salts to achieve the desired metal loadings.

    • Dissolve the iron and copper nitrates in deionized water in a beaker to form Solution A.

    • In a separate beaker, add the silica sol and the potassium nitrate to deionized water to form Solution B.

    • Heat both solutions to ~80°C with vigorous stirring.

    • Slowly add Solution A and the ammonium hydroxide solution simultaneously to Solution B, maintaining a constant pH of ~7-8.

    • After the addition is complete, continue to stir the resulting slurry at 80°C for 1 hour (aging).

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

    • Dry the filter cake in an oven at 110°C overnight.

    • Calcify the dried powder in air at ~400°C for 5 hours.

2. Catalyst Stability Testing in a Fixed-Bed Reactor

  • Apparatus:

    • Fixed-bed reactor (typically stainless steel)

    • Mass flow controllers for H₂, CO, and an inert gas (e.g., N₂ or Ar)

    • Temperature controller and furnace

    • Back pressure regulator

    • Gas chromatograph (GC) for analyzing reactants and products

  • Procedure:

    • Load a known mass of the catalyst (typically 0.5-2.0 g), often mixed with an inert material like quartz wool or silicon carbide, into the reactor.

    • Activation (In-situ Reduction/Carburization):

      • Purge the system with an inert gas (N₂ or Ar).

      • Introduce the activation gas (e.g., H₂, CO, or syngas) at a controlled flow rate.

      • Ramp the temperature to the activation temperature (e.g., 280-400°C) and hold for a specified period (e.g., 12-24 hours).

    • Reaction:

      • After activation, cool the reactor to the desired reaction temperature (e.g., 250-320°C).

      • Introduce the synthesis gas (H₂ and CO at the desired ratio and flow rate).

      • Pressurize the system to the desired reaction pressure (e.g., 1.0-2.5 MPa).

      • Periodically analyze the effluent gas from the reactor using the online GC to determine CO conversion and product selectivity.

      • Continue the reaction for an extended period (e.g., 100-500 hours) to assess the catalyst's long-term stability.

Mandatory Visualizations

G cluster_0 Catalyst Synthesis & Pre-treatment cluster_1 Stability Testing cluster_2 Post-Reaction Characterization co_precipitation Co-precipitation of Fe, Cu, K, SiO₂ precursors washing_drying Washing & Drying (110°C) co_precipitation->washing_drying calcination Calcination (~400°C in air) washing_drying->calcination activation Activation (Reduction/Carburization in H₂/CO/Syngas) calcination->activation fixed_bed_reaction Fixed-Bed Reaction (T, P, H₂/CO Ratio) activation->fixed_bed_reaction Load into Reactor gc_analysis Online GC Analysis (Conversion & Selectivity vs. Time) fixed_bed_reaction->gc_analysis spent_catalyst Spent Catalyst Characterization (XRD, TEM, TPD, etc.) gc_analysis->spent_catalyst After Reaction G active_catalyst Active Iron Carbide Catalyst (e.g., χ-Fe₅C₂) sintering Sintering (High T, H₂O) active_catalyst->sintering oxidation Oxidation (High H₂O partial pressure) active_catalyst->oxidation coking Carbon Deposition (Low H₂/CO ratio) active_catalyst->coking deactivated_sintered Deactivated Catalyst (Large Particles, Low Surface Area) sintering->deactivated_sintered deactivated_oxidized Deactivated Catalyst (Inactive Fe₃O₄ phase) oxidation->deactivated_oxidized deactivated_coked Deactivated Catalyst (Blocked Active Sites) coking->deactivated_coked

References

Validation & Comparative

A Researcher's Guide to Validating Carbon Monoxide Binding Affinity in Modified Heme Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of carbon monoxide (CO) to modified heme proteins is crucial for advancing fields from toxicology to therapeutic design. This guide provides a comparative overview of common protein modifications that alter CO binding, detailed experimental protocols for validation, and a clear presentation of supporting data.

Heme proteins, essential for a myriad of biological functions including gas transport and catalysis, can be synthetically modified to modulate their ligand binding properties. These modifications, primarily achieved through site-directed mutagenesis or the reconstitution of the protein with artificial heme analogues, offer a powerful tool for probing structure-function relationships and developing novel hemeprotein-based therapeutics and sensors. Validating the changes in CO binding affinity is a critical step in characterizing these engineered proteins.

Comparing CO Binding Affinities: A Data-Driven Overview

The affinity of CO for heme proteins can be dramatically altered by subtle changes in the heme pocket environment. Two primary strategies for modifying these proteins are site-directed mutagenesis of key amino acid residues and the replacement of the native protoporphyrin IX with synthetic porphyrins.

Site-Directed Mutagenesis: The Role of the Distal Histidine

One of the most extensively studied modifications is the substitution of the distal histidine (His64 in sperm whale myoglobin). This residue plays a critical role in regulating ligand binding. The table below summarizes the kinetic and equilibrium constants for CO and O₂ binding to wild-type sperm whale myoglobin (B1173299) and a selection of its distal histidine mutants.

Proteink'on (CO) (μM⁻¹s⁻¹)k'off (CO) (s⁻¹)Keq (CO) (μM⁻¹)k'on (O₂) (μM⁻¹s⁻¹)k'off (O₂) (s⁻¹)Keq (O₂) (μM⁻¹)
Wild-type Mb 0.510.0192714121.2
H64G (Glycine) 5.30.0222403359000.0056
H64V (Valine) 4.90.0212302922000.013
H64L (Leucine) 4.30.0202152211000.020
H64I (Isoleucine) 3.80.021180188500.021
H64F (Phenylalanine) 2.80.018155114500.024

Data sourced from studies on sperm whale myoglobin mutants.

Heme Reconstitution: Engineering the Prosthetic Group

Another powerful technique involves the removal of the native heme and reconstitution of the apoprotein with a synthetic porphyrin. This allows for a more direct modification of the electronic and steric properties of the heme cofactor itself. The following table presents data on the CO binding kinetics of myoglobin reconstituted with different synthetic hemes.

Heme Analoguek'on (CO) (μM⁻¹s⁻¹)k'off (CO) (s⁻¹)Keq (CO) (μM⁻¹)
Protoporphyrin IX (Native) 0.510.01927
Meso-tetramethylporphyrin 2.50.1913
Meso-tetraethylporphyrin 5.00.3813
Meso-tetra(n-propyl)porphyrin 10.00.6815

Data compiled from studies on reconstituted sperm whale myoglobin.

Experimental Protocols for Validating CO Binding Affinity

Accurate determination of CO binding affinity requires robust experimental techniques. The following sections provide detailed protocols for three commonly used methods.

Spectrophotometric Titration

This method relies on the change in the UV-Visible absorption spectrum of the heme protein upon CO binding.

Materials:

  • Purified heme protein (e.g., myoglobin) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

  • CO-saturated buffer (prepared by bubbling CO gas through the buffer for at least 30 minutes)

  • Sodium dithionite (B78146) (freshly prepared solution)

  • Gas-tight syringes

  • Spectrophotometer with a cuvette holder

Procedure:

  • Prepare a solution of the heme protein at a known concentration (e.g., 5-10 µM).

  • To ensure the heme iron is in the ferrous (Fe²⁺) state, add a small amount of freshly prepared sodium dithionite solution to the protein solution to a final concentration of ~1-2 mM.

  • Record the initial absorption spectrum of the deoxygenated heme protein. The Soret peak for deoxymyoglobin is typically around 434 nm.

  • Using a gas-tight syringe, add small, precise aliquots of the CO-saturated buffer to the protein solution in the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

  • Record the absorption spectrum. As CO binds, the Soret peak will shift to approximately 423 nm for carboxymyoglobin.

  • Continue this titration until no further change in the spectrum is observed, indicating saturation of the protein with CO.

  • The dissociation constant (Kd) can be determined by plotting the change in absorbance at a specific wavelength (e.g., 423 nm) against the concentration of added CO and fitting the data to a suitable binding isotherm equation (e.g., the Hill equation).

Stopped-Flow Kinetics

This technique allows for the measurement of rapid kinetic rates of CO association and dissociation.

Materials:

  • Stopped-flow spectrophotometer

  • Two syringes for the reactant solutions

  • Purified heme protein solution

  • CO-saturated buffer

  • A solution of a replacing ligand (e.g., nitric oxide or a high concentration of oxygen) for dissociation experiments.

Procedure for Association Rate (k'on):

  • Load one syringe of the stopped-flow instrument with the deoxygenated heme protein solution (reduced with dithionite).

  • Load the second syringe with the CO-saturated buffer of a known concentration.

  • Rapidly mix the two solutions in the instrument's mixing chamber.

  • Monitor the change in absorbance at a wavelength sensitive to CO binding (e.g., 423 nm) as a function of time.

  • The observed rate constant (k_obs) will be dependent on the CO concentration. By performing the experiment at various CO concentrations, the association rate constant (k'on) can be determined from the slope of a plot of k_obs versus [CO].

Procedure for Dissociation Rate (k'off):

  • Prepare a solution of the CO-bound heme protein.

  • Load one syringe with this solution.

  • Load the second syringe with a buffer containing a large excess of a replacing ligand (e.g., NO).

  • Rapidly mix the two solutions.

  • Monitor the change in absorbance as CO is displaced by the other ligand. The rate of this change corresponds to the dissociation rate constant (k'off).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified heme protein solution

  • CO-saturated buffer

  • Degassing apparatus

Procedure:

  • Thoroughly degas both the protein solution and the CO-saturated buffer to avoid the formation of air bubbles during the experiment.[1][2]

  • Load the heme protein solution into the sample cell of the calorimeter.

  • Load the CO-saturated buffer into the titration syringe.

  • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Initiate the titration. A series of small injections of the CO solution into the protein solution will be performed automatically.

  • The instrument measures the heat released or absorbed during each injection.

  • The data is plotted as heat change per injection versus the molar ratio of CO to protein.

  • Fitting this binding isotherm to a suitable model allows for the determination of the binding affinity (Ka, from which Kd can be calculated), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.[2][3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for spectrophotometric titration and a general ligand binding validation pathway.

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Heme Protein Solution C Reduce Heme Iron (with Dithionite) A->C B Prepare CO-Saturated Buffer E Add Aliquot of CO Buffer B->E D Record Initial Spectrum C->D D->E F Equilibrate E->F G Record Spectrum F->G H Repeat Titration Until Saturation G->H H->E no I Plot Absorbance Change vs. [CO] H->I yes J Fit to Binding Isotherm I->J K Determine Kd J->K Ligand_Binding_Validation_Pathway cluster_modification Protein Modification cluster_validation Binding Affinity Validation cluster_characterization Characterization Mod1 Site-Directed Mutagenesis Val1 Spectrophotometric Titration Mod1->Val1 Val2 Stopped-Flow Kinetics Mod1->Val2 Val3 Isothermal Titration Calorimetry Mod1->Val3 Mod2 Heme Reconstitution Mod2->Val1 Mod2->Val2 Mod2->Val3 Char1 Determine Kd (Equilibrium) Val1->Char1 Char2 Determine kon, koff (Kinetics) Val2->Char2 Val3->Char1 Char3 Determine ΔH, ΔS (Thermodynamics) Val3->Char3

References

A Comparative Guide to Theoretical Models for Fe-CO Bond Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the robust iron-carbon monoxide (Fe-CO) bond is a fundamental process in various biological and industrial catalytic cycles. Understanding the intricate electronic and structural dynamics of this bond is paramount for designing novel catalysts and therapeutic agents. Theoretical models, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of Fe-CO bond activation. However, the accuracy of these computational models hinges on their rigorous validation against experimental data. This guide provides an objective comparison of the performance of common theoretical models against experimental benchmarks for key parameters of the Fe-CO bond.

Data Presentation: A Head-to-Head Comparison

To facilitate a clear comparison, the following tables summarize quantitative data from both theoretical calculations and experimental measurements for various Fe-CO systems. These include simple iron carbonyls, which serve as foundational models, and the more complex biological system of myoglobin (B1173299).

Table 1: Fe-CO Bond Lengths

The equilibrium distance between the iron and carbon atoms is a critical parameter for gauging the strength and nature of their bond. Below is a comparison of Fe-C bond lengths determined by X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) with those calculated using various DFT functionals.

CompoundTheoretical ModelCalculated Fe-C Bond Length (Å)Experimental MethodExperimental Fe-C Bond Length (Å)Reference
Fe(CO)₅DFT (BP86)1.813EXAFS1.813(3)[1][2]
Fe₂(CO)₉DFT (B3LYP)2.03X-ray Crystallography2.01
Myoglobin-COQM/MM (B3LYP)~1.80X-ray Crystallography~1.77[3][4]
Table 2: Fe-CO Vibrational Frequencies

The stretching frequency of the Fe-CO bond, often probed by infrared (IR) and resonance Raman spectroscopy, provides a direct measure of the bond's strength.

CompoundTheoretical ModelCalculated ν(Fe-CO) (cm⁻¹)Experimental MethodExperimental ν(Fe-CO) (cm⁻¹)Reference
Fe(CO)₅DFT~500-550Infrared Spectroscopy544, 616, 640
Myoglobin-COQM/MM (B3LYP)~500Resonance Raman~505[5]
Cytochrome P-450cam-CO--Resonance Raman483[6]
Table 3: Fe-CO Bond Dissociation Energy (BDE) in Myoglobin

The energy required to break the Fe-CO bond is a crucial thermodynamic parameter. Here, we compare experimental values with those obtained from Quantum Mechanics/Molecular Mechanics (QM/MM) calculations.

SystemTheoretical ModelCalculated BDE (kcal/mol)Experimental MethodExperimental BDE (kcal/mol)Reference
Myoglobin-COQM/MM (B3LYP)8.1Transient Thermal Phase Grating Spectroscopy34 ± 4[3][4][7][8]
Myoglobin-COTheoretical Prediction35Indirect Measurements~25[7][8]

Note: The significant discrepancy between the calculated and experimentally determined BDE in myoglobin highlights the challenges in accurately modeling the complex protein environment and the influence of experimental conditions.

Table 4: Mössbauer Parameters for Iron Carbonyls

Mössbauer spectroscopy is highly sensitive to the electronic environment of the iron nucleus. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters for validating theoretical models.

CompoundTheoretical ModelCalculated δ (mm/s)Calculated ΔE_Q (mm/s)Experimental δ (mm/s)Experimental ΔE_Q (mm/s)Reference
Fe(CO)₅----0.162.57[9]
Fe₂(CO)₉---+0.170.42[9]
Fe₃(CO)₁₂DFT--+0.11, +0.131.13, 0.15[10]

Experimental and Computational Protocols

The validation of theoretical models relies on robust experimental data and well-defined computational methodologies.

Experimental Protocols

1. X-ray Absorption Spectroscopy (XAS) XAS is a powerful technique for probing the local geometric and electronic structure of metal centers in molecules.

  • Sample Preparation: Metalloprotein samples are typically prepared as frozen solutions to minimize radiation damage. The concentration is kept as low as possible while ensuring a sufficient signal-to-noise ratio.

  • Data Collection: The experiment is performed at a synchrotron source. A double-crystal monochromator is used to select and scan the X-ray energy across the absorption edge of the iron atom (K-edge at ~7.1 keV or L-edge in the soft X-ray range).[11] The absorption is measured by monitoring the fluorescence emission from the sample.[12]

  • Data Analysis: The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is analyzed to determine Fe-CO bond lengths and coordination numbers. The X-ray Absorption Near Edge Structure (XANES) region provides information about the oxidation state and coordination geometry of the iron center.[1][2]

2. Resonance Raman Spectroscopy Resonance Raman spectroscopy is used to selectively enhance the vibrational modes associated with the Fe-CO unit.

  • Sample Preparation: Samples are typically in solution and can be studied at various temperatures.

  • Instrumentation: A laser is tuned to an electronic absorption band of the Fe-CO complex (e.g., the Soret band of a heme protein) to achieve resonance enhancement. The scattered light is collected and analyzed by a spectrometer.

  • Data Analysis: The resulting spectrum reveals the vibrational frequencies of the Fe-CO stretch and Fe-C-O bend, which are sensitive to the bond strength and geometry.[13]

3. Mössbauer Spectroscopy Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions of the ⁵⁷Fe nucleus.

  • Sample Preparation: Samples containing iron are typically cooled to cryogenic temperatures (e.g., 78 K) to increase the recoil-free fraction.[9]

  • Instrumentation: A radioactive source (e.g., ⁵⁷Co) is used to generate gamma rays that are absorbed by the ⁵⁷Fe nuclei in the sample. The energy of the gamma rays is modulated by moving the source relative to the absorber.

  • Data Analysis: The resulting spectrum provides the isomer shift (δ), which is sensitive to the s-electron density at the nucleus and thus the oxidation state, and the quadrupole splitting (ΔE_Q), which is sensitive to the symmetry of the electric field around the nucleus.[10][14]

Computational Protocols

Density Functional Theory (DFT) Calculations DFT is the most widely used computational method for studying the electronic structure of transition metal complexes.

  • Model System: A model of the Fe-CO active site is constructed. For enzymes, this often involves a truncated model of the active site, or a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach where the Fe-CO core is treated with QM and the surrounding protein with MM.[3][4]

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. For iron complexes, hybrid functionals like B3LYP are commonly used.[15] A variety of basis sets, such as the def2-SVP and def2-TZVP, are employed.[16] Dispersion corrections (e.g., D3) are often included to account for weak interactions.[16]

  • Geometry Optimization and Frequency Calculation: The geometry of the model system is optimized to find the minimum energy structure. Vibrational frequencies are then calculated to confirm that the optimized structure is a true minimum and to compare with experimental spectroscopic data.

  • Property Calculations: Other properties such as bond dissociation energies and Mössbauer parameters can be calculated from the optimized electronic structure.

Visualization of the Validation Workflow

The following diagram illustrates the iterative process of validating theoretical models for Fe-CO bond activation against experimental data.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation TheoreticalModel Construct Theoretical Model (e.g., DFT, QM/MM) Calculations Perform Calculations (Geometry, Frequencies, Energies) TheoreticalModel->Calculations Predictions Generate Theoretical Predictions (Bond Lengths, Vibrational Frequencies, BDE) Calculations->Predictions Comparison Compare Predictions and Data Predictions->Comparison Experiment Perform Experiments (XAS, Raman, Mössbauer) Data Collect Experimental Data (Spectra, Bond Parameters) Experiment->Data Data->Comparison Refinement Refine Theoretical Model Comparison->Refinement Discrepancy? ValidatedModel Validated Model for Fe-CO Activation Comparison->ValidatedModel Agreement Refinement->TheoreticalModel Iterate

Caption: Workflow for the validation of theoretical models against experimental data.

Conclusion

The validation of theoretical models through direct comparison with experimental data is a critical aspect of computational chemistry and its application to understanding complex chemical processes like Fe-CO bond activation. This guide highlights the strengths and current limitations of popular theoretical approaches. While DFT methods can provide valuable insights into the nature of the Fe-CO bond, discrepancies with experimental results, particularly for energetic properties, underscore the need for continued refinement of computational models and a close synergy between theory and experiment. The presented data and protocols serve as a valuable resource for researchers in this dynamic field.

References

comparing the efficacy of different ligands in iron-catalyzed carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. Iron, as an earth-abundant and low-toxicity metal, presents a highly attractive alternative to precious metal catalysts for a variety of transformations, including carbonylation reactions. The choice of ligand is paramount in tuning the reactivity and selectivity of these iron-catalyzed processes. This guide provides an objective comparison of the efficacy of different ligands in the iron-catalyzed hydroalkoxycarbonylation of alkynes, supported by experimental data, detailed protocols, and mechanistic diagrams.

Unveiling the Impact of Ligand Architecture on Catalytic Performance

A recent study by Tewari, Kumar, and Chikkali systematically investigated the influence of various diimine ligands on the iron-catalyzed hydroalkoxycarbonylation of phenylacetylene (B144264).[1] The reaction, which synthesizes valuable α,β-unsaturated esters, serves as an excellent model system for comparing ligand efficacy. The following table summarizes the key performance indicators for a selection of ligands under optimized reaction conditions.

Ligand (Structure)Yield (%)[1]Selectivity (linear:branched)[1]Turnover Number (TON)[1]
L1 (BIAN)45>99:19
L2 (Phen)30>99:16
L3 (Bpy)25>99:15
L4 (En)<5-<1
L5 (TMEDA)<5-<1
L6 (Py)<5-<1
L7 (Dipp-BIAN)98 >99:1 19.6
Ligand-free10>99:12

Table 1: Comparison of Ligand Performance in the Iron-Catalyzed Hydroalkoxycarbonylation of Phenylacetylene. Reaction conditions: Phenylacetylene (0.5 mmol), methanol (B129727) (2.0 mL), [Fe₂(CO)₉] (5 mol%), ligand (10 mol%), DABCO (1.0 mmol), 10 bar CO, 120 °C, 16 h. Yields were determined by GC analysis using dodecane (B42187) as an internal standard. TON = (moles of product / moles of catalyst).

The data clearly demonstrates the profound impact of the ligand structure on the catalytic efficiency. While simple bidentate nitrogen ligands like 1,10-phenanthroline (B135089) (Phen) and 2,2'-bipyridine (B1663995) (Bpy) provided modest yields, the bis(imino)acenaphthene (BIAN) backbone proved to be a more effective scaffold. Strikingly, the introduction of bulky 2,6-diisopropylphenyl (Dipp) groups on the imine nitrogens of the BIAN ligand (L7 , Dipp-BIAN) led to a dramatic increase in yield to 98%, highlighting the importance of steric factors in this catalytic system.[1] Reactions conducted in the absence of a ligand or with simple monodentate or aliphatic bidentate ligands resulted in significantly lower yields, underscoring the necessity of a carefully designed ligand for high performance.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and further development of these catalytic systems.

General Procedure for the Iron-Catalyzed Hydroalkoxycarbonylation of Alkynes[1]

To a 50 mL autoclave equipped with a magnetic stir bar were added [Fe₂(CO)₉] (9.1 mg, 0.025 mmol, 5 mol%), the respective diimine ligand (0.05 mmol, 10 mol%), and DABCO (112 mg, 1.0 mmol). The autoclave was then charged with phenylacetylene (51 mg, 0.5 mmol) and methanol (2.0 mL). The autoclave was sealed, flushed three times with carbon monoxide (CO), and finally pressurized to 10 bar of CO. The reaction mixture was stirred at 120 °C for 16 hours. After cooling to room temperature, the pressure was carefully released. An internal standard (dodecane) was added, and the yield and selectivity were determined by gas chromatography (GC) analysis.

Mechanistic Insights and Experimental Workflow

The following diagrams illustrate the general workflow for evaluating ligand efficacy and the proposed catalytic cycle for the iron-catalyzed hydroalkoxycarbonylation of alkynes.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Fe_prec Iron Precursor ([Fe2(CO)9]) Ligand_screen Ligand Screening (L1-L7) Autoclave Autoclave Ligand_screen->Autoclave Addition of Catalyst Components Substrate Substrate (Phenylacetylene, Methanol) Base Base (DABCO) CO CO Atmosphere (10 bar) GC_analysis GC Analysis CO->GC_analysis Reaction & Workup Yield_calc Yield & Selectivity Determination GC_analysis->Yield_calc Compare Performance Comparison Yield_calc->Compare

Fig. 1: Experimental workflow for ligand screening.

The proposed catalytic cycle is believed to involve the formation of an active iron-hydride species. Mechanistic investigations, including NMR spectroscopy, suggest the existence of an [Fe-H] intermediate, and control experiments indicate the absence of radical species in the reaction pathway.[1]

Catalytic_Cycle Fe_prec [Fe2(CO)9] + L Active_FeH L(CO)nFe-H Fe_prec->Active_FeH Activation Alk_coord L(CO)nFe(H)(Alkyne) Active_FeH->Alk_coord + Alkyne Vinyl_Fe L(CO)nFe-Vinyl Alk_coord->Vinyl_Fe Hydrometalation Acyl_Fe L(CO)nFe-Acyl Vinyl_Fe->Acyl_Fe + CO (Migratory Insertion) Product_release Product (α,β-unsaturated ester) Acyl_Fe->Product_release + Methanol Product_release->Active_FeH Regeneration

Fig. 2: Proposed catalytic cycle.

References

A Comparative Analysis of Iron-Based Catalysts for Low-Temperature CO Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

The catalytic oxidation of carbon monoxide (CO) at low temperatures is a critical process for various applications, including air purification, automotive exhaust treatment, and CO removal from hydrogen streams for fuel cells. Iron-based catalysts have emerged as a promising and cost-effective alternative to precious metal catalysts. This guide provides a comparative analysis of different classes of iron-based catalysts, focusing on their performance, supported by experimental data.

Performance Comparison of Iron-Based Catalysts

The efficacy of iron-based catalysts for low-temperature CO oxidation is significantly influenced by their composition, structure, and the nature of the support material. Below is a summary of the performance of several notable iron-based catalyst systems.

Catalyst SystemKey Performance MetricsReaction ConditionsReference
Au/FeOx T90 (90% CO Conversion) = 25 °CNot specified[1]
100% CO conversion at ambient temperature for over 2000 hoursGas hourly space velocity (GHSV) = 40,000 h⁻¹[2]
Pt/FeOx (Single-Atom) High turnover frequency (TOF) = 151 x 10⁻³ s⁻¹1% CO in air, atmospheric pressure, 27 °C[3]
High activity and stability for CO oxidationNot specified[4]
Pd-Au/FeOx/Al2O3 100% conversion of 2500 ppm CO-30 °C[1][5]
100% conversion of 20,000 ppm CO for 132 minutesAmbient temperature, GHSV = 13,000 h⁻¹[1][5]
Fe-doped Hollandites > 50% CO conversionRoom temperature[6]
CuO/Fe2O3 ~100% CO conversion~125 °C[7]
Fe-Co Mixed Oxides 100% CO conversion72 °C[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of catalytic performance. The following sections outline typical experimental protocols for the preparation and testing of iron-based catalysts.

Catalyst Synthesis: Co-Precipitation Method for Pt/FeOx

A common method for synthesizing supported iron-based catalysts is co-precipitation, which allows for a high dispersion of the active metal.

  • Preparation of Precursor Solution: An aqueous solution containing the desired molar ratio of Fe(NO₃)₃ and a platinum precursor, such as H₂PtCl₆, is prepared.

  • Precipitation: The precursor solution is added dropwise to a solution of a precipitating agent, like Na₂CO₃, under vigorous stirring. The pH of the mixture is maintained at approximately 8.5.

  • Aging: The resulting suspension is aged for several hours to ensure complete precipitation.

  • Washing and Drying: The precipitate is then filtered and washed thoroughly with deionized water to remove any residual ions. The resulting solid is dried in an oven, typically at around 80°C for 8 hours.[3]

Catalytic Activity Testing

The catalytic performance for CO oxidation is typically evaluated in a fixed-bed continuous flow reactor.

  • Reactor Setup: A specific amount of the catalyst is loaded into a quartz tube reactor. The catalyst bed is positioned within a furnace to control the reaction temperature.

  • Gas Mixture: A feed gas mixture with a defined composition, for example, 1% CO and 21% O₂ balanced with an inert gas like He, is passed through the catalyst bed at a controlled flow rate.

  • Reaction and Analysis: The reactor temperature is gradually increased, and the composition of the effluent gas is continuously monitored using a gas chromatograph (GC) or a CO analyzer to determine the CO conversion at different temperatures.[7][9]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and performance evaluation of iron-based catalysts for low-temperature CO oxidation.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_testing Catalytic Performance Evaluation s1 Precursor Selection (e.g., Fe(NO₃)₃, H₂PtCl₆) s2 Synthesis Method (e.g., Co-precipitation) s1->s2 s3 Washing & Drying s2->s3 s4 Calcination/Reduction s3->s4 c1 Structural Analysis (XRD, TEM) s4->c1 c2 Surface Analysis (XPS, BET) s4->c2 c3 Redox Properties (H₂-TPR) s4->c3 t1 Fixed-Bed Reactor Setup s4->t1 t4 Data Analysis (T₅₀, T₉₀, Reaction Rate) c1->t4 c2->t4 c3->t4 t2 Reaction Condition Control (Temp, GHSV, Gas Composition) t1->t2 t3 CO Conversion Measurement (Gas Chromatography) t2->t3 t3->t4

Caption: Experimental workflow for catalyst development.

Signaling Pathways and Reaction Mechanisms

The enhanced catalytic activity of many iron-based systems is often attributed to the strong interaction between the iron oxide support and the active metal nanoparticles or single atoms. This interaction can facilitate the activation of oxygen, a key step in the CO oxidation reaction. For instance, in Pt/FeOx catalysts, it is proposed that CO adsorbs on the Pt sites, while oxygen is activated on the FeOx support, leading to an efficient reaction at the interface.[3] The presence of oxygen vacancies on the iron oxide support is also considered crucial for the catalytic cycle.

References

A Guide to Validating Carbon Monoxide Sensing Mechanisms in Iron-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical gasotransmitter involved in a variety of physiological signaling pathways. The biological effects of CO are mediated by its interaction with specific protein targets, most notably iron-containing proteins. Validating the mechanism by which these proteins sense CO and transduce a signal is fundamental to understanding their biological role and for the development of novel therapeutics.

This guide provides an objective comparison of key experimental techniques used to validate CO sensing in heme-based proteins, the most prominent class of CO sensors. We present detailed experimental protocols, comparative data for well-characterized sensors, and visualizations of the underlying pathways and workflows.

Core Mechanism of Heme-Based CO Sensing

The predominant mechanism for CO sensing involves its direct binding to the iron center of a heme cofactor. In many sensor proteins, such as the bacterial transcription factor CooA and the mammalian circadian rhythm protein NPAS2, the heme iron exists in a six-coordinate low-spin state when inactive.[1] The binding of CO to the reduced ferrous (Fe²⁺) heme iron displaces an endogenous axial ligand.[2][3] This ligand exchange event triggers a cascade of conformational changes that propagate from the heme-binding sensor domain to an effector domain, modulating its activity, such as the ability to bind DNA.[1][3]

Caption: General signaling pathway for a heme-based CO-sensing transcription factor.

Comparative Data for Heme-Based CO Sensors

The following table summarizes key quantitative parameters for two well-characterized CO-sensing proteins, CooA and NPAS2, highlighting their distinct responses to CO.

ParameterCooA (Rhodospirillum rubrum)NPAS2 (Mammalian)Experimental Technique
Function Transcriptional Activator[1]Transcriptional Repressor (component of circadian clock)[4]Functional Assays (EMSA, Luciferase)
CO Affinity (Kd) Micromolar (µM) range[5]Micromolar (µM) range[4][6]Isothermal Titration Calorimetry (ITC) / Gas Titration
Response to CO DNA binding is activated [1]DNA binding is inhibited [4][7]Electrophoretic Mobility Shift Assay (EMSA)
Heme State B-type heme[2]B-type heme[8]UV-Vis Spectroscopy
Soret Peak λ (Fe²⁺) ~423 nmVaries with PAS-A/PAS-B domainUV-Vis Spectroscopy
Soret Peak λ (Fe²⁺-CO) ~424 nmShift observed upon CO bindingUV-Vis Spectroscopy
ν(Fe-CO) Frequency ~500-530 cm-1~490-510 cm-1Resonance Raman Spectroscopy
ν(C-O) Frequency ~1950-1980 cm-1~1960-1970 cm-1Resonance Raman / IR Spectroscopy

Key Experimental Validation Techniques & Protocols

A multi-faceted approach combining spectroscopic, thermodynamic, and functional methods is essential for conclusively validating a CO-sensing mechanism.

UV-Visible (UV-Vis) Absorption Spectroscopy

Purpose: To detect the binding of CO to the heme iron. The heme group's strong Soret absorption band (around 400 nm) is highly sensitive to changes in the iron's coordination and oxidation state.[9]

Detailed Protocol:

  • Sample Preparation: Purified protein is diluted to a final concentration of 5-10 µM in a suitable, degassed buffer within a sealed quartz cuvette. A baseline spectrum of the buffer alone should be recorded.[10]

  • Establish Ferric State: Record the spectrum of the as-isolated (typically ferric, Fe³⁺) protein.

  • Reduction to Ferrous State: Make the cuvette anaerobic by purging with an inert gas (e.g., argon). Introduce a minimal amount of a chemical reductant, such as sodium dithionite, to reduce the heme to the ferrous (Fe²⁺) state. Record the spectrum, noting the characteristic peak shifts.

  • CO Introduction: Introduce CO gas into the headspace of the cuvette and allow it to dissolve and bind to the protein.

  • Data Acquisition: Record the final spectrum of the Fe²⁺-CO complex. The absorbance should be kept below 1.0 AU for accuracy.[10]

  • Analysis: Compare the peak wavelengths (especially the Soret peak) of the ferric, ferrous, and ferrous-CO forms to confirm ligand binding at the heme center.[9]

Resonance Raman (RR) Spectroscopy

Purpose: To provide specific vibrational information about the heme-CO bond. This technique selectively enhances vibrations of the chromophore (the heme group), allowing for direct measurement of the Fe-C and C-O bond stretching frequencies (ν(Fe-CO) and ν(C-O)).[11][12] These frequencies are sensitive probes of the heme pocket environment.[13]

Detailed Protocol:

  • Instrumentation: A continuous-wave (CW) laser is tuned to an excitation wavelength that overlaps with the heme's Soret or Q-band absorption to achieve the resonance effect.[11] The scattered light is collected and analyzed by a spectrometer.

  • Sample Preparation: A concentrated protein solution (50-200 µM) is prepared in its Fe²⁺-CO bound form as described for UV-Vis. The sample is often placed in a spinning NMR tube or a temperature-controlled capillary to prevent photodegradation by the laser.

  • Data Acquisition: Spectra are collected at low temperatures (e.g., 77 K) to improve resolution. The region of interest for the Fe-C stretch is typically 450-550 cm⁻¹ and for the C-O stretch is 1900-2100 cm⁻¹.

  • Analysis: The precise frequencies of the ν(Fe-CO) and ν(C-O) bands are determined. These values can be plotted on a ν(Fe-C) vs. ν(C-O) correlation diagram to compare the protein's heme environment to that of other heme proteins and model compounds.[13]

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the thermodynamic parameters of a binding interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15]

Detailed Protocol: (Note: Direct titration with a gas like CO is technically challenging. The following is a standard protein-ligand protocol, the principles of which are adapted for gas-binding studies, often through competitive binding assays or specialized equipment.)

  • Sample Preparation: The purified protein and ligand must be in an identical, extensively degassed buffer to minimize heats of dilution.[15] Meticulous pH matching (within 0.05 units) is critical.[16]

  • Instrument Setup: The sample cell (typically ~200 µL) is loaded with the protein solution (e.g., 10-50 µM). The injection syringe (~40 µL) is loaded with a ligand solution at a 10-20 fold higher concentration.[16]

  • Titration: The experiment is conducted at a constant temperature (e.g., 25°C).[14] A series of small, precisely measured injections of the ligand into the sample cell is performed.

  • Data Acquisition: The instrument measures the minute heat changes (released or absorbed) after each injection. As the protein becomes saturated, the heat change per injection diminishes.[16]

  • Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters Kd, n, and ΔH.[16]

Functional Assays: Electrophoretic Mobility Shift Assay (EMSA)

Purpose: To provide direct evidence that CO binding regulates the protein's biological function. For transcription factors like CooA and NPAS2, this involves assessing changes in their ability to bind to a specific DNA sequence.[1][17]

Detailed Protocol:

  • Probe Preparation: A short DNA oligonucleotide (~20-40 bp) containing the protein's specific recognition sequence is synthesized and labeled with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reactions: Constant amounts of the labeled DNA probe are incubated with varying concentrations of the purified protein in a binding buffer. Parallel reactions are set up under anaerobic conditions in the presence and absence of CO.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a low temperature to keep the protein-DNA complexes intact.

  • Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging.

  • Analysis: Unbound DNA will migrate quickly to the bottom of the gel. Protein-bound DNA will migrate more slowly, resulting in a "shifted" band. A change in the intensity of this shifted band in the presence of CO demonstrates that CO modulates the protein's DNA-binding activity.[1]

Standard Experimental Workflow

Validating a novel CO sensor requires an integrated workflow that connects ligand binding to a functional output. The following diagram illustrates a logical progression of experiments.

G start Hypothesized CO Sensor Protein purify Protein Expression & Purification start->purify uvvis UV-Vis Spectroscopy (Confirm CO binding to Heme) purify->uvvis Initial Characterization raman Resonance Raman / IR (Characterize Heme-CO bond) uvvis->raman itc ITC / Gas Titration (Determine Binding Affinity, Kd) uvvis->itc functional Functional Assay (e.g., EMSA, Enzyme Kinetics) uvvis->functional Test Functional Consequence structure Structural Studies (X-ray Crystallography / NMR) raman->structure itc->structure functional->structure Elucidate Structural Basis end Validated Sensing Mechanism structure->end

Caption: A standard experimental workflow for validating a CO-sensing protein.

References

comparison of synthetic routes for iron carbonyl cluster synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Iron Carbonyl Clusters

For researchers and professionals in chemistry and drug development, iron carbonyl clusters—namely pentacarbonyl iron (Fe(CO)₅), diiron nonacarbonyl (Fe₂(CO)₉), and triiron dodecacarbonyl (Fe₃(CO)₁₂)—are indispensable reagents and precursors. Their utility in organic synthesis, catalysis, and materials science necessitates a thorough understanding of their preparation. This guide provides a comparative analysis of the primary synthetic routes for these three fundamental iron carbonyl clusters, presenting quantitative data, detailed experimental protocols, and visual aids to facilitate informed selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of iron carbonyl clusters is primarily centered around the manipulation of pentacarbonyl iron, a volatile and toxic but readily available starting material. The choice of synthetic route depends on the desired cluster, scale, and available equipment.

Pentacarbonyl Iron (Fe(CO)₅)

Pentacarbonyl iron is the cornerstone of iron carbonyl chemistry and is produced on an industrial scale.

Industrial Synthesis: The most common industrial method involves the direct reaction of finely divided, reactive iron with carbon monoxide under high pressure and temperature.[1][2] This process is analogous to the Mond process for nickel refining.[1] To enhance the reaction rate, a sulfur catalyst is often employed.[1] A patented method describes a suspension-based process using a mixture of an alkali metal sulfide (B99878) and sulfur as a catalyst, which reportedly proceeds under milder conditions and gives high space-time yields.[3]

Laboratory Synthesis: Due to the hazardous nature of the industrial process, laboratory-scale syntheses often utilize alternative routes. One such method involves the reaction of an iron(II) iodide intermediate with carbon monoxide, followed by reduction with copper.[1]

Diiron Nonacarbonyl (Fe₂(CO)₉)

Diiron nonacarbonyl is a key precursor for various iron carbonyl derivatives and is almost exclusively prepared by the photochemical decomposition of pentacarbonyl iron.

Photochemical Synthesis: The standard and most effective method for synthesizing Fe₂(CO)₉ is the ultraviolet (UV) photolysis of a solution of Fe(CO)₅ in a solvent such as acetic acid.[4] This method is known to produce the compound in good yield.[4] The low solubility of Fe₂(CO)₉ in most common solvents is a key factor in this synthesis.[4]

Triiron Dodecacarbonyl (Fe₃(CO)₁₂)

As a more reactive source of iron(0) than Fe(CO)₅, triiron dodecacarbonyl is a valuable reagent.[5] Several synthetic routes are available for its preparation.

From Pentacarbonyl Iron:

  • Thermolysis: The thermal decomposition of Fe(CO)₅ can yield Fe₃(CO)₁₂, although this method can be difficult to control.[5][6]

  • Base-promoted reaction followed by oxidation: A common and efficient synthesis involves the reaction of Fe(CO)₅ with a base, such as triethylamine (B128534), to form the intermediate hydrido cluster [HFe₃(CO)₁₁]⁻.[5][7] This intermediate is then oxidized with an acid to yield Fe₃(CO)₁₂.[5][7]

From Diiron Nonacarbonyl:

  • Thermal Disproportionation: Fe₃(CO)₁₂ can also be prepared by the thermal disproportionation of Fe₂(CO)₉.[8]

Original Hieber Synthesis: The first synthesis of Fe₃(CO)₁₂, developed by Walter Hieber, involved the oxidation of H₂Fe(CO)₄ with manganese dioxide.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary synthetic routes of each iron carbonyl cluster.

Table 1: Synthesis of Pentacarbonyl Iron (Fe(CO)₅)

MethodStarting MaterialsConditionsYieldReference(s)
Industrial SynthesisFine iron particles, Carbon monoxide150–200 °C, 5–30 MPa (20 MPa typical)High[1][2]
Catalytic SuspensionIron powder, CO, Alkali metal sulfide, S150 °C, 15 MPaHigh STY[3]
Laboratory SynthesisFeI₂, CO, CuNot specifiedNot specified[1]
STY: Space-Time Yield

Table 2: Synthesis of Diiron Nonacarbonyl (Fe₂(CO)₉)

MethodStarting MaterialsConditionsYieldReference(s)
Photochemical SynthesisFe(CO)₅, Acetic acidUV irradiationGood[4]

Table 3: Synthesis of Triiron Dodecacarbonyl (Fe₃(CO)₁₂)

MethodStarting MaterialsConditionsYieldReference(s)
Thermolysis of Fe(CO)₅Fe(CO)₅HeatingLow[5][6]
Base-promoted reaction and oxidationFe(CO)₅, (C₂H₅)₃N, H₂O, then HCl1. Reaction with base2. Oxidation with acidEfficient[5][7]
Thermal Disproportionation of Fe₂(CO)₉Fe₂(CO)₉HeatingNot specified[8]
Hieber SynthesisH₂Fe(CO)₄, MnO₂OxidationNot specified[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Industrial Synthesis of Pentacarbonyl Iron (Fe(CO)₅)

Materials:

  • Fine iron particles (iron sponge)

  • Carbon monoxide (CO)

  • Sulfur catalyst (optional)

Procedure:

  • Charge a high-pressure reactor with finely divided, reactive iron.

  • Pressurize the reactor with carbon monoxide to 5–30 MPa (typically 20 MPa).

  • Heat the reactor to 150–200 °C.

  • The volatile Fe(CO)₅ is formed and can be removed from the reactor in the gas stream and condensed.

  • The crude product is purified by distillation.

Safety Note: This procedure involves high pressures, high temperatures, and the use of highly toxic and flammable carbon monoxide and iron pentacarbonyl. It should only be performed by trained personnel in a specialized facility.

Protocol 2: Photochemical Synthesis of Diiron Nonacarbonyl (Fe₂(CO)₉)

Materials:

  • Pentacarbonyl iron (Fe(CO)₅)

  • Glacial acetic acid

Procedure:

  • In a photochemical reactor equipped with a UV lamp, dissolve Fe(CO)₅ in glacial acetic acid.

  • Irradiate the solution with UV light. The progress of the reaction can be monitored by the precipitation of the orange, insoluble Fe₂(CO)₉.

  • After the reaction is complete, the precipitate is collected by filtration, washed, and dried.

Safety Note: Iron pentacarbonyl is volatile and highly toxic. All manipulations should be carried out in a well-ventilated fume hood.

Protocol 3: Synthesis of Triiron Dodecacarbonyl (Fe₃(CO)₁₂) via Base-Promotion and Oxidation

Materials:

  • Pentacarbonyl iron (Fe(CO)₅)

  • Triethylamine ((C₂H₅)₃N)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure: Step 1: Formation of the Hydrido Cluster Intermediate

  • In a suitable reaction vessel, react Fe(CO)₅ with triethylamine and water. This reaction produces the intermediate salt [(C₂H₅)₃NH][HFe₃(CO)₁₁].[5]

Step 2: Oxidation to Triiron Dodecacarbonyl

  • Treat the solution containing the hydrido cluster intermediate with acid (e.g., HCl) to oxidize the cluster and form the final product, Fe₃(CO)₁₂.[5]

  • The dark green, solid Fe₃(CO)₁₂ can then be isolated and purified.

Safety Note: This procedure involves toxic and flammable materials. Appropriate safety precautions must be taken.

Visualizing the Synthetic Pathways

The following diagrams illustrate the relationships between the different iron carbonyl clusters and their synthetic origins.

Iron_Carbonyl_Synthesis Fe Iron FeCO5 Fe(CO)₅ Fe->FeCO5 + CO (High T, P) CO Carbon Monoxide CO->FeCO5 Fe2CO9 Fe₂(CO)₉ FeCO5->Fe2CO9 UV, Acetic Acid Fe3CO12 Fe₃(CO)₁₂ FeCO5->Fe3CO12 Thermolysis Intermediate [HFe₃(CO)₁₁]⁻ FeCO5->Intermediate + (C₂H₅)₃N, H₂O Fe2CO9->Fe3CO12 Thermolysis Intermediate->Fe3CO12 + Acid

Caption: Synthetic pathways for iron carbonyl clusters.

The following diagram illustrates a generalized workflow for the synthesis and handling of these air-sensitive compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_storage Storage Start Starting Materials (e.g., Fe, Fe(CO)₅) Reaction Reaction under Inert Atmosphere (N₂ or Ar) Start->Reaction Isolation Isolation (Filtration, Crystallization) Reaction->Isolation Purification Purification (Sublimation, etc.) Isolation->Purification Characterization Spectroscopic Analysis (IR, NMR, MS) Purification->Characterization Storage Store under Inert Gas and Refrigeration Characterization->Storage

Caption: Generalized experimental workflow.

References

Bridging the Gap: Validating In-Situ Spectroscopic Data with Ex-Situ Characterization for Robust Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synergistic use of in-situ and ex-situ analytical techniques. This guide provides a comparative analysis of common methods, detailed experimental protocols, and visual workflows to ensure data integrity and accelerate pharmaceutical development.

In the fast-paced world of pharmaceutical development and manufacturing, real-time process understanding and control are paramount. In-situ spectroscopic techniques, often integrated as Process Analytical Technology (PAT), offer a dynamic window into chemical and physical transformations as they occur. However, the data generated from these in-situ methods must be rigorously validated to ensure accuracy and reliability. This is achieved through correlation with established, high-resolution ex-situ characterization techniques. This guide provides a framework for understanding and implementing this critical validation process.

The Synergy of In-Situ and Ex-Situ Analysis

In-situ spectroscopy provides continuous, real-time data on critical process parameters (CPPs) and critical quality attributes (CQAs), enabling dynamic monitoring and control.[1][2][3] In contrast, ex-situ methods offer detailed, high-resolution analysis of samples removed from the process stream, providing the "ground truth" for validation.[4] The combination of these approaches provides a comprehensive understanding of a process, from real-time kinetics to final product quality.[5]

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique depends on the specific application, the properties of the material being analyzed, and the information required. The following tables provide a comparative overview of common in-situ spectroscopic methods and their ex-situ validation counterparts.

Table 1: In-Situ vs. Ex-Situ Vibrational Spectroscopy for Pharmaceutical Analysis
Parameter In-Situ ATR-FTIR Spectroscopy Ex-Situ FT-Raman Spectroscopy Ex-Situ Powder X-ray Diffraction (PXRD)
Primary Application Real-time monitoring of solution concentration, supersaturation, and polymorphic form transitions during crystallization.[1][2][6]Qualitative and quantitative analysis of polymorphic forms, crystallinity, and API distribution in solid dosage forms.[7]Definitive identification and quantification of crystalline phases and polymorphs.[8]
Measurement Principle Infrared absorption based on molecular vibrations and changes in dipole moment.[9]Inelastic scattering of laser light due to molecular vibrations, sensitive to changes in polarizability.[2][7]Diffraction of X-rays by the crystal lattice, providing a unique fingerprint for each crystalline structure.
Key Advantages Non-destructive, real-time data acquisition, direct measurement in solution.[1][6]High chemical specificity, minimal sample preparation, non-invasive.[7]Gold standard for solid-state form identification, highly quantitative.
Limitations Signal can be affected by suspended solids; requires careful calibration for quantitative analysis.[1]Can be susceptible to fluorescence; may require longer acquisition times for weak scatterers.[7]Requires solid samples; provides an average measurement of the bulk material.
Typical Limit of Detection (LOD) Solute concentration dependent, typically in the mg/mL range.[1]Polymorphic impurity detection down to ~1-5% w/w.Polymorphic impurity detection down to ~1-5% w/w, depending on crystallinity and preferred orientation.
Table 2: In-Situ vs. Ex-Situ Techniques for Particle Size and Morphology
Parameter In-Situ Focused Beam Reflectance Measurement (FBRM) In-Situ Particle Video Microscopy (PVM) Ex-Situ Scanning Electron Microscopy (SEM) Ex-Situ Laser Diffraction
Primary Application Real-time monitoring of particle count and chord length distribution.Real-time imaging of particles and agglomerates in the process.High-resolution imaging of particle size, shape, and surface morphology.[10]Measurement of particle size distribution of a representative sample.[10]
Measurement Principle A focused laser beam scans a circular path and measures the time of reflection from particles.A high-speed camera captures images of the particles as they flow past a window.A focused beam of electrons scans the sample surface to create an image.The angular variation in intensity of scattered laser light is measured as a beam passes through a dispersed particulate sample.
Key Advantages Sensitive to changes in particle size and concentration in real-time.Provides direct visual information on particle habit, agglomeration, and breakage.Very high resolution and magnification, providing detailed morphological information.Well-established and widely used technique for particle size analysis.
Limitations Provides a chord length distribution, not a direct particle size distribution; sensitive to particle shape.Limited to the field of view; may not be representative of the entire batch.Requires a dry, solid sample under vacuum; sample preparation can introduce artifacts.[10]Assumes spherical particles for data analysis; sensitive to sample dispersion.[10]
Typical Size Range 0.5 µm to 3 mm2 µm to 5 mmNanometer to millimeter range0.01 µm to 3.5 mm

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful validation of in-situ spectroscopic data. The following sections provide methodologies for key experiments.

Protocol 1: In-Situ ATR-FTIR Monitoring of a Pharmaceutical Crystallization

Objective: To monitor the concentration of an Active Pharmaceutical Ingredient (API) in solution during a cooling crystallization process in real-time.

Materials and Equipment:

  • Jacketed crystallization vessel with overhead stirrer

  • Temperature controller and probe

  • ATR-FTIR spectrometer with a diamond or silicon ATR probe

  • Computer with data acquisition and analysis software (e.g., PLS modeling software)

  • API and solvent

  • Reference standards of the API in the solvent at known concentrations and temperatures

Methodology:

  • Calibration:

    • Prepare a series of calibration standards of the API in the solvent at different concentrations spanning the expected process range.

    • For each standard, acquire ATR-FTIR spectra at several different temperatures that cover the planned crystallization temperature profile.

    • Develop a multivariate calibration model (e.g., Partial Least Squares - PLS) to correlate the spectral data with the known API concentrations and temperatures.[1]

    • Validate the calibration model using an independent set of standards.

  • Crystallization Monitoring:

    • Assemble the crystallization reactor and insert the ATR-FTIR probe, ensuring it is fully immersed in the solution.

    • Dissolve the API in the solvent at an elevated temperature to ensure complete dissolution.

    • Start the data acquisition on the FTIR spectrometer, collecting spectra at regular intervals (e.g., every 1-2 minutes).

    • Initiate the cooling profile on the temperature controller.

    • Continue monitoring until the crystallization process is complete.

  • Data Analysis:

    • Apply the pre-built calibration model to the in-situ spectra to calculate the real-time concentration profile of the API in the solution.

    • Plot the concentration and temperature profiles as a function of time to visualize the crystallization process, including nucleation and growth phases.

Protocol 2: Ex-Situ Validation of Polymorphic Form by Powder X-ray Diffraction (PXRD)

Objective: To identify and quantify the polymorphic form of the final crystalline product obtained from the crystallization process monitored by in-situ spectroscopy.

Materials and Equipment:

  • Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)

  • Sample holders

  • Spatula and mortar and pestle (if particle size reduction is needed)

  • Dried crystalline product from the crystallization experiment

  • Reference PXRD patterns for the known polymorphs of the API

Methodology:

  • Sample Preparation:

    • Ensure the crystalline product is completely dry.

    • Gently grind the sample to a fine powder to minimize preferred orientation effects.

    • Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the instrument parameters, including the 2θ scan range, step size, and scan speed. The scan range should cover the characteristic peaks of all potential polymorphs.

    • Initiate the PXRD scan.

  • Data Analysis:

    • Compare the experimental PXRD pattern of the sample with the reference patterns of the known polymorphs to identify the crystalline form(s) present.

    • For quantitative analysis, use a method such as the Rietveld refinement or the relative intensity ratio (RIR) method, which requires the creation of calibration curves from mixtures of known polymorphic composition.

Visualization of Workflows

Diagrams created using the DOT language provide a clear visual representation of the logical flow of the validation process.

ValidationWorkflow cluster_InSitu In-Situ Process Monitoring cluster_ExSitu Ex-Situ Validation cluster_Validation Data Correlation and Validation Process Pharmaceutical Process (e.g., Crystallization) InSituProbe In-Situ Spectroscopic Probe (e.g., ATR-FTIR, Raman) Process->InSituProbe Continuous Measurement Sampling Process Sampling Process->Sampling RealTimeData Real-Time Spectroscopic Data InSituProbe->RealTimeData PATModel Process Analytical Technology (PAT) Multivariate Model RealTimeData->PATModel CPP_CQA Predicted Critical Process Parameters (CPPs) & Critical Quality Attributes (CQAs) PATModel->CPP_CQA Correlation Correlate In-Situ Predictions with Ex-Situ Measurements CPP_CQA->Correlation ExSituAnalysis Ex-Situ Characterization (e.g., PXRD, SEM, HPLC) Sampling->ExSituAnalysis ExSituData High-Resolution Analytical Data ExSituAnalysis->ExSituData QC_Spec Quality Control (QC) Specifications ExSituData->QC_Spec Compare Against ExSituData->Correlation ValidationReport Validation Report Correlation->ValidationReport ProcessUnderstanding Enhanced Process Understanding & Control ValidationReport->ProcessUnderstanding

Caption: Workflow for validating in-situ PAT data with ex-situ QC analysis.

This workflow diagram illustrates the parallel nature of in-situ monitoring and ex-situ analysis. The in-situ spectroscopic data is fed into a PAT model to predict CPPs and CQAs in real-time. Simultaneously, samples are taken from the process for detailed ex-situ characterization. The validation step involves correlating the in-situ predictions with the "ground truth" data from the ex-situ analysis to confirm the accuracy and reliability of the in-situ method.

PolymorphAnalysis Start Crystallization Process InSitu In-Situ Raman/FTIR Monitoring Start->InSitu ExSitu Ex-Situ PXRD & DSC Analysis Start->ExSitu Final Product Data Collect Spectroscopic & Thermal Data InSitu->Data ExSitu->Data Compare Compare In-Situ Spectral Changes with Ex-Situ Polymorph Identification Data->Compare Correlated Data Correlated Compare->Correlated Yes NotCorrelated Data Not Correlated Compare->NotCorrelated No Refine Refine In-Situ Model or Re-evaluate Process Conditions NotCorrelated->Refine Refine->Start

Caption: Decision pathway for polymorphic form analysis and validation.

This diagram outlines the decision-making process when validating in-situ spectroscopic data for polymorphic form analysis. The in-situ data provides real-time information on potential phase transitions, while ex-situ techniques like PXRD and DSC confirm the final polymorphic form. If the in-situ and ex-situ data are correlated, the in-situ method is validated. If not, further investigation is required to refine the in-situ model or re-evaluate the process conditions.

Conclusion

The validation of in-situ spectroscopic data with robust ex-situ characterization is not merely a regulatory requirement but a scientific necessity for robust and reliable pharmaceutical development and manufacturing. By leveraging the strengths of both approaches, researchers and scientists can gain a deeper understanding of their processes, ensure product quality, and accelerate the delivery of safe and effective medicines to patients. This integrated approach, grounded in sound experimental design and data analysis, forms the cornerstone of modern, data-driven pharmaceutical science.

References

A Comparative Guide to the Kinetics of Carbon Monoxide Binding at Ferrous vs. Ferric Iron Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of carbon monoxide (CO) to ferrous (Fe²⁺) and ferric (Fe³⁺) iron centers, a fundamental process in biochemistry and toxicology. Understanding these differences is critical for research in areas ranging from gas-sensing proteins to the development of antidotes for CO poisoning and the design of heme-targeted therapeutics.

Introduction: The Tale of Two Iron States

The affinity of carbon monoxide for iron centers in metalloproteins is dramatically dependent on the oxidation state of the iron atom. Ferrous iron (Fe²⁺), typically found in the deoxygenated state of heme proteins like myoglobin (B1173299) and hemoglobin, exhibits a notoriously high affinity for CO. This strong interaction, which outcompetes oxygen binding, is the basis of carbon monoxide's toxicity. In contrast, ferric iron (Fe³⁺) centers, present in the oxidized state of these proteins (methemoglobin, for instance), display a significantly lower, often negligible, affinity for CO under physiological conditions.

This disparity in reactivity is rooted in the electronic structure of the iron and the nature of the chemical bond formed with CO. CO binding to Fe²⁺ involves a synergistic combination of a σ-bond (from the carbon lone pair to an empty d-orbital of iron) and π-backbonding (from a filled iron d-orbital to an empty π* orbital of CO). This backbonding strengthens the iron-carbon bond considerably. In the case of Fe³⁺, the higher positive charge contracts the d-orbitals, making the iron center less electron-rich and thus a much poorer π-backbonder. This electronic difference is the primary driver for the vastly different kinetic profiles.

Comparative Kinetic Data

The following table summarizes key kinetic and thermodynamic parameters for CO binding to representative heme proteins in both ferrous and ferric states. It is important to note that direct measurement of CO binding to ferric centers is often challenging due to the extremely low affinity, and such binding is typically observed only under non-physiological conditions, such as denaturation.

ProteinIron StateAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Dissociation Constant (K_d)Notes
Myoglobin (Mb) Fe²⁺2.9 x 10⁵ - 5 x 10⁵0.01 - 0.03~29 nMData represents typical values for mammalian myoglobin. The high affinity is characterized by a rapid association and a very slow dissociation.[1]
Fe³⁺Not readily measurableNot readily measurableVery High (mM to M range)CO does not effectively bind to the ferric heme iron in native myoglobin. The heme pocket is typically occupied by a water molecule, and the electronic properties of Fe³⁺ are unfavorable for CO binding.
Hemoglobin (Hb) Fe²⁺3 x 10⁶ (R-state) - 2 x 10⁵ (T-state)0.01 (R-state) - 0.3 (T-state)0.7 nM - 4.5 µMKinetics are cooperative and depend on the quaternary structure (T = tense, low affinity; R = relaxed, high affinity).[1] The affinity for CO is famously ~200-250 times greater than for O₂.[2]
Fe³⁺Not readily measurableNot readily measurableVery HighSimilar to myoglobin, CO does not bind with appreciable affinity to ferric (methemoglobin) states under normal conditions.
Cytochrome c Fe²⁺~3.5 x 10⁵ (unfolded)~1 x 10⁻³ (unfolded)Low (nM range, unfolded)In its native folded state, the Fe²⁺ in cytochrome c is hexacoordinated with a methionine residue, preventing CO binding. Binding only occurs under denaturing conditions (e.g., 6 M GuHCl) where the methionine ligand is displaced.[3]
Fe³⁺NegligibleNegligibleExtremely HighFerricytochrome c shows no significant affinity for CO. Studies with the analogous ligand cyanide (CN⁻) show that its binding to the ferrous form is over 11 kcal/mol less favorable than to the ferric form, highlighting the profound lack of affinity of the reduced iron for external ligands in this protein.[4]

Experimental Protocols

The kinetic constants presented above are typically determined using rapid mixing or photolysis techniques. These methods allow for the initiation and monitoring of fast binding events on millisecond or even microsecond timescales.

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique ideal for measuring association rate constants (kon).[5][6][7]

Methodology:

  • Sample Preparation: Two separate syringes are loaded with the reactants. Syringe A contains the ferrous heme protein (e.g., deoxymyoglobin) in a buffered solution, prepared in an anaerobic environment to prevent oxidation. Syringe B contains the same buffer saturated with a known concentration of carbon monoxide.

  • Rapid Mixing: The contents of the two syringes are rapidly and simultaneously driven into a mixing chamber. The dead time of the instrument, the time between mixing and observation, is typically in the range of a few milliseconds.[5]

  • Observation: The mixed solution flows into an observation cell. A light source (e.g., a xenon lamp) passes a beam through the cell to a detector. The binding of CO to the heme iron induces a characteristic shift in the Soret peak of the heme's absorbance spectrum (e.g., from ~434 nm for deoxy-Mb to ~423 nm for Mb-CO).

  • Data Acquisition: The change in absorbance at a specific wavelength is monitored over time. This provides a kinetic trace of the formation of the CO-bound species.

  • Data Analysis: The observed rate constant (kobs) is determined by fitting the kinetic trace to an exponential function. By performing the experiment at various CO concentrations, the second-order association rate constant (kon) is determined from the slope of a plot of kobs versus [CO].

Laser Flash Photolysis

Flash photolysis is the preferred method for measuring dissociation rate constants (koff) and for studying rebinding kinetics.[8][9][10][11]

Methodology:

  • Sample Preparation: A solution of the CO-bound heme protein (e.g., carboxyhemoglobin) is prepared in a sealed cuvette, often under an atmosphere containing a known partial pressure of CO.

  • Photodissociation: The sample is irradiated with a short, intense pulse of light from a laser (e.g., a Nd:YAG laser at 532 nm).[3][11] The energy from the laser pulse is sufficient to break the iron-CO bond, releasing the CO molecule into the surrounding solvent.

  • Rebinding Monitoring: A continuous monitoring light beam passes through the sample to a detector. Immediately following the flash, the system's absorbance shifts to that of the unbound species. The subsequent rebinding of CO to the heme is then monitored in real-time by recording the return of the absorbance to its initial, CO-bound state.

  • Data Acquisition: The change in absorbance over time is recorded, producing a kinetic trace of the rebinding process.

  • Data Analysis:

    • Dissociation (k_off): In a displacement experiment, a competing ligand in vast excess is added to the solution. After the flash, the competing ligand binds to the heme, preventing CO rebinding. The rate of this new complex formation reflects the koff of CO.

    • Association (k_on): The rebinding kinetics after the flash can be analyzed to determine the association rate constant. The observed rate will depend on the concentration of free CO.

Visualizing the Concepts

Caption: Electronic basis for the differential affinity of CO for ferrous vs. ferric iron.

Experimental_Workflow General Workflow for Kinetic Analysis cluster_kon Stopped-Flow (kon) cluster_koff Flash Photolysis (koff) p1 Prepare Protein (e.g., deoxy-Hb) mix Rapid Mix p1->mix p2 Prepare Ligand (CO-saturated buffer) p2->mix obs1 Monitor ΔAbs vs. Time mix->obs1 analysis Kinetic Analysis (Fit data, Plot k_obs vs [L]) obs1->analysis p3 Prepare Complex (e.g., Hb-CO) flash Laser Flash (Photodissociate) p3->flash obs2 Monitor ΔAbs vs. Time flash->obs2 obs2->analysis results Determine Rate Constants (kon, koff, Kd) analysis->results

Caption: Workflow for determining kinetic constants using stopped-flow and flash photolysis.

References

A Comparative Guide to the Biocompatibility of Iron-Based Carbon Monoxide-Releasing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known only for its toxicity, has emerged as a crucial gaseous signaling molecule with significant therapeutic potential. Iron-based CO-releasing molecules (CORMs) are at the forefront of research aimed at harnessing the beneficial effects of CO in a controlled manner. This guide provides a comparative evaluation of the biocompatibility of different classes of iron-based CORMs, supported by available experimental data, to aid in the selection and development of novel therapeutic agents.

Biocompatibility Data at a Glance

The following table summarizes the available quantitative data on the in vitro cytotoxicity of various iron-based CORMs. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines and exposure times can vary between studies.

CORM ClassSpecific CompoundCell LineAssayIC50 (µM)Reference
Diiron Hexacarbonyls [Fe2{μ-SCH2CH(OH)CH2(OH)}2(CO)6]QSG-7701, HepG2MTT~100[1]
Iron Nitrosyls Dinitrosyl iron complex with N-ethylthiourea ligand (ETM)VeroMTT130 ± 15
A549MTT110 ± 10
HT-29MTT105 ± 12
MCF-7MTT100 ± 11
A172MTT15 ± 2
Iron Dithiocarbamates Iron diethyldithiocarbamate (B1195824)U2OSMTTNo cytotoxic effect[2]
Iron Indenyls CORM-319--Not toxic (10-100 µM)[3]
Iron Pyrone-Containing CORM-F3, CORM-F8RAW264.7-Less cytotoxic[4]

In-depth Biocompatibility Profiles

Iron Carbonyl Complexes

This is a broad class of CORMs where iron is coordinated to one or more carbonyl groups. The biocompatibility is highly dependent on the nature of the other ligands attached to the iron center.

  • Diiron Hexacarbonyls: A water-soluble diiron hexacarbonyl complex, [Fe2{μ-SCH2CH(OH)CH2(OH)}2(CO)6], has shown minimal cytotoxicity in QSG-7701 and HepG2 cell lines, with an IC50 value of approximately 100 μM[1].

  • Iron Indenyl CORMs: Studies on iron indenyl carbonyls, such as CORM-319, suggest a lack of toxicity in the 10 to 100 µM concentration range, with increased water solubility contributing to reduced cytotoxic effects[3].

Iron Dithiocarbamates

Iron dithiocarbamate (B8719985) complexes have been investigated as CORMs, and initial findings suggest favorable biocompatibility. For instance, iron diethyldithiocarbamate did not exhibit a cytotoxic effect on U2OS osteosarcoma cells[2]. Some dithiocarbamates are known inhibitors of the NF-κB signaling cascade[5].

Iron Nitrosyls

Dinitrosyl iron complexes (DNICs) represent another class of iron-based CORMs. A dinitrosyl iron complex with an N-ethylthiourea ligand (ETM) has shown variable cytotoxicity across different cell lines, with IC50 values ranging from 15 ± 2 µM in highly sensitive A172 glioma cells to 130 ± 15 µM in Vero cells. These complexes can induce apoptosis and modulate NF-κB signaling[1][6].

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells in culture

  • CORM of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • CORM Treatment: Expose the cells to various concentrations of the iron-based CORM for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the CORM that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

Hemocompatibility Assessment: Hemolysis Assay

The hemolysis assay evaluates the potential of a compound to damage red blood cells.

Materials:

  • Fresh whole blood

  • Phosphate-buffered saline (PBS)

  • CORM of interest

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Red Blood Cell (RBC) Preparation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs several times with PBS and resuspend to a final concentration of 2-5%.

  • CORM Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the CORM. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each CORM concentration relative to the positive control (100% hemolysis).

Signaling Pathways and Experimental Workflow

Iron-based CORMs exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate a general experimental workflow for assessing biocompatibility and the key signaling pathways influenced by these molecules.

G cluster_0 In Vitro Biocompatibility Assessment cluster_1 In Vivo Biocompatibility Assessment CORM Iron-Based CORM Synthesis & Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CORM->Cytotoxicity Hemolysis Hemolysis Assay CORM->Hemolysis CellCulture Cell Line Selection & Culture CellCulture->Cytotoxicity DataAnalysis Data Analysis & IC50/Hemolysis % Determination Cytotoxicity->DataAnalysis Hemolysis->DataAnalysis Dosing CORM Administration (Route & Dose) DataAnalysis->Dosing Inform In Vivo Studies AnimalModel Animal Model Selection AnimalModel->Dosing Toxicity Acute/Chronic Toxicity Studies (e.g., LD50) Dosing->Toxicity Histopathology Histopathological Analysis Toxicity->Histopathology Analysis Data Interpretation Histopathology->Analysis

Fig. 1: Experimental workflow for biocompatibility evaluation.

G cluster_0 MAPK Signaling Pathway Stimulus Stimulus (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf, MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors CellularResponse Cellular Response (Inflammation, Proliferation, Apoptosis) TranscriptionFactors->CellularResponse CORM Iron-Based CORMs CORM->MAPK Modulation

Fig. 2: Modulation of the MAPK signaling pathway by iron-based CORMs.

G cluster_0 NF-κB Signaling Pathway cluster_1 NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->GeneTranscription Node_Nucleus NF-κB Translocation CORM Iron-Based CORMs (e.g., Dithiocarbamates, Nitrosyls) CORM->IKK Inhibition

Fig. 3: Inhibition of the NF-κB signaling pathway by iron-based CORMs.

Conclusion

The biocompatibility of iron-based CORMs is a critical factor in their development as therapeutic agents. While current data suggests that many of these compounds exhibit favorable toxicity profiles, particularly those with enhanced water solubility, a comprehensive and direct comparative analysis is limited by the variability in experimental designs across different studies. This guide highlights the need for standardized biocompatibility testing to facilitate the selection of the most promising candidates for further preclinical and clinical development. Future research should focus on generating robust, comparative data on cytotoxicity, hemolysis, and in vivo toxicity to build a more complete understanding of the safety and therapeutic potential of this exciting class of molecules.

References

A Researcher's Guide to Cross-Validation of Iron-Carbonyl Systems: Bridging Experiment and Computation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of iron-carbonyl (Fe-CO) complexes, from the simple iron pentacarbonyl, Fe(CO)₅, to complex bioinorganic and catalytic systems, is fundamental to organometallic chemistry. Understanding the intricate dance of electrons in the Fe-C-O bonds is crucial for applications ranging from industrial catalysis to the design of novel therapeutic agents. A robust approach to this field relies on the synergy between experimental measurements and computational modeling. This guide provides an objective comparison of results from both domains, offering a clear-eyed view of where these methods converge and diverge.

This guide summarizes key performance indicators—bond lengths, vibrational frequencies, and reaction energetics—derived from established experimental techniques and benchmarked against common computational methods. Detailed protocols for the cited experiments are provided to ensure a clear understanding of the data's origins.

Data Presentation: A Comparative Analysis

Quantitative data from both experimental and computational studies are summarized below. These tables highlight the successes and ongoing challenges in accurately modeling the properties of iron-carbonyl systems.

Table 1: Structural Parameters of Iron Pentacarbonyl, Fe(CO)₅

ParameterExperimental MethodValue (Å)Computational MethodValue (Å)
Fe-C (axial) Gas-Phase Electron Diffraction[1]1.810 (± 0.016)DFT (B3LYP/6-311+G(d))[1]1.805
Fe-C (equatorial) Gas-Phase Electron Diffraction[1]1.842 (± 0.011)DFT (B3LYP/6-311+G(d))[1]1.839
C-O (axial) Gas-Phase Electron Diffraction[1]1.142 (± 0.023)DFT (B3LYP/6-311+G(d))[1]1.148
C-O (equatorial) Gas-Phase Electron Diffraction[1]1.149 (± 0.016)DFT (B3LYP/6-311+G(d))[1]1.147
Fe-C (axial) Neutron Diffraction (Solid, 200K)[2][3]1.812 (± 0.002)--
Fe-C (equatorial) Neutron Diffraction (Solid, 200K)[2][3]1.803 (± 0.001)--

Note: In the gas phase, equatorial Fe-C bonds are longer than axial ones. This is inverted in the solid state, highlighting the importance of environmental effects.

Table 2: Vibrational Frequencies of Fe(CO)₅ Carbonyl Stretches

Vibrational ModeExperimental MethodFrequency (cm⁻¹)Computational MethodFrequency (cm⁻¹)
A₁' (Raman) Gas Phase Spectroscopy[4]2121DFT (BPW91)[5]2115
E' (IR) Gas Phase Spectroscopy[4]2013DFT (BPW91)[5]2012
A₂" (IR) Gas Phase Spectroscopy[4]2034DFT (B3PW91)[5]2043

Note: While agreement for the primary CO stretching frequencies is often good, several studies note that DFT calculations can provide a poor overall description of the full vibrational spectrum for Fe(CO)₅.[1][2][3]

Table 3: Energetic Properties of Fe(CO)₅

PropertyExperimental MethodValue (kcal/mol)Computational MethodValue (kcal/mol)
First CO Dissociation Energy Photoacoustic Calorimetry41 (± 2)DFT (BPW91)[5]46.2
Berry Pseudorotation Barrier Linear IR Spectroscopy[6]2.5 (± 0.4)DFT (Various)[6]2.0 - 2.3
Berry Pseudorotation Barrier 2D-IR Spectroscopy[6]1.6 (± 0.3)DFT (BP86)[6]2.13

Visualizing the Workflow and Logic

To better understand the process of cross-validation and the interplay between theoretical and experimental parameters, the following diagrams are provided.

G cluster_exp Experimental Domain cluster_comp Computational Domain cluster_crossval Cross-Validation cluster_outcome Outcome exp_synth Synthesis & Purification exp_measure Spectroscopic & Diffraction Measurement exp_synth->exp_measure exp_data Experimental Data (Spectra, Structures, Energies) exp_measure->exp_data compare Direct Comparison & Statistical Analysis exp_data->compare comp_model Build Molecular Model comp_calc Perform Quantum Calculations (e.g., DFT) comp_model->comp_calc comp_data Predicted Properties (Spectra, Structures, Energies) comp_calc->comp_data comp_data->compare outcome Validated Model & Refined Chemical Insight compare->outcome G cluster_input Primary Inputs cluster_theory Theoretical Construct cluster_observable Physical Observables structure Molecular Geometry (From XRD, GED, or DFT) electronic Electronic Structure (DFT Orbitals, Energies) structure->electronic determines vibrations Vibrational Frequencies (IR/Raman Spectra) structure->vibrations determines modes bonding Nature of Fe-CO Bond (σ-donation, π-backbonding) electronic->bonding explains dynamics Molecular Dynamics (e.g., Berry Pseudorotation) electronic->dynamics governs energy surface bonding->structure influences bonding->vibrations influences

References

A Comparative Guide to the Catalytic Activity of Iron Oxide Polymorphs for CO Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in catalysis and materials science, this guide provides a comparative overview of the catalytic activity of different iron oxide polymorphs—hematite (α-Fe₂O₃), maghemite (γ-Fe₂O₃), and magnetite (Fe₃O₄)—for the oxidation of carbon monoxide (CO).

The catalytic oxidation of CO is a crucial reaction for pollution control and various industrial processes. Iron oxides are promising catalysts for this reaction due to their low cost, abundance, and environmental compatibility. However, the catalytic performance of iron oxide is highly dependent on its crystalline phase. This guide summarizes key findings from experimental studies to facilitate a comparison of the catalytic activities of its primary polymorphs.

Comparative Catalytic Performance

Direct comparative studies of the intrinsic catalytic activity of pure iron oxide polymorphs for CO oxidation under identical conditions are limited in the literature. Most research focuses on supported or doped iron oxide catalysts. However, by collating data from various sources, a general trend in their catalytic behavior can be discerned. The following table summarizes representative data, highlighting the different experimental conditions.

CatalystPolymorphSynthesis MethodReaction ConditionsT₅₀ (°C) ¹T₁₀₀ (°C) ²Reference
Fe₂O₃α-hematiteHydrothermal1% CO, 10% O₂, He balance~225~275[1][2]
Fe₂O₃γ-maghemiteControlled oxidation of Fe₃O₄1% CO, 10% O₂, He balanceNot explicitly stated, but indicated to be more active at lower temperatures than α-Fe₂O₃Not explicitly stated[3][4]
Fe₃O₄MagnetiteCo-precipitation1% CO, 10% O₂, He balance>260 (for 50% conversion)>310 (for 90% conversion)[5]
Au/α-Fe₂O₃α-hematiteDeposition-precipitation1% CO, 1% O₂, He balance< Room Temp.~30[6]
Au/Fe₃O₄Magnetite/Maghemite mixDeposition-precipitationNot specifiedHigher than Au/α-Fe₂O₃Not specified[7]

¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₁₀₀: Temperature at which 100% CO conversion is achieved.

Note: The data presented are compiled from different studies and should be interpreted with caution due to variations in experimental parameters such as gas hourly space velocity (GHSV), catalyst loading, and precursor materials. The inclusion of gold (Au) as a promoter significantly enhances catalytic activity, lowering the reaction temperatures.

Studies suggest that the higher activity of γ-Fe₂O₃ at lower temperatures compared to α-Fe₂O₃ can be attributed to the presence of cation vacancies in its defect spinel structure, which can act as active sites.[3] In contrast, some studies on supported catalysts have indicated that α-Fe₂O₃ supports can lead to higher activity than mixed magnetite/maghemite supports.[7] Magnetite (Fe₃O₄) generally appears to be less active for CO oxidation compared to the Fe₂O₃ polymorphs in its pure form.[5] It is also important to note that the iron oxide phase can transform under reaction conditions, which can influence the observed catalytic activity.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate comparison of catalytic performance. Below are generalized protocols for catalyst synthesis and CO oxidation activity testing, based on common practices in the cited literature.

Synthesis of Iron Oxide Polymorphs

1. Hematite (α-Fe₂O₃) by Hydrothermal Synthesis:

  • Precursors: Iron(III) chloride (FeCl₃) or iron(III) nitrate (B79036) (Fe(NO₃)₃) and a precipitating agent such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃·H₂O).

  • Procedure: An aqueous solution of the iron salt is prepared. The precipitating agent is added dropwise under vigorous stirring until a pH of around 9-10 is reached, resulting in the formation of an iron hydroxide precipitate. The suspension is then transferred to a Teflon-lined stainless-steel autoclave and heated to 120-180°C for 12-24 hours. The resulting solid is filtered, washed with deionized water and ethanol (B145695) until neutral, and then dried in an oven at 80-100°C. Finally, the dried powder is calcined in air at 400-600°C for 2-4 hours to obtain crystalline α-Fe₂O₃.[6]

2. Magnetite (Fe₃O₄) by Co-precipitation:

  • Precursors: A mixture of iron(III) chloride (FeCl₃) and iron(II) chloride (FeCl₂) in a 2:1 molar ratio. A base such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₃OH) is used as the precipitating agent.

  • Procedure: The iron salts are dissolved in deionized water. The solution is heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The precipitating agent is then added rapidly under vigorous stirring, leading to the formation of a black precipitate of Fe₃O₄. The precipitate is aged in the solution for 1-2 hours, then separated using a magnet, washed repeatedly with deionized water and ethanol, and finally dried under vacuum.[5]

3. Maghemite (γ-Fe₂O₃) by Controlled Oxidation of Magnetite:

  • Procedure: Synthesized Fe₃O₄ nanoparticles are dispersed in an acidic solution (e.g., nitric acid) and heated to 80-95°C with continuous stirring. An oxidizing agent, such as a solution of iron(III) nitrate (Fe(NO₃)₃), is then slowly added. The color of the suspension changes from black to reddish-brown, indicating the transformation to γ-Fe₂O₃. The resulting particles are then washed and dried in a similar manner to the other polymorphs. Alternatively, γ-Fe₂O₃ can be obtained by careful calcination of Fe₃O₄ in air at temperatures between 200°C and 400°C.[3][9]

Catalytic Activity Testing for CO Oxidation
  • Reactor Setup: The catalytic tests are typically performed in a fixed-bed quartz microreactor. A specific amount of the catalyst (e.g., 50-200 mg) is packed in the reactor and supported by quartz wool.

  • Gas Mixture: The reactant gas mixture typically consists of 0.5-2% CO, 5-20% O₂, and a balance of an inert gas like helium (He) or nitrogen (N₂). The total flow rate is controlled by mass flow controllers to achieve a desired gas hourly space velocity (GHSV), often in the range of 20,000-60,000 mL g⁻¹ h⁻¹.

  • Procedure: The catalyst is usually pre-treated in a flow of an inert gas or air at an elevated temperature (e.g., 300-400°C) to remove any adsorbed impurities. After pretreatment, the catalyst is cooled to the desired starting reaction temperature. The reactant gas mixture is then introduced into the reactor. The temperature is typically ramped up at a controlled rate (e.g., 2-5°C/min), and the composition of the effluent gas is analyzed continuously.

  • Analysis: The concentrations of CO, O₂, and CO₂ in the outlet stream are monitored using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a methanizer with a flame ionization detector (FID), or a mass spectrometer. The CO conversion is calculated using the following formula: CO Conversion (%) = [([CO]in - [CO]out) / [CO]in] × 100

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for catalyst synthesis and evaluation, and the proposed reaction mechanisms for CO oxidation.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing Precursors Iron Salt Precursors (e.g., FeCl₃, FeCl₂) Precipitation Precipitation (e.g., Co-precipitation) Precursors->Precipitation Aging Aging / Hydrothermal Treatment Precipitation->Aging Washing Washing & Drying Aging->Washing Calcination Calcination / Oxidation Washing->Calcination Polymorphs α-Fe₂O₃, γ-Fe₂O₃, Fe₃O₄ Calcination->Polymorphs Catalyst_Bed Fixed-Bed Reactor (Catalyst Loading) Polymorphs->Catalyst_Bed Characterization (XRD, TEM, etc.) Pretreatment Pre-treatment (Inert Gas Flow) Catalyst_Bed->Pretreatment Reaction CO Oxidation Reaction (CO + O₂ Flow, Temp. Ramp) Pretreatment->Reaction Analysis Effluent Gas Analysis (GC / Mass Spec) Reaction->Analysis Data Performance Data (CO Conversion vs. Temp.) Analysis->Data

General experimental workflow for synthesis and catalytic testing.

Reaction_Mechanisms cluster_mars_van_krevelen Mars-van Krevelen Mechanism cluster_eley_rideal Eley-Rideal Mechanism CO_ads_mvk CO Adsorption on Active Site Lattice_O Reaction with Lattice Oxygen (O_L) CO_ads_mvk->Lattice_O CO(g) -> CO(ads) CO2_des_mvk CO₂ Desorption Lattice_O->CO2_des_mvk CO(ads) + O_L -> CO₂(g) Vacancy Oxygen Vacancy Formation CO2_des_mvk->Vacancy O2_ads_mvk O₂ Adsorption and Dissociation Vacancy->O2_ads_mvk Vacancy_fill Vacancy Refilling O2_ads_mvk->Vacancy_fill O₂(g) -> 2O(ads) Vacancy_fill->CO_ads_mvk Cycle Repeats O2_ads_er O₂ Adsorption and Dissociation CO_gas Gaseous CO Reacts with Adsorbed O O2_ads_er->CO_gas O₂(g) -> 2O(ads) CO2_des_er CO₂ Desorption CO_gas->CO2_des_er CO(g) + O(ads) -> CO₂(g) CO2_des_er->O2_ads_er Cycle Repeats

Proposed CO oxidation reaction mechanisms on iron oxide surfaces.

Concluding Remarks

The selection of a specific iron oxide polymorph for CO oxidation catalysis depends on the target operating temperature range and other process conditions. While γ-Fe₂O₃ appears to be a promising candidate for lower-temperature applications, α-Fe₂O₃ also demonstrates significant activity, particularly when used as a support for noble metals. The phase stability of the chosen polymorph under reaction conditions is a critical factor that must be considered for long-term catalyst performance. Further research focusing on the direct comparison of unsupported, phase-pure iron oxide polymorphs is necessary to fully elucidate their intrinsic catalytic properties.

References

A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Amounts of Iron Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of trace amounts of iron carbonyls is critical for ensuring product quality, process safety, and therapeutic efficacy. Iron carbonyls, such as iron pentacarbonyl (Fe(CO)₅), can be highly toxic and may act as contaminants or catalysts in various processes. This guide provides a comprehensive comparison of validated analytical methods for their detection, focusing on performance characteristics, experimental protocols, and data presentation to aid in the selection of the most appropriate technique for specific analytical needs.

Performance Characteristics of Analytical Methods

The selection of an analytical method for trace iron carbonyl detection is governed by its performance characteristics. The following table summarizes the key validation parameters for the most commonly employed techniques.

Analytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r)Accuracy (% Recovery)Precision (Relative Standard Deviation, RSD)Key AdvantagesKey Disadvantages
Gas Chromatography - Mass Spectrometry (GC-MS) LOD: ~70-140 ppt[1]r² > 0.999[2]98.3 - 101.6%[2]Repeatability: < 13%[3]High sensitivity and selectivity for volatile compounds.Lack of commercially available gas standards for iron carbonyls necessitates the use of surrogate standards or custom-prepared standards.[1] Potential for analyte interaction with metal components in the system.[1]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) LOD: down to 1 x 10⁻¹⁰ mol/mol (after sample capture)[4]r² > 0.995[5]97.6 ± 3.7% for Fe(III)[6]2.2% for Fe(III) at 112 µg/L[6]Extremely high sensitivity for elemental analysis.[7]Indirect method requiring sample capture and digestion, which may introduce errors.
Atomic Absorption Spectrophotometry (AAS) LOD: 0.0050 ppm (for Nickel, indicative for metals)[8]r = 0.9996100.12%Repeatability: 0.99%Cost-effective and reliable for elemental analysis.[9]Lower sensitivity compared to GC-MS and ICP-MS for direct gas analysis.[9] Requires sample preparation (absorption in a liquid medium).[10]
Fourier Transform - Infrared Spectroscopy (FT-IR) LOD: 30 ppbV[11]Not explicitly found in search results.Not explicitly found in search results.Not explicitly found in search results.Non-destructive and can provide real-time, on-site analysis.[12]Lower sensitivity compared to other methods.[10] Spectral interferences from other components in the sample matrix can be a challenge.[12]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible results. Below are outlines of typical methodologies for the key analytical techniques.

Gas Chromatography - Mass Spectrometry (GC-MS)

This method is highly suitable for the direct analysis of volatile iron carbonyls in a gas matrix.

Sample Preparation and Introduction:

  • A gas-tight syringe or a gas sampling valve is used to introduce a known volume of the gas sample directly into the GC injector.[13]

  • To avoid analyte degradation or interaction, a chromatographic system with a metal-free flow path (e.g., PEEK tubing) is recommended.[1]

Chromatographic Conditions:

  • Column: A DB-wax column (30 m x 0.25 mm x 0.25 µm) is often used.[13]

  • Oven Temperature Program: An isothermal period at a low temperature (e.g., 45°C for 20 min) is followed by a temperature ramp (e.g., 20°C/min up to 230°C) to ensure the separation of volatile compounds.[13]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 0.5 mL/min).[13]

Mass Spectrometry Detection:

  • A mass spectrometer, such as a triple quadrupole (ICP-QQQ) or a single quadrupole, is used as the detector.[1][13]

  • For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to iron carbonyl fragments (e.g., m/z 56 for Fe⁺, 84 for Fe(CO)⁺, etc.).[13]

Calibration:

  • Due to the instability and lack of commercially available certified gas standards for iron carbonyls, calibration can be performed using a surrogate gas standard, such as methyl bromide.[1]

  • Alternatively, liquid standards of iron pentacarbonyl in a suitable solvent (e.g., toluene) can be prepared and used for calibration.[13]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) after Sample Capture

This indirect method involves capturing the iron carbonyls from the gas stream into a liquid matrix before analysis.

Sample Collection:

  • The gas sample is bubbled through a series of impingers or bubblers containing an acidic solution, typically nitric acid (~20%), to capture the iron carbonyls and convert them to a stable ionic form.[4]

  • A known volume of gas is passed through the absorption solution at a controlled flow rate.

Sample Preparation:

  • The resulting solution containing the captured iron is then diluted to a suitable concentration with deionized water.

  • Internal standards may be added to correct for matrix effects and instrumental drift.

ICP-MS Analysis:

  • The prepared solution is introduced into the ICP-MS system.

  • The instrument is calibrated using aqueous standard solutions of iron at various concentrations.

  • The concentration of iron in the sample solution is determined, and from this, the original concentration of iron carbonyl in the gas sample is calculated based on the volume of gas sampled and the volume of the absorption solution.

Atomic Absorption Spectrophotometry (AAS)

Similar to the ICP-MS method, AAS requires the capture of iron carbonyls in a liquid medium prior to analysis.

Sample Collection:

  • The gas sample is passed through a sampler containing an absorbing liquid, such as absolute ethanol, to trap the iron pentacarbonyl.[10]

Sample Preparation:

  • The absorbing solution is then ready for direct analysis or may require dilution.

AAS Measurement:

  • A flame atomic absorption spectrophotometer is used for the analysis.

  • The instrument is calibrated by measuring the absorbance of a series of standard solutions of iron prepared in the same solvent as the absorbing liquid.[10]

  • The absorbance of the sample solution is measured, and the concentration of iron is determined from the calibration curve.[10] The concentration of iron pentacarbonyl in the original gas sample is then calculated.

Workflow and Pathway Visualizations

To ensure the reliability and validity of analytical results, a structured workflow for method validation is essential.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation cluster_documentation 4. Documentation & Implementation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Method Parameters Develop_Protocol->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Validation_Report Prepare Validation Report Specificity->Validation_Report Accuracy Accuracy Linearity->Validation_Report Precision Precision (Repeatability & Intermediate) Accuracy->Validation_Report LOD_LOQ LOD & LOQ Precision->Validation_Report Robustness Robustness LOD_LOQ->Validation_Report Robustness->Validation_Report Implement_Method Implement for Routine Analysis Validation_Report->Implement_Method

Caption: A generalized workflow for the validation of an analytical method.

The choice of an analytical method for detecting trace amounts of iron carbonyls depends on a variety of factors including the required sensitivity, the sample matrix, available instrumentation, and cost considerations. GC-MS offers the highest sensitivity for direct analysis of gaseous samples, while ICP-MS provides excellent detection limits after sample capture. AAS presents a more cost-effective option for elemental analysis, and FT-IR can be suitable for real-time monitoring where high sensitivity is not the primary concern. Proper method validation is paramount to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research, development, and quality control.

References

Safety Operating Guide

Navigating the Safe Disposal of Carbon Monoxide and Iron in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, procedural information for the proper disposal of carbon monoxide and iron, ensuring the safety of laboratory personnel and compliance with regulatory standards. By offering clear, step-by-step guidance, we aim to be your trusted resource for laboratory safety and chemical management.

Quantitative Safety and Disposal Data

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of carbon monoxide and iron.

ParameterCarbon MonoxideIron
Primary Disposal Method Venting to a fume hood; Return to supplierHazardous waste disposal; Recycling (for scrap)
Lecture Bottle Disposal Cost

1000 per bottle[1][2][3][4]
Not Applicable
Storage Temperature Below 125°F (50°C)[2][5]Recommended 15 – 25 °C[6]
Incompatible Storage Oxidizing gases (e.g., Oxygen) - separate by at least 20 ft or a 5 ft high fire-resistant barrier[5][7]Acids, water/moisture, halogens, oxygen, oxidizing agents, phosphorus[8]
Exposure Limits (General) Toxic at 0.1% (1000 ppm)[9]No specific OSHA/PEL or ACGIH/TLV established[8]

Experimental Protocols: Disposal Procedures

Adherence to established protocols is critical for the safe disposal of carbon monoxide and iron. The following sections provide detailed methodologies for each.

Carbon Monoxide Disposal Protocol

Carbon monoxide, a toxic and flammable gas, requires careful handling during disposal. The primary methods involve returning the gas cylinder to the supplier or venting residual gas in a controlled manner.

Materials Required:

  • Carbon monoxide gas cylinder with a compatible regulator

  • Certified laboratory chemical fume hood

  • Personal Protective Equipment (PPE): Safety goggles, flame-resistant gloves, lab coat

  • Carbon monoxide detector

Procedure for Venting Excess Gas:

  • Ensure Proper Ventilation: All operations must be conducted within a certified laboratory chemical fume hood.[7] It is also recommended to have a carbon monoxide detector in the lab.[7]

  • Prepare the Cylinder: Securely fasten the carbon monoxide cylinder in an upright position within the fume hood.

  • Attach Regulator: Ensure the cylinder valve is closed and attach the appropriate regulator.

  • Slow Venting: Slowly open the cylinder valve and the regulator outlet valve to allow the gas to vent into the fume hood's exhaust system at a controlled rate.

  • Monitor the Process: Continuously monitor the process until the cylinder is empty.

  • Labeling and Removal: Once empty, close the cylinder valve, remove the regulator, and replace the valve cap. Clearly label the cylinder as "EMPTY".[2] Contact your institution's environmental health and safety (EHS) office or the gas supplier to arrange for the pickup and disposal of the empty cylinder.[10]

Procedure for Returning Cylinders (including Lecture Bottles):

Lecture bottles and larger cylinders should ideally be returned to the gas supplier.[4][5]

  • Contact Supplier: Before purchasing, confirm the supplier's return policy for partially used or empty cylinders.[3][4]

  • Prepare for Shipment: Follow the supplier's specific instructions for preparing the cylinder for return shipment. This may include specific labeling and packaging.

  • Arrange for Pickup: Contact your EHS office to coordinate the return of the cylinder to the manufacturer.[3]

Iron Waste Disposal Protocol

Solid iron waste, particularly in powder form, should be disposed of as hazardous waste.

Materials Required:

  • Appropriate waste container (e.g., sealed, labeled container for solids)

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

  • Waste labels

Procedure:

  • Waste Collection: Collect all solid iron waste, such as powders or filings, in a designated and properly labeled hazardous waste container.[6] Avoid mixing with other waste streams.

  • Avoid Dust Formation: When handling iron powder, take measures to prevent the formation of dust.[6][8][11]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "Iron," and any other required information as per your institution's and local regulations.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.[8]

  • Disposal Request: Once the container is full, or in accordance with your laboratory's waste pickup schedule, submit a hazardous waste pickup request to your institution's EHS office.[12]

  • Scrap Metal Recycling: For larger pieces of non-contaminated scrap iron, recycling may be an option.[8] Consult with your EHS office for guidance on scrap metal recycling procedures.

Visualizing Disposal Workflows

To further clarify the decision-making process for the disposal of carbon monoxide and iron, the following diagrams illustrate the logical workflows.

cluster_co Carbon Monoxide Disposal co_start Carbon Monoxide Cylinder for Disposal co_decision_empty Is the cylinder empty? co_start->co_decision_empty co_vent Vent excess gas in a certified fume hood co_decision_empty->co_vent No co_label_empty Label as 'EMPTY' co_decision_empty->co_label_empty Yes co_vent->co_label_empty co_return Contact EHS/Supplier for return/disposal co_label_empty->co_return

Carbon Monoxide Disposal Workflow

cluster_iron Iron Waste Disposal iron_start Iron Waste Generated iron_decision_form Is the waste scrap metal or powder/filings? iron_start->iron_decision_form iron_recycle Consult EHS for recycling options iron_decision_form->iron_recycle Scrap Metal iron_collect Collect in a labeled hazardous waste container iron_decision_form->iron_collect Powder/Filings iron_store Store in a designated Satellite Accumulation Area iron_collect->iron_store iron_dispose Request pickup from EHS for hazardous waste disposal iron_store->iron_dispose

Iron Waste Disposal Workflow

References

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